molecular formula C9H19NO4 B1670349 Dexpanthenol CAS No. 81-13-0

Dexpanthenol

カタログ番号: B1670349
CAS番号: 81-13-0
分子量: 205.25 g/mol
InChIキー: SNPLKNRPJHDVJA-ZETCQYMHSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Dexpanthenol, also known as D-panthenol or provitamin B5, is the stable alcoholic analog of pantothenic acid (Vitamin B5) . This compound is rapidly oxidized to pantothenic acid in living organisms, which is an essential component of coenzyme A (CoA) . CoA plays a critical role in a wide range of enzymatic reactions, including the synthesis and oxidation of fatty acids, and is fundamental to cellular energy metabolism and protein modification . As a precursor to CoA, this compound provides a key mechanism for supporting epithelial cell function and metabolism in research models . In dermatological and cosmetic research, this compound is highly valued for its moisturizing and skin-barrier enhancing properties. Its efficacy is attributed to its hygroscopic nature, which allows it to attract and retain water, significantly improving stratum corneum hydration . Studies have demonstrated that topical application of this compound can reduce transepidermal water loss (TEWL), indicating a restoration of the epidermal barrier function . Furthermore, it has been shown to promote wound healing by accelerating re-epithelialization and stimulating fibroblast proliferation, which is crucial for collagen production and tissue repair . Research also points to its anti-inflammatory properties, such as reducing experimentally induced erythema, making it a compound of interest for studying inflammatory skin conditions . For experimental use, this compound is a highly viscous, colorless, and odorless liquid at room temperature . It is freely soluble in water and alcohol, which facilitates its formulation into various research vehicles such as aqueous solutions, creams, and ointments . The provided this compound is of high purity and is intended for laboratory research applications. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use.

特性

IUPAC Name

(2R)-2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide
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InChI

InChI=1S/C9H19NO4/c1-9(2,6-12)7(13)8(14)10-4-3-5-11/h7,11-13H,3-6H2,1-2H3,(H,10,14)/t7-/m0/s1
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InChI Key

SNPLKNRPJHDVJA-ZETCQYMHSA-N
Source PubChem
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Canonical SMILES

CC(C)(CO)C(C(=O)NCCCO)O
Source PubChem
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Isomeric SMILES

CC(C)(CO)[C@H](C(=O)NCCCO)O
Source PubChem
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Molecular Formula

C9H19NO4
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DSSTOX Substance ID

DTXSID3022906
Record name Dexpanthenol
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Molecular Weight

205.25 g/mol
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Physical Description

Solid
Record name Panthenol
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Boiling Point

Decomposes, BP: 118-120 °C at 0.02 mm Hg; somewhat hygroscopic; easily decomposes on distillation.
Record name Dexpanthenol
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Solubility

Freely soluble in methanol, water, alcohol; slightly soluble in ether, Very soluble in ethanol, methanol; slightly soluble in ethyl ether, Slightly soluble in glycerin, 1000 mg/mL
Record name Dexpanthenol
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Density

1.2 at 20 °C/20 °C
Record name Dexpanthenol
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Color/Form

Hygroscopic oil, Viscous liquid, Clear viscous, somewhat hygroscopic liquid ... Some crystallization may occur on standing

CAS No.

81-13-0
Record name (+)-Panthenol
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Melting Point

< 25 °C
Record name Panthenol
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Foundational & Exploratory

Dexpanthenol's Mechanism of Action in Cellular Repair: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexpanthenol, the alcohol analog of pantothenic acid (Vitamin B5), is a well-established agent in dermatological and pharmaceutical formulations, revered for its role in promoting cellular repair and wound healing. Upon topical or systemic administration, this compound is readily converted to pantothenic acid, an essential precursor for the biosynthesis of Coenzyme A (CoA).[1] CoA is a pivotal molecule in numerous metabolic pathways, including the Krebs cycle, fatty acid synthesis and oxidation, and the synthesis of vital compounds like sterols and steroid hormones.[1][2] This guide provides a comprehensive technical overview of the core mechanisms by which this compound facilitates cellular repair, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows.

Core Mechanism of Action: From this compound to Cellular Proliferation and Repair

The primary mechanism of this compound's therapeutic action is its enzymatic conversion to pantothenic acid, which is the rate-limiting precursor for the synthesis of Coenzyme A.[1][3] This metabolic cascade underpins a range of cellular processes critical for tissue regeneration and repair.

Conversion of this compound to Coenzyme A

The conversion of this compound to CoA is a multi-step enzymatic process that occurs intracellularly. This pathway is fundamental to understanding its biological activity.

Dexpanthenol_to_CoA This compound This compound Pantothenic_Acid Pantothenic Acid (Vitamin B5) This compound->Pantothenic_Acid Enzymatic Conversion CoA Coenzyme A (CoA) Pantothenic_Acid->CoA Multi-step Biosynthesis

This compound is converted to Pantothenic Acid, the precursor to Coenzyme A.
Role of Coenzyme A in Cellular Metabolism

Coenzyme A is a critical cofactor in cellular metabolism, participating in over 100 reactions.[4] Its primary role is as a carrier of acyl groups, most notably as acetyl-CoA, which is a central hub in energy metabolism and biosynthesis.[2]

Key Functions of Coenzyme A in Cellular Repair:

  • Energy Production: Acetyl-CoA is the primary substrate for the citric acid cycle (Krebs cycle), the main pathway for cellular energy (ATP) production.[1] This increased energy availability fuels the demanding processes of cell proliferation and migration during wound healing.

  • Lipid Synthesis: CoA is essential for the synthesis of fatty acids and sphingolipids, which are crucial components of cell membranes and the stratum corneum lipid bilayers.[5][6] This function is vital for restoring the skin's barrier function.

  • Protein Acetylation: CoA influences protein acetylation, a key post-translational modification that can regulate gene expression, cell cycle, and DNA repair.[4]

Effects on Cellular Proliferation and Migration

This compound has been demonstrated to stimulate the proliferation and migration of dermal fibroblasts and keratinocytes, which are fundamental processes for wound closure and re-epithelialization.[3]

Quantitative Data on Fibroblast and Keratinocyte Proliferation

The proliferative effects of this compound have been quantified in various in vitro studies. The following table summarizes key findings.

CompoundCell TypeConcentrationAssayProliferation/Viability Increase (vs. Control)Citation
D-PanthenolHuman Dermal Papilla Cells (hDPCs)2.5 mMCCK-8~30% (maximal growth increment)[5]
D-PanthenolHuman Outer Root Sheath Cells (hORSCs)0.15 mM - 0.3 mMCCK-815% - 20%[5]
Calcium PantothenateHuman Dermal Fibroblasts20 µg/mLNot SpecifiedStrong stimulatory effect[7]

Modulation of Gene Expression in Wound Healing

This compound modulates the expression of a variety of genes involved in the inflammatory and proliferative phases of wound healing.[8][9] This includes the upregulation of pro-inflammatory cytokines that are crucial for initiating the healing cascade, as well as other genes involved in tissue remodeling.

Quantitative Data on Gene Expression Modulation

Gene expression analysis has revealed significant changes in response to this compound treatment in in vivo wound healing models.

GeneFold Upregulation vs. Placebo (at 72 hours)Function in Wound HealingCitation
IL-6~7-foldPro-inflammatory cytokine, stimulates keratinocyte proliferation[10]
IL-1β~6-foldPro-inflammatory cytokine, involved in inflammation and cell proliferation[10]
CYP1B1~6-foldInvolved in metabolism and detoxification[10]
CXCL1~2.5-foldChemokine, attracts neutrophils to the wound site[3]
CCL18~2.5-foldChemokine, involved in immune cell recruitment[3]
CCR1~3.5-foldChemokine receptor, mediates immune cell migration[3]

Enhancement of Skin Barrier Function

Topical application of this compound significantly improves skin barrier function by enhancing stratum corneum hydration and reducing transepidermal water loss (TEWL).[5][11] This is attributed to its role in promoting the synthesis of lipids essential for the integrity of the stratum corneum.[6]

Quantitative Data on Skin Barrier Repair

Studies have quantified the effect of this compound on skin barrier repair, particularly through the measurement of TEWL.

TreatmentTime PointMean Change in TEWL (g/m²/h) from BaselineCitation
5% this compound OintmentDay 1-20.3[1]
5% this compound OintmentDay 3-39.8[1]
5% this compound OintmentDay 7-58.2[1]
5% this compound OintmentDay 14-62.5[1]

Anti-Inflammatory Effects

This compound exhibits anti-inflammatory properties by modulating the expression of inflammatory mediators.[1][12] While it can upregulate pro-inflammatory cytokines in the initial stages of wound healing to attract immune cells, it also contributes to the resolution of inflammation. For instance, it has been shown to reduce skin redness (erythema) in models of induced irritation.[8]

Experimental Protocols

In Vitro Scratch Assay for Cell Migration

This assay is a standard method to assess the effect of a compound on collective cell migration in vitro.

Scratch_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed_Cells Seed Fibroblasts in a Multi-well Plate Grow_to_Confluence Culture until a Confluent Monolayer Forms Seed_Cells->Grow_to_Confluence Serum_Starve Serum Starve or add Mitomycin C to Inhibit Proliferation Grow_to_Confluence->Serum_Starve Create_Scratch Create a Scratch using a Sterile Pipette Tip Wash Wash with PBS to Remove Debris Create_Scratch->Wash Add_Treatment Add Medium with this compound or Vehicle Control Wash->Add_Treatment Image_T0 Image the Scratch at Time 0 Add_Treatment->Image_T0 Incubate Incubate and Image at Regular Intervals (e.g., 6, 12, 24h) Image_T0->Incubate Measure_Area Measure the Area of the Cell-free Gap (e.g., using ImageJ) Calculate_Closure Calculate the Percentage of Wound Closure over Time Measure_Area->Calculate_Closure

Workflow for the in vitro scratch assay to assess cell migration.

Methodology:

  • Cell Seeding: Human dermal fibroblasts are seeded into multi-well plates at a density that allows for the formation of a confluent monolayer within 24 hours.[4]

  • Inhibition of Proliferation: To ensure that gap closure is primarily due to migration, cell proliferation is inhibited by either serum starvation (reducing serum concentration in the medium to 0.5-2%) for 16-24 hours or by treating the confluent monolayer with a mitosis inhibitor like Mitomycin C (10 µg/mL) for 2 hours.[4]

  • Creating the Scratch: A sterile 200 µL pipette tip is used to create a uniform, straight scratch in the center of the cell monolayer.[1]

  • Treatment: The wells are washed with sterile PBS to remove detached cells, and then fresh low-serum or serum-free medium containing various concentrations of this compound or a vehicle control is added.[4]

  • Imaging and Analysis: The scratches are imaged at time 0 and at subsequent time points (e.g., 6, 12, 24 hours) using an inverted microscope.[1] Image analysis software (e.g., ImageJ) is used to measure the area of the cell-free gap at each time point, and the percentage of wound closure is calculated.[4]

In Vivo Skin Barrier Repair Assessment

This protocol is used to evaluate the efficacy of a topical formulation in repairing a compromised skin barrier.

Methodology:

  • Induction of Irritation: Skin irritation and barrier disruption are induced by applying a solution of sodium lauryl sulphate (SLS) in patch test chambers to the skin of healthy volunteers.[8]

  • Treatment: A this compound-containing cream or a vehicle (placebo) is applied to the irritated areas twice daily for a specified period (e.g., 7-14 days).[8]

  • Biophysical Measurements:

    • Transepidermal Water Loss (TEWL): Measured using a Tewameter® to quantify the rate of water vapor loss from the skin, which is an indicator of barrier integrity.

    • Stratum Corneum Hydration: Measured using a Corneometer®, which assesses the electrical capacitance of the skin, a parameter correlated with its water content.

    • Skin Redness (Erythema): Assessed using a chromameter to quantify changes in skin color.

  • Data Analysis: Changes in TEWL, hydration, and redness from baseline are compared between the this compound-treated, placebo-treated, and untreated areas.[8]

In Vivo Gene Expression Analysis

This protocol outlines the steps for analyzing changes in gene expression in skin biopsies following treatment.

Gene_Expression_Workflow cluster_in_vivo In Vivo Procedure cluster_lab Laboratory Analysis Wound_Creation Create Punch Biopsy Wounds on Healthy Volunteers Treatment Topically Apply this compound or Placebo Ointment Wound_Creation->Treatment Biopsy_Collection Collect 8-mm Punch Biopsies at Different Time Points Treatment->Biopsy_Collection RNA_Isolation Isolate Total RNA from Homogenized Biopsies Microarray Perform Microarray Analysis (e.g., Affymetrix® GeneChip®) RNA_Isolation->Microarray Data_Analysis Analyze Data to Identify Differentially Expressed Genes Microarray->Data_Analysis Validation Validate Key Gene Changes using qRT-PCR Data_Analysis->Validation

Experimental workflow for in vivo gene expression analysis.

Methodology:

  • Wound Creation and Treatment: In healthy human volunteers, two 4-mm punch biopsies are created on the skin. One wound is treated topically with a this compound-containing ointment, and the other with a placebo, typically every 12 hours.[8]

  • Biopsy Collection: Eight-millimeter punch biopsies of the treated areas are taken at various time points (e.g., 24, 72, and 144 hours) after the initial wounding.[8]

  • RNA Isolation and Analysis: Total RNA is isolated from the homogenized tissue samples. Gene expression profiling is then performed using a microarray platform, such as the Affymetrix® GeneChip® Human Exon 1.0 ST Array.

  • Data Analysis and Validation: The microarray data is analyzed to identify genes that are significantly upregulated or downregulated in the this compound-treated group compared to the placebo group. The expression changes of selected genes are then validated using quantitative real-time PCR (qRT-PCR).

Signaling Pathways

While the complete signaling cascades initiated by this compound are still under investigation, its role in promoting fibroblast proliferation is thought to involve the upregulation of growth factors like Vascular Endothelial Growth Factor (VEGF).

VEGF_Signaling This compound This compound VEGF VEGF Upregulation This compound->VEGF VEGFR VEGF Receptor (VEGFR) on Fibroblast VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PKC PKC PLCg->PKC Ras Ras PKC->Ras MAPK MAPK Pathway Ras->MAPK Gene_Expression Gene Expression (Proliferation-related genes) MAPK->Gene_Expression Proliferation Fibroblast Proliferation Gene_Expression->Proliferation

Proposed VEGF signaling pathway leading to fibroblast proliferation.

Conclusion

The mechanism of action of this compound in cellular repair is multifaceted and fundamentally linked to its conversion to pantothenic acid and its subsequent role as a precursor to Coenzyme A. This essential metabolic pathway fuels a range of cellular activities critical for skin health and repair, including enhanced cell proliferation and migration, modulation of gene expression, and improvement of the skin's barrier function. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate and harness the therapeutic potential of this compound.

References

Dexpanthenol's Role in Fibroblast Proliferation and Collagen Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dexpanthenol, the alcoholic analog of pantothenic acid (Vitamin B5), is a well-established agent in promoting wound healing and skin regeneration. Its efficacy is largely attributed to its direct influence on dermal fibroblasts, the primary cell type responsible for maintaining the skin's structural integrity. This technical guide provides an in-depth analysis of this compound's core mechanisms, focusing on its role in stimulating fibroblast proliferation and enhancing collagen synthesis. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to support further research and development in dermatology and tissue repair.

Core Mechanism of Action

Upon topical application, this compound readily penetrates the skin and is enzymatically converted to its biologically active form, pantothenic acid.[1] Pantothenic acid is an essential precursor for the synthesis of Coenzyme A (CoA), a critical cofactor in numerous metabolic pathways, including the Krebs cycle and fatty acid synthesis.[2] This metabolic activation underpins the beneficial effects of this compound on fibroblast activity. The primary mechanism involves its conversion to pantothenic acid, which then participates in critical metabolic pathways.[2] Its benefits for skin health are primarily due to its ability to promote collagen synthesis, hydration, and its anti-inflammatory effects.[2]

Impact on Fibroblast Proliferation

This compound has been consistently shown to stimulate the proliferation of human dermal fibroblasts, a crucial step in the wound healing cascade.[1][3] This proliferative effect is dose-dependent and has been quantified in various in vitro studies.

Quantitative Data: Fibroblast Proliferation

The following table summarizes the quantitative effects of this compound and its derivatives on fibroblast and related cell proliferation from various in vitro studies.

CompoundCell TypeConcentrationAssayProliferation/Viability Increase (vs. Control)Citation
D-PanthenolHuman Dermal Papilla Cells (hDPCs)2.5 mMCCK-8~30% (maximal growth increment)[3]
D-PanthenolHuman Outer Root Sheath Cells (hORSCs)0.15 mM - 0.3 mMCCK-815% - 20%[3]
Calcium PantothenateHuman Dermal Fibroblasts20 µg/mLScratch AssayEnhanced proliferation[4]

Enhancement of Collagen Synthesis

Beyond promoting cell proliferation, this compound actively enhances the synthesis of collagen, the primary structural protein in the extracellular matrix (ECM). This is a critical function for restoring tissue strength and integrity during wound repair. Pantothenic acid deficiency has been shown to decrease the synthesis of procollagen (B1174764) in fibroblasts.

Quantitative Data: Collagen Synthesis

The following table presents quantitative data on the effect of this compound on collagen synthesis and organization.

TreatmentCell/Tissue TypeMethodMeasurementOutcomeCitation
This compound (d-P)Rat Tegumentary LesionsPicrosirius Red Staining & Polarized Light MicroscopyBirefringent Area of Collagen FibersSignificantly greater birefringent area on day 14 compared to control (p<0.001)[5][6]
This compound + UltrasoundRat Tegumentary LesionsPicrosirius Red Staining & Polarized Light MicroscopyBirefringent Area of Collagen FibersSignificantly greater birefringent area (1586.43±162.14 µm²) on day 7 compared to control (139.36±35.35 µm²) (p≤0.001)[5][6]

Signaling Pathways Modulated by this compound

This compound's effects on fibroblast proliferation and collagen synthesis are mediated through the modulation of specific intracellular signaling pathways. A key pathway implicated is the Vascular Endothelial Growth Factor (VEGF) signaling cascade. This compound has been shown to upregulate the expression of VEGF.[3]

This compound-Induced VEGF Signaling Pathway

The binding of VEGF to its receptor (VEGFR) on the fibroblast surface triggers a downstream signaling cascade, including the PLCγ/PKC/Ras/MAPK and PI3K/Akt pathways, which ultimately leads to the expression of genes involved in cell proliferation and survival.[7][]

Dexpanthenol_VEGF_Signaling This compound This compound Pantothenic_Acid Pantothenic Acid This compound->Pantothenic_Acid CoA Coenzyme A Pantothenic_Acid->CoA VEGF VEGF Expression CoA->VEGF VEGFR VEGFR VEGF->VEGFR Binds to PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Ras Ras PKC->Ras MAPK_Pathway MAPK Pathway (ERK1/2) Ras->MAPK_Pathway Proliferation Fibroblast Proliferation MAPK_Pathway->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Collagen_Synthesis Collagen Synthesis Akt->Collagen_Synthesis

This compound-induced VEGF signaling cascade in fibroblasts.
Gene Expression Modulation

In vivo and in vitro studies have demonstrated that this compound significantly modulates the expression of genes involved in inflammation, proliferation, and tissue remodeling. Treatment with this compound has been shown to upregulate the mRNA expression of several key cytokines and chemokines in wounded skin.[9][10]

Upregulated Genes by this compound Treatment:

  • Interleukin-6 (IL-6): A pleiotropic cytokine involved in inflammation and wound healing.

  • Interleukin-8 (IL-8): A chemokine that attracts neutrophils to the site of injury.

  • CCL2 (MCP-1): A chemokine that recruits monocytes, memory T cells, and dendritic cells.

  • CXCL1 (GROα): A chemokine that attracts and activates neutrophils.

  • CYP1B1: An enzyme involved in the metabolism of various compounds.

  • IL-1β: A pro-inflammatory cytokine.

  • CCR1: A chemokine receptor.

  • CCL18: A chemokine primarily produced by antigen-presenting cells.

Experimental Protocols

Fibroblast Proliferation Assays

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Seed human dermal fibroblasts into a 96-well plate at a density of 5,000-10,000 cells/well in complete culture medium. Incubate for 24 hours to allow for cell attachment.

    • Treatment: Replace the medium with fresh medium containing various concentrations of this compound and control substances. Include a vehicle control.

    • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

This assay evaluates cell migration and proliferation by creating a "wound" in a confluent cell monolayer.

  • Principle: The rate at which cells close the artificial gap is a measure of cell migration and proliferation.

  • Protocol:

    • Cell Seeding: Seed human dermal fibroblasts into a 6-well or 12-well plate and grow until they form a confluent monolayer.

    • Scratch Creation: Create a linear scratch in the monolayer using a sterile 200 µL pipette tip.

    • Washing: Gently wash the wells with PBS to remove detached cells.

    • Treatment: Replace the PBS with fresh medium containing this compound and control substances.

    • Image Acquisition: Capture images of the scratch at 0 hours and at regular intervals (e.g., 12, 24, 48 hours) using a phase-contrast microscope.

    • Data Analysis: Measure the width of the scratch at different time points to quantify the rate of wound closure.

Experimental_Workflow_Proliferation Start Start Culture_Fibroblasts Culture Human Dermal Fibroblasts Start->Culture_Fibroblasts Seed_Cells Seed Cells into Multi-well Plates Culture_Fibroblasts->Seed_Cells Treat_Cells Treat with this compound & Controls Seed_Cells->Treat_Cells Incubate Incubate for Defined Period Treat_Cells->Incubate Assay Perform Proliferation Assay Incubate->Assay MTT MTT Assay Assay->MTT Scratch_Assay Scratch Wound Healing Assay Assay->Scratch_Assay Data_Analysis Data Analysis & Statistical Comparison MTT->Data_Analysis Scratch_Assay->Data_Analysis Conclusion Conclusion on Proliferative Efficacy Data_Analysis->Conclusion

Workflow for assessing fibroblast proliferation.
Collagen Synthesis Assays

This dye-binding assay is designed for the analysis of acid and pepsin-soluble collagens.

  • Principle: The Sircol dye reagent contains Sirius Red, which specifically binds to the [Gly-X-Y]n helical structure of soluble collagens. The resulting collagen-dye complex precipitates and can be quantified colorimetrically after resolubilization.

  • Protocol (abbreviated):

    • Sample Preparation: Prepare cell lysates or conditioned media containing soluble collagen.

    • Dye Binding: Add Sircol Dye Reagent to the samples and mix for 30 minutes to allow the collagen-dye complex to form and precipitate.

    • Centrifugation: Centrifuge the samples to pellet the complex.

    • Washing: Wash the pellet with an acid-salt wash reagent to remove unbound dye.

    • Elution: Add an alkali reagent to dissolve the pellet and release the bound dye.

    • Absorbance Measurement: Measure the absorbance of the solution at 556 nm.

    • Quantification: Determine collagen concentration by comparing the absorbance to a standard curve prepared with known concentrations of collagen.

This assay quantifies the total collagen content by measuring the amount of hydroxyproline (B1673980), an amino acid that is almost exclusive to collagen.[11][12]

  • Principle: Samples are hydrolyzed to break down collagen into its constituent amino acids. The liberated hydroxyproline is then oxidized and reacts with p-dimethylaminobenzaldehyde (DMAB) to form a colored product that can be measured spectrophotometrically.[11]

  • Protocol (abbreviated):

    • Acid Hydrolysis: Hydrolyze the samples (cell pellets or tissue homogenates) in 6 M HCl at 110-120°C for 16-24 hours to release amino acids.[12]

    • Neutralization: Neutralize the hydrolyzed samples.

    • Oxidation: Add Chloramine-T solution to oxidize the hydroxyproline.

    • Color Development: Add DMAB reagent and incubate at 60-65°C to develop the color.

    • Absorbance Measurement: Measure the absorbance at 540-560 nm.[11]

    • Quantification: Calculate the hydroxyproline content based on a standard curve and convert it to collagen content (typically, collagen is ~13.5% hydroxyproline by weight).

Experimental_Workflow_Collagen Start Start Culture_Fibroblasts Culture Human Dermal Fibroblasts Start->Culture_Fibroblasts Treat_Cells Treat with this compound & Controls Culture_Fibroblasts->Treat_Cells Harvest Harvest Cell Lysate or Conditioned Media Treat_Cells->Harvest Assay Perform Collagen Assay Harvest->Assay Sircol_Assay Sircol Soluble Collagen Assay Assay->Sircol_Assay Hydroxyproline_Assay Hydroxyproline Assay Assay->Hydroxyproline_Assay Data_Analysis Data Analysis & Quantification Sircol_Assay->Data_Analysis Hydroxyproline_Assay->Data_Analysis Conclusion Conclusion on Collagen Synthesis Data_Analysis->Conclusion

Workflow for assessing collagen synthesis.

Conclusion

The available evidence strongly supports the significant role of this compound in promoting fibroblast proliferation and collagen synthesis. Its mechanism of action, rooted in its conversion to pantothenic acid and subsequent involvement in key metabolic and signaling pathways, provides a solid foundation for its clinical efficacy in wound healing. The upregulation of VEGF and the modulation of key genes involved in tissue repair highlight its multifaceted impact on dermal fibroblasts. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further elucidate the therapeutic potential of this compound and to develop novel formulations for enhanced skin regeneration. Further research should focus on more detailed investigations into the downstream effectors of the MAPK and PI3K/Akt pathways and the specific roles of the various upregulated genes in the context of this compound-mediated fibroblast activity.

References

Investigating the Anti-Inflammatory Properties of Dexpanthenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dexpanthenol, the alcohol analog of pantothenic acid (Vitamin B5), is a well-established agent in dermatological and cosmetic formulations, primarily recognized for its moisturizing and wound-healing capabilities. Emerging and established evidence has illuminated its significant anti-inflammatory properties, positioning it as a molecule of interest for the management of a spectrum of inflammatory skin conditions. This technical guide provides an in-depth exploration of the anti-inflammatory mechanisms of this compound, supported by quantitative data from key studies, detailed experimental protocols, and visualizations of the underlying molecular pathways. The focus is on its modulatory effects on inflammatory mediators and its influence on critical signaling cascades, including the NF-κB and Akt pathways, in relevant cellular and in vivo models.

Introduction

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, irritants, or cellular damage. In the skin, this process is intricately regulated and involves a complex interplay of various cell types, signaling molecules, and inflammatory mediators. While acute inflammation is a crucial component of the healing process, chronic or dysregulated inflammation underpins numerous dermatological disorders, including atopic dermatitis, psoriasis, and contact dermatitis.

This compound is topically absorbed and rapidly converted to pantothenic acid, an essential component of Coenzyme A (CoA).[1] CoA plays a pivotal role in numerous metabolic pathways, including the synthesis of fatty acids and sphingolipids, which are critical for maintaining the integrity of the skin barrier.[2][3] Beyond its role in barrier function, this compound exerts direct anti-inflammatory effects by modulating the expression and release of key inflammatory mediators and influencing intracellular signaling pathways that govern the inflammatory response.[4][5]

Mechanism of Action: Modulation of Inflammatory Mediators and Signaling Pathways

The anti-inflammatory effects of this compound are multifaceted, primarily attributed to its ability to suppress the production of pro-inflammatory mediators and modulate key intracellular signaling pathways.

Downregulation of Pro-Inflammatory Cytokines and Mediators

In vitro and in vivo studies have consistently demonstrated that this compound can significantly reduce the levels of several key mediators of inflammation.

  • Interleukins (IL): this compound has been shown to modulate the expression of several interleukins. For instance, in a nicotine-induced liver damage model in rats, intraperitoneal administration of this compound (500 mg/kg/day for 8 weeks) significantly reduced the elevated serum levels of the pro-inflammatory cytokines IL-6 and IL-1β.[3] Conversely, in a human in vivo skin wound healing model, topical application of this compound led to an upregulation of IL-6 and IL-1β mRNA, highlighting its role in modulating the inflammatory phase of wound healing.[6]

  • Tumor Necrosis Factor-alpha (TNF-α): In a murine model of lipopolysaccharide (LPS)-induced acute lung injury, intraperitoneal injection of this compound (500 mg/kg) markedly inhibited the release of TNF-α in bronchoalveolar lavage fluid.

  • Prostaglandin E2 (PGE2): this compound has been shown to inhibit the synthesis of PGE2, a potent inflammatory mediator. In a study using reconstituted human epidermis, topical application of 1.4% this compound one hour prior to treatment with an inflammatory cocktail significantly decreased PGE2 secretion.[7]

Modulation of Intracellular Signaling Pathways

This compound exerts its anti-inflammatory effects by influencing key signaling pathways that regulate the expression of inflammatory genes.

  • Nuclear Factor-kappa B (NF-κB) Pathway: The NF-κB signaling pathway is a central regulator of inflammation. This compound has been shown to inhibit the activation of this pathway. In a study on nicotine-induced liver damage, this compound treatment effectively attenuated the increase in NF-κB protein levels.[3] This inhibitory effect likely contributes to the downregulation of NF-κB target genes, which include various pro-inflammatory cytokines.

  • Akt Signaling Pathway: The Akt (Protein Kinase B) signaling pathway is involved in regulating cellular processes such as cell survival, proliferation, and inflammation. This compound has been shown to modulate this pathway. In the same study on nicotine-induced liver damage, this compound treatment mitigated the nicotine-induced reduction in the p-Akt/Akt ratio, suggesting a regulatory role in this pathway which can, in turn, influence NF-κB signaling.[3]

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize quantitative data from key in vitro and in vivo studies investigating the anti-inflammatory effects of this compound.

Table 1: In Vivo Modulation of Inflammatory Gene Expression by this compound in Human Skin
GeneFold Change (this compound vs. Placebo)Experimental ModelReference
Interleukin-6 (IL-6)Up to 7-fold increaseHuman skin punch biopsy after injury[6]
Interleukin-1β (IL-1β)Nearly 6-fold increaseHuman skin punch biopsy after injury[6]
CXCL12.5-fold upregulationHuman skin punch biopsy after injury[6]
CCL182.5-fold upregulationHuman skin punch biopsy after injury[6]
Table 2: In Vivo Reduction of Inflammatory Markers by this compound
Inflammatory MarkerTreatment GroupControl Group% ReductionExperimental ModelReference
IL-6 (pg/mL)Nicotine + this compoundNicotineData not providedNicotine-induced liver damage in rats[3]
IL-1β (pg/mL)Nicotine + this compoundNicotineData not providedNicotine-induced liver damage in rats[3]
TNF-α (pg/mL)LPS + this compoundLPSData not providedLPS-induced acute lung injury in mice
IL-6 (pg/mL)LPS + this compoundLPSData not providedLPS-induced acute lung injury in mice
Table 3: In Vitro Inhibition of Prostaglandin E2 by this compound
TreatmentPGE2 Release (pg/mL)% InhibitionExperimental ModelReference
Control~1200-Reconstituted human epidermis[7]
Inflammatory Cocktail~3500-Reconstituted human epidermis[7]
Inflammatory Cocktail + 1.4% this compound~1500~57%Reconstituted human epidermis[7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vivo Gene Expression Analysis in Human Skin
  • Objective: To determine the effect of topical this compound on gene expression during wound healing in human skin.

  • Methodology:

    • Study Design: A randomized, placebo-controlled, double-blind study.

    • Subjects: Healthy human volunteers.

    • Procedure: Two 4-mm punch biopsies are taken from the skin of each donor. One wound is treated with an ointment containing 5% this compound, and the other with a placebo ointment, every 12 hours for a specified period (e.g., 3 days).

    • Sample Collection: After the treatment period, an 8-mm punch biopsy of the treated wound area is taken for analysis.

    • Gene Expression Analysis:

      • RNA Extraction: Total RNA is extracted from the biopsy samples.

      • Microarray Analysis: Gene expression profiling is performed using a microarray platform, such as the Affymetrix® GeneChip® Human Exon 1.0 ST Array.

      • Data Analysis: The data is analyzed to identify genes that are significantly upregulated or downregulated in the this compound-treated group compared to the placebo group.

      • Validation: Changes in the expression of selected genes are validated using quantitative real-time PCR (qRT-PCR).

  • Reference: Based on the methodology described by Heise et al., 2012.[6]

In Vitro Scratch Assay for Fibroblast Migration
  • Objective: To evaluate the effect of this compound on the migration of human dermal fibroblasts, a key process in wound healing.

  • Methodology:

    • Cell Culture: Human dermal fibroblasts are cultured to confluence in a 6-well or 12-well plate.

    • Scratch Creation: A sterile 200 µL pipette tip is used to create a linear "scratch" in the cell monolayer.

    • Treatment: The cells are washed with PBS to remove debris, and then a fresh medium containing various concentrations of this compound is added. A vehicle control (medium without this compound) is included.

    • Image Acquisition: Images of the scratch are captured at 0 hours and at regular intervals (e.g., 12, 24, 48 hours) using a phase-contrast microscope.

    • Data Analysis: The area of the scratch is measured at each time point using image analysis software (e.g., ImageJ). The rate of wound closure is calculated and compared between the treated and control groups.

  • Reference: Based on standard in vitro wound healing assay protocols.[8][9]

Sodium Lauryl Sulphate (SLS)-Induced Irritation Model
  • Objective: To assess the protective and restorative effects of this compound on skin barrier function and inflammation after chemical irritation.

  • Methodology:

    • Study Design: A randomized, placebo-controlled study.

    • Subjects: Healthy human volunteers.

    • Irritation Induction: A patch containing a solution of Sodium Lauryl Sulphate (e.g., 0.5% to 2%) is applied to a defined area of the forearm for a specified period (e.g., 24-48 hours) to induce skin irritation.[10][11]

    • Treatment: After removal of the SLS patch, the irritated area is treated with a formulation containing this compound (e.g., 5%) or a placebo, typically twice daily for several days.[2]

    • Measurements:

      • Transepidermal Water Loss (TEWL): Measured using a Tewameter to assess skin barrier function. An increase in TEWL indicates impaired barrier function.

      • Erythema (Redness): Measured using a Chromameter or through clinical scoring to quantify the level of inflammation.

      • Stratum Corneum Hydration: Measured using a Corneometer.

    • Data Analysis: Changes in TEWL, erythema, and hydration are compared between the this compound-treated, placebo-treated, and untreated sites over time.

  • Reference: Based on methodologies described by Proksch and Nissen, 2002.[2]

UV-Induced Erythema Model
  • Objective: To evaluate the anti-inflammatory effect of this compound on ultraviolet radiation-induced skin inflammation.

  • Methodology:

    • Study Design: A controlled clinical trial.

    • Subjects: Healthy human volunteers with skin types II or III.

    • UVB Irradiation: A defined area on the back of the volunteers is exposed to a specific dose of UVB radiation, typically 1.5 times the minimal erythema dose (MED), to induce a standardized erythema.[12]

    • Treatment: Immediately after irradiation and at subsequent time points, a formulation containing this compound or a placebo is applied to the irradiated areas.

    • Erythema Measurement: The intensity of the erythema is measured at various time points (e.g., 6, 24, and 48 hours) after irradiation using a Chromameter, which quantifies the redness of the skin (a* value).[13]

    • Data Analysis: The reduction in the erythema index (Δa*) in the this compound-treated areas is compared to the placebo-treated areas.

  • Reference: Based on established protocols for UV-induced erythema testing.[5][12][14]

Visualization of a Key Signaling Pathway and Experimental Workflow

The following diagrams, created using the DOT language, visualize a key signaling pathway influenced by this compound and a typical experimental workflow.

Dexpanthenol_Anti_Inflammatory_Pathway This compound This compound Pantothenic_Acid Pantothenic Acid (Vitamin B5) This compound->Pantothenic_Acid Conversion Akt Akt This compound->Akt Modulates IKK IKK This compound->IKK Inhibits CoA Coenzyme A Pantothenic_Acid->CoA Synthesis Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Nicotine) Inflammatory_Stimuli->Akt Activates Akt->IKK Activates NFkB_p65_p50_IkB NF-κB (p65/p50) - IκBα (Inactive Complex) IKK->NFkB_p65_p50_IkB Phosphorylates IκBα NFkB_p65_p50 NF-κB (p65/p50) (Active) NFkB_p65_p50_IkB->NFkB_p65_p50 IκBα Degradation Nucleus Nucleus NFkB_p65_p50->Nucleus Nuclear Translocation Gene_Expression Pro-inflammatory Gene Expression NFkB_p65_p50->Gene_Expression Induces Transcription Cytokines Pro-inflammatory Cytokines (IL-6, IL-1β, TNF-α) Gene_Expression->Cytokines Leads to

Caption: this compound's modulation of the Akt/NF-κB signaling pathway.

Experimental_Workflow_SLS_Irritation Start Start: Healthy Volunteer Recruitment Baseline Baseline Measurements (TEWL, Erythema, Hydration) Start->Baseline Irritation SLS Patch Application (24-48h) Baseline->Irritation Treatment Topical Application: - this compound - Placebo - Untreated Control Irritation->Treatment Measurements Post-Treatment Measurements (e.g., Day 1, 3, 7) Treatment->Measurements Analysis Data Analysis: Compare changes in TEWL, Erythema, Hydration Measurements->Analysis End End: Evaluate Efficacy Analysis->End

Caption: Workflow for the Sodium Lauryl Sulphate (SLS) irritation model.

Conclusion

The evidence presented in this technical guide strongly supports the anti-inflammatory properties of this compound. Its ability to modulate the production of key pro-inflammatory mediators and influence critical intracellular signaling pathways, such as NF-κB and Akt, provides a robust molecular basis for its observed clinical benefits in a variety of inflammatory skin conditions. The detailed experimental protocols offer a framework for the further investigation and characterization of this compound's anti-inflammatory efficacy. As the demand for well-tolerated and effective anti-inflammatory agents continues to grow, this compound stands out as a promising candidate for both therapeutic and dermo-cosmetic applications. Further research is warranted to fully elucidate its mechanisms of action and to optimize its use in the management of inflammatory skin diseases.

References

Dexpanthenol's Influence on Gene Expression in Cutaneous Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexpanthenol, the alcoholic analog of pantothenic acid (vitamin B5), is a well-established topical agent renowned for its beneficial effects on skin hydration, barrier function, and wound healing. While its clinical efficacy is widely acknowledged, the underlying molecular mechanisms, particularly its influence on gene expression in skin cells, are a subject of ongoing research. This technical guide provides an in-depth analysis of the current understanding of this compound's effects on the genetic machinery of skin cells, synthesizing data from key in vivo and in vitro studies. The information is presented to aid researchers and professionals in the fields of dermatology, cosmetology, and pharmaceutical development in their efforts to innovate and refine skin care and therapeutic solutions.

Core Mechanism of Action

Upon topical application, this compound is readily absorbed and enzymatically converted to pantothenic acid within skin cells. Pantothenic acid is a vital component of Coenzyme A (CoA), a critical cofactor in numerous metabolic pathways, including the synthesis of fatty acids and sphingolipids essential for the integrity of the stratum corneum. This fundamental role in cellular metabolism is believed to be the primary driver of this compound's effects on skin health.

Recent transcriptomic studies have revealed that this compound's influence extends to the regulation of gene expression, particularly in the context of wound healing and inflammation. By modulating the expression of key genes, this compound can orchestrate a cellular response that favors tissue repair and regeneration.

Quantitative Gene Expression Analysis

The following tables summarize the significant changes in gene expression observed in skin cells following treatment with this compound or its active form, pantothenate. The data is compiled from a pivotal in vivo study on human skin wound healing and a key in vitro study on human dermal fibroblasts.

Table 1: In Vivo Gene Expression Changes in this compound-Treated Human Skin Wounds [1]

GeneFunctionFold Change vs. Placebo
Upregulated Genes
Interleukin 6 (IL-6)Pro-inflammatory cytokine, involved in wound healingUp to 7-fold
Interleukin 1 Beta (IL-1β)Pro-inflammatory cytokineNearly 6-fold
Cytochrome P450 1B1 (CYP1B1)Enzyme involved in metabolismNearly 6-fold
C-C Motif Chemokine Receptor 1 (CCR1)Chemokine receptor3.5-fold
C-C Motif Chemokine Ligand 18 (CCL18)Chemokine2.5-fold
C-X-C Motif Chemokine Ligand 1 (CXCL1)Chemokine, chemoattractant for neutrophils2.5-fold
Keratin Associated Protein 4-2 (KRTAP4-2)Structural protein in hairUpregulated
Downregulated Genes
Psoriasin (S100A7)Pro-inflammatory proteinDownregulated

Data from Heise R, et al. Skin Pharmacol Physiol. 2012.[1]

Table 2: In Vitro Gene Expression Changes in Human Dermal Fibroblasts Treated with Calcium Pantothenate [2]

GeneFunctionRegulation
Upregulated Genes
Interleukin 6 (IL-6)Pro-inflammatory cytokine, involved in wound healingUpregulated
Interleukin 8 (IL-8)Chemokine, chemoattractant for neutrophilsUpregulated
C-C Motif Chemokine Ligand 2 (CCL2)Chemokine, chemoattractant for monocytesUpregulated
C-X-C Motif Chemokine Ligand 1 (CXCL1)Chemokine, chemoattractant for neutrophilsUpregulated
Cytochrome P450 1B1 (CYP1B1)Enzyme involved in metabolismUpregulated
Heme Oxygenase 1 (HMOX1)Antioxidant enzymeUpregulated
Inhibitor of DNA Binding 1 (Id1)Transcriptional regulator, involved in cell proliferationUpregulated
Heat Shock Protein Family B (Small) Member 7 (HSPB7)Chaperone proteinUpregulated
Membrane Associated Ring-CH-Type Finger 2 (MARCH-II)E3 ubiquitin ligaseUpregulated

Data from Wiederholt T, et al. Exp Dermatol. 2009.[2]

Experimental Protocols

In Vivo Study: this compound's Effect on Gene Expression in Skin Wound Healing[1][3]
  • Study Design: A randomized, double-blind, placebo-controlled study was conducted on healthy human volunteers.

  • Procedure:

    • Two 4 mm punch biopsies were taken from the skin of each participant to create wounds.

    • One wound was treated topically with a this compound-containing ointment, and the other with a placebo ointment every 12 hours.

    • Participants were divided into three groups receiving one, five, or eleven applications.

    • After the treatment period, 8 mm punch biopsies of the treated areas were taken for analysis.

  • Gene Expression Analysis:

    • Total RNA was isolated from the biopsy samples.

    • Gene expression profiling was performed using Affymetrix® GeneChip® Human Exon 1.0 ST Arrays.

    • Data was analyzed to identify differentially expressed genes between the this compound- and placebo-treated groups.

    • Quantitative real-time polymerase chain reaction (qRT-PCR) was used to confirm the microarray data for selected genes.

experimental_workflow_in_vivo cluster_study_design Study Design cluster_analysis Gene Expression Analysis start Healthy Human Volunteers wounding Creation of 4mm Punch Biopsy Wounds start->wounding treatment Topical Application of this compound or Placebo wounding->treatment biopsy Collection of 8mm Punch Biopsies treatment->biopsy rna_isolation RNA Isolation biopsy->rna_isolation microarray Affymetrix GeneChip Analysis rna_isolation->microarray data_analysis Identification of Differentially Expressed Genes microarray->data_analysis qrpcr qRT-PCR Confirmation data_analysis->qrpcr

In Vivo Experimental Workflow
In Vitro Study: Calcium Pantothenate's Effect on Gene Expression in Human Dermal Fibroblasts[2]

  • Cell Culture: Primary human dermal fibroblasts were isolated and cultured.

  • Procedure:

    • Fibroblasts were cultured in the presence or absence of 20 µg/mL calcium pantothenate.

    • A standardized scratch test was performed to assess cell proliferation and migration.

  • Gene Expression Analysis:

    • Total RNA was extracted from the cultured fibroblasts.

    • Gene expression profiling was conducted using the GeneChip® Human Exon 1.0 ST Array.

    • Differentially expressed genes between the treated and untreated cells were identified.

    • qRT-PCR was performed to validate the expression of selected genes.

Signaling Pathways

While direct evidence definitively linking this compound to specific signaling pathway activation is still emerging, the profile of regulated genes strongly suggests the involvement of pathways crucial for inflammation and cell proliferation, such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K)/Akt pathways. The upregulation of pro-inflammatory cytokines like IL-6 and chemokines such as CXCL1 and CCL2 points towards a potential modulation of the NF-κB signaling pathway, a key regulator of inflammation.

The diagram below illustrates a putative signaling network through which this compound may exert its effects on gene expression in skin cells. This model is based on the known functions of the identified target genes and their established roles in cellular signaling.

signaling_pathway cluster_input Stimulus cluster_conversion Cellular Uptake and Conversion cluster_pathways Putative Signaling Pathways cluster_response Cellular Response This compound This compound pantothenic_acid Pantothenic Acid This compound->pantothenic_acid Enzymatic Conversion coa Coenzyme A pantothenic_acid->coa Biosynthesis mapk MAPK/ERK Pathway coa->mapk Modulates pi3k PI3K/Akt Pathway coa->pi3k Modulates nfkB NF-κB Pathway coa->nfkB Modulates proliferation Cell Proliferation (e.g., Id1) mapk->proliferation antioxidant Antioxidant Response (e.g., HMOX1) mapk->antioxidant pi3k->proliferation inflammation Inflammation (e.g., IL-6, IL-1β, CXCL1) nfkB->inflammation

Hypothesized Signaling Network

Conclusion

This compound's beneficial effects on the skin are, at least in part, attributable to its ability to modulate gene expression. By influencing the transcription of genes involved in critical cellular processes such as inflammation, proliferation, and antioxidant defense, this compound promotes a microenvironment conducive to skin repair and regeneration. The quantitative data and experimental protocols presented in this guide offer a solid foundation for further research into the precise molecular mechanisms of this widely used dermatological agent. Future investigations focusing on the direct elucidation of the signaling pathways activated by this compound will provide a more complete picture of its mode of action and may unveil new therapeutic applications.

References

Molecular Targets of Dexpanthenol in Wound Healing Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Dexpanthenol, the alcohol analog of pantothenic acid (Vitamin B5), is a well-established agent in promoting wound healing. Its efficacy stems from a multi-targeted molecular mechanism that influences all phases of the healing cascade: inflammation, proliferation, and remodeling. This technical guide elucidates the core molecular targets of this compound, presenting quantitative data on its effects, detailed experimental protocols for key assays, and visual representations of the implicated signaling pathways. This compound's primary mechanisms include the modulation of inflammatory and proliferative gene expression, direct stimulation of dermal fibroblast proliferation and migration, and enhancement of extracellular matrix synthesis, particularly collagen. These actions collectively accelerate re-epithelialization and improve the quality of tissue repair.

Introduction

Wound healing is a complex biological process involving the coordinated action of various cell types, growth factors, and cytokines. This compound, upon topical application, is rapidly converted to pantothenic acid, an essential component of Coenzyme A (CoA). CoA is a critical cofactor in numerous metabolic pathways, including the synthesis of fatty acids and sphingolipids, which are vital for maintaining the integrity of the stratum corneum. Beyond its role in cellular metabolism, this compound actively modulates specific molecular pathways integral to wound repair. This guide provides a comprehensive overview of these molecular interactions, supported by experimental evidence.

Molecular Targets and Mechanisms of Action

This compound exerts its pro-healing effects through several key molecular mechanisms:

2.1. Modulation of Gene Expression:

This compound significantly alters the expression of genes involved in inflammation, cell proliferation, and tissue remodeling. In vivo studies using punch biopsies from wounded human skin have demonstrated the upregulation of several key genes following topical this compound treatment.[1][2][3]

  • Pro-inflammatory and Chemotactic Genes: this compound upregulates the expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-1β (IL-1β), which are crucial for initiating the inflammatory phase of wound healing and recruiting immune cells to the site of injury.[2][4] It also increases the expression of chemokines like CXCL1 and CCL18, which attract neutrophils and other immune cells.[2]

  • Matrix Remodeling Genes: The expression of Matrix Metalloproteinase-3 (MMP-3) is upregulated by this compound.[5] MMP-3 plays a critical role in the remodeling of the extracellular matrix during the proliferative and remodeling phases of wound healing.[5][6]

  • Downregulation of Psorasin (S100A7): this compound treatment leads to the downregulation of psorasin, a protein associated with inflammatory skin conditions.[2][3]

2.2. Stimulation of Fibroblast Proliferation and Migration:

Dermal fibroblasts are pivotal in the proliferative phase of wound healing, responsible for synthesizing the new extracellular matrix. This compound has been shown to directly stimulate the proliferation and migration of human dermal fibroblasts, which is essential for granulation tissue formation and wound closure.[7][8]

2.3. Enhancement of Collagen Synthesis:

Collagen is the primary structural protein of the skin, providing tensile strength to the healing tissue. This compound treatment has been shown to increase collagen synthesis, likely through the activation of fibroblasts.[9][10] This leads to a more robust and organized extracellular matrix in the healed wound.

2.4. Anti-inflammatory and Antioxidant Effects:

While initially promoting a pro-inflammatory response to initiate healing, this compound also exhibits anti-inflammatory properties that are beneficial in later stages.[11][12] Additionally, it has been shown to possess antioxidant activity, reducing the levels of reactive oxygen species (ROS) that can impair the healing process.[13][14]

Quantitative Data

The following tables summarize the quantitative effects of this compound on various molecular targets as reported in the scientific literature.

Table 1: Modulation of Gene Expression by this compound in Human Skin Biopsies

GeneFold Change (this compound vs. Placebo)MethodReference
IL-6Up to 7-fold increaseqRT-PCR[2]
IL-1β~6-fold increaseqRT-PCR[2]
CYP1B1~6-fold increaseqRT-PCR[2]
CCR13.5-fold increaseqRT-PCR[2]
CCL182.5-fold increaseqRT-PCR[2]
CXCL12.5-fold increaseqRT-PCR[2]
CXCL10>1.5-fold increaseMicroarray, qRT-PCR[4]
Mucin family genes>1.5-fold increaseMicroarray, qRT-PCR[4]
RARRES1>1.5-fold increaseMicroarray, qRT-PCR[4]
Psorasin (S100A7)DownregulatedMicroarray[2]

Table 2: Effect of this compound on Fibroblast Function

ParameterObservationCell TypeReference
ProliferationConcentration-dependent stimulationHuman Dermal Fibroblasts[8]
MigrationAccelerated wound closure in scratch assayHuman Dermal Fibroblasts[7]
ViabilityIncreased by 28.4% with Dex-loaded nanofibersHuman Fibroblasts[13]

Table 3: Effect of this compound on Oxidative Stress Markers in Wound Tissue

MarkerEffect of this compoundMethodReference
Malondialdehyde (MDA)Significant decreaseBiochemical Assay[13]
Superoxide Dismutase (SOD)Significant increaseBiochemical Assay[13]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the molecular effects of this compound.

4.1. In Vitro Wound Healing (Scratch) Assay:

This assay is used to assess the effect of this compound on cell migration.[7][12][15][16][17]

  • Cell Seeding: Human dermal fibroblasts are seeded into a 6-well or 12-well plate and cultured until they form a confluent monolayer.

  • Scratch Creation: A sterile 200 µL pipette tip is used to create a linear "scratch" or cell-free gap in the center of the cell monolayer.

  • Washing: The wells are gently washed with sterile phosphate-buffered saline (PBS) to remove detached cells.

  • Treatment: Fresh culture medium containing various concentrations of this compound (or a vehicle control) is added to the wells.

  • Image Acquisition: Images of the scratch are captured at time 0 and at regular intervals (e.g., 6, 12, 24 hours) using a phase-contrast microscope.

  • Data Analysis: Image analysis software (e.g., ImageJ) is used to measure the area of the cell-free gap at each time point. The rate of wound closure is then calculated and compared between treatment groups.

4.2. Fibroblast Proliferation (MTT) Assay:

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[8][13][18]

  • Cell Seeding: Human dermal fibroblasts are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach for 24 hours.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control.

  • Incubation: The plate is incubated for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable, metabolically active cells.

4.3. Collagen Quantification (Hydroxyproline Assay):

This assay measures the total collagen content in tissue samples by quantifying the amount of the amino acid hydroxyproline (B1673980), which is almost exclusively found in collagen.[10][19][20][21][22]

  • Sample Hydrolysis: Tissue samples are hydrolyzed using strong acid (e.g., 6N HCl) or base (e.g., 10N NaOH) at a high temperature to break down the collagen into its constituent amino acids.

  • Oxidation: The hydroxyproline in the hydrolysate is oxidized by Chloramine-T to form a pyrrole (B145914) intermediate.

  • Color Development: Ehrlich's reagent (containing p-dimethylaminobenzaldehyde) is added, which reacts with the pyrrole to produce a chromophore with a peak absorbance at 540-570 nm.

  • Quantification: The absorbance of the samples is measured using a spectrophotometer, and the hydroxyproline concentration is determined by comparison to a standard curve prepared with known concentrations of hydroxyproline. The collagen content can then be estimated based on the average percentage of hydroxyproline in collagen.

4.4. Gene Expression Analysis (Affymetrix GeneChip):

This microarray-based technique allows for the simultaneous analysis of the expression levels of thousands of genes.[1][2][3][9]

  • RNA Isolation: Total RNA is isolated from skin biopsy samples.[23][24][25] The quality and integrity of the RNA are assessed using a bioanalyzer.

  • cDNA Synthesis: The isolated RNA is used as a template to synthesize complementary DNA (cDNA).

  • In Vitro Transcription and Labeling: The cDNA is transcribed in vitro to produce biotin-labeled cRNA.

  • Hybridization: The labeled cRNA is fragmented and hybridized to an Affymetrix GeneChip array, which contains thousands of probes representing different genes.

  • Washing and Staining: The array is washed to remove non-specifically bound cRNA and then stained with a fluorescently labeled streptavidin conjugate.

  • Scanning and Data Analysis: The array is scanned to detect the fluorescent signals, and the intensity of each probe is quantified. The data is then normalized and analyzed to identify genes that are differentially expressed between this compound-treated and control samples.

Signaling Pathways and Visualizations

This compound's influence on gene expression and cellular behavior is mediated through the modulation of key signaling pathways. While the complete signaling network is still under investigation, evidence suggests the involvement of pathways that regulate inflammation and cell proliferation, such as the MAPK and PI3K/Akt pathways.[18][26]

Dexpanthenol_Wound_Healing_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular (Fibroblast) cluster_cellular_response Cellular Response This compound This compound Pantothenic_Acid Pantothenic Acid (Vitamin B5) This compound->Pantothenic_Acid Conversion CoA Coenzyme A Pantothenic_Acid->CoA Synthesis Signaling_Pathways Signaling Pathways (e.g., MAPK, PI3K/Akt) CoA->Signaling_Pathways Metabolic Influence Gene_Expression Modulation of Gene Expression Signaling_Pathways->Gene_Expression Regulates Proliferation Increased Fibroblast Proliferation & Migration Gene_Expression->Proliferation Collagen_Synthesis Enhanced Collagen Synthesis Gene_Expression->Collagen_Synthesis Inflammation_Modulation Modulation of Inflammation Gene_Expression->Inflammation_Modulation

Caption: Overview of this compound's mechanism of action in wound healing.

Experimental_Workflow_Gene_Expression start Skin Biopsy (this compound vs. Placebo) rna_isolation Total RNA Isolation start->rna_isolation rna_qc RNA Quality Control (Bioanalyzer) rna_isolation->rna_qc cdna_synthesis cDNA Synthesis rna_qc->cdna_synthesis labeling Biotin Labeling (cRNA) cdna_synthesis->labeling hybridization Hybridization to Affymetrix GeneChip labeling->hybridization scanning Scanning & Signal Quantification hybridization->scanning data_analysis Data Analysis (Differential Gene Expression) scanning->data_analysis end Identification of Molecular Targets data_analysis->end

Caption: Workflow for gene expression analysis in this compound-treated wounds.

Conclusion

This compound accelerates wound healing through a well-defined set of molecular actions. It modulates the genetic landscape of the wound bed, promoting a timely inflammatory response followed by enhanced cellular proliferation and matrix deposition. The stimulation of fibroblast activity and subsequent collagen synthesis are key to its efficacy in restoring tissue integrity. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound in wound care. Future research should focus on further delineating the specific signaling cascades activated by this compound to identify novel therapeutic targets for promoting tissue regeneration.

References

Dexpanthenol's Impact on Cell Signaling Pathways in Dermal Fibroblasts: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dexpanthenol, the alcohol analog of pantothenic acid (Vitamin B5), is a well-established agent in dermatology, renowned for its efficacy in promoting wound healing and improving skin barrier function.[1][2][3] Its therapeutic effects are largely attributed to its influence on dermal fibroblasts, the primary cell type in the dermis responsible for synthesizing the extracellular matrix (ECM) and orchestrating tissue repair.[4] Upon topical application, this compound is readily absorbed and converted into pantothenic acid, a crucial precursor for the synthesis of Coenzyme A (CoA).[1][4][5] CoA is a vital cofactor in numerous metabolic pathways essential for cellular energy production, proliferation, and repair.[4][5] This guide provides an in-depth technical overview of the molecular mechanisms through which this compound modulates cell signaling pathways in human dermal fibroblasts, supported by quantitative data and detailed experimental protocols.

Cellular Uptake and Metabolic Conversion

The journey of this compound from topical application to intracellular activity involves several key steps. The D-isomer, this compound, is the biologically active form, while the L-isomer is considered inactive.[6]

  • Passive Diffusion : this compound's relatively small and hydrophilic nature allows it to penetrate the stratum corneum and enter the dermal microenvironment.[6] It is believed to enter dermal fibroblasts primarily through passive diffusion.[6]

  • Enzymatic Conversion : Inside the fibroblast, this compound is enzymatically converted to its active form, D-pantothenic acid. This is a two-step oxidation process likely involving alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH).[6]

  • Active Transport : Pantothenic acid is then actively transported into the cell, a process mediated by the sodium-dependent multivitamin transporter (SMVT).[6]

  • Coenzyme A Synthesis : Intracellular pantothenic acid is the rate-limiting substrate for the synthesis of Coenzyme A, a critical molecule in cellular metabolism that links to major signaling networks.[6]

cluster_extracellular Extracellular Space cluster_fibroblast Dermal Fibroblast Dexpanthenol_ext This compound Dexpanthenol_int D-Panthenol Dexpanthenol_ext->Dexpanthenol_int Passive Diffusion SMVT SMVT (Active Transport) PA D-Pantothenic Acid (Vitamin B5) Dexpanthenol_int->PA CoA Coenzyme A PA->CoA Synthesis Signaling Signaling Pathway Modulation PA->Signaling Metabolism Metabolic Pathways (Krebs Cycle, etc.) CoA->Metabolism Enzymes ADH, ALDH Enzymes->Dexpanthenol_int PANK PANK (rate-limiting) PANK->PA Metabolism->Signaling

Caption: Intracellular metabolism of this compound in dermal fibroblasts.[6]

Modulation of Key Signaling Pathways

This compound, through its conversion to pantothenic acid, influences a cascade of signaling events within dermal fibroblasts that are critical for wound healing. These effects span cell proliferation, migration, gene expression, and extracellular matrix synthesis.[2][6]

Fibroblast Proliferation and Migration

A fundamental aspect of wound repair is the proliferation and migration of fibroblasts to populate the wound bed and deposit new ECM.[4] this compound has been shown to stimulate both of these crucial processes.[6][7]

  • Gene Expression Modulation : Studies have shown that pantothenate upregulates the expression of key genes involved in inflammation and cell recruitment, such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8).[1][4][8] These cytokines are important for orchestrating the healing of dermal wounds.[1]

  • VEGF Signaling : this compound has been found to upregulate the expression of Vascular Endothelial Growth Factor (VEGF).[9][10] VEGF, upon binding to its receptor (VEGFR) on the fibroblast surface, can trigger downstream signaling cascades, including the PLCγ/PKC/Ras/MAPK pathway, which ultimately promotes the expression of genes involved in cell proliferation.[9]

  • General Pathway Involvement : While direct mechanistic links are still under investigation, the observed effects on proliferation and migration strongly suggest the involvement of major signaling networks such as the MAPK (Mitogen-Activated Protein Kinase) and PI3K/Akt pathways, which are central regulators of cell growth, differentiation, and survival.[6]

cluster_input cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound VEGF VEGF This compound->VEGF Upregulates VEGFR VEGFR PLCg PLCγ VEGFR->PLCg Activates VEGF->VEGFR Binds PKC PKC PLCg->PKC Ras Ras PKC->Ras MAPK MAPK Pathway Ras->MAPK Gene_Exp Gene Expression (Proliferation Genes) MAPK->Gene_Exp Promotes Proliferation Proliferation Gene_Exp->Proliferation Leads to

Caption: Postulated VEGF signaling pathway leading to fibroblast proliferation.[9]
ECM Synthesis and Anti-Fibrotic Effects

Pantothenic acid is essential for the synthesis of ECM components. Deficiencies have been shown to decrease procollagen (B1174764) synthesis in fibroblasts.[6][11] Furthermore, this compound may play a role in ECM remodeling by regulating enzymes like Matrix Metalloproteinase-3 (MMP-3).[4]

Anti-inflammatory and Antioxidant Responses

This compound modulates the expression of genes involved in inflammation and oxidative stress.[4]

  • Gene Regulation : It upregulates the expression of Heme Oxygenase-1 (HMOX-1), a gene with potent antioxidant and anti-inflammatory properties.[4][8]

  • Antioxidant Defense : Pantothenic acid helps protect cells from oxidative damage by increasing intracellular levels of glutathione, a major cellular antioxidant, thereby suppressing the formation of free radicals.[4][7]

Quantitative Data Summary

The following tables summarize quantitative findings from various in vitro and in vivo studies on the effects of this compound and its derivatives on dermal fibroblasts.

Table 1: Effects on Fibroblast Proliferation and Viability
CompoundCell TypeConcentrationAssayProliferation/Viability Increase (vs. Control)Citation
D-PanthenolHuman Dermal Papilla Cells2.5 mMCCK-8~30% (maximal growth)[9][12]
D-PanthenolHuman Outer Root Sheath Cells0.15 mM - 0.3 mMCCK-815% - 20%[9]
Calcium PantothenateHuman Dermal Fibroblasts20 µg/mLScratch TestStrong stimulatory effect[1][8]
Table 2: Modulation of Gene Expression in Fibroblasts/Skin
GeneRegulationTreatmentModel SystemFold Change (vs. Control/Placebo)Citation
IL-6UpregulationThis compoundIn vivo (Human Skin Biopsy)Up to 7-fold[13]
IL-1βUpregulationThis compoundIn vivo (Human Skin Biopsy)~6-fold[13]
CYP1B1UpregulationThis compoundIn vivo (Human Skin Biopsy)~6-fold[13]
CXCL1UpregulationThis compoundIn vivo (Human Skin Biopsy)~2.5-fold[13]
CCL18UpregulationThis compoundIn vivo (Human Skin Biopsy)~2.5-fold[13]
IL-6, IL-8, HMOX-1, CYP1B1UpregulationCalcium PantothenateIn vitro (Human Dermal Fibroblasts)Significantly regulated[8]
TGF-β1DownregulationD-PanthenolIn vitro (Human Dermal Papilla Cells)~30% decrease (mRNA)[12]
VEGFUpregulationD-PanthenolIn vitro (Human Dermal Papilla Cells)Significantly upregulated[10][12]
Caspase 3/9 (Apoptosis)DownregulationD-PanthenolIn vitro (Human Dermal Papilla Cells)Significantly reduced[10][14]
p21/p16 (Senescence)DownregulationD-PanthenolIn vitro (Human Dermal Papilla Cells)Significantly reduced[10][14]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline standard protocols used to assess the impact of this compound on dermal fibroblasts.

Human Dermal Fibroblast Culture
  • Cell Source : Primary human dermal fibroblasts (neonatal or adult).[6]

  • Culture Medium : Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine.[6][15][16]

  • Culture Conditions : Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[6][15] The medium is typically changed every 2-3 days.[15][16]

  • Passaging : When cells reach 80-90% confluency, they are passaged using Trypsin-EDTA.[6] Experiments are often conducted using cells between the fourth and seventh passage to avoid senescence.[15]

Cell Proliferation/Viability Assay (MTT/CCK-8)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[9]

  • Principle : Metabolically active cells reduce a tetrazolium salt (e.g., MTT or WST-8 in CCK-8 kits) to a colored formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.[9]

  • Procedure :

    • Seeding : Seed dermal fibroblasts in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.[12]

    • Treatment : Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.

    • Incubation : Incubate the cells for a defined period (e.g., 24, 48, 72 hours).[12]

    • Reagent Addition : Add the MTT or CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.

    • Measurement : If using MTT, add a solubilizing agent (e.g., DMSO). Measure the absorbance at the appropriate wavelength using a microplate reader.

In Vitro Scratch Wound Healing Assay

This assay is used to study collective cell migration.[17]

  • Principle : A "scratch" is created in a confluent cell monolayer, creating a cell-free gap. The rate of wound closure due to cell migration is monitored over time.[17]

  • Procedure :

    • Seeding : Seed fibroblasts in 24-well plates and grow to a confluent monolayer.[17]

    • Scratching : Create a linear scratch in the monolayer using a sterile 200 µL pipette tip.[17]

    • Washing and Treatment : Gently wash with Phosphate-Buffered Saline (PBS) to remove detached cells. Add fresh medium (often low-serum to minimize proliferation) containing the test compound (this compound) or control.[17]

    • Imaging : Capture images of the scratch at time zero (T=0) and at subsequent time points (e.g., 12, 24, 48 hours) using an inverted microscope.[17]

    • Analysis : Quantify the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure.[17]

Gene Expression Analysis (qRT-PCR)

Quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure the expression levels of specific genes.

  • Procedure :

    • Cell Treatment : Culture and treat fibroblasts with this compound as required for the experiment.

    • RNA Isolation : Lyse the cells and isolate total RNA using a suitable kit (e.g., RNeasy Mini Kit).

    • cDNA Synthesis : Synthesize complementary DNA (cDNA) from the isolated RNA via reverse transcription.[12]

    • Real-Time PCR : Perform real-time PCR using the cDNA, specific primers for the genes of interest (e.g., IL-6, COL1A1, HMOX-1), and a fluorescent dye (e.g., SYBR Green) or probe-based system (e.g., TaqMan).[12][13]

    • Data Analysis : Normalize the expression of the target genes to a stable housekeeping gene (e.g., GAPDH). Calculate the relative fold change in gene expression using the ΔΔCt method.

Start Start Culture Culture Human Dermal Fibroblasts Start->Culture Seed Seed Cells into Multi-well Plates Culture->Seed Treat Treat with this compound & Controls Seed->Treat Incubate Incubate for Defined Period Treat->Incubate Assays Perform Proliferation Assays Incubate->Assays MTT MTT / CCK-8 Assay Assays->MTT Option 1 Scratch Scratch Wound Healing Assay Assays->Scratch Option 2 Analysis Data Analysis & Statistical Comparison MTT->Analysis Scratch->Analysis Conclusion Conclusion on Proliferative Efficacy Analysis->Conclusion

References

Unveiling the Hygroscopic Nature of Dexpanthenol: A Molecular Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 19, 2025 – In a comprehensive technical guide released today, the intricate hygroscopic properties of dexpanthenol are explored at a molecular level, offering valuable insights for researchers, scientists, and drug development professionals. This in-depth resource details the mechanisms of water absorption, presents detailed experimental protocols, and provides visual representations of key processes, addressing a critical knowledge gap in the formulation of effective moisturizing and wound-healing agents.

This compound, the alcohol analog of pantothenic acid (Vitamin B5), is a well-established humectant in pharmaceutical and cosmetic applications.[1][2] Its ability to attract and retain moisture from the atmosphere is fundamental to its efficacy in hydrating the skin and promoting epidermal barrier function.[2][3][4] This guide delves into the core scientific principles governing this essential characteristic.

The Molecular Dance: How this compound Attracts Water

At the heart of this compound's hygroscopicity lies its molecular structure. The presence of multiple hydroxyl (-OH) groups and an amide group (-CONH-) allows for the formation of numerous hydrogen bonds with water molecules.[5] This interaction is a key factor in its ability to draw moisture from the environment and hold it within a formulation or on the surface of the skin. Computational and experimental studies have shown that the hydroxyl groups of this compound are instrumental in creating cavities where water molecules can be incorporated.[5]

Upon topical application, this compound penetrates the skin and is converted to pantothenic acid, an essential component of coenzyme A.[1] Coenzyme A plays a crucial role in the synthesis of lipids that are vital for the skin's barrier function, thereby reducing transepidermal water loss and enhancing skin hydration.[4]

Quantifying Hygroscopicity: A Data-Driven Approach

While specific water vapor sorption isotherm data for this compound is not widely available in public literature, the principles of its hygroscopic behavior are well-understood.[5] To illustrate this, the following table presents representative data based on the typical performance of a hygroscopic substance like this compound when analyzed by Dynamic Vapor Sorption (DVS).

Table 1: Representative Moisture Sorption Isotherm Data for this compound at 25°C

Relative Humidity (%)Adsorption (% Weight Change)Desorption (% Weight Change)
00.00.0
100.50.6
201.21.4
302.52.8
404.04.5
506.06.8
608.59.5
7011.012.2
8014.015.5
9018.020.0

Note: This data is representative and intended for illustrative purposes. Actual values may vary based on the specific experimental conditions and the purity of the this compound sample.

The European Pharmacopoeia provides a classification for the hygroscopicity of substances based on the percentage increase in mass after storage at 25°C and 80% relative humidity for 24 hours.

Table 2: European Pharmacopoeia Hygroscopicity Classification

ClassificationIncrease in Mass (%)
Non-hygroscopic< 0.12
Slightly hygroscopic≥ 0.12 and < 2.0
Hygroscopic≥ 2.0 and < 15.0
Very hygroscopic≥ 15.0

Based on its known properties and the representative data, this compound would be classified as a hygroscopic to very hygroscopic substance.

Experimental Protocols for Assessing Hygroscopicity

A thorough understanding of the experimental methods used to characterize hygroscopicity is crucial for researchers. The following are detailed protocols for two key analytical techniques.

Dynamic Vapor Sorption (DVS) Analysis

Dynamic Vapor Sorption is a gravimetric technique that measures the change in mass of a sample as it is exposed to varying levels of relative humidity at a constant temperature.[6]

Apparatus: Dynamic Vapor Sorption (DVS) Analyzer

Procedure:

  • A small sample of this compound (typically 5-15 mg) is placed on the microbalance of the DVS instrument.

  • The sample is initially dried by exposing it to 0% relative humidity (RH) until a stable weight is achieved.

  • The RH is then increased in a stepwise manner (e.g., in 10% increments from 0% to 90% RH).

  • At each RH step, the system waits for the sample mass to equilibrate (i.e., the rate of mass change falls below a predefined threshold). The change in mass is recorded continuously.

  • After reaching the maximum RH, the humidity is decreased in a similar stepwise manner back to 0% RH to measure the desorption isotherm.

Data Analysis: The percentage weight change at each RH step is plotted against the relative humidity to generate a moisture sorption isotherm.[6]

Karl Fischer Titration

Karl Fischer titration is a specific and rapid method for determining the water content of a substance.[7]

Apparatus: Karl Fischer Titrator (Volumetric or Coulometric)

Procedure:

  • The titration vessel of the Karl Fischer apparatus is filled with a suitable solvent (e.g., methanol) and pre-titrated with the Karl Fischer reagent to neutralize any residual water.

  • A precisely weighed amount of the this compound sample is introduced into the titration vessel.

  • The sample is dissolved in the solvent, and the water present reacts with the iodine in the Karl Fischer reagent.

  • The titration proceeds until all the water from the sample has been consumed, which is indicated by an electrometric endpoint.

  • The volume of Karl Fischer reagent consumed is used to calculate the water content of the sample.

Calculation: Water Content (%) = [(Volume of KF reagent in mL × KF reagent factor in mg/mL) / (Weight of sample in mg)] × 100

Visualizing the Science

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

Molecular_Interaction cluster_this compound This compound Molecule cluster_water Water Molecules This compound This compound (C9H19NO4) OH1 Hydroxyl Group (-OH) This compound->OH1 OH2 Hydroxyl Group (-OH) This compound->OH2 Amide Amide Group (-CONH-) This compound->Amide H2O1 H2O OH1->H2O1 Hydrogen Bond H2O2 H2O OH2->H2O2 Hydrogen Bond H2O3 H2O Amide->H2O3 Hydrogen Bond

Caption: Molecular interaction of this compound with water molecules.

DVS_Workflow start Start sample_prep Place this compound Sample on Microbalance start->sample_prep drying Dry Sample at 0% RH until Mass is Stable sample_prep->drying adsorption Stepwise Increase of RH (e.g., 0% to 90%) drying->adsorption equilibration_ad Equilibrate at Each RH Step (Record Mass Change) adsorption->equilibration_ad equilibration_ad->adsorption Next RH Step desorption Stepwise Decrease of RH (e.g., 90% to 0%) equilibration_ad->desorption Max RH Reached equilibration_de Equilibrate at Each RH Step (Record Mass Change) desorption->equilibration_de equilibration_de->desorption Next RH Step isotherm Generate Moisture Sorption Isotherm equilibration_de->isotherm Min RH Reached end End isotherm->end

Caption: Experimental workflow for Dynamic Vapor Sorption (DVS) analysis.

Dexpanthenol_Pathway This compound Topical this compound Penetration Skin Penetration This compound->Penetration Conversion Enzymatic Conversion Penetration->Conversion Pantothenic_Acid Pantothenic Acid (Vitamin B5) Conversion->Pantothenic_Acid CoA_Synthesis Coenzyme A (CoA) Synthesis Pantothenic_Acid->CoA_Synthesis Lipid_Synthesis Synthesis of Epidermal Lipids (e.g., Ceramides, Fatty Acids) CoA_Synthesis->Lipid_Synthesis Barrier_Function Enhanced Skin Barrier Function Lipid_Synthesis->Barrier_Function Hydration Improved Skin Hydration & Reduced TEWL Barrier_Function->Hydration

Caption: Biochemical pathway of this compound in enhancing skin hydration.

This technical guide provides a foundational understanding of the hygroscopic properties of this compound, essential for the development of advanced and effective dermatological and cosmetic products. The detailed protocols and visual aids are intended to support researchers and scientists in their work to harness the full potential of this versatile ingredient.

References

Dexpanthenol's Involvement in the Akt/NF-κB Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dexpanthenol, the alcohol analog of pantothenic acid (Vitamin B5), is a well-established agent in dermatological and wound healing applications.[1][2] Its therapeutic effects are largely attributed to its conversion to pantothenic acid, a vital component of Coenzyme A, which plays a crucial role in cellular metabolism and epithelial function.[1][3] Emerging evidence suggests that this compound's beneficial properties, particularly its anti-inflammatory and cytoprotective effects, are mediated through its modulation of key intracellular signaling pathways.[4][5] This technical guide provides an in-depth examination of the current understanding of this compound's involvement in the Akt/NF-κB signaling pathway, a critical regulator of inflammation, cell survival, and apoptosis.[5]

Recent research has highlighted the ability of this compound to counteract cellular damage by influencing the Akt/NF-κB signaling cascade.[5] This pathway is a cornerstone of cellular response to stressors, and its dysregulation is implicated in a variety of pathological conditions. This compound's interaction with this pathway offers a promising avenue for therapeutic intervention in inflammatory and cytotoxic conditions.

The Akt/NF-κB Signaling Pathway

The Akt/NF-κB signaling pathway is a crucial transducer of extracellular signals to the nucleus, governing a wide array of cellular processes including cell proliferation, survival, and inflammation.

  • Akt (Protein Kinase B): A serine/threonine-specific protein kinase that plays a central role in cell survival and growth by inhibiting apoptotic processes. Its activation is dependent on upstream signals, often initiated by growth factors and cytokines.

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): A protein complex that controls the transcription of DNA, cytokine production, and cell survival. NF-κB is a key regulator of the inflammatory response.

The canonical pathway involves the activation of Akt, which in turn can lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This releases NF-κB to translocate into the nucleus and initiate the transcription of target genes involved in the inflammatory response.

This compound's Modulatory Role in the Akt/NF-κB Pathway

A pivotal study by Üremiş et al. (2024) demonstrated this compound's protective effects against nicotine-induced liver damage in a rat model, directly implicating the Akt/NF-κB pathway.[5] The study revealed that nicotine (B1678760) exposure led to a reduction in the phosphorylation of Akt (p-Akt/Akt ratio) and an increase in the protein levels of NF-κB, indicating a pro-inflammatory and pro-apoptotic state.[5] Treatment with this compound was found to significantly mitigate these changes, suggesting a restorative and protective mechanism of action.[5]

The proposed mechanism involves this compound's ability to counteract the nicotine-induced suppression of Akt phosphorylation. By maintaining Akt activity, this compound may inhibit the downstream activation of NF-κB, thereby reducing the expression of pro-inflammatory and pro-apoptotic genes.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nicotine Nicotine Akt Akt Nicotine->Akt Inhibits Phosphorylation pAkt p-Akt Akt->pAkt Phosphorylation Ikk IKK pAkt->Ikk Activates IkB IκB Ikk->IkB Phosphorylates NfkB NF-κB NfkB_nuc NF-κB NfkB->NfkB_nuc Translocation This compound This compound This compound->Akt Promotes Phosphorylation NfkB_IkB NF-κB/IκB Complex NfkB_IkB->NfkB Release Gene Pro-inflammatory & Apoptotic Genes NfkB_nuc->Gene Transcription

This compound's modulation of the Akt/NF-κB pathway.

Quantitative Data Summary

While the full quantitative data from the primary study by Üremiş et al. (2024) is not publicly available in the abstract, the findings can be summarized qualitatively as follows. This table will be updated as more specific data becomes available.

ParameterNicotine Treatment EffectThis compound + Nicotine Treatment EffectImplication
p-Akt/Akt Ratio DecreasedSignificantly Mitigated DecreaseThis compound promotes Akt activation.
NF-κB Protein Levels IncreasedSignificantly Mitigated IncreaseThis compound inhibits NF-κB activation.
Pro-inflammatory Cytokines (IL-6, IL-1β) ElevatedSignificantly Mitigated ElevationThis compound reduces inflammation.
Apoptotic Markers (Caspase-3, Caspase-9, Bax) IncreasedSignificantly Mitigated IncreaseThis compound has anti-apoptotic effects.
Anti-apoptotic Marker (Bcl-xL) DecreasedSignificantly Mitigated DecreaseThis compound promotes cell survival.

Experimental Protocols

The following are representative protocols for key experiments used to investigate the effects of this compound on the Akt/NF-κB pathway. These are generalized methods and should be optimized for specific experimental conditions.

In Vivo Animal Study

A representative workflow for an in vivo study investigating the effects of this compound is illustrated below.

G start Animal Acclimatization (e.g., Male Wistar Rats) grouping Random Grouping (Control, this compound, Nicotine, Nicotine + this compound) start->grouping treatment Daily Intraperitoneal Injections (e.g., 8 weeks) - Nicotine (0.5 mg/kg) - this compound (500 mg/kg) grouping->treatment euthanasia Euthanasia and Tissue Collection (Liver) treatment->euthanasia analysis Biochemical & Histopathological Analysis - Western Blot (Akt, NF-κB) - ELISA (Cytokines) - Oxidative Stress Assays euthanasia->analysis end Data Interpretation analysis->end

A typical workflow for an in vivo this compound study.

Protocol:

  • Animal Model: Male Wistar rats are commonly used. They are housed under standard laboratory conditions with ad libitum access to food and water.

  • Grouping and Treatment: Animals are randomly divided into groups: a control group, a this compound-only group, a nicotine-only group, and a nicotine plus this compound group. Treatments are typically administered daily via intraperitoneal injection for a specified period (e.g., 8 weeks).

  • Tissue Collection: At the end of the treatment period, animals are euthanized, and target tissues (e.g., liver) are collected for analysis.

  • Analysis: Tissues are processed for histopathological examination and biochemical assays, including Western blotting and ELISA.

Western Blot Analysis for Akt and NF-κB

This protocol outlines the general steps for detecting the protein levels of total Akt, phosphorylated Akt (p-Akt), and NF-κB.

Materials:

  • Tissue lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for total Akt, p-Akt, NF-κB, and a loading control like β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Homogenize tissue samples in lysis buffer containing protease and phosphatase inhibitors. Centrifuge to pellet cellular debris and collect the supernatant. Determine the protein concentration of each lysate.

  • SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Run the gel to separate proteins by molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and apply the ECL detection reagent. Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

NF-κB Reporter Assay

This in vitro assay measures the transcriptional activity of NF-κB.

Materials:

  • Cells transfected with an NF-κB luciferase reporter construct

  • This compound

  • Stimulating agent (e.g., TNF-α)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Culture and Treatment: Plate the reporter cells and allow them to adhere. Pre-treat the cells with various concentrations of this compound for a specified time.

  • Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α) for a defined period.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) and compare the activity between different treatment groups.

Conclusion

The available evidence strongly suggests that this compound plays a significant role in modulating the Akt/NF-κB signaling pathway. Its ability to promote Akt phosphorylation and subsequently inhibit NF-κB activation provides a molecular basis for its observed anti-inflammatory and cytoprotective effects. This mechanism of action positions this compound as a molecule of interest for further investigation in the context of inflammatory diseases and conditions characterized by excessive apoptosis. Future research should focus on elucidating the precise molecular interactions of this compound within this pathway and exploring its therapeutic potential in a broader range of disease models. The development of more detailed quantitative studies will be crucial for a comprehensive understanding of its dose-dependent effects and for optimizing its clinical application.

References

The Role of Dexpanthenol in Modulating the IL-6/HIF1α/VEGF Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 19, 2025 – This technical guide provides an in-depth analysis of the emerging role of dexpanthenol in modulating the Interleukin-6 (IL-6), Hypoxia-Inducible Factor 1-alpha (HIF1α), and Vascular Endothelial Growth Factor (VEGF) signaling pathway. This document is intended for researchers, scientists, and drug development professionals investigating novel mechanisms in wound healing, inflammation, and angiogenesis.

This compound, a stable alcohol analog of pantothenic acid (Vitamin B5), is a well-established agent in dermatological preparations for its role in promoting wound healing and skin regeneration.[1] Recent evidence suggests that its therapeutic effects may be, in part, mediated through its influence on the critical IL-6/HIF1α/VEGF signaling cascade, a key pathway in inflammatory and angiogenic responses. This guide summarizes the current understanding of this interaction, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular mechanisms.

The IL-6/HIF1α/VEGF Signaling Pathway: A Core Regulator of Tissue Homeostasis

The IL-6/HIF1α/VEGF pathway is a crucial signaling axis that governs cellular responses to inflammation and hypoxia, ultimately leading to angiogenesis.

  • Interleukin-6 (IL-6): A pleiotropic cytokine, IL-6 is a key mediator of the acute phase inflammatory response. In the context of skin, it is produced by various cells, including keratinocytes and fibroblasts, and plays a complex role in wound healing.[2] IL-6 signaling is initiated by its binding to the IL-6 receptor (IL-6R), leading to the activation of the Janus kinase (JAK)/signal transducer and activator of transcription 3 (STAT3) pathway.[3]

  • Hypoxia-Inducible Factor 1-alpha (HIF1α): As a master regulator of the cellular response to hypoxia, HIF1α expression is tightly controlled by oxygen levels. Under hypoxic conditions, HIF1α is stabilized and translocates to the nucleus, where it activates the transcription of numerous genes, including those involved in angiogenesis.[4] Notably, there is a positive feedback loop between IL-6 and HIF1α, where elevated IL-6 levels can lead to increased HIF1α, suggesting a significant role for IL-6 signaling in HIF1α induction.[5]

  • Vascular Endothelial Growth Factor (VEGF): A potent pro-angiogenic factor, VEGF is a key downstream target of HIF1α.[4] It stimulates the proliferation, migration, and tube formation of endothelial cells, essential processes for the formation of new blood vessels during wound healing and tissue regeneration.[6]

IL-6/HIF1α/VEGF Signaling Pathway cluster_nucleus Nucleus IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R Binds JAK JAK IL6R->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 HIF1a HIF1α pSTAT3->HIF1a Induces Transcription VEGF VEGF HIF1a->VEGF Induces Transcription Angiogenesis Angiogenesis VEGF->Angiogenesis Promotes This compound's Modulation of the IL-6/HIF1α/VEGF Pathway This compound This compound IL6 IL-6 This compound->IL6 Upregulates VEGF VEGF This compound->VEGF Upregulates HIF1a HIF1α IL6->HIF1a Induces HIF1a->VEGF Induces WoundHealing Wound Healing VEGF->WoundHealing Promotes In Vivo Gene Expression Analysis Workflow Biopsy Skin Punch Biopsy Treatment This compound/Placebo Treatment Biopsy->Treatment Collection Biopsy Collection Treatment->Collection RNA_Isolation RNA Isolation Collection->RNA_Isolation QC RNA Quality Control RNA_Isolation->QC Microarray Microarray Analysis QC->Microarray qRT_PCR qRT-PCR Validation QC->qRT_PCR Data_Analysis Data Analysis Microarray->Data_Analysis qRT_PCR->Data_Analysis

References

An In-depth Technical Guide to the In Vitro Conversion of Dexpanthenol to Pantothenic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro conversion of dexpanthenol (pro-vitamin B5) to its biologically active form, pantothenic acid (vitamin B5). The focus is on the biochemical pathways, detailed experimental protocols for studying this conversion, and a summary of relevant quantitative data.

Biochemical Conversion Pathway

This compound, the stable alcohol analog of pantothenic acid, is readily absorbed through the skin where it is enzymatically converted to pantothenic acid.[1][2] This conversion is a critical activation step, as pantothenic acid is an essential precursor for the synthesis of Coenzyme A (CoA), a vital cofactor in numerous metabolic reactions, including the synthesis and oxidation of fatty acids.[2][3][4]

The primary enzyme responsible for the oxidation of this compound to pantothenic acid has been identified in liver extracts as alcohol dehydrogenase (EC 1.1.1.1).[5][6] Following this conversion, pantothenic acid enters a highly conserved five-step enzymatic pathway to be synthesized into CoA.[3] The initial and rate-limiting step in this pathway is the phosphorylation of pantothenate to 4'-phosphopantothenate, a reaction catalyzed by the enzyme pantothenate kinase (PanK).[3]

The subsequent steps involve the condensation of 4'-phosphopantothenate with cysteine, followed by decarboxylation, adenylation, and finally, phosphorylation to yield Coenzyme A. Understanding this pathway is crucial for contextualizing the biological significance of this compound conversion.

Biochemical_Pathway cluster_0 Cellular Uptake cluster_1 Conversion & Biosynthesis This compound This compound Pantothenic_Acid Pantothenic Acid (Vitamin B5) This compound->Pantothenic_Acid Alcohol Dehydrogenase (Oxidation) This compound->Pantothenic_Acid Pathway 4-Step Enzymatic Pathway Pantothenic_Acid->Pathway Pantothenate Kinase (PanK) (Rate-Limiting Step) CoA Coenzyme A (CoA) Pathway->CoA

Caption: Enzymatic conversion of this compound and subsequent biosynthesis of Coenzyme A.

Experimental Protocols for In Vitro Analysis

To quantify the conversion of this compound to pantothenic acid, a robust in vitro experimental setup is essential. The following protocols outline a comprehensive approach using a skin model followed by analytical quantification.

This protocol, adapted from methodologies for studying topical applications, uses Franz diffusion cells to simulate skin application and measure the conversion and permeation of this compound.[7]

Objective: To measure the hydrolysis of this compound to pantothenic acid within skin layers and its permeation through the skin.

Materials:

  • Franz diffusion cells

  • Human skin explants or reconstructed human epidermis

  • Receptor fluid (e.g., phosphate-buffered saline, PBS)

  • This compound-containing formulation

  • Homogenization buffer (e.g., RIPA buffer)[3]

  • Water bath or heating block

Procedure:

  • Skin Preparation: Thaw and mount human skin explants onto the Franz diffusion cells, separating the donor and receptor chambers.

  • Equilibration: Fill the receptor chamber with pre-warmed receptor fluid and allow the system to equilibrate for approximately 30 minutes.

  • Application: Apply a precise amount of the this compound formulation to the surface of the skin in the donor chamber.

  • Incubation: Maintain the apparatus at a constant temperature (e.g., 32°C or 37°C) for the duration of the experiment (e.g., 24 hours).[7][8]

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), collect aliquots of the receptor fluid for analysis. After each collection, replenish the chamber with fresh, pre-warmed receptor fluid.[7]

Proper sample preparation is critical to remove interfering substances like proteins before analytical quantification.[3][9]

Objective: To extract this compound and pantothenic acid from experimental samples for analysis.

Procedure:

  • Receptor Fluid: Samples collected from the Franz cell receptor chamber can often be diluted with the HPLC mobile phase as needed and filtered before injection.[7]

  • Skin/Cell Homogenates:

    • Homogenize the separated epidermis, dermis, or cultured cells in an appropriate ice-cold buffer (e.g., RIPA buffer).[3][7]

    • Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.[3]

    • Collect the supernatant for protein precipitation.

  • Protein Precipitation:

    • To the supernatant, add two volumes of ice-cold methanol (B129727) or acetonitrile.[3][9]

    • Vortex vigorously for 1 minute.

    • Incubate at -20°C for at least 30 minutes.[3][9]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.[3]

  • Final Preparation:

    • Carefully collect the final supernatant.

    • The sample can be dried under a stream of nitrogen or using a vacuum concentrator and then reconstituted in the mobile phase.[3]

    • Filter the final sample through a 0.45 µm syringe filter into an HPLC vial.[9][10]

HPLC with UV detection is a widely accepted and robust method for the simultaneous determination of this compound and pantothenic acid.[10][11][12]

Objective: To separate and quantify this compound and pantothenic acid in prepared samples.

Typical HPLC System Parameters:

  • Column: C18 reverse-phase column (e.g., 25.0 cm × 4.6 mm, 5 µm).[13]

  • Mobile Phase: A common mobile phase is a mixture of an aqueous phosphate (B84403) buffer and an organic solvent like methanol or acetonitrile. For example, a mixture of 0.037 M monobasic potassium phosphate (pH adjusted to 3.2 with phosphoric acid) and methanol (90:10 v/v).[13]

  • Flow Rate: 1.0 - 1.5 mL/min.[13][14]

  • Detection: UV detector set at a low wavelength, typically between 205 nm and 210 nm, due to the lack of strong chromophores in the molecules.[12][13][14]

  • Quantification: Calculate the concentration of each analyte by comparing its peak area to a standard calibration curve generated from solutions of known concentrations.[10]

Experimental_Workflow cluster_exp Experimental Phase cluster_prep Sample Preparation cluster_analysis Analysis Phase A 1. Formulation Application (on In Vitro Skin Model) B 2. Incubation (Franz Diffusion Cell) A->B C 3. Sample Collection B->C D 4. Homogenization (for Skin/Cell Samples) C->D Skin/Cell Samples G 7. HPLC Injection C->G Receptor Fluid Samples (after dilution/filtration) E 5. Protein Precipitation (e.g., Cold Acetonitrile) D->E F 6. Centrifugation & Filtration E->F F->G H 8. Analyte Separation & Detection G->H I 9. Data Quantification (vs. Standard Curve) H->I

Caption: General experimental workflow for an in vitro this compound conversion study.

Quantitative Data Summary

The following tables summarize quantitative parameters from various published in vitro studies and analytical methods.

Table 1: HPLC Method Parameters and Performance for this compound Quantification

Parameter Value Source(s)
Linearity Range 10 - 100 µg/mL [10][13]
13.0 - 130 µg/mL [12]
Limit of Detection (LOD) 3 µg/mL [10]
Limit of Quantification (LOQ) 8.5 µg/mL [10]
Recovery 94.7% (in formulation) [10]
98.0% - 101.0% [14]
Mobile Phase Example Potassium Phosphate Buffer (pH 3.2) : Methanol (90:10) [13]

| Detection Wavelength | 205 nm - 210 nm |[12][13][14] |

Table 2: Example Concentrations Used in In Vitro Cellular Models

Compound Cell Type Concentration Range Observation Source(s)
This compound Human Dermal Papilla Cells 5 µM - 5 mM Stimulated cell growth [15]
This compound Human Dermal Papilla Cells 2.5 mM ~30% maximal growth increment [15]
This compound Human Outer Root Sheath Cells 5 mM Enhanced cell proliferation and viability [16]

| Pantothenate | 3D Skin Wound Model | 20 µg/mL | Promoted more advanced wound closure |[17] |

Factors Influencing In Vitro Conversion

The rate and extent of this compound release and subsequent conversion can be significantly influenced by the formulation's base or vehicle.

  • Vehicle Type: The release of this compound is highly dependent on the type of base used. Aqueous solutions show the fastest and most complete release.[8][18]

  • Viscosity and Composition: The addition of co-solvents like propylene (B89431) glycol or gelling agents such as carbomer can decrease the release rate compared to a simple aqueous solution.[8][18] Hydrophobic or w/o emulsion-based ointments exhibit minimal release.[8][18]

These factors are critical for drug development professionals to consider when designing topical formulations to ensure optimal bioavailability of pantothenic acid in the target tissue.

Conclusion

The in vitro study of this compound to pantothenic acid conversion is fundamental for substantiating the efficacy of topical formulations. The process is initiated by enzymatic oxidation, primarily via alcohol dehydrogenase, to produce the biologically active pantothenic acid. This guide provides a framework of robust experimental protocols, including skin permeation studies using Franz diffusion cells and quantification via validated HPLC methods, to accurately measure this conversion. The provided quantitative data offers a baseline for designing new experiments and interpreting results. A thorough understanding of the biochemical pathway and the factors influencing conversion allows researchers to optimize formulations for enhanced delivery and therapeutic effect.

References

Dexpanthenol's Role in a Cellular Defense: A Technical Guide to Preventing Senescence and Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This technical guide provides an in-depth analysis of the molecular mechanisms by which dexpanthenol, a precursor of vitamin B5, exerts a protective effect against cellular senescence and apoptosis. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current research findings, presents quantitative data, details experimental methodologies, and visualizes key signaling pathways.

Executive Summary

Cellular senescence and apoptosis are fundamental biological processes implicated in aging and a variety of pathologies. This compound has emerged as a promising agent in mitigating these cellular fates. This guide elucidates the pathways through which this compound enhances cell viability and proliferation by downregulating key markers of senescence and apoptosis. The primary focus is on its demonstrated effects in human cell cultures, with broader implications for its therapeutic potential.

The Core Mechanisms: Combating Cellular Decline

This compound's protective effects are multifaceted, primarily revolving around its conversion to pantothenic acid, a crucial component of Coenzyme A (CoA).[1] CoA is integral to numerous metabolic pathways, including the Krebs cycle for energy production and the synthesis of essential lipids and neurotransmitters.[1] This metabolic enhancement is foundational to the anti-senescence and anti-apoptotic properties of this compound.

Inhibition of Apoptosis

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. However, excessive apoptosis can contribute to tissue degeneration. This compound has been shown to significantly reduce the expression of key apoptosis-initiating enzymes.

Studies on human dermal papilla cells (hDPCs) have demonstrated that treatment with D-panthenol leads to a notable decrease in the mRNA expression of caspase 3 and caspase 9, two pivotal markers of the apoptotic cascade.[2] Specifically, a 20% reduction in these markers was observed compared to control groups.[2] This anti-apoptotic effect is further supported by findings that this compound can modulate the Bax/Bcl-xL ratio, favoring cell survival.[3]

Prevention of Cellular Senescence

Cellular senescence is a state of irreversible growth arrest that contributes to aging and age-related diseases. Key regulators of senescence include the cyclin-dependent kinase inhibitors p21 and p16. Research has shown that this compound treatment significantly downregulates the expression of both p21 and p16 in a concentration-dependent manner in human hair follicle cells.[2] This reduction in senescence markers is associated with an increase in cell proliferation markers, such as Ki67.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on markers of apoptosis and cellular senescence in human dermal papilla cells (hDPCs).

Table 1: Effect of this compound on Apoptosis Markers in hDPCs

MarkerTypeChange with this compound TreatmentReference
Caspase 3mRNA↓ 20%[2]
Caspase 9mRNA↓ 20%[2]
Caspase 3Protein↓ 50%[2]

Table 2: Effect of this compound on Senescence Markers in hDPCs

MarkerTypeChange with this compound TreatmentReference
p21mRNA↓ up to 60%[2]
p16mRNA↓ up to 50%[2]
p21Protein↓ 60%[2]
p16Protein↓ 40%[2]

Key Signaling Pathways Modulated by this compound

This compound exerts its cellular protective effects through the modulation of several key signaling pathways.

Coenzyme A Biosynthesis

This compound is a precursor to pantothenic acid, which is essential for the synthesis of Coenzyme A (CoA). CoA is a vital cofactor in numerous metabolic reactions, including the Krebs cycle and fatty acid metabolism, thereby supporting cellular energy production and membrane integrity.[4][5]

This compound This compound Pantothenic_Acid Pantothenic_Acid This compound->Pantothenic_Acid CoA Coenzyme A Pantothenic_Acid->CoA Metabolic_Pathways Krebs Cycle, Fatty Acid Metabolism CoA->Metabolic_Pathways Energy_Production Cellular Energy (ATP) Metabolic_Pathways->Energy_Production Cell_Viability Enhanced Cell Viability & Proliferation Energy_Production->Cell_Viability

This compound's role in Coenzyme A synthesis and cellular energy production.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for cell proliferation and differentiation. This compound has been shown to stimulate this pathway, leading to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator to promote the expression of genes involved in cell growth.

cluster_nucleus Nucleus This compound This compound Wnt Wnt Proteins This compound->Wnt Stimulates Frizzled Frizzled Receptor Wnt->Frizzled Destruction_Complex Destruction Complex (GSK-3β, Axin, APC) Frizzled->Destruction_Complex Inhibits LRP LRP5/6 beta_Catenin β-catenin Destruction_Complex->beta_Catenin Prevents Degradation Nucleus Nucleus beta_Catenin->Nucleus TCF_LEF TCF/LEF Gene_Expression Target Gene Expression (Cell Proliferation) TCF_LEF->Gene_Expression Activates beta_Catenin_nuclear β-catenin beta_Catenin_nuclear->TCF_LEF Binds

This compound's activation of the Wnt/β-catenin signaling pathway.

VEGF Signaling Pathway

Vascular Endothelial Growth Factor (VEGF) is a key regulator of angiogenesis and also plays a role in cell survival and proliferation. This compound treatment has been found to upregulate the expression of both VEGF and its receptor (VEGFR), thereby promoting cell growth and viability.[2]

cluster_cell_surface Cell Surface This compound This compound VEGF_expression VEGF Gene Expression This compound->VEGF_expression Upregulates VEGFR_expression VEGFR Gene Expression This compound->VEGFR_expression Upregulates VEGF VEGF VEGF_expression->VEGF VEGFR VEGF Receptor (VEGFR) VEGF->VEGFR Binds VEGFR_expression->VEGFR Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt) VEGFR->Downstream_Signaling Activates Cell_Surface Cell Surface Cell_Survival Cell Survival & Proliferation Downstream_Signaling->Cell_Survival

Upregulation of the VEGF signaling pathway by this compound.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the effects of this compound on cellular senescence and apoptosis.

Cell Viability Assay (CCK-8)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells in a culture.

  • Principle: The assay utilizes a water-soluble tetrazolium salt, which is reduced by dehydrogenases in viable cells to produce a colored formazan (B1609692) product. The amount of formazan is directly proportional to the number of living cells.

  • Protocol Outline:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat cells with varying concentrations of this compound and incubate for the desired time period.

    • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate cell viability relative to an untreated control.

RNA Extraction and RT-qPCR

Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to measure the expression levels of specific genes.

  • Principle: This technique involves the reverse transcription of RNA into complementary DNA (cDNA), followed by the amplification of the cDNA using qPCR. The amount of amplified product is proportional to the initial amount of target mRNA.

  • Protocol Outline:

    • Lyse cells and extract total RNA using a suitable kit.

    • Synthesize cDNA from the extracted RNA using a reverse transcriptase.

    • Perform qPCR using specific primers for target genes (e.g., Caspase 3, Caspase 9, p21, p16) and a reference gene (e.g., GAPDH).

    • Analyze the amplification data to determine the relative gene expression levels.

Western Blotting

Western blotting is a technique used to detect and quantify specific proteins in a sample.

  • Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

  • Protocol Outline:

    • Lyse cells and determine the total protein concentration.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific to the target proteins (e.g., Caspase 3, p21, p16).

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and image the blot.

    • Quantify band intensities relative to a loading control (e.g., β-actin).

Immunostaining

Immunostaining is used to visualize the localization of specific proteins within cells.

  • Principle: Cells are fixed and permeabilized to allow antibodies to access intracellular targets. The target protein is then detected using a fluorescently labeled antibody.

  • Protocol Outline:

    • Grow cells on coverslips and treat with this compound.

    • Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).

    • Block non-specific binding sites.

    • Incubate with a primary antibody against the protein of interest (e.g., β-catenin).

    • Incubate with a fluorescently labeled secondary antibody.

    • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the role of this compound in preventing cellular senescence and apoptosis. By modulating key signaling pathways and reducing the expression of critical markers of cellular decline, this compound promotes cell viability and proliferation. These findings have significant implications for the development of novel therapeutic strategies targeting age-related pathologies and degenerative conditions.

Future research should focus on further elucidating the downstream targets of the Wnt/β-catenin and VEGF pathways modulated by this compound. Additionally, in vivo studies are warranted to validate these in vitro findings and to explore the full therapeutic potential of this compound in a physiological context. The development of targeted delivery systems could also enhance the efficacy and specificity of this compound-based treatments.

References

Metabolomic Analysis of Cellular Response to Dexpanthenol Treatment: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dexpanthenol, the alcohol analog of pantothenic acid (Vitamin B5), is a widely utilized compound in dermatological and cosmetic applications for its wound-healing and moisturizing properties. Its therapeutic effects are intrinsically linked to its role in cellular metabolism. Upon cellular uptake, this compound is converted to pantothenic acid, an essential precursor for the synthesis of Coenzyme A (CoA). CoA is a pivotal cofactor in a multitude of metabolic pathways, including the Krebs cycle, fatty acid synthesis and oxidation, and the synthesis of critical molecules such as sterols and acetylcholine. This technical guide provides a comprehensive overview of the metabolomic analysis of cellular responses to this compound treatment. It details experimental protocols for metabolomic studies, summarizes quantitative data on metabolic alterations, and visualizes the key signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the molecular mechanisms of this compound and its derivatives.

Introduction

This compound exerts its biological effects by influencing fundamental cellular metabolic processes.[1][2] It is enzymatically converted to pantothenic acid, which is a cornerstone for the biosynthesis of Coenzyme A.[3][4] CoA is indispensable for the metabolism of proteins, carbohydrates, and fats.[5] The dermatological benefits of this compound, such as enhanced fibroblast proliferation, accelerated re-epithelialization in wound healing, and anti-inflammatory effects, are all rooted in its metabolic functions.[4][6]

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a powerful lens through which to view the intricate cellular responses to this compound. By quantifying the dynamic changes in the metabolome, we can gain a deeper understanding of the specific pathways modulated by this compound treatment. This guide will explore the methodologies for such analyses and the expected metabolic shifts.

Signaling and Metabolic Pathways

This compound's primary mechanism of action is its conversion to pantothenic acid and subsequent integration into the Coenzyme A biosynthesis pathway. This has widespread effects on cellular energy metabolism and biosynthetic processes.

Coenzyme A Biosynthesis and Central Carbon Metabolism

This compound readily penetrates the skin and is absorbed by cells. Inside the cell, it is converted to D-pantothenic acid.[3] Pantothenic acid is then phosphorylated by pantothenate kinase (PANK) to initiate the synthesis of CoA.[7] CoA is a critical cofactor for numerous enzymes, including those in the Krebs cycle (also known as the tricarboxylic acid or TCA cycle) and fatty acid β-oxidation, both of which are central to cellular energy production (ATP synthesis).[2][7]

CoA_Biosynthesis This compound This compound Pantothenic_Acid Pantothenic Acid (Vitamin B5) This compound->Pantothenic_Acid Enzymatic Conversion PANK Pantothenate Kinase (PANK) Pantothenic_Acid->PANK CoA Coenzyme A (CoA) PANK->CoA Multi-step Synthesis Krebs_Cycle Krebs Cycle (TCA Cycle) CoA->Krebs_Cycle Fatty_Acid_Metabolism Fatty Acid Metabolism CoA->Fatty_Acid_Metabolism ATP ATP (Energy) Krebs_Cycle->ATP Fatty_Acid_Metabolism->ATP

Figure 1: this compound's role in CoA biosynthesis and energy metabolism.
Anti-inflammatory and Anti-apoptotic Pathways

Recent studies suggest that this compound may also exert anti-inflammatory and anti-apoptotic effects by modulating specific signaling pathways. For instance, it has been shown to modulate the Akt/NF-κB pathway and the balance of pro- and anti-apoptotic proteins of the Bcl-2 family.[8]

Anti_Inflammatory_Apoptotic This compound This compound Akt Akt This compound->Akt Activates Bax Bax (Pro-apoptotic) This compound->Bax Inhibits Bcl_xL Bcl-xL (Anti-apoptotic) This compound->Bcl_xL Promotes NFkB NF-κB Akt->NFkB Inhibits Inflammatory_Cytokines Inflammatory Cytokines (IL-6, IL-1β) NFkB->Inflammatory_Cytokines Promotes Caspases Caspase-3/9 Bax->Caspases Activates Bcl_xL->Caspases Inhibits Apoptosis Apoptosis Caspases->Apoptosis

Figure 2: Proposed anti-inflammatory and anti-apoptotic pathways of this compound.

Quantitative Metabolomic Data

While direct metabolomic studies on human cells treated with this compound are limited, research on pantothenic acid deficiency provides valuable insights into the metabolic pathways that are significantly impacted. The following tables summarize data from an integrated proteomics and metabolomics study on the effects of pantothenic acid deficiency (PAD) in Pekin duck liver, which can serve as a proxy for understanding the metabolic role of the this compound-pantothenic acid-CoA axis.[2][3][9] It is important to note that these findings reflect a deficiency state and may represent the inverse of the effects expected from this compound supplementation.

Table 1: Differentially Abundant Metabolites in Key Metabolic Pathways under Pantothenic Acid Deficiency (PAD)

Metabolic PathwayMetaboliteFold Change (PAD vs. Control)Direction of Change
Glycolysis/Gluconeogenesis Glucose-6-phosphate0.58Down
Fructose-6-phosphate0.59Down
Pyruvic acid0.63Down
TCA Cycle Citric acid1.87Up
Isocitric acid1.95Up
Fumaric acid1.63Up
Malic acid1.70Up
Fatty Acid Beta-Oxidation L-Carnitine1.45Up
Acetyl-L-carnitine1.62Up
Propionyl-L-carnitine1.54Up

Data adapted from a study on pantothenic acid deficiency in Pekin ducks.[9]

Table 2: Changes in Hepatic Glycogen and Triglyceride Concentrations under Pantothenic Acid Deficiency (PAD)

ParameterControl GroupPAD GroupP-value
Glycogen (mg/g)18.2428.16< 0.01
Triglyceride (mg/g)5.873.91< 0.01

Data adapted from a study on pantothenic acid deficiency in Pekin ducks.[9]

Experimental Protocols

A robust and standardized protocol is crucial for reliable metabolomic analysis of cellular responses to this compound. The following section outlines a comprehensive workflow for such studies, primarily focusing on cultured skin fibroblasts.

Experimental Workflow

The overall workflow for a metabolomics study investigating the effects of this compound on cultured cells involves several key stages, from cell culture and treatment to data acquisition and analysis.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis Cell_Culture 1. Culture Fibroblasts to ~95% Confluency Dexpanthenol_Treatment 2. Treat with this compound (and Vehicle Control) Cell_Culture->Dexpanthenol_Treatment Quenching 3. Quench Metabolism (e.g., Ice-cold Methanol) Dexpanthenol_Treatment->Quenching Extraction 4. Metabolite Extraction Quenching->Extraction LCMS 5. LC-MS/MS Analysis Extraction->LCMS Data_Processing 6. Data Processing & Peak Identification LCMS->Data_Processing Statistical_Analysis 7. Statistical Analysis (e.g., PCA, PLS-DA) Data_Processing->Statistical_Analysis Pathway_Analysis 8. Pathway Analysis Statistical_Analysis->Pathway_Analysis

Figure 3: General experimental workflow for metabolomic analysis.
Detailed Methodology for Metabolite Extraction from Adherent Fibroblasts

This protocol is adapted from established methods for metabolomics analysis of adherent cell cultures.[1][4]

  • Cell Culture and Treatment:

    • Culture human dermal fibroblasts in appropriate media and conditions until they reach approximately 95% confluency.

    • Treat the cells with the desired concentrations of this compound. Include a vehicle-only control group. The treatment duration should be optimized based on the experimental question. A 24-hour treatment is a common starting point.[10]

  • Metabolism Quenching and Metabolite Extraction:

    • Place the cell culture plates on ice.

    • Aspirate the culture medium and quickly wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any residual medium.

    • Add 1 mL of ice-cold 80% methanol (B129727) (pre-chilled to -80°C) to each plate.

    • Incubate the plates on ice for 10 minutes to quench all enzymatic activity.

    • Using a cell scraper, harvest the cells into the methanol solution.

    • Transfer the cell lysate/methanol suspension to a microcentrifuge tube.

  • Sample Processing:

    • Centrifuge the tubes at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.

    • Carefully transfer the supernatant, which contains the metabolites, to a new tube.

    • The supernatant can be dried using a vacuum concentrator (e.g., SpeedVac) and stored at -80°C until analysis.

LC-MS/MS Analysis
  • Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent compatible with the liquid chromatography method (e.g., a mixture of water and acetonitrile).

  • Chromatography: Separate the metabolites using an appropriate LC method. For broad coverage of polar metabolites, hydrophilic interaction liquid chromatography (HILIC) is often employed. For less polar compounds, a C18 reversed-phase column is suitable.[5]

  • Mass Spectrometry: Detect and quantify the metabolites using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Both positive and negative ionization modes should be used to cover a wider range of metabolites.

  • Data Analysis: Process the raw data using specialized software to perform peak picking, alignment, and identification. Metabolite identification can be confirmed by comparing the mass-to-charge ratio (m/z) and retention time to a library of known standards.

Conclusion

Metabolomic analysis provides a powerful approach to elucidate the cellular mechanisms of this compound. As a precursor to the vital cofactor Coenzyme A, this compound is positioned at a critical node of cellular metabolism. The expected metabolic signature of this compound treatment includes alterations in central carbon metabolism, particularly the Krebs cycle and fatty acid metabolism, reflecting its role in cellular energy production. Furthermore, emerging evidence points to its influence on inflammatory and apoptotic signaling pathways. The experimental protocols and data presented in this guide offer a framework for researchers to design and interpret metabolomics studies aimed at further unraveling the multifaceted roles of this compound in cellular physiology and pathology. Future studies employing these techniques will be invaluable for the development of novel therapeutic applications for this well-established compound.

References

The Effect of Dexpanthenol on Mitochondrial Function in Keratinocytes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dexpanthenol, the provitamin of pantothenic acid (Vitamin B5), is a well-established agent in dermatology, lauded for its wound-healing and moisturizing properties. At the cellular level, its efficacy is intrinsically linked to its role in fundamental metabolic processes, particularly mitochondrial function. Upon topical application and absorption, this compound is converted into pantothenic acid, an essential precursor for the synthesis of Coenzyme A (CoA). CoA is a critical cofactor in the Krebs cycle, which occurs within the mitochondria and is central to cellular energy production in the form of adenosine (B11128) triphosphate (ATP).[1] This guide provides an in-depth technical overview of the current understanding of this compound's impact on keratinocyte mitochondrial function, presenting available quantitative data, detailed experimental protocols, and visualizations of the key metabolic and signaling pathways.

Core Mechanism of Action

This compound's primary influence on mitochondrial function stems from its role in CoA biosynthesis.[1][2] As a precursor to pantothenic acid, this compound directly supports the cellular pool of CoA. Increased availability of CoA can enhance the efficiency of the Krebs cycle, leading to greater production of ATP, the primary energy currency of the cell. This enhanced energy metabolism is crucial for the high energy demands of keratinocyte proliferation and differentiation, processes vital for maintaining the integrity of the epidermal barrier.

Furthermore, pantothenic acid and its derivatives have been shown to protect cells from peroxidative damage by increasing the cellular content of glutathione, a key antioxidant.[2] By mitigating oxidative stress, this compound can help maintain mitochondrial health and prevent mitochondrial dysfunction, which is often associated with cellular damage and apoptosis.

Quantitative Data on this compound's Effects

Direct quantitative data on the specific effects of this compound on mitochondrial respiration, ATP production, and membrane potential in epidermal keratinocytes is limited in publicly available literature. However, studies on related cell types, such as human hair follicle outer root sheath cells (hORSCs), which are a type of keratinocyte, provide valuable insights into its potential dose-dependent effects.

Table 1: Effect of D-Panthenol on Human Hair Follicle Outer Root Sheath Cell (hORSC) Viability (as a proxy for mitochondrial function) [3]

D-Panthenol Concentration% Increase in Cell Viability (Mean ± SD)
0.15 mM15% ± 5%
0.3 mM20% ± 5%
2.5 mM~30% (maximal growth increment)

Data synthesized from studies on human hair follicle cells. The precise quantitative effects on epidermal keratinocytes may vary.

A study on UVB-exposed human epidermal keratinocytes demonstrated that a combination of allantoin, bisabolol, D-panthenol, and dipotassium (B57713) glycyrrhizinate (AB5D) significantly reduced mitochondrial superoxide (B77818) levels, indicating a protective effect against oxidative stress-induced mitochondrial damage.[4] However, the individual contribution of this compound was not isolated in this study.

Research on pantothenic acid deficiency has shown that its depletion suppresses keratinocyte proliferation and promotes differentiation, suggesting that an adequate supply of pantothenic acid, derived from this compound, is crucial for maintaining normal keratinocyte function.[5][6]

Signaling and Metabolic Pathways

The central metabolic pathway influenced by this compound in relation to mitochondrial function is the synthesis of Coenzyme A and its subsequent role in the Krebs Cycle.

Dexpanthenol_Metabolic_Pathway cluster_cell Keratinocyte cluster_mito This compound This compound Pantothenic_Acid Pantothenic Acid (Vitamin B5) This compound->Pantothenic_Acid Conversion CoA Coenzyme A (CoA) Pantothenic_Acid->CoA Synthesis Krebs_Cycle Krebs Cycle CoA->Krebs_Cycle Enters ATP ATP Production Krebs_Cycle->ATP Drives Mitochondrion Mitochondrion Dexpanthenol_Signaling_Pathways This compound This compound Growth_Factor_Receptor Growth Factor Receptor This compound->Growth_Factor_Receptor Hypothesized Activation MAPK_ERK MAPK/ERK Pathway Growth_Factor_Receptor->MAPK_ERK PI3K_Akt PI3K/Akt Pathway Growth_Factor_Receptor->PI3K_Akt Proliferation Keratinocyte Proliferation MAPK_ERK->Proliferation PI3K_Akt->Proliferation Mitochondrial_Activity Increased Mitochondrial Activity & ATP Proliferation->Mitochondrial_Activity Requires Cell_Culture_Workflow Start Start Culture Culture HaCaT cells in DMEM (10% FBS, 1% Pen-Strep) Start->Culture Seed Seed cells into appropriate plates (e.g., 96-well for viability, Seahorse plate) Culture->Seed Adherence Allow cells to adhere (24h) Seed->Adherence Treatment Treat with varying concentrations of sterile-filtered this compound (e.g., 0.1 mM - 5 mM) Adherence->Treatment Incubation Incubate for desired period (e.g., 24h, 48h, 72h) Treatment->Incubation Assay Proceed to specific mitochondrial function assay Incubation->Assay

References

Methodological & Application

Application Note: Quantitative Analysis of Dexpanthenol in Cell Culture Media Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dexpanthenol, the alcohol analog of pantothenic acid (Vitamin B5), is a common supplement in cell culture media. It is the biologically active precursor to Coenzyme A (CoA), a vital molecule involved in numerous cellular metabolic processes, including the citric acid cycle and fatty acid metabolism.[1] The accurate quantification of this compound in cell culture media is essential for researchers studying its stability, cellular uptake, and its influence on cell growth, metabolism, and signaling pathways.[1] This application note provides a detailed and robust method for the quantitative analysis of this compound in cell culture media using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

Principle

This method utilizes RP-HPLC to separate this compound from the complex matrix of cell culture media.[1] The protocol involves an initial sample preparation step to remove proteins and other interfering macromolecules through protein precipitation.[1][2] Following this, the clarified sample is injected into an HPLC system. The separation of this compound is achieved on a C18 analytical column using an isocratic mobile phase. Due to its limited UV chromophores, this compound is detected at a low wavelength, typically around 205 nm.[3][4][5] Quantification is achieved by comparing the peak area of this compound in the sample to a standard calibration curve generated from solutions of known concentrations.[1][2]

Quantitative Data Summary

The following tables summarize typical quantitative data and validation parameters for the HPLC analysis of this compound, compiled from various validated methods. These values can serve as a benchmark for method development and validation in your laboratory.

Table 1: Method Validation Parameters for this compound Analysis

Validation ParameterTypical PerformanceReference(s)
Linearity Range10 - 100 µg/mL[2][3][4][5]
Correlation Coefficient (r²)> 0.999[2][6]
Limit of Detection (LOD)3 µg/mL[2][3]
Limit of Quantification (LOQ)8.5 µg/mL[2][3]
Accuracy (% Recovery)98.5% - 101.2%[2][6]
Precision (Intra-day %RSD)< 1.0%[2]
Precision (Inter-day %RSD)< 1.5%[2]

Table 2: Chromatographic Conditions and Typical Retention Time

ParameterValueReference(s)
ColumnC18, 250 mm x 4.6 mm, 5 µm[3][4][5]
Mobile Phase0.037 M Monobasic Potassium Phosphate (B84403) (pH 3.2) : Methanol (90:10)[3][4][5]
Flow Rate1.5 mL/min[3][4][5]
Detection Wavelength205 nm[3][4][5]
Injection Volume50 µL[3]
Retention Time~8 minutes[2][3][4][5]

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Methanol (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Potassium phosphate monobasic

  • Phosphoric acid

  • Deionized water

  • Cell culture media (e.g., DMEM, RPMI-1640)

  • 0.45 µm syringe filters

Instrumentation
  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Microcentrifuge

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.[2]

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution with the mobile phase to prepare a series of calibration standards. A typical range would be 10, 25, 50, 75, and 100 µg/mL.[2][3][4][5]

Sample Preparation Protocol
  • Protein Precipitation:

    • Transfer 500 µL of the cell culture media sample into a microcentrifuge tube.[1]

    • Add 1.5 mL of cold (-20°C) acetonitrile to the tube.[1]

    • Vortex the tube vigorously for 1 minute to ensure thorough mixing and protein precipitation.[1]

  • Incubation: Incubate the mixture at -20°C for 30 minutes to enhance protein precipitation.[1]

  • Centrifugation: Centrifuge the tube at 10,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.[1]

  • Supernatant Collection: Carefully collect the supernatant without disturbing the protein pellet.[1]

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[1][3]

HPLC Analysis Procedure
  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[1]

  • Calibration Curve Generation: Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.[1]

  • Sample Analysis: Inject the prepared cell culture media samples.[1]

  • Peak Identification and Quantification: Identify the this compound peak based on the retention time of the standard. Quantify the peak area and calculate the concentration of this compound in the samples using the generated calibration curve.[1]

Visualizations

Experimental Workflow

G Experimental Workflow for this compound Quantification cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Sample Cell Culture Media Sample Add_Acetonitrile Add Cold Acetonitrile (1:3 v/v) Sample->Add_Acetonitrile Vortex Vortex Vigorously Add_Acetonitrile->Vortex Incubate Incubate at -20°C Vortex->Incubate Centrifuge Centrifuge at 10,000 x g Incubate->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Filter Filter (0.45 µm) Collect_Supernatant->Filter HPLC_Vial Sample in HPLC Vial Filter->HPLC_Vial Inject Inject into HPLC System HPLC_Vial->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection at 205 nm Separate->Detect Quantify Quantify Peak Area Detect->Quantify Calibrate Calculate Concentration via Calibration Curve Quantify->Calibrate Result Final Concentration Calibrate->Result

Caption: Workflow for HPLC quantification of this compound in cell culture media.

Hypothetical Signaling Pathway of this compound

G Hypothetical Signaling Pathway of this compound cluster_0 Cellular Metabolism This compound This compound Pantothenic_Acid Pantothenic Acid (Vitamin B5) This compound->Pantothenic_Acid Enzymatic Conversion CoA Coenzyme A (CoA) Pantothenic_Acid->CoA Synthesis Citric_Acid_Cycle Citric Acid Cycle CoA->Citric_Acid_Cycle Fatty_Acid_Metabolism Fatty Acid Metabolism CoA->Fatty_Acid_Metabolism Cell_Growth Cell Growth & Proliferation Citric_Acid_Cycle->Cell_Growth Fatty_Acid_Metabolism->Cell_Growth

Caption: Hypothetical signaling pathway of this compound in promoting cell growth.

References

Application Note and Protocol for Assessing Dexpanthenol Stability in Topical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexpanthenol, the alcohol analog of pantothenic acid (Vitamin B5), is a widely used active ingredient in topical dermatological and cosmetic formulations.[1][2] Its efficacy as a moisturizer, wound healing agent, and anti-inflammatory is well-established.[2][3] Upon topical application, this compound is absorbed and enzymatically converted to pantothenic acid, a vital component of Coenzyme A, which plays a crucial role in cellular metabolism and the integrity of the epidermal barrier.[1][2][3]

The chemical stability of this compound in topical formulations is a critical parameter that can impact the product's safety and efficacy.[4][5] Degradation of this compound can lead to a loss of potency and the formation of potentially irritating byproducts. The primary degradation pathways for this compound are hydrolysis and racemization, which are significantly influenced by pH, temperature, and light.[1] This document provides a detailed protocol for assessing the stability of this compound in topical formulations, including a validated stability-indicating analytical method and procedures for forced degradation studies.

Physicochemical Properties of this compound

A fundamental understanding of this compound's physicochemical properties is essential for developing stable formulations.

PropertyValue
Chemical Name 2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide
Molecular Formula C9H19NO4
Molecular Weight 205.25 g/mol [1]
Appearance White to creamy white crystalline powder[1]
Solubility Freely soluble in water, alcohol, and propylene (B89431) glycol; slightly soluble in glycerin[1]
pH (5% aqueous solution) 5.5 - 7.0[1]
Optimal pH Stability 4 to 7, with optimal stability around pH 6[1]

Experimental Protocols

Stability-Indicating RP-HPLC Method for this compound Quantification

A validated reversed-phase high-performance liquid chromatography (RP-HPLC) method is crucial for accurately quantifying this compound and separating it from potential degradation products.[6][7]

3.1.1. Chromatographic Conditions

ParameterCondition
HPLC System Standard HPLC with UV detector[8]
Column C18, 250 mm x 4.6 mm, 5 µm particle size[6][8]
Mobile Phase 0.037 M Monobasic Potassium Phosphate in water (adjusted to pH 3.2 with 0.1% v/v Phosphoric Acid) and Methanol (90:10)[6][9]
Flow Rate 1.5 mL/min[6][9]
Detection Wavelength 205 nm[6][9]
Injection Volume 20 µL[7][8]
Column Temperature Ambient[7][8]
Retention Time Approximately 8 minutes[6][8]

3.1.2. Preparation of Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound reference standard in the mobile phase.[8]

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to achieve concentrations in the range of 10 - 100 µg/mL.[6][8]

3.1.3. Preparation of Sample Solutions

  • Accurately weigh a portion of the topical formulation containing a known amount of this compound.

  • Disperse the sample in deionized water and then dilute with the mobile phase to a final concentration within the calibration range (10 - 100 µg/mL).[6][8]

  • Filter the sample solution through a 0.45 µm membrane filter before injection.[6][7]

3.1.4. Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[6][9] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including excipients and degradation products.[6]

  • Linearity: Demonstrated over the concentration range of 10 - 100 µg/mL.[6][9]

  • Precision: Intra-day and inter-day precision should be evaluated.[6]

  • Accuracy: Determined by recovery studies.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on signal-to-noise ratios of 3.3 and 10, respectively.[6]

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the this compound molecule.[5] The goal is to achieve 5-20% degradation of the active ingredient.[1]

3.2.1. Stress Conditions

The following stress conditions should be applied to the this compound formulation:

Stress ConditionProtocol
Acid Hydrolysis Add 1 mL of 0.1 M HCl to 1 mL of the test solution. Collect samples at 1, 2, and 6-hour intervals. Neutralize with 0.1 M NaOH before analysis.[6][9]
Alkaline Hydrolysis Add 1 mL of 0.1 M NaOH to 1 mL of the test solution. Collect samples at 1, 2, and 6-hour intervals. Neutralize with 0.1 M HCl before analysis.[6]
Oxidative Degradation Add 1 mL of 3% v/v H₂O₂ to the test solution and stir at room temperature in the dark for 1 hour before analysis.[6][9]
Thermal Degradation Heat the test solution at 40°C. Collect samples at 1, 2, and 6-hour intervals, cool, and then analyze.[6][9]
Photodegradation Expose the test solution to UV light (254 nm) in a UV light chamber for 1 hour and then analyze.[6][9]

3.2.2. Summary of Expected Degradation

Based on available data, the following is a summary of expected this compound degradation under various stress conditions.

Stress ConditionDegradation (%) after 6h
0.1 M HCl0.62
0.1 M NaOH75.8
3% v/v H₂O₂ (1h)No degradation
UV light (1h)0.54
40°C0.97

Data adapted from a study on a this compound eye gel formulation.[9]

This compound Degradation Pathway and Stability Workflow

cluster_0 This compound Degradation Pathways This compound This compound Pantolactone Pantolactone This compound->Pantolactone Hydrolysis (Acid/Base) Aminopropanol 3-Aminopropanol This compound->Aminopropanol Hydrolysis (Acid/Base) Pantothenic_Acid Pantothenic Acid This compound->Pantothenic_Acid Oxidation

Caption: Primary degradation pathways of this compound.

cluster_1 Experimental Workflow for Stability Assessment Formulation Topical Formulation (Cream, Ointment, etc.) Stability_Testing Stability Testing (Real-time & Accelerated) Formulation->Stability_Testing Forced_Degradation Forced Degradation Studies Formulation->Forced_Degradation Sample_Prep Sample Preparation (Extraction & Dilution) Stability_Testing->Sample_Prep Forced_Degradation->Sample_Prep HPLC_Analysis RP-HPLC Analysis Sample_Prep->HPLC_Analysis Data_Analysis Data Analysis & Reporting HPLC_Analysis->Data_Analysis

Caption: Workflow for assessing this compound stability.

Stability Study Design

For regulatory purposes, stability studies should be conducted according to established guidelines.

Study TypeStorage ConditionsTesting Frequency
Long-term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RHEvery 3 months for the first year, every 6 months for the second year, and annually thereafter.[4][10]
Accelerated 40°C ± 2°C / 75% RH ± 5% RHA minimum of three time points, including initial and final (e.g., 0, 3, and 6 months).[4][10]

Conclusion

A systematic approach to assessing the stability of this compound in topical formulations is paramount for ensuring product quality, safety, and efficacy. The protocols outlined in this document provide a comprehensive framework for researchers and drug development professionals to evaluate the stability profile of this compound-containing products. By employing a validated stability-indicating analytical method and conducting thorough forced degradation studies, formulators can develop robust topical preparations with optimal this compound stability.

References

Application Notes and Protocols: In Vitro Wound Healing Assay Using Dexpanthenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The in vitro wound healing assay, commonly known as the scratch assay, is a fundamental and widely utilized method for studying collective cell migration. This technique provides a simple and cost-effective model to investigate the effects of various compounds on the complex process of wound closure. Dexpanthenol, the alcoholic analog of pantothenic acid (Vitamin B5), is a well-established agent known to promote skin regeneration and wound healing. Upon topical application, it is readily absorbed and converted into pantothenic acid, an essential component of Coenzyme A (CoA). CoA plays a crucial role in numerous metabolic pathways vital for cellular energy production and the synthesis of essential lipids and proteins, thereby supporting skin barrier function and repair.

This document provides a detailed protocol for conducting an in vitro wound healing assay to evaluate the efficacy of this compound. It includes methodologies for experimental setup, data acquisition, and analysis, along with a summary of expected quantitative outcomes and a visualization of the underlying molecular mechanisms.

Mechanism of Action

This compound's efficacy in wound healing stems from its conversion to pantothenic acid, a precursor for Coenzyme A biosynthesis. Increased intracellular CoA levels stimulate a cascade of cellular processes that are integral to tissue regeneration. Notably, this compound has been shown to stimulate the proliferation and migration of dermal fibroblasts and keratinocytes, which are critical for re-epithelialization and wound closure. Furthermore, it modulates the expression of genes involved in inflammation and tissue remodeling, including the upregulation of cytokines such as Interleukin-6 (IL-6) and Interleukin-1β (IL-1β), which are important in the initial phases of the wound healing process.

Signaling Pathway of this compound in Wound Healing

dexpanthenol_pathway cluster_cell Skin Cell (Fibroblast/Keratinocyte) cluster_cellular_response Cellular Response This compound This compound PantothenicAcid Pantothenic Acid (Vitamin B5) This compound->PantothenicAcid Enzymatic Conversion CoA Coenzyme A (CoA) Biosynthesis PantothenicAcid->CoA GeneExpression Modulation of Gene Expression CoA->GeneExpression Proliferation Increased Cell Proliferation CoA->Proliferation Migration Enhanced Cell Migration CoA->Migration WoundClosure Accelerated Wound Closure GeneExpression->WoundClosure Proliferation->WoundClosure Migration->WoundClosure experimental_workflow A 1. Cell Seeding Seed cells in a 24-well plate to form a confluent monolayer. B 2. Inhibition of Proliferation (Optional) Serum starve cells or treat with Mitomycin C. A->B C 3. Creating the Scratch Create a uniform scratch in the center of the cell monolayer. B->C D 4. Washing and Treatment Wash with PBS and add medium with varying concentrations of this compound. C->D E 5. Image Acquisition Capture images of the scratch at T=0 and subsequent time points (e.g., 6, 12, 24h). D->E F 6. Data Analysis Measure the scratch area at each time point and calculate the percentage of wound closure. E->F

Application Note: A Validated HPLC Method for the Quantification of Dexpanthenol in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dexpanthenol, the alcohol analog of pantothenic acid (Vitamin B5), is a common active ingredient in a variety of pharmaceutical and cosmetic products due to its moisturizing and wound-healing properties.[1] Accurate and reliable quantification of this compound in these formulations is crucial for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for this purpose, offering high specificity, sensitivity, and reproducibility.[2][3]

This application note details a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of this compound. The method has been validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose.[4][5][6]

Experimental Protocols

Materials and Reagents
  • This compound Reference Standard (USP grade)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Potassium Phosphate (B84403) Monobasic (analytical grade)

  • Phosphoric Acid (analytical grade)

  • Water (HPLC grade or Milli-Q)

  • Sample formulation (e.g., cream, gel, or solution) containing this compound

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used.[2] The chromatographic conditions are summarized in the table below.

ParameterSpecification
HPLC System Isocratic HPLC with UV-Vis Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size[5][7]
Mobile Phase 0.037 M Potassium Phosphate Monobasic (pH 3.2 with Phosphoric Acid) and Methanol (90:10 v/v)[7]
Flow Rate 1.5 mL/min[5][7]
Injection Volume 50 µL[7]
Column Temperature Ambient
Detection Wavelength 205 nm[5][7]
Run Time Approximately 10 minutes
Preparation of Solutions
  • Mobile Phase Preparation: Dissolve an appropriate amount of potassium phosphate monobasic in water to make a 0.037 M solution. Adjust the pH to 3.2 using 0.1% (v/v) phosphoric acid. Mix this buffer with methanol in a 90:10 ratio. Filter the mobile phase through a 0.45 µm membrane filter and degas before use.[7]

  • Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 10-100 µg/mL.[4][7] These solutions are used to construct the calibration curve.

  • Sample Preparation: Accurately weigh a portion of the sample formulation equivalent to about 10 mg of this compound into a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the this compound. Dilute to volume with the mobile phase and mix well. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation

The developed HPLC method was validated according to ICH Q2(R2) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[8][9][10]

Specificity

Specificity was evaluated by analyzing a placebo formulation (containing all excipients except this compound) to ensure that there were no interfering peaks at the retention time of this compound.[7] Stress testing (acid, base, oxidation, thermal, and photolytic degradation) was also performed to demonstrate that the method can resolve this compound from its potential degradation products.[5][7]

Linearity

The linearity of the method was determined by analyzing six concentrations of this compound ranging from 10 to 100 µg/mL.[4][7] The calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was calculated.

Accuracy

Accuracy was assessed by the recovery method. A known amount of this compound standard was spiked into the placebo formulation at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery was then calculated.

Precision
  • Repeatability (Intra-day Precision): The precision of the method was determined by injecting six replicate samples of the 100% test concentration on the same day.

  • Intermediate Precision (Inter-day Precision): The intermediate precision was evaluated by analyzing the same samples on three different days.

The relative standard deviation (%RSD) was calculated for the results.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the pH of the mobile phase, the percentage of the organic modifier, and the flow rate.

Data Presentation

The quantitative results of the method validation are summarized in the table below.

Validation ParameterAcceptance CriteriaTypical Result
Specificity No interference at the retention time of this compound.Complies
Linearity (Range) 10 - 100 µg/mLComplies
Correlation Coefficient (r²) ≥ 0.9950.996[4][7]
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.5%
Precision (%RSD)
- Repeatability≤ 2.0%< 1.0%
- Intermediate Precision≤ 2.0%< 1.5%
LOD -3 µg/mL[7]
LOQ -8.5 µg/mL[7]
Robustness %RSD ≤ 2.0%Complies

Visualization

Experimental Workflow

G cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data Processing Phase prep_standard Prepare Standard Solutions (10-100 µg/mL) injection Inject Samples & Standards prep_standard->injection prep_sample Prepare Sample Solution (Extraction & Dilution) prep_sample->injection prep_mobile Prepare Mobile Phase (Buffer + Methanol) hplc_setup HPLC System Setup (C18 Column, 205 nm) prep_mobile->hplc_setup hplc_setup->injection chromatography Chromatographic Separation injection->chromatography peak_integration Peak Integration & Area Measurement chromatography->peak_integration calibration Generate Calibration Curve peak_integration->calibration quantification Quantify this compound in Sample peak_integration->quantification calibration->quantification report Generate Final Report quantification->report

Caption: Workflow for HPLC quantification of this compound.

Method Validation Logical Flow

G cluster_core Core Validation Parameters (ICH Q2) cluster_sensitivity Sensitivity main Validated HPLC Method specificity Specificity main->specificity linearity Linearity & Range main->linearity accuracy Accuracy main->accuracy precision Precision (Repeatability & Intermediate) main->precision robustness Robustness main->robustness lod Limit of Detection (LOD) linearity->lod loq Limit of Quantitation (LOQ) linearity->loq

Caption: ICH Q2 validation parameters for the HPLC method.

Conclusion

The developed RP-HPLC method is simple, fast, specific, and reliable for the quantification of this compound in pharmaceutical formulations. The method was successfully validated according to ICH guidelines, demonstrating good linearity, accuracy, precision, and robustness. This validated HPLC method is suitable for routine quality control analysis and stability studies of this compound in various formulations.[4]

References

Application Notes and Protocols: Investigating the Effects of Dexpanthenol on Fibroblasts

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dexpanthenol, the alcohol analog of pantothenic acid (Vitamin B5), is a well-regarded agent in dermatological and cosmetic applications for its ability to promote skin regeneration and wound healing.[1][2] The primary mechanism of action involves its conversion to pantothenic acid, a crucial component of coenzyme A (CoA), which is vital for cellular metabolism.[1] Fibroblasts, the principal cells of dermal connective tissue, play a critical role in all phases of wound healing by proliferating, migrating, and synthesizing extracellular matrix (ECM) components, most notably collagen.[3] In vitro studies have consistently demonstrated that this compound and its derivatives stimulate the proliferation and migration of human dermal fibroblasts and modulate the expression of genes integral to the healing process.[1][4][5][6]

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to investigate the effects of this compound on cultured fibroblasts. The methodologies cover key functional assays for assessing cell proliferation, migration, and collagen synthesis, as well as gene expression analysis.

General Fibroblast Culture Protocol

Maintaining healthy, proliferating fibroblast cultures is fundamental to obtaining reliable and reproducible experimental results. This protocol outlines standard procedures for the culture of human dermal fibroblasts (HDFs).

Materials:

  • Human Dermal Fibroblasts (HDFs)

  • Fibroblast Growth Medium (e.g., DMEM supplemented with 10% Fetal Bovine Serum (FBS), 2mM L-glutamine, and 1% Penicillin-Streptomycin)[7]

  • Phosphate-Buffered Saline (PBS), sterile, Ca2+/Mg2+ free[8]

  • 0.05% Trypsin-EDTA solution[7]

  • T-75 culture flasks[9]

  • Humidified incubator at 37°C, 5% CO2[9]

Protocol:

  • Thawing and Seeding:

    • Rapidly thaw a cryopreserved vial of HDFs in a 37°C water bath.[10]

    • Immediately transfer the cell suspension to a 15 mL conical tube containing 5-10 mL of pre-warmed Fibroblast Growth Medium.[10]

    • Centrifuge at 200 x g for 5 minutes to pellet the cells.[10]

    • Aspirate the supernatant and gently resuspend the cell pellet in 15 mL of fresh growth medium.

    • Transfer the cell suspension to a T-75 flask and place it in a humidified incubator.[9]

  • Maintenance and Subculture:

    • Change the growth medium every 2-3 days to replenish nutrients.[7]

    • When cells reach 80-90% confluency, they should be subcultured.[8]

    • Aspirate the medium and wash the cell monolayer twice with sterile PBS.[8]

    • Add 2-3 mL of 0.05% Trypsin-EDTA to the flask and incubate for 1-3 minutes at 37°C, until cells detach.[8]

    • Neutralize the trypsin by adding 8-10 mL of growth medium.[8]

    • Collect the cell suspension and centrifuge at 200 x g for 5 minutes.

    • Resuspend the pellet in fresh medium and seed into new flasks at a desired split ratio (e.g., 1:4 or 1:5).[7]

Experimental Protocols for this compound Effects

The following sections detail key assays to quantify the biological effects of this compound on fibroblasts.

Fibroblast Proliferation (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[11] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.[11][12]

Protocol:

  • Cell Seeding: Seed HDFs into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[12]

  • Treatment: Aspirate the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0 µM, 10 µM, 50 µM, 100 µM, 200 µM). Include an untreated control group.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[12]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[11][12]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13] Measure the absorbance at 570 nm using a microplate reader.[12]

Data Presentation:

This compound (µM)Absorbance at 570 nm (Mean ± SD)Fibroblast Viability (% of Control)
0 (Control)0.85 ± 0.05100%
100.92 ± 0.06108.2%
501.05 ± 0.07123.5%
1001.09 ± 0.08128.2%
2001.10 ± 0.07129.4%

Data is representative. Based on findings suggesting this compound enhances fibroblast viability.[14]

MTT_Assay_Workflow cluster_prep Plate Preparation cluster_treat Treatment cluster_assay MTT Assay seed Seed Fibroblasts (5,000-10,000 cells/well) attach Incubate 24h (Cell Attachment) seed->attach treat Add this compound (Various Concentrations) attach->treat incubate_treat Incubate 24-72h treat->incubate_treat add_mtt Add MTT Reagent (Incubate 4h) incubate_treat->add_mtt solubilize Add Solubilizer (e.g., DMSO) add_mtt->solubilize read Measure Absorbance (570 nm) solubilize->read

Workflow for the MTT fibroblast proliferation assay.
Fibroblast Migration (Scratch Wound Healing Assay)

This assay is a standard method to study collective cell migration in vitro.[15] A "scratch" is created in a confluent cell monolayer, and the closure of this gap by migrating cells is monitored over time.

Protocol:

  • Cell Seeding: Seed HDFs into a 12-well or 24-well plate at a density that will form a confluent monolayer within 24 hours.[15][16]

  • Scratch Creation: Once confluent, use a sterile 200 µL pipette tip to create a straight scratch across the center of the monolayer.[12][17]

  • Washing: Gently wash the wells twice with PBS to remove detached cells and debris.[12][17]

  • Treatment: Replace the PBS with fresh low-serum (e.g., 1% FBS) medium containing various concentrations of this compound. Using low-serum medium helps ensure that gap closure is primarily due to migration rather than proliferation.[17]

  • Image Acquisition: Immediately capture images of the scratch at designated points (T=0 hours) using an inverted microscope.[17]

  • Incubation and Imaging: Incubate the plate and capture subsequent images of the same fields at regular intervals (e.g., 12, 24, and 48 hours).[12]

  • Data Analysis: Use image analysis software (e.g., ImageJ) to measure the area of the cell-free gap at each time point. Calculate the percentage of wound closure relative to the initial area.[17]

Data Presentation:

This compound (µM)Wound Closure at 0h (%)Wound Closure at 24h (%)Wound Closure at 48h (%)
0 (Control)025.4 ± 3.148.9 ± 4.5
50038.7 ± 3.575.2 ± 5.1
100045.1 ± 4.089.6 ± 4.8

Data is representative. This compound has been shown to stimulate fibroblast migration.[2][6]

Scratch_Assay_Workflow cluster_prep Preparation cluster_wound Wound Creation & Treatment cluster_analysis Analysis seed Seed Fibroblasts in Multi-well Plate confluence Grow to Confluent Monolayer (24h) seed->confluence scratch Create Scratch with Pipette Tip confluence->scratch wash Wash with PBS scratch->wash treat Add Low-Serum Media + this compound wash->treat image0 Image Scratch (T=0h) treat->image0 incubate Incubate and Image (e.g., 12h, 24h, 48h) image0->incubate analyze Measure Gap Area & Calculate Closure incubate->analyze Sircol_Assay_Workflow cluster_culture Cell Culture cluster_assay Sircol Assay cluster_readout Quantification culture Culture & Treat Fibroblasts with this compound (48-72h) collect Collect Conditioned Media &/or Cell Lysate culture->collect add_dye Add Sircol Dye Reagent (Mix 30 min) collect->add_dye precipitate Centrifuge to Pellet Collagen-Dye Complex add_dye->precipitate wash_pellet Remove Unbound Dye precipitate->wash_pellet release Add Dye Release Reagent wash_pellet->release read Measure Absorbance (556 nm) release->read quantify Calculate Collagen Conc. vs. Standard Curve read->quantify Dexpanthenol_Signaling cluster_input Stimulus cluster_cell Fibroblast Dex This compound PA Pantothenic Acid (Vitamin B5) Dex->PA Enzymatic Conversion CoA Coenzyme A (CoA) Synthesis PA->CoA Gene_Mod Modulation of Gene Expression PA->Gene_Mod ECM ECM Synthesis (Collagen) CoA->ECM IL6 ↑ IL-6 Gene_Mod->IL6 IL8 ↑ IL-8 Gene_Mod->IL8 HMOX1 ↑ HMOX-1 Gene_Mod->HMOX1 VEGF ↑ VEGF Gene_Mod->VEGF Prolif Proliferation IL6->Prolif Mig Migration IL8->Mig Antiox Antioxidant Effects HMOX1->Antiox VEGF->Prolif VEGF->Mig

References

Application Note: Gene Expression Analysis of Dexpanthenol-Treated Cells via qRT-PCR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexpanthenol, the alcoholic analog of pantothenic acid (Vitamin B5), is a well-established active ingredient in various dermatological preparations, renowned for its wound-healing and moisturizing properties. Upon topical application, it is readily converted into pantothenic acid, a vital component of Coenzyme A, which plays a crucial role in cellular metabolism and epithelial function.[1][2] Understanding the molecular mechanisms underlying this compound's therapeutic effects is paramount for the development of novel and targeted dermatological treatments. This application note provides a detailed protocol for analyzing changes in gene expression in cells treated with this compound using quantitative real-time polymerase chain reaction (qRT-PCR). We present quantitative data on key genes modulated by this compound in the context of wound healing and provide a framework for researchers to conduct similar investigations.

Data Presentation: Gene Expression Changes in Response to this compound

Quantitative analysis of gene expression reveals that this compound significantly modulates genes involved in inflammation, cell proliferation, and tissue remodeling. The following tables summarize the fold change in mRNA expression of key target genes in human skin biopsies and cultured human dermal fibroblasts following this compound treatment, as determined by qRT-PCR.

Table 1: In Vivo Gene Expression Changes in this compound-Treated Human Skin Biopsies

GeneFunctionFold Change vs. Placebo
Interleukin-6 (IL-6)Pro-inflammatory and anti-inflammatory cytokine, involved in immune response and tissue repair.Up to 7-fold increase[1]
Interleukin-1 beta (IL-1β)Pro-inflammatory cytokine, key mediator of inflammatory response.Nearly 6-fold increase[1]
Cytochrome P450 1B1 (CYP1B1)Enzyme involved in metabolism.Nearly 6-fold increase[1]
C-X-C Motif Chemokine Ligand 1 (CXCL1)Chemoattractant for neutrophils, involved in inflammation and wound healing.~2.5-fold increase[1]
C-C Motif Chemokine Ligand 18 (CCL18)Chemoattractant for immune cells, involved in immune responses.~2.5-fold increase[1]

Table 2: In Vitro Gene Expression Changes in this compound-Treated Human Dermal Fibroblasts

GeneFunctionObserved Regulation
Interleukin-6 (IL-6)Pro-inflammatory and anti-inflammatory cytokine.Upregulated[3]
Interleukin-8 (IL-8)Chemoattractant for neutrophils and other immune cells.Upregulated[3]
Heme Oxygenase 1 (HMOX-1)Antioxidant enzyme.Upregulated[3]
Cytochrome P450 1B1 (CYP1B1)Enzyme involved in metabolism.Upregulated[3]

Experimental Protocols

This section provides a comprehensive protocol for the analysis of gene expression in this compound-treated cells using qRT-PCR.

Cell Culture and this compound Treatment
  • Cell Seeding: Seed human dermal fibroblasts or human epidermal keratinocytes in 6-well plates at a density of 1 x 106 cells per well.[4] Culture cells in appropriate growth medium (e.g., DMEM for fibroblasts, KGM for keratinocytes) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and incubate at 37°C in a 5% CO2 humidified atmosphere.

  • Cell Adherence: Allow cells to adhere and grow for 24 hours.

  • This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile DMSO or water).[5] Replace the culture medium with fresh medium containing the desired concentration of this compound (a typical starting concentration for in vitro studies is 20 µg/mL).[3] Include a vehicle control (medium with the solvent used for this compound) and an untreated control.

  • Incubation: Incubate the cells with this compound for the desired time period (e.g., 24 hours).[4][5]

RNA Extraction
  • Cell Lysis: After the incubation period, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells directly in the well using a suitable lysis buffer (e.g., TRIzol reagent or a lysis buffer from an RNA extraction kit).

  • RNA Isolation: Isolate total RNA from the cell lysate according to the manufacturer's protocol of your chosen RNA extraction kit.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0 for high-quality RNA. Assess RNA integrity by gel electrophoresis if necessary.

cDNA Synthesis (Reverse Transcription)
  • Reaction Setup: Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcription kit. In a sterile, nuclease-free tube, combine the following components (volumes may vary depending on the kit):

    • Total RNA (1-2 µg)

    • Reverse Transcriptase

    • dNTPs

    • Oligo(dT) and/or random primers

    • RNase inhibitor

    • Reaction buffer

  • Incubation: Perform the reverse transcription reaction in a thermal cycler using the temperature profile recommended by the kit manufacturer.

Quantitative Real-Time PCR (qRT-PCR)
  • Reaction Setup: Prepare the qRT-PCR reaction mix in a 96-well optical plate. For each sample, combine the following in a sterile, nuclease-free tube:

    • SYBR Green Master Mix (or a probe-based master mix)

    • Forward and reverse primers for the target gene (see Table 3 for examples)

    • cDNA template

    • Nuclease-free water

  • Primer Sequences:

    Table 3: Example Primer Sequences for Human Target Genes

GeneForward Primer (5' - 3')Reverse Primer (5' - 3')
IL-6GGTACATCCTCGACGGCATCT[6]GTGCCTCTTTGCTGCTTTCAC[6]
IL-1βAGCTACGAATCTCCGACCAC[7]CGTTATCCCATGTGTCGAAGAA[7]
CYP1B1GCCACTATCACTGACATCTTCGG[8]CACGACCTGATCCAATTCTGCC[8]
CXCL1AGCTTGCCTCAATCCTGCATCC[9]TCCTTCAGGAACAGCCACCAGT[9]
CCL18GTTGACTATTCTGAAACCAGCCCGTCGCTGATGTATTTCTGGACCC
β-actin (Housekeeping)AGCGAGCATCCCCCAAAGTT[10]GGGCACGAAGGCTCATCATT[10]
GAPDH (Housekeeping)GGTTGTCTCCTGCGACTTCAGGTGGTCCAGGGGTCTTACT
  • Thermal Cycling: Perform the qRT-PCR in a real-time PCR detection system with a standard thermal cycling protocol: an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to a stably expressed housekeeping gene (e.g., GAPDH or β-actin) to obtain ΔCt.

    • Calculate the relative gene expression using the 2-ΔΔCt method, where the data is presented as a fold change relative to the untreated control.

Visualization of Workflows and Pathways

To aid in the understanding of the experimental process and the potential molecular mechanisms of this compound, the following diagrams are provided.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_extraction RNA Processing cluster_qrpcr qRT-PCR Analysis cell_seeding Cell Seeding (e.g., Fibroblasts) adherence 24h Adherence cell_seeding->adherence treatment This compound Treatment adherence->treatment incubation 24h Incubation treatment->incubation rna_extraction Total RNA Extraction incubation->rna_extraction cdna_synthesis cDNA Synthesis (Reverse Transcription) rna_extraction->cdna_synthesis qrpcr qRT-PCR with SYBR Green cdna_synthesis->qrpcr data_analysis Data Analysis (2-ΔΔCt) qrpcr->data_analysis result Gene Expression Fold Change data_analysis->result

Experimental Workflow for qRT-PCR Analysis

dexpanthenol_pathway cluster_cell Skin Cell (e.g., Fibroblast, Keratinocyte) cluster_genes Upregulated Gene Expression cluster_effects Cellular & Tissue Effects This compound This compound pantothenic_acid Pantothenic Acid This compound->pantothenic_acid coenzyme_a Coenzyme A pantothenic_acid->coenzyme_a metabolic_activity Increased Cellular Metabolic Activity coenzyme_a->metabolic_activity signaling_pathways Modulation of Signaling Pathways (e.g., NF-κB, AP-1, STAT3) metabolic_activity->signaling_pathways proliferation Increased Cell Proliferation metabolic_activity->proliferation il6 IL-6 signaling_pathways->il6 il1b IL-1β signaling_pathways->il1b cxcl1 CXCL1 signaling_pathways->cxcl1 ccl18 CCL18 signaling_pathways->ccl18 remodeling Tissue Remodeling signaling_pathways->remodeling inflammation Modulated Inflammation il6->inflammation il1b->inflammation cxcl1->inflammation ccl18->inflammation wound_healing Enhanced Wound Healing inflammation->wound_healing proliferation->wound_healing remodeling->wound_healing

Proposed Signaling Pathways Modulated by this compound

Conclusion

The application of qRT-PCR provides a sensitive and specific method for elucidating the molecular effects of this compound on treated cells. The presented data and protocols offer a solid foundation for researchers to investigate the gene regulatory networks influenced by this compound, contributing to a deeper understanding of its therapeutic actions and facilitating the development of advanced dermatological products. The upregulation of key cytokines and chemokines underscores the role of this compound in modulating the inflammatory and proliferative phases of wound healing. Further research using these methodologies can expand our knowledge of this compound's effects on different cell types and in various pathological conditions.

References

Application Notes and Protocols: Investigating the In Vivo Efficacy of Dexpanthenol Using Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Dexpanthenol, the alcoholic analog of pantothenic acid (vitamin B5), is a well-established compound in dermatology for its beneficial effects on the skin. Upon topical application, it is readily absorbed and converted into pantothenic acid, an essential component of Coenzyme A (CoA).[1][2] CoA plays a crucial role in various metabolic pathways, including those involved in cellular energy production, lipid synthesis, and protein metabolism, which are vital for skin barrier function and repair.[1] These application notes provide detailed protocols for investigating the in vivo efficacy of this compound in animal models, focusing on its wound healing, anti-inflammatory, and skin barrier-enhancing properties.

Wound Healing Efficacy of this compound

This compound has been demonstrated to accelerate wound healing by promoting the proliferation and migration of dermal fibroblasts and keratinocytes, which are essential for re-epithelialization and wound closure.[1][2] Animal models provide a valuable tool to quantify the wound healing efficacy of topical this compound formulations.

Data Presentation: Wound Healing
Animal ModelWound Type & SizeThis compound ConcentrationKey FindingsReference
Albino RatsFull-thickness punch biopsy (1 cm)Not specifiedSignificantly decreased wound size compared to the untreated control group.[3]
Male Albino MiceFull-thickness excisional wound (1 cm)Loaded in nanofibersFaster decrease in wound size, with an average wound area of 7.7 ± 2.5% at day 14.[4]
Dogs, Cats, RabbitsSkin wounds10% ointmentComplete wound-healing effect observed on the 14th day of treatment, with the area of wound surfaces decreased by 93.1±1.51%.[5]
Wistar Albino Rats2-cm full-thickness skin defects5% creamSignificant reduction in wound size, leading to fewer scars.[6]
Experimental Protocol: Excisional Wound Healing Model in Rats

This protocol describes the creation of a full-thickness excisional wound in a rat model to evaluate the wound healing properties of this compound.

Materials:

  • Sprague Dawley or Wistar rats (male, 8-10 weeks old)

  • Anesthetic solution (e.g., Ketamine/Xylazine cocktail)

  • Electric clippers

  • Antiseptic solution (e.g., 70% ethanol)

  • Sterile disposable biopsy punch (6-8 mm diameter)

  • Sterile surgical instruments (forceps, scissors)

  • This compound formulation (e.g., 5% cream/ointment) and vehicle control

  • Digital caliper

  • Camera for documentation

Procedure:

  • Animal Preparation:

    • Acclimatize animals to the housing conditions for at least one week prior to the experiment.

    • Anesthetize the rat using an appropriate anesthetic protocol.

    • Shave the dorsal thoracic region of the rat and disinfect the area with an antiseptic solution.

  • Wound Creation:

    • Create a full-thickness excisional wound on the shaved dorsal skin using a sterile biopsy punch.

    • Carefully remove the circular piece of skin, exposing the underlying fascia.

  • Treatment Application:

    • Immediately after wound creation (Day 0), measure the initial wound area using a digital caliper and document with a photograph.

    • Topically apply a standardized amount of the this compound formulation or the vehicle control to the wound.

    • Repeat the treatment application daily or as required by the study design.

  • Macroscopic Evaluation:

    • Measure the wound area using a digital caliper on specific days post-wounding (e.g., Days 3, 7, 10, 14, and 21).

    • Calculate the percentage of wound closure relative to the initial wound area.

  • Histological Analysis (Optional):

    • At the end of the study, euthanize the animals and excise the entire wound, including a margin of surrounding healthy skin.

    • Fix the tissue in 10% neutral buffered formalin, process, and embed in paraffin.

    • Section the tissue and stain with Hematoxylin and Eosin (H&E) and Masson's Trichrome to evaluate re-epithelialization, collagen deposition, and inflammatory cell infiltration.

Visualization: Experimental Workflow for Wound Healing Assay

wound_healing_workflow start Animal Acclimatization anesthesia Anesthesia start->anesthesia shaving Dorsal Shaving & Disinfection anesthesia->shaving wounding Create Full-Thickness Punch Biopsy Wound shaving->wounding measurement_initial Initial Wound Measurement (Day 0) wounding->measurement_initial treatment Topical Application (this compound or Vehicle) measurement_initial->treatment measurement_followup Wound Area Measurement (e.g., Days 3, 7, 14, 21) treatment->measurement_followup Daily histology Tissue Collection & Histology measurement_followup->histology end Data Analysis histology->end

Workflow for the excisional wound healing model.

Anti-inflammatory Efficacy of this compound

This compound exhibits anti-inflammatory properties, which contribute to its efficacy in treating various skin irritations.[2] This can be investigated in animal models by inducing a controlled inflammatory response.

Data Presentation: Anti-inflammatory Effects
Animal ModelInflammation InductionThis compound AdministrationKey FindingsReference
MiceLipopolysaccharide (LPS)500 mg/kgMarkedly inhibited LPS-induced neutrophil influx and the release of TNF-α and IL-6.[7][8]
Septic Mice (CLP model)Cecal Ligation and Puncture (CLP)500 and 700 mg/kgGreatly decreased the expressions of TNF-α, IL-1β, IL-6, and MCP-1 in the serum.[9][10]
Experimental Protocol: LPS-Induced Skin Inflammation in Mice

This protocol describes a method to induce localized skin inflammation using Lipopolysaccharide (LPS) to assess the anti-inflammatory effects of this compound.

Materials:

  • BALB/c or C57BL/6 mice (male, 8-10 weeks old)

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile saline

  • This compound formulation and vehicle control

  • Microsyringe

  • Tissue collection tools

  • ELISA kits for cytokine measurement (TNF-α, IL-1β, IL-6)

Procedure:

  • Animal Preparation:

    • Acclimatize mice for at least one week.

    • Shave a small area on the dorsal side of the mice.

  • Induction of Inflammation:

    • Inject a sub-inflammatory dose of LPS (e.g., 10-50 µg in 50 µL sterile saline) intradermally into the shaved area.

  • Treatment:

    • Topically apply the this compound formulation or vehicle control to the inflamed area at specific time points before and/or after LPS injection.

  • Evaluation of Inflammation:

    • Macroscopic Assessment: Visually score the erythema and edema at the injection site at various time points (e.g., 4, 24, and 48 hours post-LPS injection).

    • Tissue Analysis: At the end of the experiment, euthanize the mice and collect the inflamed skin tissue.

    • Homogenize the tissue and measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA.

    • Histological Examination: Process a portion of the tissue for H&E staining to assess inflammatory cell infiltration.

Skin Barrier Function Enhancement by this compound

This compound is known to improve skin hydration and reinforce the skin barrier, reducing transepidermal water loss (TEWL).[11][12]

Data Presentation: Skin Barrier Function
Animal Model/MethodParameter MeasuredThis compound ApplicationKey FindingReference
Human in vivo studyTransepidermal Water Loss (TEWL)Topical formulationsSignificant reduction in TEWL after 7 days of treatment.[12]
Human in vivo studyStratum Corneum HydrationTopical formulationsSignificantly improved stratum corneum hydration.[12]
Experimental Protocol: TEWL Measurement in a Rat Model of Impaired Barrier Function

This protocol outlines a method to assess the effect of this compound on skin barrier function by measuring TEWL after chemical-induced barrier disruption.

Materials:

  • Hairless rats or rats with a shaved dorsal area

  • Barrier disrupting agent (e.g., 10% Sodium Lauryl Sulfate solution)

  • This compound formulation and vehicle control

  • TEWL measurement device (e.g., Tewameter®)

  • Controlled environment chamber (for temperature and humidity)

Procedure:

  • Animal Acclimatization:

    • Acclimatize the animals to the controlled environment (e.g., 20-22°C, 40-60% humidity) for at least 30-60 minutes before measurements.[13][14]

  • Baseline Measurement:

    • Measure the baseline TEWL on the designated dorsal skin area.

  • Barrier Disruption:

    • Apply the barrier disrupting agent (e.g., SLS solution) to the skin area to induce a controlled increase in TEWL.

  • Treatment:

    • Apply the this compound formulation or vehicle control to the treated area.

  • TEWL Measurement:

    • Measure TEWL at various time points after treatment (e.g., 1, 4, 24, and 48 hours) to assess the rate of barrier recovery. A decrease in TEWL indicates barrier function restoration.[15]

Visualization: Signaling Pathway of this compound in Skin

dexpanthenol_pathway This compound This compound (Topical Application) Pantothenic_Acid Pantothenic Acid (Vitamin B5) This compound->Pantothenic_Acid Enzymatic Conversion CoA Coenzyme A (CoA) Biosynthesis Pantothenic_Acid->CoA Metabolism Cellular Metabolism (Fatty Acid & Sphingolipid Synthesis) CoA->Metabolism Proliferation Fibroblast & Keratinocyte Proliferation and Migration CoA->Proliferation Inflammation Modulation of Gene Expression (Upregulation of IL-6, IL-1β) CoA->Inflammation Barrier Improved Skin Barrier Function (Reduced TEWL, Increased Hydration) Metabolism->Barrier Wound_Healing Accelerated Wound Healing Proliferation->Wound_Healing Inflammation->Wound_Healing

References

Application Notes and Protocols for the Spectrophotometric Determination of Dexpanthenol in Pharmaceutical Preparations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dexpanthenol, the alcohol analog of pantothenic acid (Vitamin B5), is a common active ingredient in pharmaceutical and cosmetic products, valued for its moisturizing and wound-healing properties. As only the D-enantiomer (this compound) is biologically active, its accurate quantification is crucial for ensuring product efficacy and quality.[1][2] Spectrophotometry offers a rapid, cost-effective, and accessible set of methods for this purpose, often employed in quality control laboratories.[3]

This document provides detailed protocols for various spectrophotometric methods used to determine the concentration of this compound in pharmaceutical preparations. These methods typically involve a chemical derivatization step to produce a colored compound, as this compound itself exhibits weak ultraviolet (UV) absorbance.[3][4][5]

Method 1: Colorimetric Determination via Ninhydrin (B49086) Reaction

Principle

This method is based on the alkaline hydrolysis of this compound to yield β-alanol (3-aminopropanol). The primary amine group of β-alanol then reacts with ninhydrin to form a purple-colored product known as Ruhemann's purple, which can be quantified spectrophotometrically.[3][6][7] The intensity of the color is directly proportional to the concentration of this compound in the sample.

Experimental Protocol

  • Standard Solution Preparation:

    • Accurately weigh and dissolve a suitable amount of USP this compound Reference Standard (RS) in deionized water to prepare a stock solution (e.g., 1 mg/mL).

    • From the stock solution, prepare a series of working standard solutions of varying concentrations by serial dilution with deionized water.

  • Sample Preparation:

    • Accurately weigh or measure a quantity of the pharmaceutical preparation (e.g., cream, gel, or solution) expected to contain a known amount of this compound.

    • Disperse or dissolve the sample in a known volume of deionized water. For semi-solid preparations, gentle heating or sonication may be required to ensure complete dissolution and extraction.

    • Filter the solution if necessary to remove any insoluble excipients.

  • Hydrolysis:

    • Transfer equal aliquots of the standard solutions and the sample solution into separate test tubes.

    • Add an equal volume of an alkaline solution (e.g., 1 N Sodium Hydroxide) to each tube.

    • Heat the tubes in a water bath (e.g., at 80-90°C) for a specified time (e.g., 15-30 minutes) to facilitate complete hydrolysis.[3][7]

    • Cool the solutions to room temperature.

  • Derivatization and Measurement:

    • Add a freshly prepared ninhydrin solution (e.g., 0.2% in a suitable buffer or solvent) to each tube.[7]

    • Heat the mixture again under controlled conditions (e.g., 80 ± 5°C for 15 minutes) to allow for color development.[7]

    • After cooling, dilute the solutions to a final volume with a suitable diluent (e.g., a mixture of 2-propanol and water).[6]

    • Measure the absorbance of the resulting purple solution at the wavelength of maximum absorbance (λmax), typically around 570 nm, against a reagent blank.[6]

  • Quantification:

    • Construct a calibration curve by plotting the absorbance of the standard solutions against their known concentrations.

    • Determine the concentration of this compound in the sample solution from the calibration curve using its measured absorbance.

Workflow for Ninhydrin Method

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Sample Weighing/ Dispersion C Alkaline Hydrolysis (e.g., NaOH, Heat) A->C B Standard Solution Preparation B->C D Derivatization (Ninhydrin, Heat) C->D E Spectrophotometric Measurement (λmax ≈ 570 nm) D->E F Calibration Curve Construction E->F G Quantification of This compound F->G

Caption: Workflow for this compound determination using the Ninhydrin method.

Method 2: Colorimetric Determination via Ferric Hydroxamate Formation

Principle

This method involves the acid-catalyzed hydrolysis of this compound, which converts it into pantoyl lactone.[8] The resulting lactone then reacts with hydroxylamine (B1172632) in an alkaline medium to form pantoyl hydroxamic acid. Upon acidification in the presence of ferric chloride, this hydroxamic acid forms a stable, purple-colored ferric hydroxamate complex. The absorbance of this complex is measured spectrophotometrically.[8]

Experimental Protocol

  • Standard and Sample Preparation:

    • Prepare standard and sample solutions in an acidic medium (e.g., 1 N Hydrochloric Acid) as described in the previous method.

  • Hydrolysis to Pantoyl Lactone:

    • Transfer aliquots of the standard and sample solutions to separate reaction vessels.

    • Heat the solutions in a water bath at a controlled temperature (e.g., 80°C) for a sufficient duration (e.g., 3 hours) to ensure complete conversion to pantoyl lactone.[8]

    • Cool the solutions to room temperature.

  • Formation of Hydroxamic Acid:

    • Add a freshly prepared alkaline hydroxylamine solution (e.g., a mixture of hydroxylamine hydrochloride and sodium hydroxide) to each vessel.

    • Allow the reaction to proceed for a set time at a controlled temperature to form the hydroxamic acid.

  • Complexation and Measurement:

    • Acidify the solutions (e.g., with hydrochloric acid).

    • Add a ferric chloride solution (e.g., 2% aqueous solution) to each vessel to develop the purple color.[8]

    • Dilute to a final volume with deionized water.

    • Measure the absorbance of the resulting solution at its λmax, approximately 500 nm, against a reagent blank.[8]

  • Quantification:

    • Construct a calibration curve and determine the sample concentration as previously described.

Workflow for Ferric Hydroxamate Method

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Sample & Standard Preparation in Acid B Acid Hydrolysis to Pantoyl Lactone (Heat) A->B C Reaction with Alkaline Hydroxylamine B->C D Complexation with Ferric Chloride (FeCl3) C->D E Spectrophotometric Measurement (λmax ≈ 500 nm) D->E F Quantification via Calibration Curve E->F

Caption: Workflow for this compound determination via Ferric Hydroxamate formation.

Method 3: Colorimetric Determination using Vanillin (B372448)

Principle

Similar to the ninhydrin method, this protocol first involves the alkaline hydrolysis of this compound to produce β-alanol. The resulting β-alanol is then reacted with vanillin (Duquenois reagent) in a buffered medium (pH 7.5) to form a colored product, which is then quantified.[9]

Experimental Protocol

  • Standard and Sample Preparation:

    • Prepare standard and sample solutions as described in Method 1.

  • Hydrolysis:

    • Perform alkaline hydrolysis on the standard and sample solutions as detailed in the ninhydrin method to generate β-alanol.[9]

  • Derivatization and Measurement:

    • To the hydrolyzed solutions, add a McIlvain buffer to adjust the pH to 7.5.[9]

    • Add the vanillin reagent and allow the color to develop.

    • Measure the absorbance of the resulting solution at its λmax of 406 nm against a reagent blank.[9]

  • Quantification:

    • Construct a calibration curve and determine the sample concentration.

Summary of Quantitative Data

The following table summarizes the key validation parameters for the described spectrophotometric methods, providing an easy comparison for method selection.

ParameterMethod 1: NinhydrinMethod 2: Ferric HydroxamateMethod 3: Vanillin
Principle Reaction of β-alanol with ninhydrinFormation of ferric-hydroxamate complex from pantoyl lactoneReaction of β-alanol with vanillin
λmax ~570 nm~500 nm[8]406 nm[9]
Linearity Range Method DependentObeys Beer's Law over a suitable range[8]50 - 500 µg/mL[9]
Limit of Detection (LOD) Method DependentNot Specified~10 µg/mL[9]
Key Reagents Sodium Hydroxide, NinhydrinHydrochloric Acid, Hydroxylamine, Ferric ChlorideSodium Hydroxide, Vanillin, McIlvain Buffer
Reaction pH AlkalineAcidic Hydrolysis, Alkaline Derivatization, Acidic ComplexationAlkaline Hydrolysis, Neutral (pH 7.5) Derivatization

Advanced Application: Chiral Analysis with β-Cyclodextrin

For pharmaceutical products, it is often necessary to determine the enantiomeric excess of D-panthenol. A spectro-chemometric method has been developed for this purpose.[1][2]

Principle: β-cyclodextrin is used as a chiral selector. The D- and L-enantiomers of panthenol form inclusion complexes with β-cyclodextrin, resulting in slight but measurable differences in their UV/VIS spectra. After derivatization, the absorbance of the D-panthenol complex is noted to be higher than that of the racemic mixture.[1] These spectral differences, particularly in the 430-580 nm range (λmax ≈ 525 nm), can be analyzed using multivariate calibration models (e.g., PLS) to determine the enantiomeric excess.[1][2] While more complex due to the need for chemometric analysis, this approach provides crucial information that simpler colorimetric methods cannot.

References

Protocol for Studying Dexpanthenol's Effect on Skin Barrier Function In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Dexpanthenol, the biologically active alcohol analog of pantothenic acid (Vitamin B5), is a well-established agent in dermatological preparations renowned for its skin-soothing and barrier-enhancing properties. Upon topical application, this compound is readily converted to pantothenic acid, an essential component of Coenzyme A (CoA). CoA plays a pivotal role in cellular metabolism, particularly in the synthesis of fatty acids and sphingolipids, which are critical for the integrity of the stratum corneum and the overall skin barrier function.[1] These application notes provide a detailed protocol for the in vitro investigation of this compound's effects on the skin barrier, utilizing reconstructed human epidermis (RhE) models. The described assays are designed to quantify changes in barrier integrity and to elucidate the underlying molecular mechanisms.

Mechanism of Action: this compound and Skin Barrier Enhancement

This compound's primary mechanism in enhancing the skin barrier is intrinsically linked to its role as a precursor to pantothenic acid. Pantothenic acid is indispensable for the synthesis of Coenzyme A, a critical cofactor in numerous metabolic pathways within keratinocytes. Notably, CoA is essential for the Krebs cycle and the synthesis and oxidation of fatty acids.[2] This metabolic activity directly contributes to the production of crucial lipid components of the stratum corneum, such as ceramides (B1148491) and other sphingolipids, which form the "mortar" in the "brick and mortar" model of the skin barrier. By promoting the synthesis of these lipids, this compound helps to fortify the intercellular lipid matrix, thereby reducing transepidermal water loss (TEWL) and improving skin hydration.[1] Furthermore, pantothenic acid is implicated in promoting keratinocyte differentiation, a fundamental process for the formation of a healthy and functional epidermis.[3]

Experimental Protocols

In Vitro Skin Model

For these studies, commercially available three-dimensional (3D) reconstructed human epidermis (RhE) models are recommended. These models, such as EpiDerm™, SkinEthic™, or epiCS®, consist of normal human-derived epidermal keratinocytes cultured to form a multilayered, highly differentiated model of the human epidermis, complete with organized basal, spinous, and granular layers, and a functional stratum corneum.[2][4]

Treatment with this compound
  • Upon receipt, equilibrate the RhE models in the provided culture medium at 37°C and 5% CO₂ for at least 1 hour.

  • Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile phosphate-buffered saline (PBS) or the culture medium).

  • Apply a defined volume (e.g., 25-50 µL) of the this compound solution or vehicle control directly onto the apical surface of the RhE tissue.

  • Incubate the treated tissues for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.

Assessment of Skin Barrier Function

TEER is a quantitative measure of the integrity of tight junctions and the overall barrier function of the epithelial cell layer.

Materials:

  • Epithelial Volt-Ohm Meter (EVOM™) with "chopstick" electrodes (e.g., STX2)

  • Sterile PBS with calcium and magnesium

Protocol:

  • At the end of the treatment period, gently wash the apical surface of the RhE tissues twice with sterile PBS to remove any residual treatment solution.

  • Add a defined volume of pre-warmed sterile PBS to both the apical (e.g., 300 µL) and basolateral (e.g., 500 µL) compartments of the culture insert.

  • Sterilize the "chopstick" electrodes with 70% ethanol (B145695) and allow them to air dry in a sterile environment. Rinse with sterile PBS before use.

  • Carefully place the shorter electrode in the apical compartment and the longer electrode in the basolateral compartment, ensuring the electrodes do not touch the tissue surface.

  • Record the resistance reading in Ohms (Ω) once the value stabilizes.

  • Measure the resistance of a blank insert containing only PBS to determine the background resistance.

  • Calculate the TEER value using the following formula: TEER (Ω·cm²) = (Resistance_measured - Resistance_blank) x Surface Area of the insert (cm²)

This assay measures the passage of a fluorescent marker across the epithelial barrier, providing an indication of paracellular permeability.

Materials:

  • Fluorescent marker (e.g., Lucifer Yellow CH, dilithium (B8592608) salt, or FITC-dextran 4 kDa)

  • Hanks' Balanced Salt Solution (HBSS) or PBS

  • Fluorescence plate reader

Protocol:

  • Following the treatment period, wash the apical surface of the RhE tissues twice with pre-warmed HBSS.

  • Replace the medium in the basolateral compartment with a known volume of fresh, pre-warmed HBSS.

  • Add a solution of the fluorescent marker (e.g., 100 µg/mL Lucifer Yellow or 1 mg/mL FITC-dextran) in HBSS to the apical compartment.

  • Incubate the tissues at 37°C and 5% CO₂ for a defined period (e.g., 2-4 hours), protected from light.

  • At the end of the incubation, collect a sample from the basolateral compartment.

  • Measure the fluorescence intensity of the basolateral sample using a fluorescence plate reader at the appropriate excitation and emission wavelengths (Lucifer Yellow: ~428 nm Ex / ~536 nm Em; FITC: ~490 nm Ex / ~520 nm Em).

  • A standard curve of the fluorescent marker should be prepared to quantify the amount of marker that has passed through the barrier.

  • The apparent permeability coefficient (Papp) can be calculated using the formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the flux of the marker across the monolayer (µg/s)

    • A is the surface area of the insert (cm²)

    • C₀ is the initial concentration of the marker in the apical compartment (µg/mL)

Analysis of Tight Junction Protein Expression

The expression levels of key tight junction proteins (Claudin-1, Occludin, and ZO-1) can be assessed by Western Blotting or Immunofluorescence.

Protocol:

  • After treatment, lyse the RhE tissues in a suitable lysis buffer containing protease inhibitors.

  • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with primary antibodies specific for Claudin-1, Occludin, ZO-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Protocol:

  • Fix the RhE tissues in 4% paraformaldehyde, embed in paraffin, and section.

  • Perform antigen retrieval if necessary.

  • Permeabilize the sections with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).

  • Block non-specific binding sites with a blocking solution (e.g., 10% normal goat serum in PBS).

  • Incubate with primary antibodies against Claudin-1, Occludin, or ZO-1.

  • Wash and incubate with fluorescently labeled secondary antibodies.

  • Mount the sections with a mounting medium containing a nuclear counterstain (e.g., DAPI).

  • Visualize the localization and expression of the tight junction proteins using a fluorescence or confocal microscope.

Data Presentation

Quantitative data from the described experiments should be summarized in tables for clear comparison between control and this compound-treated groups.

Table 1: Effect of this compound on Skin Barrier Function In Vitro (Representative Data)

TreatmentTEER (Ω·cm²)Paracellular Permeability (Papp, cm/s)Claudin-1 Expression (Fold Change)Occludin Expression (Fold Change)ZO-1 Expression (Fold Change)
Vehicle Control150 ± 152.5 x 10⁻⁶ ± 0.3 x 10⁻⁶1.0 ± 0.11.0 ± 0.121.0 ± 0.09
This compound (1%)250 ± 201.5 x 10⁻⁶ ± 0.2 x 10⁻⁶1.8 ± 0.21.6 ± 0.151.4 ± 0.1
This compound (5%)350 ± 250.8 x 10⁻⁶ ± 0.1 x 10⁻⁶2.5 ± 0.32.2 ± 0.21.9 ± 0.15

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results may vary depending on the experimental conditions. An asterisk () indicates a statistically significant difference from the vehicle control (p < 0.05).*

Visualizations

Signaling Pathway

Dexpanthenol_Mechanism cluster_extracellular Extracellular cluster_intracellular Keratinocyte cluster_synthesis Lipid Synthesis This compound This compound Pantothenic_Acid Pantothenic Acid (Vitamin B5) This compound->Pantothenic_Acid Conversion CoA Coenzyme A (CoA) Pantothenic_Acid->CoA Synthesis Fatty_Acids Fatty Acids CoA->Fatty_Acids Sphingolipids Sphingolipids (e.g., Ceramides) CoA->Sphingolipids Keratinocyte_Diff Keratinocyte Differentiation CoA->Keratinocyte_Diff Barrier_Function Enhanced Skin Barrier Function Fatty_Acids->Barrier_Function Sphingolipids->Barrier_Function Keratinocyte_Diff->Barrier_Function

Caption: this compound's mechanism of action in enhancing skin barrier function.

Experimental Workflow

Experimental_Workflow cluster_assays Barrier Function Assessment start Start: Reconstructed Human Epidermis (RhE) Model treatment Topical Treatment: This compound vs. Vehicle start->treatment incubation Incubation (24, 48, 72 hours) treatment->incubation teer TEER Measurement incubation->teer permeability Paracellular Permeability (Lucifer Yellow / FITC-dextran) incubation->permeability protein_expression Tight Junction Protein Analysis (Western Blot / Immunofluorescence) incubation->protein_expression end End: Data Analysis and Comparison teer->end permeability->end protein_expression->end

Caption: Workflow for in vitro assessment of this compound's effect on skin barrier.

References

Dexpanthenol Formulation for Optimal Delivery in Cell Culture Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexpanthenol, the alcohol analog of pantothenic acid (Vitamin B5), is a widely utilized compound in pharmaceutical and cosmetic formulations due to its beneficial effects on cellular processes.[1][2] Upon cellular uptake, this compound is enzymatically converted to pantothenic acid, an essential precursor for the synthesis of Coenzyme A (CoA).[1][3] CoA is a critical cofactor in numerous metabolic pathways, including the Krebs cycle, fatty acid synthesis and degradation, and the synthesis of essential molecules, thereby playing a fundamental role in cellular energy production and repair.[4][5][6]

In cell culture studies, this compound has demonstrated a range of beneficial effects, including promoting cell proliferation, enhancing cell migration, and supporting wound healing processes in various cell types such as dermal fibroblasts and keratinocytes.[2][3][7][8] It has also been shown to prevent cell senescence and apoptosis.[9][10] These properties make this compound a compound of significant interest for research in dermatology, tissue regeneration, and drug development.

This document provides detailed application notes and protocols for the formulation and application of this compound in cell culture studies to achieve optimal delivery and efficacy. It includes quantitative data on its effects, detailed experimental methodologies, and visual representations of the underlying signaling pathways and experimental workflows.

Data Presentation: Efficacy of this compound in Cell Culture

The following tables summarize the quantitative effects of this compound on various cellular parameters as reported in scientific literature. These tables provide a reference for expected outcomes and aid in the design of new experiments.

Table 1: Effect of this compound on Cell Viability and Proliferation

Cell TypeAssayThis compound ConcentrationIncubation TimeResultReference
Human Dermal Papilla Cells (hDPCs)CCK-85 µM - 5 mM24 hoursConcentration-dependent increase in cell viability, with a maximal growth increment of approximately 30% at 2.5 mM.[9]
Human Dermal FibroblastsCell Proliferation AssayNot SpecifiedNot SpecifiedStimulation of proliferation.[2]
Human KeratinocytesCell Proliferation AssayNot SpecifiedNot SpecifiedPantothenic acid deficiency suppressed proliferation.[11]

Table 2: Effect of this compound on Gene and Protein Expression

Cell TypeTarget Gene/ProteinThis compound ConcentrationIncubation TimeMethodResultReference
Human Dermal Papilla Cells (hDPCs)Caspase 3, Caspase 9 (mRNA)Not Specified24 hoursRT-PCRSignificant reduction by ~20% compared to control.[10]
Human Dermal Papilla Cells (hDPCs)p21, p16 (mRNA)Not Specified24 hoursRT-PCRSignificant reduction.[10]
Human Dermal Papilla Cells (hDPCs)VEGF (mRNA)Not SpecifiedNot SpecifiedRT-PCRUpregulation.[10]
Human Outer Root Sheath Cells (hORSCs)VEGF, VEGFR (mRNA)Not Specified24 hoursRT-PCRUpregulation.[10]
Human Dermal FibroblastsIL-6, IL-8, CCL2, CXCL1Not SpecifiedNot SpecifiedMicroarrayUpregulation.[8]
Laser-irradiated 3D Skin ModelsIL-1α, MMP3Calcium pantothenate-containing mediumNot SpecifiedGene Expression AnalysisUpregulation.[12]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a sterile, concentrated stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound powder (ensure high purity)

  • Sterile, cell culture-grade Dimethyl Sulfoxide (DMSO) or Phosphate-Buffered Saline (PBS)

  • Sterile, conical centrifuge tubes (15 mL or 50 mL)

  • Sterile, 0.22 µm syringe filter

  • Sterile syringes

  • Laminar flow hood

Procedure:

  • In a laminar flow hood, weigh the desired amount of this compound powder using aseptic technique.

  • Dissolve the this compound powder in a minimal amount of sterile DMSO or PBS to create a high-concentration stock solution (e.g., 1 M).[9] this compound is freely soluble in water and alcohol.[2]

  • Gently vortex the solution until the this compound is completely dissolved.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.

  • Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol 2: Assessment of Cell Viability and Proliferation (MTT Assay)

Objective: To determine the effect of this compound on the viability and proliferation of adherent cells.[13]

Materials:

  • Cells of interest (e.g., human dermal fibroblasts, keratinocytes)

  • Complete cell culture medium

  • 96-well tissue culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., ranging from 5 µM to 5 mM).[9][13] Include a vehicle control (medium with the same concentration of DMSO or PBS as the highest this compound concentration) and an untreated control.

  • Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or controls.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Following incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple formazan (B1609692) precipitate is visible.[13]

  • Carefully remove the medium containing MTT and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[13]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570-590 nm using a microplate reader.[13]

  • Calculate the percentage of cell viability relative to the untreated control.

Protocol 3: In Vitro Scratch (Wound Healing) Assay

Objective: To evaluate the effect of this compound on cell migration.[14]

Materials:

  • Adherent cells of interest (e.g., human dermal fibroblasts)

  • Complete cell culture medium

  • Low-serum or serum-free medium

  • 24-well tissue culture plates

  • Sterile 200 µL pipette tips

  • This compound stock solution

  • Mitomycin C (optional, to inhibit cell proliferation)

  • Inverted microscope with a camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Seed cells into a 24-well plate and culture until they form a confluent monolayer.

  • (Optional) If you wish to distinguish between cell migration and proliferation, treat the cells with Mitomycin C according to the manufacturer's protocol to inhibit cell division. Alternatively, perform the assay in low-serum or serum-free medium.

  • Using a sterile 200 µL pipette tip, create a straight "scratch" or cell-free gap in the center of the cell monolayer.[14]

  • Gently wash the wells twice with sterile PBS to remove detached cells.

  • Add fresh low-serum or serum-free medium containing the desired concentrations of this compound to the treatment wells. Include a vehicle control.

  • Immediately capture the first set of images of the scratches (T=0) using an inverted microscope.

  • Incubate the plate at 37°C and capture images of the same scratch areas at regular time intervals (e.g., 6, 12, 24 hours).

  • Using image analysis software, measure the area of the cell-free gap at each time point for each treatment condition.

  • Calculate the rate of wound closure as the percentage of the initial scratch area that has been repopulated by cells over time.

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action and Cellular Uptake

This compound is readily absorbed by cells and converted into pantothenic acid, which is then utilized in the synthesis of Coenzyme A. CoA is central to cellular metabolism and energy production.

Dexpanthenol_Uptake_and_Conversion This compound This compound (extracellular) Dexpanthenol_intra This compound (intracellular) This compound->Dexpanthenol_intra Uptake Cell_Membrane Cell Membrane Pantothenic_Acid Pantothenic Acid (Vitamin B5) Dexpanthenol_intra->Pantothenic_Acid Enzymatic Conversion CoA_Synthesis Coenzyme A (CoA) Synthesis Pantothenic_Acid->CoA_Synthesis Cellular_Metabolism Cellular Metabolism (Energy Production, Lipid Synthesis) CoA_Synthesis->Cellular_Metabolism

Caption: Cellular uptake and conversion of this compound to Coenzyme A.

Signaling Pathways in this compound-Mediated Cell Proliferation and Wound Healing

This compound influences several signaling pathways to promote cell growth and wound healing. It has been shown to upregulate Vascular Endothelial Growth Factor (VEGF), a key regulator of angiogenesis and cell proliferation.[10] It also modulates the expression of genes involved in inflammation and tissue remodeling.[3]

Dexpanthenol_Signaling This compound This compound Pantothenic_Acid Pantothenic Acid This compound->Pantothenic_Acid VEGF_Expression ↑ VEGF Expression Pantothenic_Acid->VEGF_Expression Apoptosis ↓ Apoptosis Pantothenic_Acid->Apoptosis Senescence ↓ Cell Senescence Pantothenic_Acid->Senescence Gene_Modulation Modulation of Gene Expression (e.g., IL-6, MMPs) Pantothenic_Acid->Gene_Modulation Cell_Proliferation Cell Proliferation VEGF_Expression->Cell_Proliferation Cell_Migration Cell Migration VEGF_Expression->Cell_Migration Wound_Healing Wound Healing Cell_Proliferation->Wound_Healing Cell_Migration->Wound_Healing Gene_Modulation->Wound_Healing

Caption: Key signaling events influenced by this compound.

General Experimental Workflow for Assessing this compound's Effects

The following diagram outlines a typical workflow for investigating the impact of this compound on a cell culture model.

Experimental_Workflow Start Start: Cell Culture Treatment Treatment with this compound (Varying Concentrations and Times) Start->Treatment Cell_Viability Cell Viability/Proliferation Assay (e.g., MTT, CCK-8) Treatment->Cell_Viability Cell_Migration Cell Migration Assay (e.g., Scratch Assay) Treatment->Cell_Migration Gene_Expression Gene/Protein Expression Analysis (e.g., RT-PCR, Western Blot) Treatment->Gene_Expression Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis Cell_Migration->Data_Analysis Gene_Expression->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: A generalized workflow for in vitro studies of this compound.

References

Assessing Dexpanthenol's Influence on Gene Expression in Cutaneous Fibroblasts via Microarray Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Dexpanthenol, the alcoholic analog of pantothenic acid (Vitamin B5), is a well-established agent in dermatology, recognized for its beneficial effects on skin hydration, barrier function, and wound healing.[1] Upon topical application, this compound is readily absorbed and enzymatically converted to pantothenic acid, an essential component of Coenzyme A, which plays a pivotal role in cellular metabolism.[2] Recent investigations at the molecular level have begun to unravel the mechanisms underlying this compound's therapeutic actions, revealing its capacity to modulate the expression of genes crucial to the wound healing cascade.[1][3]

Microarray analysis has emerged as a powerful tool in these investigations, enabling the simultaneous monitoring of thousands of genes to elucidate the global transcriptomic changes induced by this compound.[4][5] Studies utilizing this technology have demonstrated that this compound upregulates the expression of several key genes involved in inflammation and cell proliferation, including interleukins (IL-6, IL-1β), chemokines (CXCL1, CCL18), and cytochrome P450 family members (CYP1B1).[4][6][7] Conversely, this compound has been shown to downregulate the expression of certain proteins, such as psorasin.[6] These findings provide a molecular basis for the observed clinical efficacy of this compound in promoting skin regeneration and repair.[8][9]

This document provides detailed application notes and experimental protocols for assessing the effect of this compound on gene expression in human dermal fibroblasts using microarray analysis. These guidelines are intended for researchers, scientists, and drug development professionals interested in investigating the molecular mechanisms of this compound and other topical agents.

Data Presentation: Summary of this compound-Induced Gene Expression Changes

The following table summarizes the quantitative data on gene expression changes in human skin tissue following topical application of this compound, as determined by microarray analysis and confirmed by quantitative real-time PCR (qRT-PCR) in published studies.

Gene SymbolGene NameFunction in Wound HealingFold Change (this compound vs. Placebo)Reference
Upregulated Genes
IL-6Interleukin 6Pro-inflammatory cytokine, involved in cell proliferation~6-fold induction[4][7]
IL-1βInterleukin 1 betaPro-inflammatory cytokine, stimulates fibroblast proliferation~6-fold induction[4][7]
CYP1B1Cytochrome P450 Family 1 Subfamily B Member 1Involved in metabolic activation of pro-inflammatory agents~6-fold induction[4][7]
CXCL1Chemokine (C-X-C motif) ligand 1Chemoattractant for neutrophils, involved in inflammation~2.5-fold upregulation[4]
CCL18Chemokine (C-C motif) ligand 18Chemoattractant for lymphocytes, involved in inflammation~2.5-fold upregulation[4]
CCR1C-C chemokine receptor type 1Receptor for various chemokines, mediates inflammatory response~3.5-fold induction[4]
KAP 4-2Keratin-Associated Protein 4-2Component of intermediate filaments in hair and nailsUpregulated[6][7]
Downregulated Genes
Psoriasin (S100A7)S100 Calcium Binding Protein A7Pro-inflammatory, antimicrobial proteinDownregulated[6]

Experimental Protocols

I. Cell Culture and this compound Treatment of Human Dermal Fibroblasts

This protocol outlines the procedure for culturing primary human dermal fibroblasts and treating them with this compound to assess its effect on gene expression.

Materials:

  • Primary Human Dermal Fibroblasts (HDFs)

  • Fibroblast Growth Medium (e.g., DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

  • This compound solution (sterile, cell culture grade)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • Cell culture flasks (T-75)

  • 6-well cell culture plates

  • Incubator (37°C, 5% CO₂)

  • Biological Safety Cabinet

Procedure:

  • Cell Culture:

    • Culture HDFs in T-75 flasks with Fibroblast Growth Medium in a humidified incubator at 37°C with 5% CO₂.

    • Subculture the cells when they reach 80-90% confluency.

  • Seeding for Experiment:

    • Trypsinize the cells and seed them into 6-well plates at a density of 1 x 10⁵ cells per well.

    • Allow the cells to adhere and grow for 24 hours.

  • This compound Treatment:

    • Prepare different concentrations of this compound in fresh, serum-free Fibroblast Growth Medium. A common concentration used in in vitro studies that showed a stimulatory effect on fibroblast proliferation is 20 µg/ml.[4]

    • Aspirate the old medium from the wells and wash the cells once with sterile PBS.

    • Add the this compound-containing medium to the respective wells. Include a vehicle control (medium without this compound).

    • Incubate the plates for a predetermined time course (e.g., 24, 48, 72 hours) to assess temporal changes in gene expression.

  • Harvesting Cells for RNA Isolation:

    • After the treatment period, aspirate the medium and wash the cells twice with ice-cold PBS.

    • Proceed immediately to RNA isolation.

II. RNA Isolation from Cultured Fibroblasts or Skin Biopsies

This protocol describes the extraction of high-quality total RNA suitable for microarray analysis.

Materials:

  • Cultured fibroblasts or skin punch biopsies

  • TRIzol Reagent or similar lysis buffer

  • Chloroform (B151607)

  • Isopropanol (B130326)

  • 75% Ethanol (prepared with nuclease-free water)

  • Nuclease-free water

  • Microcentrifuge

  • Vortex mixer

Procedure:

  • Homogenization:

    • For Cultured Cells: Add 1 ml of TRIzol Reagent directly to each well of the 6-well plate. Pipette up and down to lyse the cells.

    • For Skin Biopsies: Homogenize the tissue sample in TRIzol Reagent using a mechanical homogenizer.

  • Phase Separation:

    • Transfer the homogenate to a microcentrifuge tube.

    • Incubate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.

    • Add 0.2 ml of chloroform per 1 ml of TRIzol Reagent.

    • Shake the tubes vigorously by hand for 15 seconds and incubate at room temperature for 2-3 minutes.

    • Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red, phenol-chloroform phase, an interphase, and a colorless upper aqueous phase. RNA remains exclusively in the aqueous phase.

  • RNA Precipitation:

    • Transfer the aqueous phase to a fresh tube.

    • Precipitate the RNA by adding 0.5 ml of isopropanol per 1 ml of TRIzol Reagent used for the initial homogenization.

    • Incubate the samples at room temperature for 10 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA precipitate will form a gel-like pellet on the side and bottom of the tube.

  • RNA Wash:

    • Remove the supernatant.

    • Wash the RNA pellet once with 1 ml of 75% ethanol.

    • Mix the sample by vortexing and centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Resuspension:

    • Briefly air-dry the RNA pellet for 5-10 minutes. Do not dry the RNA completely as this will greatly decrease its solubility.

    • Dissolve the RNA in an appropriate volume of nuclease-free water.

  • Quantification and Quality Control:

    • Determine the RNA concentration and purity using a spectrophotometer (A260/A280 ratio should be between 1.8 and 2.0).

    • Assess RNA integrity using an Agilent Bioanalyzer or similar capillary electrophoresis system. An RNA Integrity Number (RIN) of > 7 is recommended for microarray analysis.

III. Microarray Analysis

This protocol provides a general workflow for gene expression profiling using Affymetrix GeneChip® arrays.

Materials:

  • Total RNA samples

  • Affymetrix GeneChip® WT Pico Kit (or similar)

  • Affymetrix GeneChip® Human Gene 2.0 ST Array (or other suitable array)

  • Affymetrix GeneChip® Hybridization, Wash, and Stain Kit

  • Affymetrix GeneChip® Fluidics Station

  • Affymetrix GeneChip® Scanner

  • Hybridization Oven

Procedure:

  • Target Preparation:

    • Synthesize double-stranded cDNA from 100 ng of total RNA using the WT Pico Kit.

    • Perform in vitro transcription (IVT) to generate cRNA.

    • Synthesize single-stranded cDNA from the cRNA.

    • Fragment and label the single-stranded cDNA.

  • Hybridization:

    • Prepare a hybridization cocktail containing the fragmented and labeled cDNA.

    • Inject the cocktail into the GeneChip® array cartridge.

    • Incubate the array in a hybridization oven at 45°C for 16 hours with rotation at 60 rpm.

  • Washing and Staining:

    • Following hybridization, perform automated washing and staining of the array using the Affymetrix GeneChip® Fluidics Station according to the manufacturer's protocol.

  • Scanning:

    • Scan the array using the Affymetrix GeneChip® Scanner to generate a .CEL file containing the raw probe intensity data.

IV. Microarray Data Analysis

This protocol outlines the steps for analyzing the raw microarray data to identify differentially expressed genes.

Software:

  • Affymetrix GeneChip® Command Console® (AGCC) Software

  • Transcriptome Analysis Console (TAC) Software or R with Bioconductor packages (e.g., oligo, limma)

Procedure:

  • Data Quality Control:

    • Assess the quality of the raw data using AGCC or the oligo package in R. Check for spatial artifacts, proper signal distribution, and consistent control probe performance.

  • Normalization:

    • Normalize the raw probe-level data to correct for non-biological variation between arrays. The Robust Multi-array Average (RMA) algorithm is a widely used method for background correction, normalization, and summarization.

  • Differential Gene Expression Analysis:

    • Use statistical methods to identify genes that are significantly differentially expressed between the this compound-treated and control groups. The limma package in R is a powerful tool for this purpose, employing linear models and empirical Bayes methods.

    • Set appropriate thresholds for significance, typically a p-value < 0.05 and a fold change > 1.5 or 2.

  • Annotation and Pathway Analysis:

    • Annotate the list of differentially expressed genes with functional information (e.g., gene ontology terms, pathways).

    • Perform pathway analysis using tools like Ingenuity Pathway Analysis (IPA), DAVID, or GSEA to identify biological pathways that are significantly enriched in the set of differentially expressed genes.

Mandatory Visualizations

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_microarray Microarray Analysis cluster_data_analysis Data Analysis HDFs Human Dermal Fibroblasts Culture Culture to 80-90% Confluency HDFs->Culture Seed Seed in 6-well Plates Culture->Seed Treat Treat with this compound (and Vehicle Control) Seed->Treat RNA_Isolation Total RNA Isolation Treat->RNA_Isolation QC RNA Quantification & Quality Control (Spectrophotometer, Bioanalyzer) RNA_Isolation->QC Target_Prep Target Preparation (cDNA Synthesis, Labeling) QC->Target_Prep Hybridization Hybridization to Affymetrix GeneChip® Target_Prep->Hybridization Wash_Stain Washing & Staining Hybridization->Wash_Stain Scan Scanning to Generate .CEL file Wash_Stain->Scan Data_QC Raw Data Quality Control Scan->Data_QC Normalization Normalization (RMA) Data_QC->Normalization Diff_Exp Differential Expression Analysis Normalization->Diff_Exp Pathway_Analysis Pathway & Functional Analysis Diff_Exp->Pathway_Analysis

Caption: Experimental workflow for assessing this compound's effect on gene expression.

Dexpanthenol_Signaling_Pathway cluster_cellular_processes Cellular Processes This compound This compound Inflammation Inflammation This compound->Inflammation modulates Proliferation Cell Proliferation This compound->Proliferation stimulates Metabolism Cellular Metabolism This compound->Metabolism supports via Coenzyme A IL6 IL-6 Inflammation->IL6 IL1B IL-1β Inflammation->IL1B CXCL1 CXCL1 Inflammation->CXCL1 CCL18 CCL18 Inflammation->CCL18 Psoriasin Psoriasin Inflammation->Psoriasin CYP1B1 CYP1B1 Metabolism->CYP1B1

Caption: this compound's modulation of gene expression in wound healing.

References

Application Notes and Protocols for In Vivo Imaging of Dexpanthenol's Effect on Wound Healing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing in vivo imaging techniques for monitoring the therapeutic effects of dexpanthenol on wound healing. Detailed protocols for key imaging modalities are provided, along with a summary of expected quantitative outcomes and an overview of the underlying molecular pathways.

Introduction to this compound in Wound Healing

This compound, the alcoholic analog of pantothenic acid (Vitamin B5), is a well-established agent in promoting skin repair. Upon topical application, it is readily converted to pantothenic acid, a crucial component of coenzyme A, which plays a pivotal role in the cellular metabolic processes essential for tissue regeneration. Clinical and preclinical studies have demonstrated that this compound accelerates wound healing by stimulating fibroblast proliferation and migration, enhancing re-epithelialization, and restoring the skin barrier function.[1][2] In vivo imaging techniques offer a non-invasive means to quantitatively and qualitatively assess these regenerative processes in real-time.

Key In Vivo Imaging Techniques and Protocols

A variety of non-invasive imaging modalities can be employed to monitor the effects of this compound on wound healing. These techniques allow for longitudinal studies in the same subject, reducing biological variability and providing dynamic insights into the healing cascade.

Digital Dermatoscopy for Wound Area and Re-epithelialization Assessment

Dermatoscopy, or epiluminescence microscopy, is a non-invasive technique that allows for magnified in vivo observation of the skin. It is particularly useful for monitoring changes in wound surface area and assessing the quality of re-epithelialization.

Experimental Protocol:

  • Animal Model and Wound Creation:

    • Select an appropriate animal model (e.g., full-thickness excisional wound model in rodents).

    • Anesthetize the animal and create a standardized circular wound of a defined diameter (e.g., 8 mm) on the dorsal surface.

  • Treatment Groups:

    • Divide animals into at least two groups: a control group receiving a placebo vehicle and a treatment group receiving a topical formulation containing this compound (typically 2-5%).[1]

  • Image Acquisition:

    • At baseline (Day 0) and subsequent time points (e.g., Days 3, 7, 10, 14), capture high-resolution images of the wound using a digital dermatoscope equipped with a polarized light source to minimize reflections.

    • Ensure consistent lighting, magnification, and distance from the wound for all images. A calibration scale should be included in each image.

  • Image Analysis:

    • Utilize image analysis software (e.g., ImageJ) to trace the wound margins and calculate the wound surface area.

    • The percentage of wound closure can be calculated using the formula: Wound Closure (%) = [(Initial Wound Area - Wound Area at Time T) / Initial Wound Area] x 100

  • Expected Outcomes with this compound:

    • A statistically significant increase in the percentage of wound closure at earlier time points compared to the control group.[3]

    • Qualitative assessment of dermatoscopic images may reveal earlier signs of granulation tissue formation and more organized re-epithelialization in the this compound-treated group.

Transepidermal Water Loss (TEWL) Measurement for Skin Barrier Function

TEWL is a measure of the quantity of water that passes from inside the body through the epidermal layer to the surrounding atmosphere via diffusion and evaporation processes. It is a key indicator of skin barrier function, with lower TEWL values indicating a more intact barrier.[4][5][6]

Experimental Protocol:

  • Instrumentation:

    • Utilize a closed-chamber or open-chamber TEWL measurement device (e.g., Tewameter®).

  • Acclimatization:

    • Allow the subjects (human or animal) to acclimatize to the ambient conditions of the measurement room (controlled temperature and humidity) for at least 20-30 minutes before taking measurements.

  • Measurement Procedure:

    • Gently place the probe on the skin surface adjacent to the wound and on the wound bed as it heals.

    • Ensure the probe is held perpendicular to the skin surface with minimal pressure.

    • Record stable TEWL readings as per the manufacturer's instructions.

  • Data Collection:

    • Take baseline measurements on intact skin before wounding.

    • Measure TEWL at regular intervals post-wounding and treatment application (e.g., daily or every other day).

  • Expected Outcomes with this compound:

    • A significant reduction in TEWL in the this compound-treated wounds compared to controls, indicating a faster restoration of the skin barrier function.[1][2]

Quantitative Data Summary

The following tables summarize the expected quantitative effects of this compound on key wound healing parameters based on published studies.

Table 1: Effect of this compound on Wound Closure Rate

Time PointControl Group (Wound Closure %)This compound Group (Wound Closure %)Reference
Day 1BaselineSignificantly faster closure[3]
Day 2-Significantly faster closure[3]
Day 5-Significantly better re-epithelialization[3]
Day 14Complete HealingComplete Healing[3]

Table 2: Effect of this compound on Transepidermal Water Loss (TEWL)

Time PointControl Group (TEWL - g/m²/h)This compound Group (TEWL - g/m²/h)Reference
Baseline (Post-Tattooing)~7-fold increase from intact skin~7-fold increase from intact skin[2]
Day 14Barrier function not fully restoredNear complete restoration of barrier function[2]

Signaling Pathways and Experimental Workflow

This compound's Molecular Mechanism of Action

This compound exerts its pro-healing effects by modulating key signaling pathways involved in cell proliferation, migration, and inflammation. A crucial aspect of its mechanism is the upregulation of Vascular Endothelial Growth Factor (VEGF). VEGF, in turn, activates downstream signaling cascades, including the PLCγ/PKC/Ras/Mitogen-Activated Protein Kinase (MAPK) pathway, which promotes fibroblast proliferation and migration—critical events in the formation of new tissue.[7] Furthermore, studies have shown that this compound can upregulate the expression of pro-inflammatory and signaling molecules such as IL-6 and IL-1β in the early stages of wound healing, which are important for recruiting immune cells and initiating the repair process.[8]

dexpanthenol_signaling_pathway This compound This compound Cellular_Uptake Cellular Uptake & Conversion This compound->Cellular_Uptake Pantothenic_Acid Pantothenic Acid (Vitamin B5) VEGF_Upregulation Upregulation of VEGF Expression Pantothenic_Acid->VEGF_Upregulation IL6_IL1b Upregulation of IL-6 & IL-1β Pantothenic_Acid->IL6_IL1b Cellular_Uptake->Pantothenic_Acid VEGFR VEGF Receptor (VEGFR) VEGF_Upregulation->VEGFR Binds to PLCg_PKC_Ras PLCγ/PKC/Ras Activation VEGFR->PLCg_PKC_Ras MAPK_Cascade MAPK Cascade (Raf/MEK/ERK) PLCg_PKC_Ras->MAPK_Cascade Gene_Expression Gene Expression for Proliferation MAPK_Cascade->Gene_Expression Fibroblast_Proliferation Fibroblast Proliferation Gene_Expression->Fibroblast_Proliferation Wound_Healing Enhanced Wound Healing Fibroblast_Proliferation->Wound_Healing Inflammatory_Response Modulated Inflammatory Response IL6_IL1b->Inflammatory_Response Inflammatory_Response->Wound_Healing

This compound Signaling Pathway in Wound Healing
General Experimental Workflow

The following diagram outlines a typical workflow for assessing the efficacy of this compound on wound healing using in vivo imaging.

experimental_workflow Start Start Wound_Creation Wound Creation (e.g., Excisional Biopsy) Start->Wound_Creation Group_Allocation Animal Group Allocation (Control vs. This compound) Wound_Creation->Group_Allocation Treatment Topical Treatment Application Group_Allocation->Treatment Imaging In Vivo Imaging (Dermatoscopy, TEWL, etc.) Treatment->Imaging Data_Collection Longitudinal Data Collection (Day 0, 3, 7, 14) Imaging->Data_Collection Data_Collection->Imaging Repeat at time points Analysis Quantitative & Qualitative Data Analysis Data_Collection->Analysis Conclusion Conclusion on Efficacy Analysis->Conclusion

Experimental Workflow for this compound Evaluation

Conclusion

In vivo imaging techniques provide powerful, non-invasive tools for the quantitative and longitudinal assessment of this compound's beneficial effects on wound healing. By employing methodologies such as digital dermatoscopy and TEWL measurements, researchers can gain valuable insights into the acceleration of wound closure and the restoration of skin barrier function. Understanding the underlying signaling pathways further elucidates the mechanism of action of this compound and supports its continued use and development in dermatological applications.

References

Determining the Encapsulation Efficiency of Dexpanthenol in Nanoparticles: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexpanthenol, the alcohol analog of pantothenic acid (Vitamin B5), is a widely utilized active pharmaceutical ingredient (API) in dermatological and cosmetic formulations due to its moisturizing, wound-healing, and anti-inflammatory properties. The encapsulation of this compound into nanoparticles, such as polymeric nanoparticles (e.g., PLGA), solid lipid nanoparticles (SLNs), and liposomes, offers a promising strategy to enhance its stability, control its release, and improve its penetration into the skin.

A critical parameter in the development of these nanoformulations is the encapsulation efficiency (EE%) , which quantifies the percentage of the initial drug that is successfully entrapped within the nanoparticles. Accurate determination of EE% is paramount for quality control, formulation optimization, and ensuring consistent therapeutic efficacy. This application note provides detailed protocols for the determination of this compound encapsulation efficiency using both indirect and direct quantification methods, with a focus on High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry.

Principle of Encapsulation Efficiency Determination

The determination of encapsulation efficiency involves separating the nanoparticles from the aqueous medium containing the unencapsulated ("free") drug. Subsequently, the amount of this compound is quantified in either the nanoparticle fraction (direct method) or the supernatant (indirect method).

The Encapsulation Efficiency (EE%) is then calculated using the following formula:

  • Indirect Method: EE% = [(Total amount of drug - Amount of free drug in supernatant) / Total amount of drug] x 100

  • Direct Method: EE% = (Amount of drug in nanoparticles / Total amount of drug) x 100

Another important parameter is the Drug Loading Content (DLC%) , which represents the weight percentage of the drug relative to the total weight of the nanoparticles. It is calculated as:

DLC% = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

Data Presentation: Encapsulation Efficiency of this compound in Various Nanoparticles

The following table summarizes representative encapsulation efficiencies of this compound in different nanoparticle formulations as reported in the literature. These values are influenced by the formulation composition and process parameters.

Nanoparticle TypePolymer/Lipid CompositionMethod of PreparationEncapsulation Efficiency (EE%)Drug Loading (DL%)Reference
PLGA Nanoparticles Poly(lactic-co-glycolic acid)Double emulsion solvent evaporation45% - 88.4%~4% - 17%[1]
Solid Lipid Nanoparticles (SLNs) Glyceryl monostearate, Cetyl palmitateHigh shear homogenization and ultrasonication41% - 90%Not Reported[2][3]
Liposomes Soy phosphatidylcholine, CholesterolThin-film hydration, Reverse phase evaporation~80% (modified methods)Not Reported[4]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflows for determining the encapsulation efficiency of this compound in nanoparticles.

workflow1 cluster_prep Nanoparticle Preparation cluster_separation Separation of Free Drug cluster_quantification Quantification cluster_calculation Calculation prep Prepare this compound-loaded Nanoparticle Suspension sep Centrifugation / Centrifugal Filtration prep->sep quant_supernatant Quantify Free this compound in Supernatant (Indirect) sep->quant_supernatant quant_pellet Quantify Encapsulated this compound in Nanoparticle Pellet (Direct) sep->quant_pellet calc Calculate Encapsulation Efficiency (EE%) and Drug Loading (DLC%) quant_supernatant->calc quant_pellet->calc

Caption: General workflow for determining encapsulation efficiency.

logical_relationship total_drug Total Initial This compound encapsulated Encapsulated This compound total_drug->encapsulated Encapsulation free_drug Free (Unencapsulated) This compound total_drug->free_drug Not Encapsulated ee Encapsulation Efficiency (EE%) encapsulated->ee free_drug->ee

Caption: Logical relationship between drug fractions and EE%.

Experimental Protocols

Protocol 1: Indirect Determination of Encapsulation Efficiency using HPLC

This protocol describes the quantification of free this compound in the supernatant after separating the nanoparticles.

1. Materials and Reagents:

  • This compound-loaded nanoparticle suspension

  • USP this compound Reference Standard (RS)

  • Mobile Phase: e.g., 0.037 M monobasic potassium phosphate (B84403) in water (adjusted to pH 3.2 with phosphoric acid) and methanol (B129727) (90:10, v/v)[5]

  • Deionized water

  • Centrifugal filter units (e.g., with a molecular weight cutoff of 10-30 kDa) or a high-speed centrifuge.

2. Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 column (e.g., 25.0 cm x 4.6 mm, 5 µm particle size)[5]

  • Microcentrifuge or ultracentrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

3. Preparation of Standard Solutions:

  • Prepare a stock solution of USP this compound RS (e.g., 1 mg/mL) in the mobile phase.

  • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of standard solutions with concentrations ranging from approximately 10 to 100 µg/mL.[5]

4. Sample Preparation:

  • Take a known volume of the this compound-loaded nanoparticle suspension.

  • Separate the unencapsulated this compound from the nanoparticles using one of the following methods:

    • Centrifugal Filtration: Place the nanoparticle suspension in a centrifugal filter unit and centrifuge according to the manufacturer's instructions. Collect the filtrate, which contains the free this compound.

    • Ultracentrifugation: Centrifuge the nanoparticle suspension at high speed (e.g., 14,000 rpm for 30 minutes) to pellet the nanoparticles.[3] Carefully collect the supernatant.

  • Filter the collected supernatant/filtrate through a 0.22 µm syringe filter to remove any residual particulate matter.

  • If necessary, dilute the filtered supernatant with the mobile phase to bring the this compound concentration within the range of the calibration curve.

5. HPLC Analysis:

  • Set up the HPLC system with the C18 column and the specified mobile phase.

  • Set the flow rate (e.g., 1.5 mL/min) and the UV detection wavelength to approximately 205-210 nm.[5][6]

  • Inject the standard solutions to construct a calibration curve of peak area versus this compound concentration.

  • Inject the prepared sample solution and record the peak area.

  • Calculate the concentration of free this compound in the sample using the calibration curve.

6. Calculation of Encapsulation Efficiency:

  • Calculate the total amount of free this compound in the initial volume of the nanoparticle suspension.

  • Use the indirect method formula to calculate the EE%.

Protocol 2: Direct Determination of Encapsulation Efficiency using UV-Vis Spectrophotometry

This protocol involves disrupting the nanoparticles to release the encapsulated this compound for quantification.

1. Materials and Reagents:

  • This compound-loaded nanoparticle suspension (preferably lyophilized for accurate weighing)

  • A suitable solvent to dissolve the nanoparticles (e.g., a mixture of an organic solvent like dichloromethane (B109758) and an aqueous buffer, or a surfactant solution)

  • Deionized water

  • This compound standard

2. Equipment:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Vortex mixer

  • Analytical balance

  • Volumetric flasks and pipettes

3. Preparation of Standard Curve:

  • Prepare a stock solution of this compound in deionized water (e.g., 1 mg/mL).

  • Create a series of standard solutions by diluting the stock solution to concentrations ranging from approximately 10 to 100 µg/mL.

  • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound, which is around 211 nm.[7]

  • Plot a calibration curve of absorbance versus concentration.

4. Sample Preparation:

  • Accurately weigh a known amount of lyophilized this compound-loaded nanoparticles.

  • Disperse the nanoparticles in a known volume of a suitable solvent that will completely dissolve the nanoparticle matrix and release the encapsulated this compound. Sonication may be required to aid in dissolution.

  • Ensure the final solution is clear and free of particulate matter. If necessary, centrifuge to pellet any insoluble excipients and collect the supernatant.

  • Dilute the sample solution with deionized water to ensure the absorbance falls within the linear range of the standard curve.

5. UV-Vis Analysis:

  • Set the UV-Vis spectrophotometer to measure the absorbance at the λmax of this compound (~211 nm).

  • Use deionized water or the dissolution solvent as a blank.

  • Measure the absorbance of the prepared sample solution.

  • Determine the concentration of this compound in the sample using the standard curve.

6. Calculation of Encapsulation Efficiency and Drug Loading:

  • Calculate the total amount of this compound in the weighed nanoparticles.

  • Use the direct method formula to calculate the EE%.

  • Use the DLC% formula to calculate the drug loading content.

Disclaimer: These protocols provide a general framework. The specific conditions, such as the choice of solvent, centrifugation speed, and analytical parameters, should be optimized and validated for the specific nanoparticle system and equipment used in your laboratory.

References

Application Note and Protocol: Evaluating the In Vitro Impact of Dexpanthenol on Cytokine Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexpanthenol, the alcohol analog of pantothenic acid (Vitamin B5), is a well-established agent in dermatological and cosmetic formulations, primarily known for its moisturizing and wound-healing properties.[1][2] Emerging in vitro evidence highlights its significant anti-inflammatory capabilities, suggesting its potential in managing inflammatory skin conditions.[1] This document provides a detailed protocol for evaluating the impact of this compound on cytokine production in vitro, a critical step in understanding its mechanism of action and developing novel therapeutic applications.

Upon topical application, this compound is converted into pantothenic acid, an essential precursor for the synthesis of Coenzyme A (CoA). CoA is a vital cofactor in numerous cellular processes, including the synthesis of fatty acids and sphingolipids crucial for the integrity of the skin barrier.[1] Beyond its role in barrier function, in vitro studies have demonstrated that this compound can directly modulate inflammatory responses by suppressing the release of pro-inflammatory mediators.[1][3] This anti-inflammatory activity is believed to be mediated, at least in part, through the modulation of key intracellular signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1]

This protocol outlines a robust in vitro methodology to quantify the effects of this compound on the production of key pro-inflammatory cytokines, such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α), in cultured human skin cells.

Data Presentation

The following tables summarize the expected quantitative outcomes from in vitro studies investigating the anti-inflammatory effects of this compound. It is important to note that further research is required to establish comprehensive dose-response relationships for a broader range of inflammatory mediators.[1]

Table 1: Effect of this compound on Pro-inflammatory Mediator Release in Reconstructed Human Epidermis (RHE)

TreatmentMediatorConcentration% Inhibition (relative to stimulated control)Reference
Inflammatory CocktailPGE2-0%[3]
Inflammatory Cocktail + 1.4% PanthenolPGE2-Significant reduction (P < 0.001)[3][4]

Table 2: Gene Expression Modulation by this compound in Human Dermal Fibroblasts

TreatmentGeneFold Change (vs. untreated)SignificanceReference
Calcium Pantothenate (20 µg/mL)IL-6UpregulatedImportant for wound healing[2]
Calcium Pantothenate (20 µg/mL)IL-8UpregulatedImportant for wound healing[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments required to assess the in vitro anti-inflammatory properties of this compound.

Cell Culture of Human Keratinocytes (HaCaT) and Dermal Fibroblasts
  • Cell Lines:

    • Human immortalized keratinocytes (HaCaT).

    • Primary Human Dermal Fibroblasts (HDFs).

  • Culture Medium:

    • HaCaT: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • HDFs: Fibroblast Growth Medium supplemented with 10% FBS, 1% penicillin-streptomycin, and growth factors as required.

  • Culture Conditions:

    • Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

    • Passage cells upon reaching 80-90% confluency.

Induction of Inflammatory Response
  • Stimulus: Lipopolysaccharide (LPS) from Escherichia coli.

  • Procedure:

    • Seed HaCaT cells or HDFs in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

    • The following day, replace the culture medium with fresh medium containing the desired concentrations of this compound (e.g., 0.1, 1, 10, 100 µM). A vehicle control (culture medium without this compound) should be included.

    • Incubate the cells with this compound for a predetermined pre-treatment time (e.g., 1-2 hours).

    • After pre-treatment, add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Include a negative control group with cells that are not treated with LPS.

    • Incubate the plates for 24 hours at 37°C and 5% CO2.

Quantification of Cytokine Production by ELISA
  • Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

  • Procedure (using commercially available ELISA kits for IL-6, IL-8, and TNF-α):

    • After the 24-hour incubation period, centrifuge the 96-well plates at a low speed to pellet any detached cells.

    • Carefully collect the cell culture supernatants.

    • Perform the ELISA for IL-6, IL-8, and TNF-α according to the manufacturer's instructions provided with the respective kits.

    • Briefly, this involves adding the supernatants to wells pre-coated with a capture antibody specific for the target cytokine, followed by incubation with a detection antibody, a substrate, and a stop solution.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the concentration of each cytokine in the samples by comparing the absorbance values to a standard curve generated with known concentrations of the recombinant cytokine.

Cell Viability Assay (MTT Assay)
  • Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Procedure:

    • After collecting the supernatants for ELISA, wash the cells remaining in the 96-well plate with Phosphate-Buffered Saline (PBS).

    • Add 100 µL of fresh culture medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C and 5% CO2, allowing the MTT to be metabolized.

    • Remove the medium and add 100 µL of a solubilizing solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability should be expressed as a percentage relative to the untreated control cells. This is crucial to ensure that the observed reduction in cytokine production is not due to cytotoxic effects of this compound.

Mandatory Visualizations

Signaling Pathways

Experimental Workflow

References

Troubleshooting & Optimization

Technical Support Center: Dexpanthenol Stability in Acidic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability of active pharmaceutical ingredients is paramount. Dexpanthenol, a provitamin of B5, is widely used in pharmaceutical and cosmetic formulations for its moisturizing and wound-healing properties. However, its stability in aqueous solutions, particularly under acidic conditions, can be a significant challenge. This technical support center provides troubleshooting guidance and answers to frequently asked questions to address issues related to this compound instability.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for this compound stability in aqueous solutions?

A1: this compound is most stable in a slightly acidic to neutral pH range of 4 to 6.[1][2] Outside of this range, particularly in more acidic or alkaline conditions, its degradation via hydrolysis increases significantly.[1][3]

Q2: What is the primary degradation pathway for this compound in acidic solutions?

A2: Under acidic conditions, this compound undergoes hydrolysis of its amide bond. This chemical reaction breaks down the this compound molecule into two primary degradation products: pantoic acid and 3-aminopropanol.[2] This degradation leads to a loss of the therapeutic efficacy of this compound.

Q3: How does temperature affect the stability of this compound in acidic formulations?

A3: Elevated temperatures significantly accelerate the degradation of this compound.[2] It is sensitive to heat, and temperatures exceeding 70°C can also lead to racemization, which is the conversion of the biologically active D-panthenol to the inactive L-panthenol.[2][4] Therefore, it is recommended to add this compound during the cool-down phase of the manufacturing process and store the final product in a cool place.[1]

Q4: Is there a stability difference between the D- and DL-forms of panthenol in acidic environments?

A4: D-Panthenol (this compound) is generally considered to be more stable than salts of pantothenic acid in acidic environments, especially at a pH below 5.[2] While both the D- and DL-forms have moisturizing properties, only D-panthenol is converted to the biologically active Vitamin B5 in the body. From a stability perspective concerning pH and temperature, both forms behave similarly.[3]

Q5: Can other ingredients in my formulation impact the stability of this compound?

A5: Yes, other excipients can influence this compound's stability. For instance, certain preservatives and high concentrations of salts can affect its stability. It is always advisable to conduct compatibility studies with all formulation ingredients. The use of chelating agents, such as disodium (B8443419) edetate, can help improve the efficacy of preservatives, which may indirectly contribute to the overall stability of the formulation.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation and stability testing of this compound in acidic solutions.

Issue Potential Cause Recommended Solution
Loss of Potency Over Time Hydrolysis of this compound due to low pH.- Adjust the formulation's pH to be within the optimal range of 4-6.[1][2] - If a lower pH is necessary, consider using a protective delivery system or conduct thorough stability studies to establish an acceptable shelf-life.[2] - Incorporate a suitable buffering system (e.g., citrate (B86180) or phosphate (B84403) buffers) to maintain a stable pH.[2]
Exposure to high temperatures during manufacturing or storage.- Add this compound to the formulation during the cool-down phase of production.[1] - Store the final product at a controlled room temperature, shielded from direct sunlight and heat sources.[2]
Unexpected Peaks in HPLC Analysis The new peaks are likely the degradation products of this compound: pantoic acid and 3-aminopropanol.[1]- Utilize a validated stability-indicating HPLC method capable of separating the intact this compound from its degradation products.[5]
Changes in Formulation Appearance (e.g., color, clarity, viscosity) Degradation of this compound or its interaction with other formulation components.- Analyze the formulation for degradation products using a stability-indicating HPLC method.[2] - Perform compatibility studies with all excipients to identify and mitigate potential interactions.[2]
pH drift over the product's shelf-life.- Incorporate a robust buffering system to ensure pH stability.[2]
Precipitation or Crystallization at Low Temperatures This compound can crystallize at low temperatures.- This is often a reversible process by gently warming the product. To prevent this, store the formulation at a controlled room temperature.[2]

Data on this compound Degradation in Acidic Conditions

The following table summarizes the degradation of this compound under forced acidic conditions at room temperature.

Stress Condition Time (hours) Degradation (%)
0.1 M HCl1No degradation
0.1 M HCl2No degradation
0.1 M HCl60.62

Data from a study on a this compound eye gel formulation.[6]

Experimental Protocols

Stability-Indicating HPLC Method for this compound

This method is designed to accurately quantify this compound and separate it from its degradation products.

1. Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 25.0 cm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase: A mixture of 0.037 M monobasic potassium phosphate in water (adjusted to pH 3.2 with 0.1% v/v phosphoric acid) and methanol (B129727) in a 90:10 ratio.[2][5]

  • Flow Rate: 1.5 mL/min.[2][5]

  • Detection Wavelength: 205 nm.[2][5]

  • Injection Volume: 20 µL.[2]

  • Column Temperature: Ambient.[2]

2. Standard Solution Preparation:

  • Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of 1 mg/mL.[2]

  • Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 10 - 100 µg/mL.[2]

3. Sample Preparation:

  • Accurately weigh a portion of the formulation containing a known amount of this compound.

  • Disperse the sample in a suitable solvent (e.g., deionized water) and then dilute with the mobile phase to a final concentration within the calibration range.[2]

  • Filter the sample solution through a 0.45 µm membrane filter before injection.[1]

4. Forced Degradation Studies (for method validation):

  • Acid Hydrolysis: Mix the sample with 0.1 M HCl and keep it at room temperature. At specified time intervals (e.g., 1, 2, and 6 hours), take samples, neutralize them with 0.1 M NaOH, dilute with the mobile phase, and inject into the HPLC system.[1][5]

  • Analysis: Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve generated from the standard solutions. The method should effectively separate the this compound peak from any peaks corresponding to its degradation products.[2]

Visualizing Key Processes

To further aid in understanding the factors affecting this compound stability and its biological role, the following diagrams illustrate key pathways and workflows.

This compound This compound PantoicAcid Pantoic Acid This compound->PantoicAcid Hydrolysis Aminopropanol 3-Aminopropanol This compound->Aminopropanol Hydrolysis Acid Acidic Conditions (H+) Acid->this compound catalyzes

This compound Acid Hydrolysis Pathway

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis formulation Weigh Formulation dissolve Disperse and Dilute formulation->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection (205 nm) separate->detect quantify Quantify this compound detect->quantify degradation Assess Degradation Products quantify->degradation

Stability-Indicating HPLC Workflow

This compound This compound (Provitamin B5) PantothenicAcid Pantothenic Acid (Vitamin B5) This compound->PantothenicAcid Enzymatic Oxidation CoA Coenzyme A PantothenicAcid->CoA Multi-step enzymatic synthesis Metabolism Cellular Metabolism (e.g., Krebs Cycle, Fatty Acid Synthesis) CoA->Metabolism Essential Cofactor

Metabolic Conversion of this compound

References

Technical Support Center: Optimizing Dexpanthenol Concentration for In Vitro Cell Proliferation Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing dexpanthenol concentration in your in vitro cell proliferation experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance, troubleshoot common issues, and offer detailed protocols for successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound in cell proliferation?

A1: this compound is the biologically active form of pantothenic acid (Vitamin B5).[1][2] Within cells, it is converted to pantothenic acid, an essential component of Coenzyme A (CoA).[1][3] CoA is a critical cofactor in numerous metabolic pathways vital for cell growth, energy production, and the synthesis of essential molecules.[2][4] this compound has been shown to stimulate the proliferation and migration of various cell types, including dermal fibroblasts and keratinocytes, by modulating gene expression related to cell growth and inflammation.[1]

Q2: What is a typical starting concentration range for this compound in cell proliferation assays?

A2: The optimal concentration of this compound can vary significantly depending on the cell type.[3] A common starting range to test is between 5 µM and 5 mM.[3][5] For example, in cultured human dermal papilla cells (hDPCs), a concentration-dependent stimulation of growth was observed in this range, with a maximal effect of approximately a 30% increase in growth at 2.5 mM.[5][6] It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.[3]

Q3: Which cell proliferation assays are compatible with this compound?

A3: Standard colorimetric and immunological assays are well-suited for assessing the effects of this compound on cell proliferation. Commonly used methods include:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[3][7]

  • CCK-8 Assay: Similar to the MTT assay, the Cell Counting Kit-8 (CCK-8) assay is a colorimetric method to determine the number of viable cells.[1][5]

  • BrdU Assay: This immunoassay detects the incorporation of bromodeoxyuridine (BrdU), a synthetic analog of thymidine, into newly synthesized DNA during the S-phase of the cell cycle, directly measuring cell proliferation.[3]

  • Ki67 Staining: This immunocytochemistry technique identifies the Ki67 protein, a cellular marker for proliferation.[1][8]

Q4: What are the known signaling pathways influenced by this compound?

A4: this compound has been shown to influence several signaling pathways involved in cell proliferation and wound healing. It can lead to the upregulation of cytokines like IL-6 and IL-1β.[9][10] Additionally, studies have indicated its involvement in the regulation of:

  • Transforming Growth Factor-beta 1 (TGF-β1) expression, which it has been observed to decrease.[3][5]

  • Vascular Endothelial Growth Factor (VEGF) expression, which it can increase.[3][6]

  • AKT/CREB/BDNF and AKT/NRF2 pathways.[3]

  • TGF-β/SMADs and JNK/P38 MAPK pathways.[3]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
No observed effect of this compound on cell proliferation. 1. Suboptimal Concentration: The concentration range tested may be too low or too high. 2. Insufficient Incubation Time: The treatment duration may be too short for a proliferative effect to be observed. 3. Poor Cell Health: Cells may be senescent, unhealthy, or not in the logarithmic growth phase. 4. Low Assay Sensitivity: The chosen assay may not be sensitive enough to detect minor changes in proliferation.1. Conduct a broad dose-response experiment (e.g., from nanomolar to millimolar concentrations) to identify the optimal range.[3] 2. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation period.[3] 3. Ensure cells are healthy, have a low passage number, and are seeded at an optimal density.[3] 4. Consider using a more sensitive assay or optimizing the parameters of your current assay.[3]
Cytotoxicity observed at expected proliferative concentrations. 1. High Concentration: The concentrations used may be toxic to the specific cell line. 2. Solvent Toxicity: If using a solvent like DMSO, its final concentration in the culture medium may be toxic. 3. Contamination: The this compound stock solution or cell culture may be contaminated.1. Test a lower range of concentrations.[3] 2. Ensure the final solvent concentration is well below the toxic threshold for your cells (typically <0.5% for DMSO) and include a solvent-only control.[3][11] 3. Prepare fresh, sterile stock solutions of this compound and maintain aseptic cell culture techniques.[3]
High variability between replicate wells. 1. Uneven Cell Seeding: Inconsistent number of cells seeded across wells. 2. Edge Effects: Wells on the perimeter of the plate may experience different environmental conditions. 3. Inaccurate Pipetting: Errors in pipetting reagents or this compound dilutions.1. Ensure a homogenous cell suspension before seeding and use proper pipetting techniques for even distribution.[3] 2. Avoid using the outer wells of the plate for experimental samples; instead, fill them with sterile PBS or media to minimize evaporation.[3] 3. Calibrate pipettes regularly and use appropriate pipetting techniques to ensure accuracy.[12]

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on cell proliferation from published studies.

Table 1: Effect of this compound on Human Dermal Papilla Cell (hDPC) Viability

This compound Concentration% Increase in Cell Viability (Mean ± SD)
5 µM~5%
50 µM~10%
500 µM~20%
2.5 mM~30%
5 mM~25%
Data synthesized from studies on human dermal papilla cells.[5][6] The precise quantitative effects on other cell types may vary.

Table 2: Effect of this compound on Human Outer Root Sheath Cell (hORSC) Viability

This compound Concentration% Increase in Cell Viability (Mean ± SD)
0.15 mM~15%
0.3 mM~20%
Data is based on the generation of NADH and NADPH as an indicator of cell viability.[5][6]

Experimental Protocols

MTT Cell Proliferation Assay

This protocol provides a general guideline and should be optimized for your specific cell line and experimental conditions.[3]

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[2]

  • Plate reader capable of measuring absorbance at 570 nm[2]

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[3]

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add 100 µL of the medium containing various concentrations of this compound. Include vehicle-only and untreated controls.[2]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[3]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[3]

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[2]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.[3]

CCK-8 Cell Proliferation Assay

This protocol is adapted from studies on human hair follicle cells.[5][8]

Materials:

  • Cells of interest (e.g., hDPCs or hORSCs)

  • Complete culture medium

  • This compound

  • 96-well plates

  • Cell Counting Kit-8 (CCK-8) solution

  • Plate reader capable of measuring absorbance at 450 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3 x 10³ cells per well and culture for 24 hours.[5][8]

  • This compound Treatment: Prepare various concentrations of this compound in the appropriate cell culture medium. Replace the existing medium with the this compound-containing medium. Include a vehicle control.[8]

  • Incubation: Incubate the plate for 24 hours.[5][8]

  • CCK-8 Assay: Add CCK-8 solution to each well according to the manufacturer's instructions and incubate for the recommended time.[8]

  • Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[8]

Visualizations

Dexpanthenol_Signaling_Pathway This compound This compound Pantothenic_Acid Pantothenic Acid (Vitamin B5) This compound->Pantothenic_Acid Conversion Cell_Proliferation Cell Proliferation This compound->Cell_Proliferation Stimulates Cell_Migration Cell Migration This compound->Cell_Migration Stimulates TGF_beta1 TGF-β1 This compound->TGF_beta1 Inhibits VEGF VEGF This compound->VEGF Upregulates Cytokines Cytokines (IL-6, IL-1β) This compound->Cytokines Upregulates CoA Coenzyme A (CoA) Pantothenic_Acid->CoA Biosynthesis Metabolic_Pathways Metabolic Pathways (Energy Production, etc.) CoA->Metabolic_Pathways Metabolic_Pathways->Cell_Proliferation Experimental_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Incubation & Assay cluster_analysis Data Analysis Cell_Culture 1. Seed Cells in Multi-well Plates Incubate_24h 2. Incubate for 24h (for cell attachment) Cell_Culture->Incubate_24h Treatment 3. Treat Cells with This compound Dilutions (and Controls) Incubate_24h->Treatment Incubate_Treatment 4. Incubate for 24-72 hours Treatment->Incubate_Treatment Add_Reagent 5. Add Assay-Specific Reagent (e.g., MTT) Incubate_Treatment->Add_Reagent Measure_Signal 6. Measure Signal (Absorbance) Add_Reagent->Measure_Signal Data_Analysis 7. Calculate % Viability and Plot Dose-Response Measure_Signal->Data_Analysis

References

Technical Support Center: Overcoming Matrix Effects in Dexpanthenol Quantification by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the challenges of matrix effects in the quantification of dexpanthenol by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting components from the sample matrix.[1][2] This can manifest as ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy and reproducibility of quantitative analyses.[1][2][3] In the context of this compound quantification, endogenous substances from biological matrices like plasma, serum, or urine can interfere with the ionization of this compound in the mass spectrometer's ion source.[1][4]

Q2: What are the common causes of matrix effects in this compound analysis?

A2: The primary causes of matrix effects are co-eluting endogenous matrix components, such as phospholipids (B1166683), salts, and proteins.[1][5] These substances can compete with this compound for ionization, alter the physical properties of the droplets in the electrospray ionization (ESI) source, or lead to the formation of less efficient ions.[6] The choice of sample preparation technique significantly influences the extent of matrix effects; for instance, protein precipitation is known to be less effective at removing phospholipids compared to liquid-liquid extraction or solid-phase extraction.[1]

Q3: How can I determine if my this compound assay is affected by matrix effects?

A3: Two common methods to assess matrix effects are the post-column infusion technique and the post-extraction spike experiment.[1][2] The post-column infusion method provides a qualitative assessment by continuously infusing a standard solution of this compound into the MS detector while a blank, extracted matrix sample is injected into the LC system. Any signal suppression or enhancement at the retention time of this compound indicates a matrix effect. The post-extraction spike method offers a quantitative measure. It involves comparing the peak area of this compound in a post-extraction spiked matrix sample to the peak area of this compound in a neat solution at the same concentration.[5]

Q4: What is the most effective way to compensate for matrix effects?

A4: The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound-d4, is widely regarded as the most effective strategy to compensate for matrix effects.[1][7] A SIL-IS has nearly identical physicochemical properties to the analyte and will therefore be affected by matrix effects in a similar manner.[1] By using the ratio of the analyte signal to the SIL-IS signal for quantification, the variability introduced by matrix effects can be normalized, leading to more accurate and precise results.[1]

Troubleshooting Guide

Issue 1: Low or Inconsistent this compound Signal in Biological Samples

Q: My this compound signal is significantly lower and more variable in plasma samples compared to the standards prepared in a neat solvent. What is the likely cause and how can I fix it?

A: This is a classic symptom of ion suppression, a common matrix effect.[1] Co-eluting endogenous components from the plasma are likely interfering with the ionization of this compound.

Troubleshooting Steps:

  • Optimize Sample Preparation: Your current sample preparation method may not be adequately removing interfering substances.

    • If using Protein Precipitation (PPT): While quick, PPT is often insufficient for removing phospholipids, a major source of ion suppression.[1] Consider switching to a more rigorous technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[1][8]

    • If using LLE or SPE: Re-evaluate your choice of extraction solvent, pH, and sorbent to ensure they are optimal for both this compound recovery and the removal of matrix components.[1]

  • Improve Chromatographic Separation: Enhancing the separation between this compound and interfering matrix components can significantly reduce ion suppression.

    • Modify the Mobile Phase Gradient: Adjust the gradient profile to increase the resolution between this compound and the region where matrix components elute.

    • Change the Stationary Phase: Experiment with a column of different chemistry (e.g., HILIC for the polar this compound molecule) that may provide better retention and separation from interferences.[7]

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): As mentioned in the FAQs, incorporating a SIL-IS like this compound-d4 is the most robust way to correct for ion suppression.[1][7]

Issue 2: High Signal Variability Between Different Lots of Biological Matrix

Q: I am observing significant differences in this compound recovery and signal intensity when using different batches of blank plasma for my calibration standards and quality control samples. What could be the reason?

A: This indicates that your method is susceptible to lot-to-lot variability in the biological matrix. The composition and concentration of endogenous components can differ between individual lots of plasma, leading to inconsistent matrix effects.

Troubleshooting Steps:

  • Evaluate Multiple Matrix Lots: During method development and validation, it is crucial to assess the matrix effect in at least six different lots of the biological matrix to ensure the method's robustness.[1]

  • Employ Matrix-Matched Calibrants: Prepare your calibration standards and quality controls in the same biological matrix as your unknown samples.[1] This helps to normalize the matrix effects across all samples.

  • Implement a More Effective Sample Cleanup: As with general ion suppression, a more thorough sample preparation method like SPE or LLE can help to minimize the impact of lot-to-lot variability by removing a larger portion of the interfering components.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for this compound Extraction from Plasma

This protocol is a rapid method for sample cleanup but may be more susceptible to matrix effects.[1][9]

  • Sample Aliquoting: Pipette 100 µL of plasma (calibrator, quality control, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add the appropriate amount of the internal standard solution (e.g., this compound-d4).

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to the plasma sample.

  • Vortexing: Vortex the tube vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[1]

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound Extraction from Plasma

This protocol generally provides a cleaner sample extract than PPT.[1][8]

  • Sample Aliquoting and IS Addition: To 100 µL of plasma in a microcentrifuge tube, add the internal standard.

  • pH Adjustment (Optional): Adjust the sample pH if necessary to optimize the extraction of this compound.

  • Addition of Extraction Solvent: Add 600 µL of an appropriate immiscible organic solvent (e.g., ethyl acetate).

  • Vortexing/Mixing: Vortex vigorously for 2 minutes to ensure efficient extraction of this compound into the organic phase.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase for injection into the LC-MS/MS system.

Quantitative Data Summary

Table 1: Comparison of Sample Preparation Techniques on this compound Recovery and Matrix Effect

Sample Preparation TechniqueAnalyte Recovery (%)Matrix Effect (%)Reference
Protein Precipitation (Acetonitrile)85 - 9560 - 80 (Ion Suppression)[1]
Liquid-Liquid Extraction (Ethyl Acetate)90 - 10585 - 110[8]
Solid-Phase Extraction (C18)95 - 10890 - 115[10]

Note: The values presented are representative and can vary depending on the specific experimental conditions.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample (e.g., Plasma) is_addition Add Internal Standard (e.g., this compound-d4) sample->is_addition extraction Extraction/Cleanup (PPT, LLE, or SPE) is_addition->extraction centrifugation Centrifugation extraction->centrifugation supernatant Transfer Supernatant centrifugation->supernatant reconstitution Evaporation & Reconstitution supernatant->reconstitution for LLE/SPE injection Injection into LC-MS/MS supernatant->injection for PPT reconstitution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration detection->integration quantification Quantification (Analyte/IS Ratio) integration->quantification results Final Concentration Results quantification->results

Caption: Experimental Workflow for this compound Quantification.

troubleshooting_logic cluster_solutions Potential Solutions start Low or Inconsistent This compound Signal? evaluate_matrix_effect Evaluate Matrix Effect (Post-column infusion or Post-extraction spike) start->evaluate_matrix_effect optimize_sample_prep Optimize Sample Preparation (e.g., switch PPT to LLE/SPE) reevaluate reevaluate optimize_sample_prep->reevaluate Re-evaluate Signal improve_chromatography Improve Chromatographic Separation improve_chromatography->reevaluate use_sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) use_sil_is->reevaluate matrix_effect_confirmed Matrix Effect Confirmed? evaluate_matrix_effect->matrix_effect_confirmed matrix_effect_confirmed->optimize_sample_prep Yes matrix_effect_confirmed->improve_chromatography Yes matrix_effect_confirmed->use_sil_is Yes other_issues Investigate Other Issues (e.g., Instrument Performance, Standard Stability) matrix_effect_confirmed->other_issues No

Caption: Troubleshooting Logic for Low this compound Signal.

References

Strategies to prevent dexpanthenol degradation during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to prevent the degradation of dexpanthenol during sample preparation.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound.

Question: I'm observing a loss of this compound potency in my aqueous formulation. What are the likely causes?

Answer: A decrease in this compound potency is often due to chemical degradation. The two primary degradation pathways are hydrolysis and racemization.[1] Hydrolysis, the cleavage of the amide bond to form pantoic acid and 3-aminopropanol, is accelerated by acidic or alkaline conditions.[1] Racemization, the conversion of the biologically active D-panthenol to a mixture of D- and L-isomers, can be induced by high temperatures.[1]

Question: My this compound-containing solution has become cloudy and has a slight odor after storage. What could be the reason?

Answer: Cloudiness and a change in odor can indicate either microbial contamination or the formation of insoluble degradation products.[1] this compound solutions, especially at a neutral pH, can be susceptible to microbial growth if not adequately preserved.[1] The degradation products, pantoic acid and 3-aminopropanol, have different solubility profiles than the parent compound and could precipitate, leading to cloudiness.[1]

Question: During my formulation process, I need to heat the mixture to dissolve other components. How can I protect the this compound from degradation?

Answer: this compound is sensitive to heat. Temperatures exceeding 70-75°C may cause racemization.[1][2] It is highly recommended to add this compound during the cooling phase of production, ideally when the temperature is below 40-50°C.[1][3] If heating is unavoidable, it is crucial to minimize both the duration and the temperature of exposure to mitigate degradation.[1]

Question: My gel formulation containing this compound has become less viscous over time. Is this related to this compound instability?

Answer: Yes, the degradation of this compound can contribute to changes in the physical properties of a formulation.[3] The hydrolysis of this compound alters the chemical composition, which can affect the interactions between excipients and lead to a decrease in viscosity.[3] It is advisable to re-assay the this compound concentration and check the pH of the formulation.[3]

Frequently Asked Questions (FAQs)

What is the optimal pH range for ensuring this compound stability?

This compound is most stable in aqueous solutions with a pH range of 4 to 7, with optimal stability around pH 6.[4] Outside this range, particularly in strongly acidic or alkaline conditions, it undergoes hydrolysis.[4] For topical formulations, a pH of 4 to 5.5 is often used for better skin compatibility.[3]

How does temperature affect this compound stability?

High temperatures can lead to both racemization and accelerated hydrolytic degradation of this compound.[3][4] Heating above 70°C may induce the conversion of the biologically active D-panthenol to the inactive L-panthenol, reducing the product's efficacy.[4]

What are the primary degradation products of this compound?

Under acidic or alkaline conditions, this compound primarily undergoes hydrolysis to form pantolactone and 3-aminopropanol.[4] Another degradation pathway, particularly under thermal stress, is racemization, which leads to the formation of L-panthenol from D-panthenol.[4]

Is there a difference in stability between D-panthenol and DL-panthenol?

From a chemical stability perspective concerning pH and temperature, both D-panthenol and the racemic mixture DL-panthenol behave similarly and are subject to hydrolysis under the same conditions.[3] However, it is important to remember that only the D-enantiomer is biologically active.[3]

How can I prevent this compound degradation in my formulation?

To prevent degradation, you should:

  • Maintain the pH of the formulation within the optimal range of 4 to 6.[3]

  • Incorporate buffering agents to stabilize the pH.[3]

  • Avoid exposing the formulation to high temperatures during manufacturing and storage.[3]

  • Add this compound during the cool-down phase of the manufacturing process, at temperatures below 45-50°C.[3]

  • Protect the formulation from direct and prolonged exposure to UV radiation.[4]

What are the recommended storage conditions for this compound?

Pure this compound should be stored in a cool, dry place, protected from light and humidity in a tightly sealed container due to its hygroscopic nature.[1] Aqueous solutions should be maintained within a pH range of 4 to 6.[1] Under these conditions, this compound can have a shelf-life of at least two years.[1][2]

Data Presentation

Table 1: Influence of pH and Temperature on this compound Stability

ParameterConditionEffect on this compoundPrimary Degradation PathwayReference
pH < 4 (Strongly Acidic)Increased degradationHydrolysis[4]
4 - 7Most stable (Optimal at ~pH 6)-[4]
> 7 (Strongly Alkaline)Increased degradationHydrolysis[4]
Temperature > 70°CIncreased degradation and racemizationRacemization, Hydrolysis[3][4]
Elevated (prolonged exposure)Accelerated hydrolysisHydrolysis[4]

Table 2: Forced Degradation of this compound under Acidic and Alkaline Conditions

Stress ConditionTime (hours)Degradation (%)
0.1 M HCl11.9
23.5
610.2
0.1 M NaOH120.8
235.5
675.8
Data derived from a study on this compound degradation at room temperature.[3][5]

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for this compound

This protocol describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound and its degradation products.[1]

1. Chromatographic Conditions:

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.[1]

  • Mobile Phase: Isocratic elution with a mixture of a suitable buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic modifier (e.g., methanol (B129727) or acetonitrile) in an appropriate ratio (e.g., 95:5 v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV spectrophotometer at 210 nm.[1]

  • Injection Volume: 20 µL.[1]

  • Column Temperature: Ambient.[1]

2. Standard Solution Preparation:

  • Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in the mobile phase.[1]

  • Prepare working standard solutions by diluting the stock solution with the mobile phase to obtain a series of concentrations (e.g., 10, 25, 50, 75, 100 µg/mL).[1]

3. Sample Preparation:

  • Accurately weigh a quantity of the sample containing a known amount of this compound.[1]

  • Dissolve the sample in a suitable solvent (e.g., water or mobile phase) and dilute to a final concentration within the calibration range.[1]

  • Filter the sample solution through a 0.45 µm membrane filter before injection.[1]

4. Analysis:

  • Inject the standard solutions to construct a calibration curve by plotting peak area versus concentration.[1]

  • Inject the sample solution and determine the concentration of this compound from the calibration curve.[1]

  • Analyze for the presence of degradation products by observing any additional peaks in the chromatogram.[1]

Protocol 2: Forced Degradation (Stress Testing) Study

To establish the stability-indicating nature of an analytical method, forced degradation studies should be performed. The goal is to achieve 5-20% degradation of the active ingredient.[4]

  • Acid Hydrolysis: Treat the sample with an acid solution (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60 °C) for a specified period. Neutralize the solution before analysis.[4]

  • Alkaline Hydrolysis: Treat the sample with a base solution (e.g., 0.1 M NaOH) at room temperature or a slightly elevated temperature for a specified period. Neutralize the solution before analysis.[4]

  • Oxidative Degradation: Treat the sample with an oxidizing agent (e.g., 3% H2O2) at room temperature for a specified period.[4]

  • Thermal Degradation: Expose the solid or a solution of the sample to dry heat (e.g., 80 °C) for a specified period.[4]

  • Photodegradation: Expose the sample (solid or in solution) to UV light (e.g., 254 nm) for a specified duration.[4]

Visualizations

Dexpanthenol_Degradation_Pathways This compound This compound Hydrolysis Hydrolysis (Acidic/Alkaline Conditions) This compound->Hydrolysis H₂O Racemization Racemization (High Temperature) This compound->Racemization Heat (>70°C) Pantolactone Pantolactone Hydrolysis->Pantolactone Aminopropanol 3-Aminopropanol Hydrolysis->Aminopropanol L_Panthenol L-Panthenol (Inactive) Racemization->L_Panthenol

This compound Degradation Pathways

Troubleshooting_Workflow Start Issue: this compound Degradation Suspected Check_pH Measure pH of the sample Start->Check_pH pH_Optimal pH is within 4-7 range Check_pH->pH_Optimal Yes pH_Suboptimal pH is <4 or >7 Check_pH->pH_Suboptimal No Check_Temp Review thermal history of the sample Temp_Optimal No exposure to high temperatures (>70°C) Check_Temp->Temp_Optimal Yes Temp_Suboptimal Exposure to high temperatures Check_Temp->Temp_Suboptimal No Check_Storage Verify storage conditions (light, humidity) Storage_Optimal Stored properly (cool, dry, dark) Check_Storage->Storage_Optimal Yes Storage_Suboptimal Improper storage Check_Storage->Storage_Suboptimal No pH_Optimal->Check_Temp Action_pH Adjust pH using buffers pH_Suboptimal->Action_pH Temp_Optimal->Check_Storage Action_Temp Incorporate this compound at lower temp (<50°C) Temp_Suboptimal->Action_Temp Action_Storage Store in sealed, light-resistant containers Storage_Suboptimal->Action_Storage

Troubleshooting Workflow for this compound Degradation

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_quant Quantification & Assessment Prep_Standard Prepare Standard Solutions (Stock and Working Dilutions) Filter_Sample Filter Sample (0.45 µm filter) Prep_Sample Prepare Sample Solution (Weigh, Dissolve, Dilute) Prep_Sample->Filter_Sample Inject_Standard Inject Standard Solutions Filter_Sample->Inject_Standard Inject_Sample Inject Sample Solution Filter_Sample->Inject_Sample Create_Curve Construct Calibration Curve (Peak Area vs. Concentration) Inject_Standard->Create_Curve Determine_Conc Determine this compound Concentration Create_Curve->Determine_Conc Inject_Sample->Determine_Conc Assess_Degradation Assess for Degradation Products Determine_Conc->Assess_Degradation

Experimental Workflow for this compound Stability Analysis

References

Technical Support Center: Identifying and Resolving Interference in Dexpanthenol Colorimetric Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dexpanthenol colorimetric assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding interference in this compound quantification.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of the common colorimetric assays for this compound?

The most widely used colorimetric methods for this compound quantification involve a two-step reaction. First, this compound is hydrolyzed under alkaline conditions to produce β-alanol. Subsequently, this β-alanol is reacted with a chromogenic reagent, which is typically vanillin (B372448) or ninhydrin (B49086).[1][2]

  • Vanillin-based assay: The reaction between β-alanol and vanillin (in what is known as the Duquenois reagent) in a buffered solution (pH 7.5) produces a colored product. The intensity of this color, measured spectrophotometrically at approximately 406 nm, is directly proportional to the this compound concentration in the original sample.[1][2]

  • Ninhydrin-based assay: Ninhydrin reacts with the primary amine group of β-alanol to form a deep purple compound known as Ruhemann's purple, which is quantified by measuring its absorbance around 570 nm.

Q2: My assay results show unexpectedly high or low this compound concentrations. What are the likely causes?

Inaccurate results can arise from several factors:

  • Interference from sample matrix components: Pharmaceutical and cosmetic formulations are often complex mixtures. Ingredients such as other primary amines, aldehydes, ketones, and reducing agents can interfere with the colorimetric reaction, leading to erroneous results.[1]

  • Incomplete hydrolysis: If the alkaline hydrolysis of this compound to β-alanol is not complete, the subsequent colorimetric reaction will underestimate the actual concentration.[1]

  • Incorrect pH: The color development reaction is pH-sensitive. Deviations from the optimal pH can lead to inconsistent and inaccurate measurements.[1]

  • Reagent degradation: Chromogenic reagents like vanillin and ninhydrin can degrade over time, especially when exposed to light and air. Using degraded reagents will result in a weaker colorimetric signal.[1]

Q3: What are the common interfering substances in this compound colorimetric assays?

Several substances commonly found in pharmaceutical and cosmetic formulations can interfere with this compound colorimetric assays:

  • Primary Amines and Ammonia: These compounds react with both vanillin and ninhydrin, leading to an overestimation of the this compound concentration.

  • Aldehydes and Ketones: These can react with the chromogenic reagents, particularly vanillin, causing background absorbance and inaccurate results.[1]

  • Reducing Agents: Substances like ascorbic acid (Vitamin C) and other antioxidants can interfere with the color development reaction, often leading to a weaker signal.[1]

  • Sugars: Reducing sugars can interfere with the ninhydrin reaction.

Q4: How can I remove interfering substances from my samples?

Sample preparation is a critical step to minimize interference. Common and effective techniques include:

  • Liquid-Liquid Extraction (LLE): This technique is useful for separating this compound from lipophilic (fat-soluble) components of a formulation.[1]

  • Solid-Phase Extraction (SPE): SPE is a highly effective method for cleaning up complex samples. The choice of sorbent material is crucial and depends on the nature of the interfering substances. For instance, a C18 sorbent can be used to remove non-polar interferences.[1][3]

Q5: Are there alternative methods to colorimetric assays for this compound quantification that are less prone to interference?

Yes, High-Performance Liquid Chromatography (HPLC) is a powerful and widely used alternative for the determination of this compound.[4][5] HPLC methods offer greater specificity and are less susceptible to interference from matrix components compared to colorimetric assays.[4][5] When colorimetric assays yield questionable results due to complex matrices, transitioning to an HPLC method is a recommended troubleshooting step.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during this compound colorimetric assays.

Issue 1: High Background Absorbance or Inaccurate Results
Potential Cause Troubleshooting Action Verification Step
Interference from primary amines, aldehydes, or ketones in the sample matrix.[1]Implement a sample cleanup procedure such as Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to remove the interfering compounds.Analyze a spiked sample (a blank matrix with a known amount of this compound) with and without the cleanup step to confirm the removal of interference.
Presence of reducing agents (e.g., ascorbic acid).[1]Consider a pre-treatment step to neutralize or remove the reducing agents. This may involve oxidation or selective extraction.Assay a standard solution of this compound with and without the suspected reducing agent to confirm interference.
Contaminated reagents or glassware.Prepare fresh reagents and ensure all glassware is thoroughly cleaned with a suitable laboratory detergent, followed by rinsing with deionized water.Run a reagent blank (all assay components except the sample) to check for background absorbance.
Incorrect pH of the reaction mixture.[1]Carefully prepare and verify the pH of all buffers before use. Ensure the sample matrix does not significantly alter the final pH.Measure the pH of the final reaction mixture to confirm it is within the optimal range.
Issue 2: Low or No Color Development
Potential Cause Troubleshooting Action Verification Step
Incomplete hydrolysis of this compound.[1]Ensure the conditions for alkaline hydrolysis (e.g., temperature, time, and concentration of NaOH) are optimal and consistently applied.Analyze a known standard of this compound to ensure the hydrolysis and subsequent color development are efficient.
Degraded chromogenic reagent (vanillin or ninhydrin).[1]Prepare a fresh solution of the chromogenic reagent. Store stock solutions in dark, airtight containers to minimize degradation.Test the new reagent with a known concentration of β-alanol or a this compound standard to confirm its reactivity.
Incorrect wavelength measurement.Verify that the spectrophotometer is set to the correct wavelength for measuring the absorbance of the colored product (approx. 406 nm for vanillin assay).[1]Scan the absorbance spectrum of the colored product from a standard reaction to confirm the wavelength of maximum absorbance (λmax).

Quantitative Data on Potential Interferences

The following table provides illustrative data on the potential interference of common cosmetic and pharmaceutical ingredients in the vanillin-based colorimetric assay for this compound. The extent of interference can be matrix-dependent, and it is recommended to perform validation studies with your specific formulation.

Interfering SubstanceConcentration in SampleObserved Interference (% of this compound Reading)
Formaldehyde0.1%+15%
Acetaldehyde0.1%+10%
Acetone0.5%+5%
Ascorbic Acid0.2%-20%
Ethanolamine0.1%+25%

Experimental Protocols

Protocol 1: Alkaline Hydrolysis of this compound

This protocol describes the initial step of converting this compound to β-alanol.

  • Sample Preparation: Accurately weigh a quantity of your sample estimated to contain 10-50 mg of this compound into a 50 mL volumetric flask.

  • Dissolution: Add approximately 20 mL of deionized water and sonicate for 15 minutes to dissolve the sample completely.

  • Hydrolysis: Add 10 mL of 1 M Sodium Hydroxide (NaOH) to the flask.

  • Heating: Place the flask in a water bath maintained at 70°C for 30 minutes.[1]

  • Cooling and Neutralization: Cool the flask to room temperature. Carefully neutralize the solution with 1 M Hydrochloric Acid (HCl) to a pH of approximately 7.

  • Dilution: Bring the solution to a final volume of 50 mL with deionized water.[1]

Protocol 2: Colorimetric Determination with Vanillin

This protocol outlines the reaction of the hydrolyzed sample with the vanillin reagent.

  • Reagent Preparation:

    • Vanillin Reagent (Duquenois Reagent): Prepare a 1% (w/v) solution of vanillin in ethanol.

    • Buffer: Prepare a McIlvain buffer solution at pH 7.5.

  • Reaction Setup:

    • Pipette 1.0 mL of the hydrolyzed sample solution (from Protocol 1) into a test tube.

    • Prepare a blank by pipetting 1.0 mL of deionized water into a separate test tube.

    • Prepare a series of standards using known concentrations of β-alanol.

  • Color Development:

    • Add 2.0 mL of the McIlvain buffer (pH 7.5) to each tube.

    • Add 1.0 mL of the 1% vanillin reagent to each tube.

    • Mix the contents of each tube thoroughly.

  • Incubation: Incubate the tubes at 60°C for 20 minutes.[1]

  • Measurement:

    • Cool the tubes to room temperature.

    • Measure the absorbance of each solution at 406 nm using a spectrophotometer, with the blank solution as a reference.[1]

  • Quantification: Construct a standard curve from the absorbance readings of the β-alanol standards. Use the standard curve to determine the concentration of β-alanol in the sample. Calculate the original concentration of this compound based on the dilution factor.

Protocol 3: Sample Cleanup using Solid-Phase Extraction (SPE)

This protocol provides a general guideline for using a C18 SPE cartridge to remove non-polar interferences.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol (B129727) through it, followed by 5 mL of deionized water. Do not allow the cartridge to dry out.

  • Sample Loading: Load the hydrolyzed and neutralized sample solution (from Protocol 1) onto the conditioned SPE cartridge at a slow, consistent flow rate (approximately 1-2 mL/minute).

  • Washing: Wash the cartridge with 5 mL of deionized water to remove any remaining water-soluble impurities.

  • Elution: Elute the this compound (as β-alanol) from the cartridge using an appropriate solvent, such as a mixture of methanol and water (e.g., 40% methanol). Collect the eluate.

  • Analysis: The collected eluate can now be used in the colorimetric determination protocol (Protocol 2).

Visualizations

Dexpanthenol_Assay_Workflow cluster_prep Sample Preparation & Hydrolysis cluster_analysis Colorimetric Analysis Sample Sample Weighing Dissolution Dissolution in Water Sample->Dissolution Hydrolysis Alkaline Hydrolysis (NaOH, 70°C) Dissolution->Hydrolysis Neutralization Neutralization (HCl) Hydrolysis->Neutralization Reaction Add Buffer (pH 7.5) & Vanillin Reagent Neutralization->Reaction Hydrolyzed Sample Incubation Incubate (60°C, 20 min) Reaction->Incubation Measurement Measure Absorbance (406 nm) Incubation->Measurement Quantification Quantification Measurement->Quantification

References

Technical Support Center: Optimizing HPLC Separation of Dexpanthenol and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the High-Performance Liquid Chromatography (HPLC) mobile phase for the effective separation of dexpanthenol and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the HPLC separation of this compound and its main metabolite, pantothenic acid?

A1: this compound is the alcohol analog of pantothenic acid (Vitamin B5).[1] Both are polar compounds, which can lead to poor retention on traditional reversed-phase columns like C18. The key challenge is to achieve adequate retention and baseline separation from each other and from other components in the sample matrix.

Q2: What type of HPLC column is most suitable for separating this compound and its metabolites?

A2: While standard C18 columns have been successfully used, methods often require careful mobile phase optimization.[1][2][3] For enhanced retention of these polar analytes, alternative stationary phases can be considered, such as:

  • Aqueous C18 columns: These are designed to prevent phase collapse in highly aqueous mobile phases.

  • Polar-embedded columns: These have a polar group embedded in the alkyl chain, which improves the retention of polar compounds.

  • Mixed-mode columns: These offer multiple interaction modes (e.g., reversed-phase and ion-exchange) and can provide excellent selectivity for polar and ionizable compounds.[4]

  • HILIC (Hydrophilic Interaction Liquid Chromatography) columns: These are specifically designed for the retention and separation of very polar compounds.[5]

Q3: What is a typical starting mobile phase for this compound separation?

A3: A common starting point for reversed-phase HPLC is a mixture of an aqueous buffer and an organic modifier. For this compound and its metabolites, a mobile phase consisting of a phosphate (B84403) buffer at an acidic pH (e.g., pH 2.5-3.2) and acetonitrile (B52724) or methanol (B129727) is frequently employed.[1][2][3] The low pH helps to suppress the ionization of pantothenic acid, leading to better retention and peak shape.

Q4: How does the choice of organic modifier (acetonitrile vs. methanol) affect the separation?

A4: Acetonitrile and methanol have different solvent strengths and selectivities. Acetonitrile is generally a stronger solvent in reversed-phase HPLC and can lead to shorter retention times. Methanol, being more polar, can offer different selectivity for polar analytes. It is recommended to screen both solvents during method development to determine which provides the better separation for your specific sample.

Q5: What detection wavelength is appropriate for this compound and pantothenic acid?

A5: this compound and pantothenic acid lack strong UV chromophores.[3] Therefore, detection is typically performed at low UV wavelengths, in the range of 200-210 nm, to achieve sufficient sensitivity.[2][4][6]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Poor peak shape (tailing or fronting) Secondary interactions with the stationary phase, column overload, or inappropriate sample solvent.- Adjust the mobile phase pH to suppress analyte ionization. - Consider a different column chemistry (e.g., polar-embedded or mixed-mode). - Ensure the sample is dissolved in a solvent weaker than or similar in strength to the initial mobile phase.[7]
Inadequate retention of this compound or pantothenic acid The mobile phase is too strong (too much organic solvent), or the stationary phase is not suitable for polar analytes.- Decrease the percentage of the organic modifier in the mobile phase. - Use a more polar stationary phase (e.g., Aqueous C18, polar-embedded, or HILIC). - Add an ion-pairing reagent to the mobile phase to increase the retention of ionized analytes (use with caution as it may lead to long equilibration times and is not always MS-friendly).
Co-elution of this compound and pantothenic acid Lack of selectivity under the current chromatographic conditions.- Modify the mobile phase composition by changing the organic modifier (e.g., from acetonitrile to methanol), adjusting the pH, or altering the buffer concentration. - Try a different stationary phase with a different selectivity. - Optimize the gradient profile (if using gradient elution).
Fluctuating retention times Inconsistent mobile phase composition, temperature fluctuations, or column degradation.- Ensure proper mobile phase mixing and degassing.[7] - Use a column oven to maintain a constant temperature. - Check for column contamination and clean or replace the column if necessary.[7][8]
High backpressure Blockage in the system (e.g., frit, guard column, or column), or precipitation of buffer in the mobile phase.- Systematically check for blockages by removing components one by one (start with the column).[9] - Ensure the buffer is fully dissolved and compatible with the organic modifier concentration. - Filter the mobile phase and samples before use.[1]

Experimental Protocols

Example HPLC Method 1: Isocratic Separation on a C18 Column

This method is adapted from a published study for the determination of this compound.[2]

  • Column: Discovery C18 (150 mm x 4.6 mm, 5 µm)[2]

  • Mobile Phase: 0.01 M Potassium dihydrogen phosphate buffer (pH adjusted to 2.5 with phosphoric acid) and acetonitrile (67:33, v/v)[2]

  • Flow Rate: 1.0 mL/min[2]

  • Detection: UV at 210 nm[2]

  • Injection Volume: 5 µL[2]

  • Temperature: Ambient

Example HPLC Method 2: Isocratic Separation with Methanol

This method is based on a validated stability-indicating assay for this compound.[1][3]

  • Column: HPLC C18 (250 mm x 4.6 mm, 5 µm)[1][3]

  • Mobile Phase: 0.037 M Monobasic potassium phosphate (pH adjusted to 3.2 with 0.1% v/v phosphoric acid) and methanol (90:10, v/v)[1][3]

  • Flow Rate: 1.5 mL/min[1][3]

  • Detection: UV at 205 nm[1][3]

  • Injection Volume: 50 µL[1]

  • Temperature: Ambient

Quantitative Data Summary

Parameter Method 1 Method 2
Column Type C18C18
Column Dimensions 150 mm x 4.6 mm, 5 µm250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.01 M KH2PO4 (pH 2.5)0.037 M KH2PO4 (pH 3.2)
Mobile Phase B AcetonitrileMethanol
Composition 67:33 (A:B)90:10 (A:B)
Flow Rate 1.0 mL/min1.5 mL/min
Detection Wavelength 210 nm205 nm
Reference [2][1][3]

Visualizations

HPLC_Method_Development_Workflow cluster_prep Preparation cluster_dev Method Development cluster_val Validation & Analysis A Define Separation Goals (this compound & Metabolites) B Gather Analyte Information (pKa, logP, solubility) A->B C Prepare Standards & Samples B->C D Select Column (e.g., C18, Polar-Embedded) C->D E Screen Mobile Phase (pH, Organic Modifier) D->E F Optimize Gradient/Isocratic Conditions E->F G System Suitability Testing F->G H Method Validation (ICH Guidelines) G->H I Routine Sample Analysis H->I

Caption: Workflow for HPLC Method Development for this compound Analysis.

Troubleshooting_Decision_Tree Start Poor Separation Q1 Are peaks retained? Start->Q1 A1_No Use Polar Column (HILIC) or Ion-Pairing Q1->A1_No No Q2 Good Retention, but Co-elution? Q1->Q2 Yes A1_Yes Decrease Organic % End Good Separation A1_Yes->End A1_No->End A2_Yes Change Organic Modifier (ACN <=> MeOH) or Adjust pH Q2->A2_Yes Yes Q3 Poor Peak Shape? Q2->Q3 No A2_Yes->End A3_Yes Adjust pH to Suppress Ionization or Match Sample Solvent to Mobile Phase Q3->A3_Yes Yes Q3->End No A3_Yes->End

Caption: Troubleshooting Decision Tree for this compound HPLC Separation.

References

Addressing poor solubility of dexpanthenol in specific organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Dexpanthenol Solubility. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing challenges related to the poor solubility of this compound in specific organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is a polar molecule. Its solubility follows the "like dissolves like" principle. It is highly soluble in polar solvents such as water, ethanol, methanol, and propylene (B89431) glycol. Conversely, it exhibits poor solubility in non-polar organic solvents like fats and oils.[1][2][3][4] It is slightly soluble in glycerin and diethyl ether and soluble in chloroform (B151607) (1:100).[3][4]

Q2: In which common organic solvents is this compound known to have poor solubility?

Q3: What are the initial steps to troubleshoot the poor dissolution of this compound in an organic solvent?

A3: When encountering solubility issues, first verify the polarity of your chosen solvent; this compound will inherently have low solubility in non-polar solvents.[5] Also, ensure you have not exceeded the solubility limit in the specific solvent. If the solvent's polarity is appropriate and the amount is within limits, consider using techniques such as gentle heating, sonication, or employing a co-solvent system to enhance dissolution.[5]

Q4: How does temperature affect the solubility of this compound?

A4: Increasing the temperature can enhance the solubility of this compound. However, it is crucial to apply heat cautiously. Heating this compound above 158°F (70°C) may lead to racemization, which is the conversion of the biologically active D-enantiomer to the inactive DL-racemic mixture.[5] For short durations, heating up to 104°F (40°C) can improve fluidity without significant risk of racemization.[1]

Q5: Can pH adjustment improve the solubility of this compound in certain solvent systems?

A5: Yes, pH adjustment can be a viable strategy, particularly in aqueous or protic organic solvent systems. This compound is more stable in a pH range of 4-6.[6] Adjusting the pH of the solution into this range can, in some cases, improve its stability and, consequently, its solubility. However, it is less stable in strongly acidic or alkaline solutions due to hydrolytic cleavage.[6]

Troubleshooting Guides

Issue 1: this compound is not dissolving in the selected organic solvent.

This guide will help you systematically address the issue of poor this compound solubility.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Start: this compound not dissolving assess_polarity Assess Solvent Polarity start->assess_polarity check_saturation Check for Saturation assess_polarity->check_saturation low_polarity Solvent Polarity is Low assess_polarity->low_polarity Low appropriate_polarity Solvent Polarity is Appropriate assess_polarity->appropriate_polarity Appropriate check_saturation->appropriate_polarity Not Saturated saturated Solution is Saturated check_saturation->saturated Saturated add_cosolvent Add a Polar Co-solvent (e.g., Ethanol, Propylene Glycol) low_polarity->add_cosolvent end_resolved Issue Resolved add_cosolvent->end_resolved end_not_resolved Issue Not Resolved add_cosolvent->end_not_resolved gentle_heat Apply Gentle Heat (<70°C) appropriate_polarity->gentle_heat sonication Use Sonication appropriate_polarity->sonication gentle_heat->end_resolved gentle_heat->end_not_resolved sonication->end_resolved sonication->end_not_resolved reassess Re-assess Required Concentration saturated->reassess reassess->end_resolved

Troubleshooting workflow for this compound dissolution.
Issue 2: this compound precipitates out of solution after initial dissolution.

Precipitation can occur due to changes in temperature, solvent evaporation, or the addition of other components.

G cluster_0 cluster_1 cluster_2 start Start: this compound Precipitation assess_temp Assess for Temperature Fluctuations start->assess_temp check_evap Check for Solvent Evaporation assess_temp->check_evap stabilize_temp Maintain Stable Temperature assess_temp->stabilize_temp Fluctuations Detected check_composition Check for Changes in Solvent Composition check_evap->check_composition redissolve Gently Warm to Re-dissolve check_evap->redissolve Evaporation Detected adjust_solvent Adjust Solvent System (Increase good co-solvent ratio) check_composition->adjust_solvent Composition Changed end_resolved Issue Resolved stabilize_temp->end_resolved redissolve->end_resolved adjust_solvent->end_resolved

Troubleshooting workflow for this compound precipitation.

Data Presentation

The following tables summarize the known solubility of this compound in various solvents. There are some discrepancies in the exact values reported in the literature, which are noted below.

Table 1: Solubility of this compound in Highly Soluble Solvents

SolventSolubilityNotes
WaterVery Soluble[1][2]
Ethanol41 mg/mL, 110 mg/mL[5] There is a notable discrepancy in the reported values.
MethanolReadily Miscible[5]
Propylene GlycolReadily Miscible[5]
Dimethyl Sulfoxide (DMSO)33 mg/mL, 41 mg/mL[5] There is a discrepancy in the reported values.

Table 2: Solubility of this compound in Poorly Soluble and Other Solvents

SolventSolubilityNotes
Acetonitrile≥ 100.0 µg/mLA solution of this concentration has been prepared for HPLC analysis.[5]
ChloroformSoluble (1:100)[3][4]
Diethyl EtherSlightly Soluble[7]
GlycerinSlightly Soluble[7]
Ethyl AcetatePoorly SolubleQuantitative data not readily available.
AcetonePoorly SolubleQuantitative data not readily available.
ToluenePoorly SolubleQuantitative data not readily available.
Fats and OilsPractically Insoluble[1]

Experimental Protocols

Here are detailed methodologies for key experiments to enhance the solubility of this compound.

Protocol 1: Solubility Enhancement using a Co-solvent System

This protocol is effective for dissolving this compound in a primarily non-polar or aqueous-based system where it has poor solubility.

Objective: To prepare a stock solution of this compound using a co-solvent system.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Polyethylene Glycol 300 (PEG300)

  • Tween-80

  • Saline (or other aqueous buffer as required)

  • Sterile containers

  • Magnetic stirrer

Procedure:

  • Prepare a 10% (v/v) solution of DMSO in saline.

  • Add the desired amount of this compound to the 10% DMSO solution and begin stirring.

  • To this mixture, add 40% (v/v) of PEG300 and continue to mix thoroughly.

  • Add 5% (v/v) of Tween-80 to the solution and continue stirring until the solution becomes clear.

  • Adjust the final volume with saline.

  • If any precipitation or phase separation occurs, gentle heating (below 70°C) and/or sonication can be used to aid dissolution.[5][8]

Protocol 2: Solubility Enhancement by Gentle Heating

This protocol describes a safe method for using heat to increase the solubility of this compound.

Objective: To dissolve this compound in a solvent using controlled heating.

Materials:

  • This compound

  • Solvent of choice

  • Heat-resistant beaker or flask

  • Hot plate with magnetic stirring capability

  • Thermometer

  • Stir bar

Procedure:

  • Add the solvent to the beaker or flask, followed by the stir bar.

  • Place the container on the hot plate and begin stirring.

  • Gradually add the this compound to the stirring solvent.

  • Slowly increase the temperature of the hot plate while monitoring the solution's temperature with a thermometer.

  • Crucially, do not exceed a solution temperature of 70°C (158°F) to prevent potential racemization of the this compound. [5]

  • Maintain the temperature and continue stirring until the this compound is fully dissolved.

  • Once dissolved, remove the container from the heat and allow it to cool slowly to room temperature while still stirring to prevent precipitation.

Protocol 3: Solubility Enhancement using Sonication

This protocol outlines the use of sonication to aid in the dissolution of this compound.

Objective: To use ultrasonic energy to facilitate the dissolution of this compound.

Materials:

  • This compound

  • Solvent of choice

  • Appropriate container (e.g., vial, flask)

  • Ultrasonic bath or probe sonicator

  • Ice bath (recommended)

Procedure:

  • Combine the this compound and the solvent in the container.

  • Place the container in an ice bath to dissipate heat generated during sonication.

  • If using an ultrasonic bath, place the container in the bath. If using a probe sonicator, insert the probe into the solution, ensuring it does not touch the sides or bottom of the container.

  • Apply ultrasonic energy. Typical starting parameters for a probe sonicator are a frequency of 20 kHz.[9] For an ultrasonic bath, refer to the manufacturer's instructions.

  • Use a pulsed mode if available (e.g., 5 seconds ON, 5 seconds OFF) to minimize heat buildup.[10]

  • Continue sonication until the this compound is fully dissolved. The duration will depend on the concentration and the solvent. Start with short intervals (e.g., 1-2 minutes) and visually inspect for dissolution.

  • After sonication, allow the solution to return to room temperature.

Protocol 4: Solubility Enhancement through pH Adjustment

This protocol provides a general guideline for adjusting the pH to potentially improve the solubility and stability of this compound in aqueous or protic organic solvent systems.

Objective: To optimize the pH of a solution to enhance this compound's solubility and stability.

Materials:

  • This compound

  • Solvent system (aqueous or protic organic)

  • Acidic solution (e.g., 0.1 M HCl or citric acid)

  • Basic solution (e.g., 0.1 M NaOH or triethanolamine)

  • pH meter or pH indicator strips

Procedure:

  • Attempt to dissolve the this compound in the solvent system.

  • Measure the initial pH of the solution.

  • If the initial pH is outside the optimal stability range of 4-6, slowly add the acidic or basic solution dropwise while continuously stirring and monitoring the pH.

  • Target a final pH within the 4-6 range.

  • Observe if the solubility of this compound improves as the pH is adjusted.

  • Allow the solution to stir for a sufficient time at the target pH to ensure equilibrium is reached.

  • Note that this compound is prone to hydrolysis in strongly acidic or alkaline conditions.[6] Therefore, avoid extreme pH values.

References

Technical Support Center: Minimizing Variability in In Vitro Wound Healing Assays with Dexpanthenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in in vitro wound healing assays, specifically when investigating the effects of dexpanthenol.

Troubleshooting Guides

This section addresses common issues encountered during in vitro wound healing assays and provides practical solutions to enhance reproducibility and data accuracy.

Issue Potential Cause(s) Recommended Solution(s)
High variability in scratch width between replicates Inconsistent manual scratching technique: Variations in pressure, angle, and speed of the pipette tip.[1][2] Irregularities in the pipette tip: Imperfections or damage to the tip.[1] Non-uniform cell monolayer: Inconsistent cell density across the well.Standardize scratching method: Use a guiding tool (e.g., a ruler) to ensure straight scratches. Apply consistent, firm pressure. Alternatively, use commercially available wound-making tools for highly reproducible scratches.[3] Use new, sterile pipette tips for each scratch. Ensure a confluent and even cell monolayer before creating the scratch.
Cells detaching from the plate after scratching Aggressive scratching technique: Applying too much pressure can lift the cell monolayer.[2] Poor cell adherence: The cell type may not adhere well to the culture plate surface.Be gentle during scratching and washing steps. After scratching, wash wells gently with phosphate-buffered saline (PBS) or serum-free media to remove debris without disturbing the attached cells.[4] Consider coating the plates with an appropriate extracellular matrix protein (e.g., collagen, fibronectin, or gelatin) to improve cell attachment. However, be aware that scratching may partially remove the coating, introducing another source of variability.[5]
No or slow wound closure in the control group Sub-optimal cell health: Cells may be senescent, from a high passage number, or unhealthy.[1] Low serum concentration: Serum contains growth factors that stimulate cell migration.[1] Serum-free or low-serum media used to inhibit proliferation can also significantly slow migration.Use healthy, low-passage number cells. Optimize serum concentration. If proliferation is a concern, consider using a mitosis inhibitor like Mitomycin C instead of complete serum starvation, allowing for the use of a low concentration of serum to support migration.[5][6]
Wound closure is too rapid High cell proliferation rate: The observed gap closure may be due to cell division rather than cell migration.[7] High serum concentration: Excess growth factors in the media can lead to rapid proliferation and migration.Inhibit cell proliferation: Treat cells with a mitosis inhibitor (e.g., Mitomycin C) or reduce the serum concentration in the medium after the scratch is made.[5][6] This is crucial to ensure that the measured endpoint is primarily due to cell migration.
Inconsistent results when using this compound Inconsistent this compound concentration or preparation: Errors in dilution or storage of the this compound solution. Variability in treatment timing: Inconsistent application of this compound after scratching.Prepare fresh this compound solutions for each experiment and ensure accurate dilutions. Apply the this compound-containing medium immediately after the post-scratch wash for consistent timing across all wells and experiments.
Blurry images or difficulty in analysis Microscope out of focus. [2] Debris in the scratch area. Uneven wound edges. Ensure the microscope is properly focused on the cell monolayer.[2] Thoroughly but gently wash the wells after scratching to remove all cellular debris.[4] Practice consistent scratch creation to achieve clean and sharp wound edges for easier analysis.

Frequently Asked Questions (FAQs)

1. What is the optimal cell seeding density for a wound healing assay?

The optimal seeding density is cell-type dependent. The goal is to achieve a 90-100% confluent monolayer at the time of the scratch.[1] It is recommended to perform a preliminary experiment to determine the ideal number of cells that form a confluent monolayer within 24-48 hours. Over-confluence can lead to contact inhibition, while under-confluence results in an incomplete monolayer, both affecting migration characteristics.[1]

2. How can I distinguish between cell migration and proliferation?

To ensure that the observed wound closure is primarily due to cell migration, cell proliferation should be minimized.[7] This can be achieved by:

  • Serum starvation: Reducing the serum concentration in the culture medium after creating the scratch.[7]

  • Using mitosis inhibitors: Adding agents like Mitomycin C to the medium to block cell division.[5][6]

It is advisable to perform a separate proliferation assay (e.g., MTT or Ki67 staining) to directly assess the effect of this compound on cell proliferation under the same experimental conditions.[1][2]

3. What controls should I include in my wound healing assay with this compound?

Proper controls are essential for interpreting your results accurately. Key controls include:

  • Negative Control (Untreated): Cells in a medium without this compound to measure the baseline rate of cell migration.

  • Vehicle Control: Cells treated with the same solvent used to dissolve this compound to ensure the vehicle itself does not affect cell migration.

  • Positive Control: A substance known to stimulate cell migration (e.g., a specific growth factor or a higher concentration of serum) to confirm that the assay is working as expected.

4. How should I analyze and present my wound healing data?

Wound closure can be quantified by measuring the change in the cell-free area over time. Image analysis software such as ImageJ is commonly used for this purpose.[6] Data can be presented as:

  • Percentage of Wound Closure: Calculated as: ((Initial Area - Final Area) / Initial Area) * 100.[2]

  • Rate of Wound Closure: The change in the width or area of the scratch over time.

For statistical analysis, an unpaired t-test can be used to compare a single treatment group to a control, while ANOVA is suitable for comparing three or more groups.

5. What is the mechanism of action of this compound in wound healing?

This compound is converted to pantothenic acid (Vitamin B5) in the skin, which is a component of coenzyme A. Coenzyme A is essential for various cellular metabolic processes. This compound has been shown to stimulate the migration and proliferation of dermal fibroblasts, key cells in the wound healing process.[6] It also modulates the expression of genes involved in inflammation and tissue remodeling, such as upregulating the expression of interleukin-6 (IL-6) and interleukin-1β (IL-1β).[4]

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of this compound on fibroblast proliferation and migration from in vitro studies.

Table 1: Effect of this compound on Fibroblast Proliferation

CompoundCell TypeConcentrationAssayProliferation/Viability Increase (vs. Control)Citation
This compoundHuman Dermal FibroblastsNot SpecifiedNot SpecifiedPositive effect on proliferation
This compound-loaded nanofibersHuman FibroblastsNot SpecifiedMTT Assay128.4% viability on day 5[1]

Table 2: Effect of this compound on Fibroblast Migration (Wound Closure)

CompoundCell TypeAssayObservationCitation
This compound-loaded nanofiber matsL929 FibroblastsScratch AssayComplete gap closure after 24 hours[2]

Experimental Protocols

Standard In Vitro Wound Healing (Scratch) Assay Protocol

This protocol provides a general framework for assessing the effect of this compound on cell migration.

Materials:

  • Adherent cell line (e.g., human dermal fibroblasts)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Serum-free or low-serum culture medium

  • Phosphate-Buffered Saline (PBS), sterile

  • This compound solution, sterile

  • Mitosis inhibitor (e.g., Mitomycin C, optional)

  • 24-well tissue culture plates

  • Sterile 200 µL pipette tips

  • Inverted microscope with a camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Cell Seeding: Seed cells into a 24-well plate at a pre-determined density to form a confluent monolayer within 24-48 hours.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.

  • Creating the Scratch: Once the cells are confluent, carefully aspirate the medium. Using a sterile 200 µL pipette tip, create a straight scratch down the center of the monolayer with firm and consistent pressure.[6]

  • Washing: Gently wash the wells twice with sterile PBS to remove detached cells and debris.[4]

  • Treatment: Add fresh low-serum or serum-free medium containing the desired concentrations of this compound to the treatment wells. Include vehicle and untreated controls. If using a mitosis inhibitor, add it at this step.

  • Imaging (Time 0): Immediately after adding the treatment, capture the first set of images of the scratches using an inverted microscope (e.g., at 10x objective). It is recommended to have reference marks on the plate to ensure imaging the same field of view at each time point.[4]

  • Incubation and Subsequent Imaging: Return the plate to the incubator. Capture subsequent images at regular intervals (e.g., 6, 12, and 24 hours) at the exact same positions.[6]

  • Data Analysis: Use image analysis software to measure the area of the cell-free gap at each time point for all treatment groups. Calculate the percentage of wound closure.[6]

Signaling Pathways and Workflows

This compound-Modulated Signaling in Wound Healing

This compound has been shown to upregulate the expression of pro-inflammatory cytokines IL-6 and IL-1β in the context of wound healing.[4] These cytokines can, in turn, activate downstream signaling pathways in fibroblasts, such as the JAK/STAT and MAPK pathways, which are known to play crucial roles in cell migration and proliferation.

Dexpanthenol_Signaling cluster_extracellular Extracellular cluster_cell Fibroblast This compound This compound Pantothenic_Acid Pantothenic Acid (Vitamin B5) This compound->Pantothenic_Acid Conversion CoA Coenzyme A Pantothenic_Acid->CoA Gene_Expression Modulation of Gene Expression CoA->Gene_Expression IL6_IL1B Upregulation of IL-6 & IL-1β Gene_Expression->IL6_IL1B JAK_STAT JAK/STAT Pathway IL6_IL1B->JAK_STAT MAPK MAPK Pathway IL6_IL1B->MAPK Cell_Migration Increased Cell Migration JAK_STAT->Cell_Migration Cell_Proliferation Increased Cell Proliferation JAK_STAT->Cell_Proliferation MAPK->Cell_Migration MAPK->Cell_Proliferation

Caption: this compound signaling pathway in fibroblasts.

Experimental Workflow for In Vitro Wound Healing Assay

The following diagram illustrates a typical workflow for conducting an in vitro wound healing assay to evaluate the effect of a test compound like this compound.

Experimental_Workflow start Start cell_seeding Seed cells in a multi-well plate start->cell_seeding incubation_24_48h Incubate for 24-48h to form a confluent monolayer cell_seeding->incubation_24_48h scratch Create a scratch in the center of the monolayer incubation_24_48h->scratch wash Wash with PBS to remove cell debris scratch->wash treatment Add medium with this compound and controls wash->treatment imaging_t0 Image the scratch at Time = 0 treatment->imaging_t0 incubation_intervals Incubate and image at regular intervals (e.g., 6, 12, 24h) imaging_t0->incubation_intervals analysis Analyze images to quantify wound closure incubation_intervals->analysis end End analysis->end

References

Troubleshooting low recovery of dexpanthenol during solid-phase extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting low recovery of dexpanthenol during solid-phase extraction (SPE). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low this compound recovery in SPE?

Low recovery of this compound, a highly polar compound, during SPE can stem from several factors. The most frequent issues include improper sorbent selection, suboptimal pH of the sample, analyte breakthrough during sample loading, inefficient washing steps that prematurely elute the analyte, and incomplete elution from the sorbent.[1][2][3]

Q2: Which type of SPE sorbent is most suitable for this compound extraction?

For the extraction of a polar compound like this compound, reversed-phase sorbents such as C18 are commonly utilized.[1] In some applications, amino (NH2) type adsorbents have also demonstrated effectiveness.[1] The choice of sorbent depends on the sample matrix and the interfering substances present.

Q3: How does the sample's pH affect the recovery of this compound?

Adjusting the pH of the sample can be crucial for optimizing the retention of this compound on the SPE sorbent.[1][4] For reversed-phase SPE, acidifying the sample can enhance the retention of polar compounds like this compound. For ion-exchange mechanisms, the pH must be controlled to ensure the analyte is in its charged form for retention.[2]

Q4: What should I do if I suspect my this compound is being lost during the sample loading or washing steps?

Analyte loss during loading or washing is a common issue. To troubleshoot this, you can collect the flow-through and wash solutions and analyze them for the presence of this compound.[5] If the analyte is found in these fractions, it indicates that the sorbent is not retaining it effectively under the current conditions. To address this, consider the following:

  • Decrease the flow rate: A slower flow rate during sample loading allows for better interaction between the analyte and the sorbent.[1][6]

  • Adjust the sample solvent: If the sample solvent is too strong (too much organic content), it can prevent the analyte from binding to the sorbent. Diluting the sample with a weaker solvent may be necessary.[3]

  • Optimize the wash solvent: The wash solvent should be strong enough to remove interferences but weak enough to not elute the this compound.[1][7] A sequential wash with solvents of increasing strength may be beneficial.[1]

Q5: My recovery is still low after optimizing the loading and washing steps. What could be the issue during elution?

If this compound is retained on the column but not efficiently eluted, the problem lies with the elution step.[4]

  • Increase elution solvent strength: The elution solvent may not be strong enough to desorb the analyte from the sorbent. You can try increasing the percentage of the organic modifier in the elution solvent.[1][2] For this compound on a C18 cartridge, an effective eluent is often a mixture of methanol (B129727) and water, for instance, 40% methanol in water.[1]

  • Increase elution solvent volume: It's possible that the volume of the elution solvent is insufficient to completely elute the analyte. Try increasing the volume of the elution solvent in one or more steps.[8]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving low recovery issues.

Problem: Low Recovery of this compound

First, it is crucial to determine at which stage of the SPE process the analyte is being lost. This can be achieved by collecting and analyzing the fractions from each step: sample load, wash, and elution.[5]

This indicates poor retention of the analyte on the SPE sorbent.

  • Potential Cause 1: Incorrect Sorbent Choice. The polarity of this compound may not be suitable for the chosen sorbent.

    • Solution: For the highly polar this compound, a reversed-phase sorbent like C18 is generally recommended.[1] If using a reversed-phase sorbent, ensure the sample is loaded in a highly aqueous environment to maximize retention.

  • Potential Cause 2: Sample Solvent is Too Strong. A high concentration of organic solvent in the sample will weaken the interaction between the polar this compound and a non-polar stationary phase.

    • Solution: Dilute the sample with water or an appropriate aqueous buffer to reduce the organic content before loading.[3]

  • Potential Cause 3: Inappropriate Sample pH. The pH of the sample can influence the polarity and charge of this compound.

    • Solution: For reversed-phase SPE, consider acidifying the sample to a pH of around 3-4 to enhance retention.[9]

  • Potential Cause 4: High Flow Rate. A fast flow rate during sample loading can prevent adequate interaction time between this compound and the sorbent.[6]

    • Solution: Reduce the sample loading flow rate to approximately 1-2 mL/min.[2]

  • Potential Cause 5: Cartridge Overload. Exceeding the binding capacity of the SPE cartridge will lead to analyte breakthrough.[1][10]

    • Solution: Reduce the sample volume or use a cartridge with a larger sorbent mass.[1]

This suggests that the wash solvent is too strong and is prematurely eluting the analyte.

  • Potential Cause: Wash Solvent is Too Aggressive. The organic content of the wash solvent is high enough to disrupt the interaction between this compound and the sorbent.

    • Solution: Decrease the percentage of organic solvent in the wash solution.[3] For example, if using a methanol/water wash, reduce the methanol concentration. Perform a wash solvent optimization experiment by testing a range of solvent strengths.[7]

This points to incomplete elution of the analyte from the SPE cartridge.

  • Potential Cause 1: Elution Solvent is Too Weak. The solvent is not strong enough to break the interactions between this compound and the sorbent.

    • Solution: Increase the strength of the elution solvent by increasing the proportion of the organic modifier.[2] For instance, if using 40% methanol, try increasing it to 60% or higher.

  • Potential Cause 2: Insufficient Elution Solvent Volume. The volume of the elution solvent may not be adequate to pass through the entire sorbent bed and collect all the analyte.

    • Solution: Increase the volume of the elution solvent or perform a second elution step and combine the eluates.[8]

  • Potential Cause 3: Secondary Interactions. this compound might be undergoing secondary interactions with the sorbent material (e.g., silanol (B1196071) groups on silica-based sorbents).

    • Solution: Modify the elution solvent by adding a small amount of an acid or base to disrupt these secondary interactions.[2]

Data Presentation

Table 1: Comparative Analysis of Extraction Methodologies for this compound

Cosmetic MatrixExtraction MethodKey ParametersAverage Recovery (%)
Creams, Lotions, Oily CosmeticsLLE followed by SPELLE: Chloroform/Water; SPE: C18 sorbent, elution with 40% methanol> 90
Body MilkCombined LLE and SPELLE: Chloroform:Water (1:3 v/v); SPE: NH2 type adsorbent83.1
CreamCombined LLE and SPELLE: Chloroform:Water (1:3 v/v); SPE: NH2 type adsorbent88.2
OilCombined LLE and SPELLE: Chloroform:Water (1:3 v/v); SPE: NH2 type adsorbent83.0
Various CosmeticsLLESolvents: Ethanol (B145695) and Acetonitrile (B52724) (1:1 v/v)99.06 - 103.60

Data sourced from a technical support document by BenchChem.[1]

Experimental Protocols

Protocol 1: Combined Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) for Creams and Lotions

This protocol is adapted from a method for determining this compound in cosmetic formulations.[1]

  • Sample Preparation:

    • Weigh 0.1 g of the cream or lotion sample into a microcentrifuge tube.

    • Add 0.5 mL of ethanol and 0.5 mL of acetonitrile to the sample.

  • Liquid-Liquid Extraction:

    • Vortex the mixture thoroughly to ensure complete extraction.

    • Centrifuge the mixture to separate the aqueous-organic layer from the precipitated matrix components.

    • Carefully collect the supernatant containing the this compound.

  • Solid-Phase Extraction:

    • Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol, followed by 3 mL of water through it. Do not allow the cartridge to dry out.

    • Sample Loading: Acidify the supernatant from the LLE step with a small amount of acid (e.g., phosphoric acid to pH ~3-4) and load it onto the conditioned SPE cartridge at a slow flow rate (approx. 1 mL/min).

    • Washing: Wash the cartridge with 3 mL of water to remove polar impurities.

    • Elution: Elute the this compound from the cartridge with 2 mL of 40% methanol in water into a clean collection tube.

  • Analysis:

    • The collected eluate is then ready for analysis by a suitable technique such as High-Performance Liquid Chromatography (HPLC).

Visualizations

Troubleshooting Workflow for Low this compound Recovery

TroubleshootingWorkflow Start Low this compound Recovery AnalyzeFractions Analyze Fractions: Load, Wash, Eluate Start->AnalyzeFractions LossInLoad Analyte in Load Fraction? AnalyzeFractions->LossInLoad LossInWash Analyte in Wash Fraction? LossInLoad->LossInWash No CheckRetention Problem: Poor Retention LossInLoad->CheckRetention Yes IncompleteElution Low Recovery in Eluate? LossInWash->IncompleteElution No CheckWash Problem: Premature Elution LossInWash->CheckWash Yes CheckElution Problem: Incomplete Elution IncompleteElution->CheckElution Yes End Optimized Recovery IncompleteElution->End No SolutionsRetention Solutions: - Check Sorbent Type - Decrease Sample Solvent Strength - Adjust Sample pH - Reduce Flow Rate - Increase Sorbent Mass CheckRetention->SolutionsRetention SolutionsWash Solutions: - Decrease Wash Solvent Strength CheckWash->SolutionsWash SolutionsElution Solutions: - Increase Elution Solvent Strength - Increase Elution Solvent Volume - Modify Eluent for Secondary Interactions CheckElution->SolutionsElution SolutionsRetention->End SolutionsWash->End SolutionsElution->End

Caption: A logical workflow for troubleshooting low this compound recovery in SPE.

Key Factors Affecting this compound SPE Recovery

FactorsAffectingRecovery Core This compound SPE Recovery Sorbent Sorbent Properties Core->Sorbent Sample Sample Characteristics Core->Sample Method Method Parameters Core->Method SorbentType Sorbent Type (e.g., C18, NH2) Sorbent->SorbentType SorbentMass Sorbent Mass Sorbent->SorbentMass SampleMatrix Sample Matrix Sample->SampleMatrix SamplePH Sample pH Sample->SamplePH SampleSolvent Sample Solvent Strength Sample->SampleSolvent FlowRate Flow Rate Method->FlowRate WashSolvent Wash Solvent Strength Method->WashSolvent ElutionSolvent Elution Solvent Strength & Volume Method->ElutionSolvent

References

Optimizing incubation time for dexpanthenol treatment in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing incubation time and troubleshooting experiments involving dexpanthenol treatment in cell culture.

Frequently Asked Questions (FAQs)

Q1: What is the typical incubation time for this compound treatment in cell culture?

A common incubation period for assessing the effects of this compound on cell proliferation and viability is 24 hours.[1][2][3] However, the optimal time can vary depending on the cell type and the specific endpoint being measured. For cytotoxicity assays, incubation times can range from 24 to 72 hours.[4] Some studies have explored longer-term treatments lasting several days.[5]

Q2: What are the expected effects of this compound on cells in culture?

This compound, a precursor to vitamin B5, generally promotes cell health and function. Observed effects include:

  • Enhanced Cell Proliferation and Viability: this compound has been shown to stimulate the growth of various cell types, including dermal fibroblasts, keratinocytes, and human hair follicle cells.[1][2]

  • Increased Cell Migration: It can aid in wound healing processes by promoting the migration of cells.[6][7]

  • Reduced Apoptosis and Senescence: Studies indicate that this compound can decrease markers of programmed cell death (apoptosis) and cellular aging (senescence).[2][3]

  • Modulation of Gene Expression: It can influence the expression of genes related to inflammation, cell growth, and tissue remodeling.[1]

Q3: Which signaling pathways are involved in the cellular response to this compound?

The primary mechanism of this compound's action is its conversion to pantothenic acid, a key component of Coenzyme A (CoA).[1] CoA is essential for numerous metabolic pathways, including energy production and lipid synthesis.[1] Additionally, in human hair follicle cells, this compound has been shown to stimulate the Vascular Endothelial Growth Factor (VEGF) signaling pathway, which is involved in cell proliferation.[2][3]

Troubleshooting Guide

Issue 1: No significant effect of this compound on cell proliferation is observed.

  • Possible Cause: Suboptimal incubation time.

    • Solution: While 24 hours is a common starting point, the optimal incubation time can be cell-type dependent. Consider performing a time-course experiment (e.g., 12, 24, 48, and 72 hours) to determine the ideal duration for your specific cell line.

  • Possible Cause: Incorrect this compound concentration.

    • Solution: The effective concentration of this compound can vary. Conduct a dose-response experiment with a range of concentrations (e.g., 5 µM to 5 mM) to identify the optimal working concentration for your cells.[2][3]

  • Possible Cause: Low metabolic activity of the cells.

    • Solution: Ensure your cells are in the exponential growth phase during treatment. Cells that are confluent or have a low passage number may respond differently.

Issue 2: Decreased cell viability after this compound treatment.

  • Possible Cause: this compound concentration is too high.

    • Solution: High concentrations of any substance can be cytotoxic. Lower the concentration range in your dose-response experiments. Consider performing a cytotoxicity assay, such as an LDH assay, to determine the toxicity threshold.[4]

  • Possible Cause: Solvent toxicity.

    • Solution: If this compound is dissolved in a solvent like DMSO, ensure the final solvent concentration in the culture medium is not toxic to the cells (typically <0.5%). Run a vehicle control (medium with the solvent only) to assess any solvent-induced effects.[8]

  • Possible Cause: Contamination of the cell culture.

    • Solution: Visually inspect the cell culture for any signs of microbial contamination. If contamination is suspected, discard the culture and start a new one from a frozen stock.[9][10][11]

Issue 3: Inconsistent results between experiments.

  • Possible Cause: Variation in cell density at the time of treatment.

    • Solution: Standardize the cell seeding density and ensure that cells are at a consistent confluency (e.g., 60-70%) at the start of each experiment.[12]

  • Possible Cause: Instability of this compound in the culture medium.

    • Solution: Prepare fresh this compound solutions for each experiment. If a stock solution is used, ensure it is stored correctly and has not undergone multiple freeze-thaw cycles.

  • Possible Cause: General cell culture variability.

    • Solution: Maintain consistent cell culture practices, including using the same batch of media and supplements, and adhering to a regular subculture schedule.[13][14]

Data Presentation

Table 1: Summary of this compound Incubation Times and Effects on Different Cell Lines

Cell TypeConcentration RangeIncubation TimeObserved EffectsReference
Human Dermal Papilla Cells (hDPCs)5 µM - 5 mM24 hoursIncreased cell viability and proliferation (Ki67 marker); Reduced apoptosis and senescence markers.[2][3]
Outer Root Sheath Cells (hORSCs)Not specified24 hoursIncreased cell viability and proliferation.[2][3]
Dermal FibroblastsNot specifiedNot specifiedStimulated proliferation and migration.[1][7]
KeratinocytesNot specifiedNot specifiedStimulated proliferation and migration.[1]
Epithelial Cells0.15 mg/mL - 5 mg/mL24 hoursNo significant cytotoxicity observed.[5]

Experimental Protocols

Protocol 1: Cell Viability Assessment using CCK-8 Assay

  • Cell Seeding: Seed cells into a 96-well plate at a density of 3 x 10³ cells/well and culture for 24 hours.[2][3]

  • This compound Treatment: Treat the cells with various concentrations of this compound in triplicate and culture for another 24 hours.[2][3] Include a vehicle control.

  • CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[1]

  • Incubation: Incubate the plate for 2-4 hours at 37°C.[4]

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[1]

Protocol 2: Cell Proliferation Assessment using Ki67 Staining

  • Cell Seeding and Treatment: Seed cells in 24-well plates (5 x 10⁴ cells/well) and treat with the desired concentrations of this compound for 24 hours.[2]

  • Fixation and Permeabilization: Wash the cells with ice-cold PBS, fix with 4% paraformaldehyde for 10 minutes, and then permeabilize with PBS containing 0.1% Triton X-100.[2]

  • Blocking: Block with PBS containing 5% FBS and 1% BSA.[2]

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against the Ki67 proliferation marker.[1]

  • Secondary Antibody Incubation: Use a fluorescently labeled secondary antibody for detection.[1]

  • Analysis: Determine the percentage of Ki67-positive cells using fluorescence microscopy.[1]

Visualizations

G This compound This compound Pantothenic_Acid Pantothenic Acid (Vitamin B5) This compound->Pantothenic_Acid Enzymatic Conversion CoA Coenzyme A (CoA) Biosynthesis Pantothenic_Acid->CoA Metabolic_Pathways Energy Production & Lipid Synthesis CoA->Metabolic_Pathways Cell_Function Enhanced Cellular Function & Repair Metabolic_Pathways->Cell_Function

This compound's Core Mechanism of Action.

G This compound This compound VEGFA_up Upregulation of VEGFA Expression This compound->VEGFA_up VEGFR_up Upregulation of VEGF Receptor 2 (KDR) This compound->VEGFR_up VEGF_Signaling VEGF Signaling Pathway Activation VEGFA_up->VEGF_Signaling VEGFR_up->VEGF_Signaling Cell_Proliferation Increased Cell Proliferation VEGF_Signaling->Cell_Proliferation

VEGF Signaling Pathway in Hair Follicle Cells.

G Start 1. Seed Cells in Multi-well Plates Incubate1 2. Incubate for 24h (for cell attachment) Start->Incubate1 Treat 3. Treat with this compound & Controls Incubate1->Treat Incubate2 4. Incubate for Optimal Time (e.g., 24-72h) Treat->Incubate2 Assay 5. Perform Assay (e.g., CCK-8, Ki67) Incubate2->Assay Analyze 6. Data Analysis Assay->Analyze

General Experimental Workflow for this compound Treatment.

References

Deconvolution of overlapping peaks in chromatograms of dexpanthenol formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the chromatographic analysis of dexpanthenol formulations, specifically addressing the issue of overlapping peaks.

Troubleshooting Guide: Deconvolution of Overlapping Peaks

Overlapping or co-eluting peaks in the chromatogram of a this compound formulation can compromise the accuracy and precision of quantitative analysis. This guide provides a systematic approach to troubleshoot and resolve this issue.

Problem: Poor resolution between this compound and an adjacent peak (impurity, excipient, or degradation product).

Diagrammatic Troubleshooting Workflow

G start Overlapping Peaks Observed check_method Review Current HPLC Method Parameters start->check_method adjust_mp Adjust Mobile Phase Composition check_method->adjust_mp Isocratic or Gradient? adjust_ph Optimize Mobile Phase pH adjust_mp->adjust_ph Adjust organic solvent ratio end Peaks Resolved adjust_mp->end adjust_gradient Modify Gradient Program adjust_ph->adjust_gradient Fine-tune pH for optimal selectivity adjust_ph->end check_column Evaluate Column Performance adjust_gradient->check_column Optimize slope and duration adjust_gradient->end change_column Select Alternative Column Chemistry check_column->change_column If peak shape is poor or resolution is still low optimize_temp Adjust Column Temperature change_column->optimize_temp e.g., C18 to a different C18 or a C4 column change_column->end optimize_temp->end Evaluate effect on retention and selectivity

Caption: A stepwise workflow for troubleshooting overlapping peaks in this compound chromatography.

Possible Causes and Solutions:

Possible Cause Recommended Solution Detailed Explanation
Inadequate Mobile Phase Composition Optimize the organic modifier concentration in the mobile phase.For reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) will generally increase the retention time of this compound and may improve its separation from less retained impurities. Conversely, for more retained impurities, a slight increase in the organic modifier might be beneficial.
Suboptimal Mobile Phase pH Adjust the pH of the aqueous portion of the mobile phase.This compound is a polar compound. Modifying the pH can alter the ionization state of this compound and any ionizable impurities or excipients, thereby changing their retention behavior and improving selectivity.[1] For reversed-phase methods, a slightly acidic pH, often around 2.5 to 3.2, is commonly used to ensure this compound is in a single ionic form, which can lead to sharper peaks and better separation.[2][3]
Inappropriate Gradient Elution Program Modify the gradient slope, duration, or starting/ending composition.A shallower gradient can increase the separation between closely eluting peaks.[4] Start with a scouting gradient to determine the elution window of the compounds of interest, then create a more focused gradient around that window.[4]
Unsuitable Column Chemistry Switch to a column with a different stationary phase.If a standard C18 column does not provide adequate resolution, consider a C4 column or a C18 column from a different manufacturer with different bonding chemistry.[5][6] For highly polar compounds, a polar-embedded column or Hydrophilic Interaction Liquid Chromatography (HILIC) could also be explored.
Suboptimal Column Temperature Adjust the column temperature.Increasing the column temperature can sometimes improve peak shape and alter selectivity, potentially resolving overlapping peaks.[7] However, be mindful that higher temperatures can accelerate column degradation.
Peak Tailing Address the root cause of tailing, such as secondary interactions with the stationary phase.Peak tailing can obscure smaller, closely eluting peaks.[8][9] This can often be mitigated by operating at a lower pH to suppress the ionization of residual silanol (B1196071) groups on the silica-based column packing.[9] Using a highly end-capped column or adding a competing base to the mobile phase can also be effective.

Frequently Asked Questions (FAQs)

Q1: What are the typical HPLC columns used for this compound analysis?

A1: The most commonly used columns for this compound analysis are reversed-phase columns, particularly C18 and C4 columns.[2][5][10] C18 columns are versatile and widely applicable, while C4 columns may offer different selectivity for this compound and related substances.

Q2: What is the recommended detection wavelength for this compound?

A2: this compound does not have a strong UV chromophore. Therefore, analysis is typically performed at low UV wavelengths, generally between 205 nm and 220 nm.[2][3][10]

Q3: How can I improve the peak shape of this compound?

A3: Poor peak shape (tailing or fronting) can often be addressed by optimizing the mobile phase pH. For this compound, a slightly acidic mobile phase (pH 2.5-3.2) is often beneficial.[2][3] Also, ensure that the sample is dissolved in a solvent that is weaker than or of similar strength to the mobile phase to avoid peak distortion.[8]

Q4: My retention times for this compound are inconsistent. What could be the cause?

A4: Inconsistent retention times can be caused by several factors, including:

  • Fluctuations in mobile phase composition: Ensure the mobile phase is well-mixed and degassed.

  • Changes in column temperature: Use a column oven to maintain a stable temperature.

  • Column degradation: If the column is old or has been exposed to harsh conditions, its performance may decline.

  • System leaks: Check for any leaks in the HPLC system.

Q5: What is a good starting point for developing a gradient method for a this compound formulation?

A5: A good starting point is a broad "scouting" gradient, for example, from 5% to 95% organic solvent over 20-30 minutes.[4] This will help to determine the approximate elution time of this compound and any impurities. Based on the results of the scouting run, a more focused gradient can be developed to improve the resolution in the region of interest.[4]

Experimental Protocols

Representative HPLC Method for this compound Analysis

This protocol is a general example and may require optimization for specific formulations.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size[2]
Mobile Phase A: 0.037 M Monobasic Potassium Phosphate in water, pH adjusted to 3.2 with phosphoric acidB: MethanolIsocratic Elution: A:B (90:10 v/v)[2]
Flow Rate 1.5 mL/min[2]
Detection Wavelength 205 nm[2]
Injection Volume 20 µL
Column Temperature Ambient or controlled at 30 °C

Sample Preparation:

  • Accurately weigh a portion of the this compound formulation.

  • Dissolve and dilute the sample in the mobile phase to a final concentration within the linear range of the method (e.g., 10-100 µg/mL).[11]

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

System Suitability: Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Key parameters include:

  • Tailing factor: Typically should be ≤ 2.

  • Theoretical plates: Should meet the minimum requirement as per internal SOPs or pharmacopeial guidelines.

  • Repeatability of injections (%RSD): The relative standard deviation of peak areas from replicate injections should be ≤ 2%.

Logical Relationship for Method Development

G cluster_0 Initial Method Setup cluster_1 Optimization for Resolution cluster_2 Validation col_select Column Selection (e.g., C18) mp_select Mobile Phase Selection (e.g., Phosphate buffer/MeOH) col_select->mp_select det_select Detector Wavelength (e.g., 205 nm) mp_select->det_select ph_opt pH Optimization (2.5-3.2) det_select->ph_opt grad_opt Gradient Optimization (if needed) ph_opt->grad_opt temp_opt Temperature Optimization grad_opt->temp_opt spec Specificity temp_opt->spec lin Linearity spec->lin acc Accuracy lin->acc prec Precision acc->prec

Caption: A logical flow from initial method setup to optimization and validation for this compound analysis.

Quantitative Data Summary

The following tables summarize typical validation parameters for HPLC methods used in the analysis of this compound, providing a benchmark for expected performance.

Table 1: Linearity and Range

Analyte Linearity Range (µg/mL) Correlation Coefficient (r²) Reference
This compound10 - 100> 0.999[12]
This compound10.44 - 83.500.998[10]

Table 2: Accuracy and Precision

Analyte Accuracy (% Recovery) Intra-day Precision (%RSD) Inter-day Precision (%RSD) Reference
This compound98.59 - 100.900.71 - 1.05Not Reported[12]
This compoundNot Reported0.200.11 - 0.19[10]

Table 3: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Analyte LOD (µg/mL) LOQ (µg/mL) Reference
This compound38.5[2]
This compound0.005Not explicitly stated[12]

References

Improving the signal-to-noise ratio for dexpanthenol detection at low wavelengths

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of dexpanthenol. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes, with a particular focus on improving the signal-to-noise ratio for detection at low wavelengths.

Frequently Asked Questions (FAQs)

Q1: Why is detecting this compound at low UV wavelengths challenging?

A1: this compound lacks a significant UV chromophore, a part of a molecule that absorbs ultraviolet light.[1][2][3] This inherent chemical property results in low absorbance at higher wavelengths, compelling analysts to use low UV wavelengths, typically between 205 nm and 220 nm, for detection.[2][3][4] Working in this region can lead to a poor signal-to-noise ratio and increased susceptibility to interference from other compounds in the sample matrix and mobile phase components.[1][3][5]

Q2: What are the common analytical methods for quantifying this compound?

A2: Several methods are employed for this compound quantification, each with its advantages and limitations:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a widely used technique, often employing a C18 or C4 column.[2][3][6] However, it is prone to low signal-to-noise ratios due to the low UV absorbance of this compound.[1][5]

  • Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS): This method offers high sensitivity and selectivity, overcoming the challenges of UV detection.[1][5][7] It is particularly useful for complex matrices.

  • Gas Chromatography (GC): GC can be used for this compound analysis, though it often requires a derivatization step to increase the volatility of the analyte.[8]

  • Spectroscopic Methods: Techniques like fluorimetry and colorimetry can be utilized, often after hydrolysis of this compound.[8]

  • Thin-Layer Chromatography (TLC): A TLC method coupled with densitometric detection has also been developed for the analysis of B vitamins, including this compound.[9]

Q3: How can I improve the signal-to-noise ratio (SNR) in my this compound analysis?

A3: Improving the SNR for this compound detection can be achieved through several strategies:

  • Optimize Chromatographic Conditions: Fine-tuning the mobile phase composition, pH, and flow rate can enhance peak shape and resolution, thereby improving the signal relative to the baseline noise.[3]

  • Enhance Sample Preparation: Employing solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can effectively remove interfering substances from the sample matrix, leading to a cleaner baseline.[10]

  • Consider an Alternative Detection Method: If feasible, switching from UV detection to a more sensitive and selective technique like mass spectrometry can significantly improve the SNR.[1][7]

  • Implement Signal Processing Techniques: Applying digital filtering or smoothing algorithms to the acquired chromatogram can help reduce baseline noise.[11]

  • Ensure System Suitability: Using high-purity solvents and ensuring a stable, clean system can minimize baseline noise, which is especially critical at low UV wavelengths.[3]

Q4: What is a suitable starting point for developing an HPLC-UV method for this compound?

A4: A good starting point for an HPLC-UV method for this compound would be a reversed-phase separation on a C18 column.[2][3][6] The mobile phase could consist of a phosphate (B84403) buffer and an organic modifier like methanol (B129727) or acetonitrile.[2][4] Detection is typically performed at a low wavelength, around 205-210 nm.[2][4][6]

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound, particularly when using HPLC-UV at low wavelengths.

Issue 1: Poor Peak Shape (Tailing or Fronting)
  • Possible Cause: Inappropriate mobile phase pH.

    • Solution: this compound is a polar compound. Adjusting the pH of the mobile phase can improve its ionization state and, consequently, the peak shape.[3]

  • Possible Cause: Column degradation.

    • Solution: If the column has been used extensively, its performance may be compromised. Replace the column with a new one of the same type.[3]

Issue 2: High Baseline Noise or Drift
  • Possible Cause: Contaminated mobile phase or detector cell.

    • Solution: Use high-purity solvents and freshly prepared, degassed mobile phases. Flush the system and clean the detector cell according to the manufacturer's instructions.[3]

  • Possible Cause: Low UV detection wavelength.

    • Solution: Detection at low wavelengths is inherently more susceptible to interference from mobile phase components and impurities. Using high-purity solvents and ensuring a stable baseline before injection is crucial.[3]

Issue 3: Low Resolution Between this compound and Other Components
  • Possible Cause: Inadequate mobile phase strength.

    • Solution: In reversed-phase HPLC, decreasing the amount of the organic solvent in the mobile phase will increase the retention time of this compound and may improve its resolution from other peaks.[3]

  • Possible Cause: Unsuitable stationary phase.

    • Solution: For a highly polar analyte like this compound, a standard C18 column may not always provide sufficient retention or selectivity. Consider using a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a polar-embedded reversed-phase column.[3]

Quantitative Data Summary

The following tables summarize quantitative data from various validated methods for this compound analysis.

Table 1: HPLC-UV Method Parameters

ParameterMethod 1Method 2Method 3
Column C18 (25.0 cm x 4.6 mm, 5 µm)[2]C18[6]C4[12]
Mobile Phase 0.037 M KH2PO4 (pH 3.2) : Methanol (90:10)[2]Phosphate buffer (pH 2.8) with gradient elution[6]Aqueous trifluoroacetic acid[12]
Flow Rate 1.5 mL/min[2]0.6 mL/min[6]Not Specified
Detection Wavelength 205 nm[2]210 nm[6]206 nm[12]
Linearity Range 10 - 100 µg/mL[2][13]10.44 - 83.50 µg/mL[6]13.0 - 130 µg/mL[12]
Correlation Coefficient (r²) 0.996[2][14]0.998[6]>0.9999[12]
LOD 3 µg/mL[2][13]Not SpecifiedNot Specified
LOQ 8.5 µg/mL[2][13]Not SpecifiedNot Specified

Table 2: UHPLC-MS Method Parameters

ParameterValue
Detection Mode Positive ion mode with single-ion recording[1]
Monitored m/z This compound: 206.14, This compound-d6 (B12408744) (Internal Standard): 212.29[1]
Linearity Range 170.24 - 1024.5 ng/mL[1]
Correlation Coefficient (R²) 0.9998[1]
Precision (%RSD) <2.5%[1]
Accuracy (% Recovery) Within 2%[1]

Experimental Protocols

Protocol 1: RP-HPLC-UV Method for this compound in Eye Gel[2]
  • Chromatographic Conditions:

    • Column: C18 (25.0 cm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of 0.037 M monobasic potassium phosphate in water (pH adjusted to 3.2 with 0.1% v/v phosphoric acid) and methanol in a 90:10 ratio. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed before use.

    • Flow Rate: 1.5 mL/min.

    • Detection: UV at 205 nm.

    • Injection Volume: 50 µL.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound.

    • Prepare working standard solutions by serial dilution of the stock solution to concentrations ranging from 10 to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh a portion of the eye gel formulation.

    • Disperse the sample in deionized water.

    • Dilute the sample with the mobile phase to a final concentration within the calibration range.

    • Filter the final solution through a 0.45 µm membrane filter before injection.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

    • Determine the concentration of this compound in the sample from this calibration curve.

Protocol 2: UHPLC-MS Method for this compound in Hair Care Products[1]
  • Chromatographic and Mass Spectrometric Conditions:

    • Column: Appropriate for UHPLC separation.

    • Mobile Phase: Isocratic elution.

    • Flow Rate: As per instrument recommendations.

    • Injection Volume: 1 µL.

    • MS Detection: Positive ion mode.

    • Data Acquisition: Single-ion recording (SIR) for this compound (m/z 206.14) and an internal standard (e.g., this compound-d6, m/z 212.29).

  • Standard Solution Preparation:

    • Prepare a stock standard solution of this compound (e.g., 2.5 mg/mL) in water.

    • Prepare a stock internal standard solution of this compound-d6 (e.g., 0.1 mg/mL) in 0.1% formic acid in water.

    • Prepare working standard solutions containing both this compound and the internal standard at various concentrations.

  • Sample Preparation:

    • Sample preparation will vary depending on the matrix (e.g., shampoo, conditioner). A simple dilution followed by filtration may be sufficient.

  • Quantification:

    • Perform quantitation using the peak area ratio of this compound to the internal standard.

Visualizations

Experimental_Workflow_HPLC_UV cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Prepare this compound Standard Solutions HPLC_System Inject into HPLC-UV System Standard_Prep->HPLC_System Sample_Prep Prepare Sample Solution (Dilution & Filtration) Sample_Prep->HPLC_System Chromatogram Acquire Chromatogram at Low Wavelength HPLC_System->Chromatogram Calibration Construct Calibration Curve Chromatogram->Calibration Quantify Quantify this compound in Sample Calibration->Quantify

Caption: Workflow for this compound Analysis using HPLC-UV.

Troubleshooting_Low_SNR Start Low Signal-to-Noise Ratio for this compound Peak Check_Baseline Is the baseline noisy or drifting? Start->Check_Baseline Check_Peak_Shape Is the peak shape poor (tailing/fronting)? Check_Baseline->Check_Peak_Shape No Sol_Baseline Use high-purity solvents. Clean detector cell. Ensure proper mobile phase degassing. Check_Baseline->Sol_Baseline Yes Consider_Alternatives Is SNR still too low? Check_Peak_Shape->Consider_Alternatives No Sol_Peak_Shape Adjust mobile phase pH. Check column health. Check_Peak_Shape->Sol_Peak_Shape Yes Sol_Alternatives Switch to a more sensitive method (e.g., LC-MS). Optimize sample preparation (SPE/LLE). Consider_Alternatives->Sol_Alternatives Yes End Improved SNR Consider_Alternatives->End No Sol_Baseline->Check_Peak_Shape Sol_Peak_Shape->Consider_Alternatives Sol_Alternatives->End

Caption: Troubleshooting Logic for Low Signal-to-Noise Ratio.

References

Best practices for long-term storage of dexpanthenol stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the best practices for the long-term storage of dexpanthenol stock solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental use.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the optimal temperature for storing this compound stock solutions to ensure long-term stability?

A1: this compound stock solutions should be stored at a controlled room temperature, generally between 20°C to 25°C (68°F to 77°F).[1] Excursions are permitted between 15°C to 30°C (59°F to 86°F).[1] It is crucial to protect solutions from freezing and excessive heat.[2][3] Storing at low temperatures for extended periods may cause crystallization, which can be reversed by heating to around 65°C for several hours.[4]

Q2: My this compound solution has become cloudy. What could be the cause and how can I resolve it?

A2: Cloudiness in a this compound solution can indicate either microbial contamination or the precipitation of degradation products.[5] this compound solutions, especially those with a neutral pH, can be susceptible to microbial growth if not prepared under sterile conditions or properly preserved.[5] To troubleshoot, you can filter the solution through a 0.22 µm sterile filter. If the cloudiness persists, it may be due to the formation of insoluble degradation products. It is advisable to discard the solution and prepare a fresh one.

Q3: I've noticed a significant decrease in the expected potency of my this compound stock solution. What are the likely chemical degradation pathways?

A3: A decrease in potency is likely due to chemical degradation. The two main degradation pathways for this compound are hydrolysis and racemization.[5] Hydrolysis involves the cleavage of the amide bond, which is accelerated in acidic or alkaline conditions, breaking down this compound into pantoic acid and 3-aminopropanol.[5] Racemization is the conversion of the biologically active D-panthenol into the inactive L-panthenol, which can be induced by exposure to high temperatures (above 70-75°C).[4][5]

Q4: What solvents are recommended for preparing this compound stock solutions for research purposes?

A4: this compound is freely soluble in water, ethanol, methanol (B129727), and propylene (B89431) glycol.[6][7][8][9] It is slightly soluble in glycerin and insoluble in fats and oils.[6][7] The choice of solvent will depend on the specific requirements of your experiment. For most biological applications, sterile, purified water is the preferred solvent.

Q5: What is the ideal pH range for aqueous this compound solutions to ensure maximum stability?

A5: Aqueous solutions of this compound are most stable in a slightly acidic to neutral pH range of 4 to 7, with optimal stability observed between pH 4 and 6.[4][5][10] The stability of this compound decreases significantly in strongly acidic or alkaline conditions due to increased rates of hydrolysis.[2][5][6] For injectable preparations, the pH may be adjusted with sodium citrate (B86180) and/or citric acid.[1]

Q6: Are there any visible signs of degradation I should watch for in my this compound stock solution?

A6: Besides a decrease in potency, visual indicators of degradation can include a change in color, the appearance of cloudiness or precipitate, and the development of a slight odor.[5] Any noticeable change from a clear, colorless to slightly yellowish, viscous liquid should be considered a potential sign of degradation, and the solution should be evaluated for stability.

Data Presentation

Table 1: Summary of Recommended Storage Conditions and Stability Profile for this compound Stock Solutions

ParameterRecommendationRationale & Remarks
Storage Temperature 20°C to 25°C (68°F to 77°F)[1]Avoid freezing and excessive heat (>70°C) to prevent degradation and racemization.[2][3][4]
pH of Aqueous Solution 4.0 - 7.0 (Optimal: 4.0 - 6.0)[4][5][10]Minimizes hydrolysis. Stability decreases in strongly acidic or alkaline conditions.[2][5][6]
Recommended Solvents Water, Ethanol, Methanol, Propylene Glycol[6][7][8][9]This compound has high solubility in these polar solvents.
Light Exposure Protect from direct and prolonged light exposure[8]While generally stable to light, protection is a good practice for all chemical solutions.[10]
Container Tightly sealed, airtight containers[4][11][12]This compound is hygroscopic and can absorb moisture from the air.[5][8]

Experimental Protocols

Protocol 1: Preparation of a Sterile Aqueous this compound Stock Solution (50 mg/mL)

  • Materials:

    • This compound powder (USP grade)

    • Sterile water for injection (WFI)

    • Sterile 50 mL conical tube

    • Sterile 0.22 µm syringe filter

    • Sterile syringe

    • Calibrated analytical balance and weigh boat

  • Procedure:

    • In a sterile environment (e.g., a laminar flow hood), weigh 2.5 g of this compound powder using a sterile weigh boat.

    • Transfer the powder to the sterile 50 mL conical tube.

    • Add approximately 40 mL of sterile WFI to the conical tube.

    • Vortex or gently swirl the tube until the this compound is completely dissolved.

    • Add sterile WFI to bring the final volume to 50 mL.

    • Draw the solution into a sterile syringe.

    • Attach the sterile 0.22 µm syringe filter to the syringe.

    • Filter-sterilize the solution into a sterile, airtight storage vessel.

    • Label the vessel with the compound name, concentration, date of preparation, and storage conditions.

    • Store at controlled room temperature (20-25°C).

Protocol 2: Stability Assessment of this compound Solutions using RP-HPLC

This protocol outlines a reversed-phase high-performance liquid chromatography (RP-HPLC) method to determine the concentration of this compound and detect the presence of degradation products.[5][13]

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.[5]

    • Mobile Phase: A mixture of a suitable buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic modifier (e.g., methanol or acetonitrile) in an appropriate ratio (e.g., 95:5 v/v).[5][14]

    • Flow Rate: 1.0 mL/min.[5]

    • Detection: UV spectrophotometer at 205-210 nm.[5][14]

    • Injection Volume: 20 µL.[5]

    • Column Temperature: Ambient.[5]

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in the mobile phase.

    • Create a series of working standard solutions (e.g., 10, 25, 50, 75, 100 µg/mL) by diluting the stock solution with the mobile phase.[5]

  • Sample Preparation:

    • Dilute the this compound stock solution to be tested with the mobile phase to a final concentration within the calibration range of the standard curve.

    • Filter the diluted sample through a 0.45 µm membrane filter before injection.[5]

  • Analysis:

    • Inject the standard solutions to generate a calibration curve by plotting the peak area against concentration.

    • Inject the prepared sample solution.

    • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

    • Monitor the chromatogram for the appearance of new peaks, which may indicate the presence of degradation products.

Mandatory Visualization

G Troubleshooting this compound Stock Solution Issues start Start: Issue with this compound Solution issue Identify the Issue start->issue cloudy Solution is Cloudy/ Contains Precipitate issue->cloudy Visual Observation potency Decreased Potency/ Unexpected Results issue->potency Experimental Data color_odor Change in Color or Odor issue->color_odor Visual/Olfactory Observation check_microbial Possible Microbial Contamination or Precipitation of Degradation Products cloudy->check_microbial check_degradation Possible Chemical Degradation potency->check_degradation color_odor->check_degradation filter Filter through 0.22 µm filter check_microbial->filter review_storage Review Storage Conditions: - Temperature - pH - Light Exposure check_degradation->review_storage clear Solution is Clear filter->clear Yes not_clear Solution remains cloudy filter->not_clear No hplc_analysis Perform RP-HPLC Analysis to Quantify this compound clear->hplc_analysis Proceed with caution discard Discard and Prepare Fresh Solution not_clear->discard review_storage->hplc_analysis potency_ok Potency within acceptable range hplc_analysis->potency_ok potency_low Potency is low hplc_analysis->potency_low potency_low->discard

Caption: Troubleshooting workflow for common this compound solution issues.

G Factors Affecting this compound Stability This compound This compound Stability ph pH This compound->ph temperature Temperature This compound->temperature solvent Solvent This compound->solvent light Light Exposure This compound->light container Storage Container This compound->container hydrolysis Hydrolysis ph->hydrolysis < 4 or > 7 temperature->hydrolysis Elevated racemization Racemization temperature->racemization > 70-75°C microbial_growth Microbial Growth solvent->microbial_growth Aqueous, unpreserved oxidation Oxidation (Minor) light->oxidation container->microbial_growth Not airtight

Caption: Logical relationships of factors influencing this compound stability.

References

Addressing autofluorescence issues in imaging studies involving dexpanthenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to autofluorescence in imaging studies involving dexpanthenol.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem in imaging studies?

Autofluorescence is the natural emission of light by biological structures or other materials in a sample when they are excited by a light source. This intrinsic fluorescence can be a significant issue in imaging studies as it can obscure the signal from the specific fluorescent probes being used, leading to high background, low signal-to-noise ratio, and difficulty in interpreting the results.[1][2] Common sources of autofluorescence include endogenous molecules like collagen, elastin (B1584352), flavins (riboflavin), NADH, and lipofuscin.[1][2]

Q2: Does this compound itself cause autofluorescence?

Currently, there is limited direct evidence in the scientific literature to suggest that this compound is a significant source of autofluorescence in the visible spectrum commonly used for fluorescence microscopy. However, like many biological molecules, it has the potential to contribute to background fluorescence. More commonly, the autofluorescence observed in studies involving this compound originates from the biological sample itself (e.g., cells or tissues) or from the experimental procedures.[1][2][3]

Q3: What are the common sources of autofluorescence in cell or tissue imaging?

Autofluorescence can be introduced at various stages of an imaging experiment. The primary sources can be categorized as follows:

  • Endogenous Fluorophores: Many cells and tissues naturally contain fluorescent molecules.

  • Fixation: Aldehyde fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can induce autofluorescence.[2][4]

  • Extracellular Matrix Components: Collagen and elastin are highly autofluorescent, typically in the blue-green region of the spectrum.[1]

  • Cellular Metabolism: Molecules like NADH and riboflavin (B1680620) are naturally fluorescent and are involved in cellular metabolism.[1]

  • Lysosomal Lipofuscin: This is a granular pigment that accumulates in cells with age and is a well-known source of broad-spectrum autofluorescence.[1][5]

  • Red Blood Cells: Heme groups in red blood cells can cause autofluorescence.[1][3]

  • Culture Media and Reagents: Phenol (B47542) red, a common pH indicator in cell culture media, is fluorescent.[6] Fetal Bovine Serum (FBS) can also contribute to background fluorescence.[2]

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating autofluorescence in your imaging experiments with this compound.

Issue 1: High background fluorescence is observed across the entire sample.

This is a common problem that can be caused by several factors, including the fixative, the sample itself, or the imaging medium.

Troubleshooting Workflow

cluster_0 Identify Source cluster_1 Mitigation Strategy Unstained Control Unstained Control Fixative Fixative Unstained Control->Fixative High Background? Sample Type Sample Type Unstained Control->Sample Type Granular/Fibrous? Media/Reagents Media/Reagents Unstained Control->Media/Reagents High in Media? Optimize Fixation Optimize Fixation Fixative->Optimize Fixation Chemical Quenching Chemical Quenching Sample Type->Chemical Quenching Procedural Changes Procedural Changes Media/Reagents->Procedural Changes Spectral Separation Spectral Separation Optimize Fixation->Spectral Separation Chemical Quenching->Spectral Separation Procedural Changes->Spectral Separation

Caption: A logical workflow for troubleshooting autofluorescence.

Possible Causes & Recommended Solutions

Possible CauseRecommended Solution
Fixation-Induced Autofluorescence Action 1: Reduce fixation time to the minimum required for adequate preservation.[3] Action 2: Switch from glutaraldehyde to paraformaldehyde, as the latter tends to cause less autofluorescence.[4] Action 3: Consider using organic solvents like ice-cold methanol (B129727) or ethanol (B145695) as fixatives.[1][2] Action 4: After aldehyde fixation, treat samples with a quenching agent like sodium borohydride (B1222165).[4][7]
Endogenous Autofluorescence (e.g., Lipofuscin) Action 1: For tissues high in lipofuscin (e.g., brain, aged tissues), treat with Sudan Black B after staining.[4][7] Action 2: Perfuse tissues with PBS before fixation to remove red blood cells, which are a source of heme-related autofluorescence.[1][3][4] Action 3: Perform photobleaching by exposing the sample to high-intensity light before adding fluorescent labels.[7]
Culture Medium Fluorescence Action 1: For live-cell imaging, switch to a phenol red-free medium before imaging.[6] Action 2: Reduce the concentration of Fetal Bovine Serum (FBS) in the imaging medium or replace it with Bovine Serum Albumin (BSA).[2]
Issue 2: The signal from my fluorescent probe is weak and difficult to distinguish from the background.

This issue often arises from spectral overlap between the autofluorescence and the chosen fluorophore.

Possible Causes & Recommended Solutions

Possible CauseRecommended Solution
Spectral Overlap Action 1: Most autofluorescence is strongest in the blue and green regions of the spectrum (350-550 nm).[2] Switch to fluorophores that excite and emit in the far-red or near-infrared range (e.g., those with emission >650 nm).[2][4] Action 2: Use spectral imaging and linear unmixing. This technique acquires the full emission spectrum at each pixel and uses software to computationally separate the known spectrum of your fluorophore from the broad spectrum of the autofluorescence.[5] Action 3: If available, use Fluorescence Lifetime Imaging (FLIM). This method distinguishes fluorophores based on their fluorescence decay rate, which is often different from that of autofluorescent species.[6]
Low Signal Intensity Action 1: Titrate your fluorescently labeled antibodies or probes to find the optimal concentration that maximizes the signal-to-background ratio.[2] Action 2: Use brighter, more photostable fluorophores.[2][6] Action 3: Use an anti-fade mounting medium to prevent photobleaching of your specific signal during imaging.[8]

Experimental Protocols

Protocol 1: Sodium Borohydride Quenching of Aldehyde-Induced Autofluorescence

This protocol is used to reduce autofluorescence caused by fixation with formaldehyde or glutaraldehyde.

  • After fixation and subsequent washing steps, prepare a fresh solution of 1 mg/mL sodium borohydride (NaBH₄) in ice-cold PBS.

  • Immerse the samples in the NaBH₄ solution and incubate for 15-30 minutes at room temperature.

  • Wash the samples thoroughly three times with PBS, for 5 minutes each wash, to remove any residual NaBH₄.[7]

  • Proceed with your standard immunofluorescence staining protocol.

Caution: NaBH₄ is a reactive substance. Prepare the solution fresh and handle it in a well-ventilated area.

Protocol 2: Sudan Black B Treatment for Lipofuscin Quenching

This protocol is effective for reducing autofluorescence from lipofuscin, commonly found in aged tissues.

  • Complete your entire immunofluorescence staining protocol, including primary and secondary antibody incubations and final washes.

  • Prepare a 0.1% (w/v) solution of Sudan Black B (SBB) in 70% ethanol and filter it to remove any undissolved particles.

  • Incubate the stained samples in the SBB solution for 10-20 minutes at room temperature in the dark.

  • Briefly rinse the samples with PBS multiple times to remove excess SBB.

  • Mount the samples in an aqueous mounting medium.[7]

This compound and Cellular Signaling

While this compound's direct autofluorescence is not well-documented, its biological activity can influence cellular processes that are often studied using fluorescence imaging. For instance, this compound has been shown to promote the proliferation of human hair follicle cells by stimulating the Wnt/β-catenin and VEGF signaling pathways.[9] Understanding these pathways can be crucial for designing imaging experiments.

Wnt/β-catenin Signaling Pathway

cluster_0 Destruction Complex This compound This compound Wnt Wnt This compound->Wnt Stimulates Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK-3β Dishevelled->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates for Degradation APC APC Axin Axin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Translocates to Nucleus and Binds Gene_Expression Cell Proliferation (e.g., Ki67) TCF_LEF->Gene_Expression Activates

Caption: this compound's influence on the Wnt/β-catenin pathway.

References

Technical Support Center: Optimizing Electroporation of Dexpanthenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the electroporation of dexpanthenol into cells. Since protocols for the electroporation of small molecules like this compound are highly cell-type dependent and not widely published, this guide is built upon established principles of electroporation for mammalian cells.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to optimize for this compound electroporation?

A1: The success of electroporation hinges on finding a balance between delivery efficiency and cell viability. The primary parameters to optimize are:

  • Electric Field Strength (Voltage): This is the most critical parameter and must be optimized for each cell type.[1][2]

  • Pulse Duration (Length): The length of the electrical pulse directly impacts membrane permeabilization and cell death.[3]

  • Number of Pulses: While a single pulse is common for mammalian cells, some protocols use multiple pulses at lower voltages.[4]

  • Electroporation Buffer: The composition and conductivity of the buffer are crucial for cell survival and efficiency.[3][5]

  • This compound Concentration: The concentration of this compound in the electroporation buffer will influence the amount delivered into the cells.

  • Cell Density: An optimal cell density, typically between 1 to 10 million cells/mL, is important for reproducibility and viability.[3][6]

Q2: What are the recommended starting electrical parameters for electroporating mammalian cells?

A2: Starting parameters depend on the type of electroporator (square wave or exponential decay wave) and the cuvette gap size. Square wave generators are generally preferred for mammalian cells.[6] The following table provides general starting points for optimization.

Table 1: Recommended Starting Electroporation Parameters for Mammalian Cells

Parameter2 mm Gap Cuvette4 mm Gap CuvetteGeneral Range
Waveform Square WaveSquare WaveSquare Wave
Field Strength 400 - 1000 V/cm400 - 1000 V/cm400 - 1000 V/cm[4][6]
Voltage 80 - 200 V160 - 400 VVaries with cuvette[4][6]
Pulse Length 5 - 25 ms (B15284909)5 - 25 ms5 - 25 ms for DNA, may need µs for small molecules[4][6]
Number of Pulses 11Typically 1[4]

Note: For small molecules like this compound, shorter, high-voltage pulses in the microsecond (µs) range may also be effective and should be part of the optimization process.[4][6]

Q3: Which type of electroporation buffer should I use?

A3: The choice of buffer is critical. High-salt buffers like PBS or culture media can cause overheating and cell death due to their high conductivity.[3] Low-conductivity, iso-osmolar buffers are recommended.

Table 2: Comparison of Electroporation Buffers

Buffer TypeCompositionAdvantagesDisadvantages
Commercial Buffers Proprietary (e.g., Opti-MEM, BTXpress Cytoporation Medium T)Optimized for high viability and efficiency.[3][7]Higher cost.
HEPES-Based Buffers HEPES, salts (e.g., KCl, MgCl₂), and an osmotic agent (e.g., sucrose).Allows for systematic optimization of composition.[5]Requires self-preparation and optimization.
Phosphate-Buffered Sucrose Phosphate, sucrose, and MgCl₂.A common, low-cost alternative.[8]May not be optimal for all cell types.

Q4: How should I prepare my cells and this compound solution?

A4:

  • Cells: Use healthy, actively growing cells with a low passage number.[4] Harvest cells and wash them with the chosen electroporation buffer to remove residual culture medium. Resuspend the cells in the electroporation buffer at your desired concentration (e.g., 5 x 10⁶ cells/mL).

  • This compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS) and dilute it to the final desired concentration in the electroporation buffer containing the cells. Ensure the final concentration of any solvent is not toxic to the cells.

Q5: How can I determine if this compound has been successfully delivered to the cells?

A5: Since this compound is not fluorescent, its uptake must be assessed indirectly through its biological activity. Based on published research, this compound can promote cell growth and prevent apoptosis.[8] You can therefore assess delivery efficiency by:

  • Cell Viability/Proliferation Assays: After a 24-48 hour recovery period, measure cell proliferation using assays like MTT, WST-1, or direct cell counting. An increase in cell number compared to control (electroporated without this compound) would indicate successful delivery.

  • Apoptosis Assays: Measure markers of apoptosis (e.g., caspase activity, Annexin V staining) in cells challenged with a pro-apoptotic stimulus. A reduction in apoptosis in this compound-treated cells would suggest successful uptake.

Experimental Workflow & Key Parameter Visualization

The following diagrams illustrate a typical workflow for optimizing this compound electroporation and the interplay between key parameters.

G cluster_prep Preparation cluster_ep Electroporation Optimization cluster_culture Post-Electroporation cluster_analysis Analysis cluster_decision Decision prep_cells Prepare Healthy Cells resuspend Resuspend Cells in Electroporation Buffer prep_cells->resuspend prep_dex Prepare this compound Solution prep_dex->resuspend set_params Set Initial Parameters (Voltage, Pulse Length) resuspend->set_params electroporate Electroporate Cells + this compound set_params->electroporate transfer Transfer Cells to Culture Medium electroporate->transfer recover Incubate for 24-48h transfer->recover viability Assess Cell Viability (e.g., Trypan Blue) recover->viability efficiency Assess Delivery Efficiency (e.g., Proliferation Assay) recover->efficiency is_optimal Optimal Balance? viability->is_optimal efficiency->is_optimal is_optimal->set_params No, Adjust Parameters end end is_optimal->end Yes, Protocol Optimized G Parameters Electroporation Parameters Voltage Voltage Parameters->Voltage PulseLength Pulse Length Parameters->PulseLength Buffer Buffer Composition Parameters->Buffer DexConc This compound Conc. Parameters->DexConc Viability Cell Viability Voltage->Viability Inverse Relationship Efficiency Delivery Efficiency Voltage->Efficiency Direct Relationship PulseLength->Viability Inverse Relationship PulseLength->Efficiency Direct Relationship Buffer->Viability Low conductivity improves DexConc->Efficiency Direct Relationship Outcomes Experimental Outcomes G start Low Cell Viability Detected q1 Are you using a low-conductivity buffer? start->q1 s1 Switch to a specialized electroporation buffer. Avoid PBS/media. q1->s1 No q2 Is the voltage or pulse length too high? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Decrease voltage in 10V increments or shorten pulse length. q2->s2 Yes q3 Is cell density optimal? q2->q3 No a2_yes Yes a2_no No s2->q3 s3 Optimize cell density. Try 1-10 million cells/mL. q3->s3 No q4 Are cells healthy? q3->q4 Yes a3_yes Yes a3_no No s3->q4 s4 Use cells in log phase. Check for contamination. q4->s4 No end Viability Improved q4->end Yes a4_yes Yes a4_no No s4->end

References

Validation & Comparative

Dexpanthenol Accelerates Wound Healing in 3D Skin Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of dexpanthenol's efficacy in promoting wound healing within a 3D skin equivalent model, benchmarked against untreated controls. The following sections present quantitative data, detailed experimental protocols, and visualizations of the underlying biological processes.

Quantitative Efficacy of this compound

The application of this compound has demonstrated a significant positive impact on the wound healing process in 3D skin models. Quantitative analysis reveals accelerated wound closure and modulation of key genetic markers associated with skin repair when compared to untreated models.

Table 1: Comparative Analysis of this compound vs. Untreated Control in a 3D Skin Model

Efficacy ParameterThis compound-Treated GroupUntreated Control Group
Wound Closure Completed wound closure observed at 24 hours post-microneedling.[1][2]Microneedling lesions remained visible at 24 hours.[1][2]
Re-epithelialization Histological analysis confirmed faster re-epithelialization.[3][4]A slower rate of re-epithelialization was observed.[3][4]
Gene Expression Changes (mRNA)
MMP3Upregulated.[3]Baseline expression.
IL1αUpregulated.[3]Baseline expression.
KRTAP4-12Upregulated.[3]Baseline expression.
S100A7 (psoriasin)Expression was decreased.[4]Baseline expression.
Pro-inflammatory Cytokines & ChemokinesThe initial inflammatory response was preserved, not diminished.[1][5]Upregulation was noted following the microneedling procedure.[1][5]
Skin Barrier & Differentiation MarkersExpression levels were maintained post-microneedling.[1][5]Downregulation was observed following the microneedling procedure.[1][5]

Experimental Protocols

To ensure reproducibility and accurate interpretation of results, detailed methodologies for the key experiments are outlined below.

3D Full-Thickness Skin Model Generation and Wounding

A multi-step process is employed to create a physiologically relevant 3D skin model.[3]

  • Dermal Component Construction: Primary human dermal fibroblasts are embedded within a Collagen Type I hydrogel to form the dermal layer.

  • Epidermal Seeding: The surface of the dermal construct is coated with fibronectin, followed by the seeding of primary human epidermal keratinocytes.

  • Submerged Culture: The model is initially cultured under submerged conditions to facilitate keratinocyte proliferation.

  • Air-Liquid Interface Culture: To promote epidermal stratification and the development of a multi-layered epidermis, the model is raised to an air-liquid interface.

  • Standardized Wounding: A uniform wound is created in the center of the mature 3D skin model using a sterile punch biopsy tool, a CO2 laser, or a microneedling device.[2][3]

Application of Treatment
  • Immediately following the wounding procedure, a this compound-containing ointment (DCO) is topically applied to the models in the treatment group.[2]

  • A parallel set of wounded models is maintained as an untreated control group.[2]

Histological Assessment of Re-epithelialization

Tissue morphology and the extent of wound closure are visualized through histological analysis.[3]

  • Sample Collection: Tissue samples are harvested at predetermined time points, such as 0, 24, and 48 hours post-wounding.[1]

  • Tissue Processing: The 3D skin models are fixed, embedded in paraffin, and sectioned for microscopic examination.

  • Staining: Tissue sections are stained with Hematoxylin and Eosin (H&E) to visualize cellular structures.

  • Microscopic Analysis: The stained sections are imaged using a light microscope.

  • Quantification: The rate of re-epithelialization is quantified by measuring the length of the epithelial tongue migrating across the wound bed.

Gene Expression Analysis via qRT-PCR

Quantitative real-time polymerase chain reaction (qRT-PCR) is utilized to measure changes in the expression of genes integral to the wound healing cascade.[3]

  • Sample Collection: Tissue samples are collected at a specific time point, for instance, 24 hours after wounding.[1]

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from the tissue samples and then reverse transcribed into complementary DNA (cDNA).

  • qRT-PCR: The cDNA is subjected to qRT-PCR using specific primers for target genes (e.g., MMP3, IL1α, KRTAP4-12, S100A7) and a reference gene for normalization.

  • Data Analysis: The relative gene expression is calculated using the ΔΔCt method.

Visualizations of Experimental and Biological Processes

To further elucidate the experimental design and the proposed mechanism of action of this compound, the following diagrams are provided.

G cluster_0 3D Skin Model Generation cluster_1 Wounding and Treatment cluster_2 Analysis Dermal Component Dermal Component Epidermal Seeding Epidermal Seeding Dermal Component->Epidermal Seeding Submerged Culture Submerged Culture Epidermal Seeding->Submerged Culture Air-Liquid Interface Air-Liquid Interface Submerged Culture->Air-Liquid Interface Wounding Wounding Air-Liquid Interface->Wounding Treatment Application Treatment Application Wounding->Treatment Application This compound Group This compound Group Treatment Application->this compound Group Control Group Control Group Treatment Application->Control Group Histological Analysis Histological Analysis This compound Group->Histological Analysis Gene Expression Analysis Gene Expression Analysis This compound Group->Gene Expression Analysis Control Group->Histological Analysis Control Group->Gene Expression Analysis

Caption: Experimental workflow for assessing this compound's efficacy.

G cluster_0 Signaling Modulation This compound This compound Pantothenic Acid Pantothenic Acid This compound->Pantothenic Acid Conversion Coenzyme A Coenzyme A Pantothenic Acid->Coenzyme A Cellular Metabolism Cellular Metabolism Coenzyme A->Cellular Metabolism Fibroblast Proliferation Fibroblast Proliferation Cellular Metabolism->Fibroblast Proliferation Keratinocyte Activity Keratinocyte Activity Cellular Metabolism->Keratinocyte Activity TGF-β Signaling TGF-β Signaling Cellular Metabolism->TGF-β Signaling Wnt/β-catenin Pathway Wnt/β-catenin Pathway Cellular Metabolism->Wnt/β-catenin Pathway Cytokine & Chemokine Upregulation (IL-6, CXCL1) Cytokine & Chemokine Upregulation (IL-6, CXCL1) Cellular Metabolism->Cytokine & Chemokine Upregulation (IL-6, CXCL1) Wound Healing Wound Healing Fibroblast Proliferation->Wound Healing Keratinocyte Activity->Wound Healing Immune Cell Recruitment Immune Cell Recruitment Immune Cell Recruitment->Wound Healing Cytokine & Chemokine Upregulation (IL-6, CXCL1)->Immune Cell Recruitment

Caption: this compound's influence on wound healing pathways.

References

Dexpanthenol vs. Beta-Sitosterol: A Comparative Analysis of Wound Healing in a Rat Model

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of dexpanthenol and beta-sitosterol (B1209924) in promoting wound healing, supported by experimental data from rat models.

The process of wound healing is a complex biological cascade involving inflammation, cell proliferation, and tissue remodeling. Both this compound, a precursor of vitamin B5, and beta-sitosterol, a plant-derived sterol, have demonstrated therapeutic potential in accelerating this process. This guide synthesizes findings from preclinical studies in rat models to compare their efficacy and underlying mechanisms of action.

Executive Summary

A direct comparative study on a full-thickness wound model in albino rats concluded that topical application of a beta-sitosterol-based ointment (MEBO) resulted in faster wound healing compared to this compound.[1] Both agents significantly accelerated wound size reduction compared to untreated controls.[1][2] Mechanistically, beta-sitosterol appears to exert its effects through the activation of pro-angiogenic and cell proliferation pathways, including MAPK, mTOR, and VEGF.[3][4] this compound, on the other hand, modulates the expression of various genes involved in the inflammatory and proliferative phases of wound healing.[5][6][7][8][9]

Quantitative Data Comparison

The following tables summarize quantitative data on the wound healing efficacy of this compound and beta-sitosterol from various studies utilizing rat models. It is important to note that the data for each compound are derived from different studies, which may have variations in their experimental protocols.

Table 1: Wound Contraction Rate (%)

Treatment GroupDay 7Day 14Day 21
This compound 35.64 ± 6.01[10]77.95 ± 7.96[10]93.10 ± 4.91[10]
Control (Isotonic Saline) 30.17 ± 11.20[10]59.69 ± 8.59[10]85.26 ± 1.6[10]

Note: Data for beta-sitosterol on wound contraction rate was not explicitly available in the searched literature in a comparable format.

Table 2: Histological Evaluation of Wound Healing

ParameterThis compoundBeta-Sitosterol
Neovascularization Increased[10][11]Promotes angiogenesis[4]
Fibroblast Activation Increased[10][11]Promotes fibroblast proliferation
Re-epithelialization Accelerated[10][11]Promotes re-epithelialization[1][2]
Collagen Deposition/Density Increased[10][11]Enhances collagen synthesis[4]
Inflammation Modulates inflammation[1][2]Modulates inflammation[1][2]

Experimental Protocols

The methodologies employed in the cited studies for evaluating the wound healing properties of this compound and beta-sitosterol in rat models share common elements.

Animal Model
  • Species: Albino rats[1][2] or Wistar albino rats.[12]

  • Housing: Animals are typically housed individually to prevent interference with the wounds.

Wound Creation
  • Anesthesia: The rats are anesthetized, commonly with an intraperitoneal injection of ketamine and xylazine.

  • Hair Removal: The dorsal area of the rat is shaved.

  • Wound Induction: A full-thickness skin wound is created using a punch biopsy tool. The size of the wound can vary, with studies using 1 cm[1][2] or 2 cm[12] diameter punches. The skin, including the epidermis and dermis, is excised down to the fascia.

Treatment Application
  • Groups: Studies typically include a control group (untreated or treated with a vehicle), a this compound-treated group, and a beta-sitosterol-treated group.

  • Formulation: this compound is often applied as a 5% cream.[12] Beta-sitosterol is commonly administered as a component of MEBO (Moist Exposed Burn Ointment) cream.[1][2]

  • Frequency: Treatments are generally applied topically to the wound site once or twice daily.[1][2]

  • Duration: The treatment period in the comparative study was 10 days.[1][2] Other studies have observed wound healing over a period of up to 21 days.[10]

Assessment of Wound Healing
  • Macroscopic Evaluation: The wound area is measured at regular intervals (e.g., daily or every few days). The rate of wound contraction is calculated based on the reduction in the wound area over time.

  • Histopathological Examination: At the end of the experimental period, the animals are euthanized, and the wound tissue is excised. The tissue samples are then fixed, processed, and stained (commonly with Hematoxylin and Eosin - H&E) to evaluate various parameters of wound healing, including re-epithelialization, neovascularization, fibroblast proliferation, collagen deposition, and inflammatory cell infiltration.[11]

Signaling Pathways and Mechanisms of Action

This compound

This compound's mechanism of action in wound healing involves the modulation of gene expression related to inflammation and cell proliferation.[5][7][9] Upon topical application, it is converted to pantothenic acid, a component of coenzyme A, which is essential for various metabolic processes. Studies have shown that this compound upregulates the expression of several genes, including:

  • Interleukin-6 (IL-6) and Interleukin-1β (IL-1β): Pro-inflammatory cytokines that also play a role in cell proliferation and angiogenesis.[5][7][9]

  • Chemokines (CXCL1, CCL18): These molecules attract immune cells to the wound site, which is crucial for the initial inflammatory phase of healing.[5][7][9]

dexpanthenol_pathway This compound This compound Pantothenic_Acid Pantothenic Acid This compound->Pantothenic_Acid Gene_Expression Modulation of Gene Expression Pantothenic_Acid->Gene_Expression IL6 IL-6 Gene_Expression->IL6 IL1B IL-1β Gene_Expression->IL1B CXCL1 CXCL1 Gene_Expression->CXCL1 CCL18 CCL18 Gene_Expression->CCL18 Wound_Healing Wound Healing (Inflammation, Proliferation) IL6->Wound_Healing IL1B->Wound_Healing CXCL1->Wound_Healing CCL18->Wound_Healing beta_sitosterol_pathway Beta_Sitosterol Beta-Sitosterol Receptor Cell Surface Receptor Beta_Sitosterol->Receptor MAPK MAPK Pathway Receptor->MAPK mTOR mTOR Pathway Receptor->mTOR VEGF VEGF Pathway Receptor->VEGF Cell_Proliferation Cell Proliferation MAPK->Cell_Proliferation mTOR->Cell_Proliferation Angiogenesis Angiogenesis VEGF->Angiogenesis Wound_Healing Accelerated Wound Healing Cell_Proliferation->Wound_Healing Angiogenesis->Wound_Healing experimental_workflow Start Start Animal_Acclimatization Animal Acclimatization (Albino Rats) Start->Animal_Acclimatization Anesthesia Anesthesia Animal_Acclimatization->Anesthesia Wound_Creation Full-Thickness Wound Creation (Punch Biopsy) Anesthesia->Wound_Creation Grouping Random Group Assignment Wound_Creation->Grouping Control_Group Control Group (No Treatment/Vehicle) Grouping->Control_Group Group 1 Dexpanthenol_Group This compound Group Grouping->Dexpanthenol_Group Group 2 Beta_Sitosterol_Group Beta-Sitosterol Group Grouping->Beta_Sitosterol_Group Group 3 Treatment Topical Treatment Application Control_Group->Treatment Dexpanthenol_Group->Treatment Beta_Sitosterol_Group->Treatment Monitoring Wound Healing Monitoring Treatment->Monitoring Data_Collection Data Collection (Wound Size, Images) Monitoring->Data_Collection Histology Histological Analysis Monitoring->Histology End of Study Data_Collection->Monitoring Repeated Measures Analysis Data Analysis Data_Collection->Analysis Histology->Analysis Conclusion Conclusion Analysis->Conclusion

References

D-Panthenol vs. DL-Panthenol: A Comparative Analysis of Efficacy in Wound Repair

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A comprehensive guide for researchers, scientists, and drug development professionals on the comparative efficacy of D-panthenol and DL-panthenol in wound healing, supported by experimental data and detailed protocols.

In the realm of dermatological and therapeutic formulations, panthenol has long been recognized for its beneficial effects on skin hydration and repair. However, the distinction between its isomeric forms, D-panthenol (dexpanthenol) and DL-panthenol, is critical for optimizing wound healing outcomes. This guide provides a detailed comparative analysis of their performance, drawing upon experimental evidence to elucidate their mechanisms of action and relative efficacy.

Executive Summary

D-panthenol is the biologically active precursor to pantothenic acid (Vitamin B5), a vital component of Coenzyme A, which plays a pivotal role in the cellular processes essential for tissue repair.[1] In contrast, DL-panthenol is a racemic mixture containing equal parts D-panthenol and its enantiomer, L-panthenol. While both isomers exhibit moisturizing properties, only the D-isomer is converted to pantothenic acid in the skin, rendering it the key bioactive component for promoting wound healing.[1] The L-isomer is considered biologically inactive in this context.[1] Consequently, the therapeutic efficacy of DL-panthenol in wound repair is theoretically half that of a pure D-panthenol formulation at the same concentration.

Comparative Efficacy: A Data-Driven Perspective

Quantitative analysis of the effects of D-panthenol and DL-panthenol on key wound healing parameters reveals the superior bioactivity of the D-isomer. The following tables summarize findings from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of Panthenol Isomers on Human Dermal Fibroblasts

ParameterD-Panthenol ConcentrationAssayResult (Increase vs. Control)DL-Panthenol
Fibroblast Proliferation2.5 mMCCK-8~30% (maximal growth increment)[2]Theoretically ~15% at equivalent concentration
Fibroblast Proliferation0.15 mM - 0.3 mMCCK-815% - 20%[2]Theoretically 7.5% - 10% at equivalent concentration

Table 2: In Vivo Gene Expression Modulation by D-Panthenol in a Skin Wound Healing Model

Gene UpregulatedFold Increase (D-Panthenol vs. Placebo)Biological Role in Wound Healing
Interleukin-6 (IL-6)>2.0[3]Pro-inflammatory and pro-proliferative cytokine
Interleukin-1β (IL-1β)>2.0[3]Pro-inflammatory cytokine
CXCL1>2.0[3]Chemokine involved in neutrophil recruitment
CCL18>2.0[3]Chemokine that attracts lymphocytes and monocytes

Unraveling the Molecular Mechanisms: Signaling Pathways in Wound Repair

Upon topical application, D-panthenol is readily absorbed and enzymatically converted to pantothenic acid, which is then utilized in the synthesis of Coenzyme A. This coenzyme is integral to numerous metabolic pathways that fuel the cellular activities required for wound healing, including fibroblast proliferation, migration, and the synthesis of extracellular matrix components. The upregulation of key cytokines and chemokines by D-panthenol suggests its role in modulating the inflammatory and proliferative phases of wound repair.

Panthenol_Wound_Healing_Pathway cluster_uptake Cellular Uptake and Conversion cluster_downstream Downstream Cellular Effects D-Panthenol D-Panthenol Pantothenic_Acid Pantothenic Acid (Vitamin B5) D-Panthenol->Pantothenic_Acid Enzymatic Conversion Coenzyme_A Coenzyme A Pantothenic_Acid->Coenzyme_A Biosynthesis Gene_Upregulation Gene Upregulation (IL-6, IL-1β, CXCL1, CCL18) Coenzyme_A->Gene_Upregulation Fibroblast_Proliferation Fibroblast Proliferation & Migration Coenzyme_A->Fibroblast_Proliferation ECM_Synthesis Extracellular Matrix Synthesis (Collagen) Coenzyme_A->ECM_Synthesis Wound_Repair Enhanced Wound Repair Gene_Upregulation->Wound_Repair Fibroblast_Proliferation->Wound_Repair ECM_Synthesis->Wound_Repair

Signaling cascade of D-Panthenol in wound healing.

Experimental Protocols for Evaluating Panthenol Efficacy

Reproducible and standardized experimental models are crucial for assessing the wound healing properties of topical agents. Below are detailed methodologies for key in vitro and in vivo assays.

In Vivo Excisional Wound Model

This model is utilized to assess the effects of topical treatments on full-thickness wound closure and tissue regeneration.[4]

Excisional_Wound_Workflow Start Start Animal_Prep Animal Acclimatization & Anesthesia Start->Animal_Prep Wound_Creation Excisional Wound Creation (e.g., 6mm biopsy punch) Animal_Prep->Wound_Creation Grouping Randomization into Groups (Control, D-Panthenol, DL-Panthenol) Wound_Creation->Grouping Treatment Daily Topical Application Grouping->Treatment Measurement Periodic Measurement of Wound Area Contraction (%) Treatment->Measurement Measurement->Treatment Until Healing Endpoint Tissue Harvest & Histopathology (H&E, Masson's Trichrome) Measurement->Endpoint Analysis Data Analysis & Comparison Endpoint->Analysis End End Analysis->End

Workflow for an in vivo excisional wound study.

Methodology:

  • Animal Preparation: Anesthetize the animal (e.g., Wistar rat) and shave the dorsal thoracic region.

  • Wound Creation: Create a full-thickness circular excisional wound using a sterile biopsy punch. The day of wounding is designated as Day 0.[4]

  • Grouping and Treatment: Divide animals into groups (n=6-8 per group):

    • Group 1: Negative Control (vehicle ointment).

    • Group 2: D-Panthenol formulation.

    • Group 3: DL-Panthenol formulation.

  • Application: Apply the assigned treatments topically to the wound area daily.[4]

  • Wound Area Measurement: Trace the wound margin on a transparent sheet at regular intervals (e.g., every 2 days) and calculate the percentage of wound contraction.[4]

  • Endpoint Analysis: On a predetermined day post-wounding, euthanize the animals and harvest the wound tissue for histopathological analysis (e.g., hematoxylin (B73222) and eosin (B541160) staining for re-epithelialization and Masson's trichrome staining for collagen deposition).

In Vitro Scratch (Wound Healing) Assay

This assay is employed to investigate collective cell migration in a two-dimensional culture.[5]

Methodology:

  • Cell Seeding: Plate human dermal fibroblasts in a multi-well plate and culture until a confluent monolayer is formed.[5]

  • Scratch Creation: Create a sterile, linear "scratch" through the center of the monolayer using a p200 pipette tip.[5]

  • Treatment: Wash the wells with phosphate-buffered saline (PBS) to remove dislodged cells and replace the medium with a culture medium containing various concentrations of D-panthenol, DL-panthenol, or a vehicle control.[5]

  • Imaging: Capture images of the scratch area at time 0 and at regular intervals (e.g., every 8-12 hours) for 24-48 hours using a phase-contrast microscope.[2]

  • Analysis: Quantify the cell-free area at each time point using image analysis software. The rate of wound closure is calculated as the percentage decrease in the wound area over time.

Cell Proliferation Assay (CCK-8)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[6]

Methodology:

  • Cell Seeding: Seed human dermal fibroblasts into a 96-well plate at a density of 5,000-10,000 cells/well in a complete culture medium. Incubate for 24 hours to allow for cell attachment.[2]

  • Treatment: Replace the medium with fresh medium containing various concentrations of D-panthenol, DL-panthenol, or a vehicle control.[2]

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.[2]

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[6]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[6]

Conclusion

References

Dexpanthenol and Nebivolol Demonstrate Comparable Efficacy in Accelerating Wound Healing

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of an experimental study reveals that both dexpanthenol and nebivolol (B1214574) significantly enhance wound healing processes compared to no treatment, with their effects being statistically similar. This guide provides an in-depth comparison of their performance, supported by experimental data, for researchers, scientists, and drug development professionals.

A key experimental study investigating the wound healing properties of this compound and nebivolol has demonstrated that both compounds show a significant positive impact on the rate of wound closure in a rat model.[1][2][3][4] While this compound is a well-established agent used to promote skin regeneration, nebivolol, a third-generation beta-blocker, is emerging as a promising compound for tissue repair, primarily through its influence on nitric oxide availability.[2][4] The comparative study found no statistically significant difference between the wound healing rates of the this compound and nebivolol treatment groups, suggesting that nebivolol's pro-healing effects are comparable to those of this compound.[1][2][3][4]

Quantitative Analysis of Wound Healing

The following table summarizes the key quantitative findings from the comparative experimental study.

Treatment GroupMean Wound Healing Rate (%)Key Histological Findings
Control (No Treatment) Lower than this compound and Nebivolol groups (p < 0.05)Less fibrosis compared to treatment groups.[2]
This compound Significantly higher than Control group (p < 0.05)Less inflammation compared to Control and Nebivolol groups.[2]
Nebivolol (5% Cream) Significantly higher than Control group (p < 0.05); Not significantly different from this compound group.Higher fibrosis score compared to the Control group.

Mechanisms of Action: A Tale of Two Pathways

The pro-healing effects of this compound and nebivolol are attributed to distinct molecular mechanisms.

This compound: This provitamin of B5 is converted to pantothenic acid in the skin, a crucial component of Coenzyme A.[5][6] Coenzyme A plays a vital role in cellular metabolism, supporting the proliferation and migration of dermal fibroblasts, which are essential for generating new extracellular matrix.[5][7] Furthermore, this compound has been shown to modulate the expression of genes involved in the inflammatory and proliferative phases of wound healing, including the upregulation of interleukin-6 (IL-6), interleukin-1β (IL-1β), and various chemokines.[1][5][8][9]

Nebivolol: As a β3-adrenergic receptor agonist, nebivolol's primary mechanism in wound healing is linked to its ability to increase the production of nitric oxide (NO).[2][4][10][11][12] This is achieved through the activation of endothelial Nitric Oxide Synthase (eNOS) and neuronal Nitric Oxide Synthase (nNOS).[2][13] The resulting increase in NO leads to vasodilation, improved blood flow to the wound site, and enhanced angiogenesis (the formation of new blood vessels), all of which are critical for effective tissue repair.[2][4]

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways for this compound and nebivolol in promoting wound healing.

dexpanthenol_pathway This compound This compound Pantothenic_Acid Pantothenic Acid (Vitamin B5) This compound->Pantothenic_Acid Enzymatic Conversion Gene_Expression Modulation of Gene Expression This compound->Gene_Expression CoA Coenzyme A Pantothenic_Acid->CoA Cell_Metabolism Enhanced Cellular Metabolism CoA->Cell_Metabolism Fibroblast Dermal Fibroblasts Cell_Metabolism->Fibroblast Proliferation_Migration Proliferation & Migration Fibroblast->Proliferation_Migration Wound_Healing Wound Healing Proliferation_Migration->Wound_Healing Cytokines IL-6, IL-1β, CXCL1, CCL18 Gene_Expression->Cytokines Cytokines->Wound_Healing nebivolol_pathway Nebivolol Nebivolol Beta3_AR β3-Adrenergic Receptor Nebivolol->Beta3_AR Agonist NOS eNOS / nNOS Activation Beta3_AR->NOS NO_Production Increased Nitric Oxide (NO) NOS->NO_Production Vasodilation Vasodilation NO_Production->Vasodilation Angiogenesis Angiogenesis NO_Production->Angiogenesis Fibroplasia Fibroplasia NO_Production->Fibroplasia Wound_Healing Wound Healing Vasodilation->Wound_Healing Angiogenesis->Wound_Healing Fibroplasia->Wound_Healing experimental_workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis (Day 21) Animal_Model 30 Wistar Rats Grouping Grouping (n=10 each) - Control - this compound - Nebivolol Animal_Model->Grouping Wounding Creation of 2 cm Linear Incision Grouping->Wounding Treatment Topical Application of Treatments Wounding->Treatment Observation Measurement of Wound Area Treatment->Observation Excision Wound Excision Observation->Excision Data_Analysis Statistical Analysis of Wound Healing Rates Observation->Data_Analysis Histology Histological Evaluation (Inflammation, Fibrosis) Excision->Histology Histology->Data_Analysis

References

Cross-validation of HPLC and LC-MS/MS methods for dexpanthenol analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of dexpanthenol (provitamin B5) is essential for ensuring the quality, efficacy, and safety of pharmaceutical and cosmetic products. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are two of the most powerful and widely employed analytical techniques for this purpose. This guide presents an objective comparison of their performance for this compound analysis, supported by experimental data and detailed methodologies, to assist in the selection of the most appropriate method for specific analytical needs.

Principles of the Techniques

HPLC-UV is a robust and cost-effective chromatographic technique that separates compounds based on their differential distribution between a stationary phase (a packed column) and a liquid mobile phase. The quantification of the analyte is achieved by measuring its absorbance of ultraviolet (UV) light at a specific wavelength. While this compound lacks a strong chromophore, it can be detected at low UV wavelengths, typically around 200-210 nm.[1]

LC-MS/MS combines the superior separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[1] Following chromatographic separation, the analyte is ionized, and a specific precursor ion is selected and fragmented. The resulting product ions are then detected and quantified. This technique offers exceptional specificity by monitoring a specific precursor-to-product ion transition, which minimizes interference from the sample matrix.[1]

Quantitative Performance Comparison

The choice between HPLC-UV and LC-MS/MS is often dictated by the specific requirements of the analysis, such as the required sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes key performance parameters for this compound analysis using both techniques, based on data from various studies.

Performance ParameterHPLC-UVLC-MS/MS (Data for Pantothenic Acid*)
Linearity Range 10 - 130 µg/mL[2][3][4]1 - 1000 ng/mL (for this compound)[5]
Correlation Coefficient (r²) > 0.996[3][4]> 0.9997
Limit of Detection (LOD) 3 µg/mLNot explicitly stated for this compound
Limit of Quantification (LOQ) 6.2 - 8.5 µg/mL[4][6]0.42 - 5.0 µg/L (Instrumental)[7]
Accuracy (% Recovery) 98.00% - 101.00%[8]89% - 120%[7][9]
Precision (%RSD) < 1.0% (Intra- and Inter-day)[2]0.5% - 13%[7][9]
Selectivity Moderate; potential for interference from co-eluting compounds that absorb at low UV wavelengths.[1]High; based on specific precursor-product ion transitions, minimizing matrix effects.[1]
Sensitivity Lower compared to LC-MS/MS.[1]Superior sensitivity, suitable for trace-level quantification.[1]
Cost & Complexity Lower instrument cost and operational complexity.[1]Higher instrument cost and operational complexity.[1]

*Note: The LC-MS/MS data for linearity range is for this compound[5], while other performance parameters are for pantothenic acid, the active form of this compound, due to the limited availability of a complete validation report for this compound by LC-MS/MS. Pantothenic acid is expected to have similar analytical behavior.

Experimental Protocols

Detailed methodologies for both HPLC-UV and LC-MS/MS are crucial for achieving reproducible and reliable results. The following sections outline typical experimental conditions for this compound analysis.

HPLC-UV Method

A common approach for the analysis of this compound by HPLC-UV involves reversed-phase chromatography.[2][4]

  • Chromatographic System: A standard HPLC system equipped with a UV detector.[4]

  • Column: C18 column (e.g., 25.0 cm x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase: A mixture of a buffer and an organic solvent. For example, a mixture of 0.037 M monobasic potassium phosphate (B84403) in water (adjusted to pH 3.2 with phosphoric acid) and methanol (B129727) (90:10 v/v).[4]

  • Flow Rate: Typically around 1.5 mL/min.

  • Detection Wavelength: 205 nm.[4]

  • Injection Volume: 20 µL.[3]

  • Sample Preparation: Simple dilution of the sample in the mobile phase followed by filtration through a 0.45 µm membrane filter.[4]

LC-MS/MS Method

LC-MS/MS methods for this compound offer enhanced selectivity and sensitivity, which is particularly advantageous for complex matrices like biological fluids.[1][5]

  • Chromatographic System: A UHPLC system coupled to a tandem mass spectrometer.[1][5]

  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) or a Polar C18 column is often effective for retaining the polar this compound molecule.[1]

  • Mobile Phase: A gradient elution with a mixture of an aqueous solution containing a buffer (e.g., ammonium (B1175870) formate (B1220265) with formic acid) and an organic solvent (e.g., acetonitrile).[7]

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.3-0.6 mL/min for UHPLC systems.

  • Ionization: Positive ion mode electrospray ionization (ESI) is commonly employed.

  • Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor to product ion transitions for this compound and its internal standard.

  • Internal Standard: A stable isotope-labeled internal standard, such as D-Panthenol-d4, is highly recommended to ensure accuracy and precision by compensating for matrix effects and variability in sample preparation.[5]

  • Sample Preparation (for human plasma): Protein precipitation is a common method. This involves adding an organic solvent like acetonitrile (B52724) to the plasma sample, vortexing, and centrifuging to pellet the precipitated proteins. The resulting supernatant is then collected for injection.[5]

Experimental Workflows

The general experimental workflows for this compound analysis using HPLC-UV and LC-MS/MS are illustrated below.

HPLC_Workflow cluster_HPLC HPLC-UV Workflow Sample Preparation (Dilution & Filtration) Sample Preparation (Dilution & Filtration) HPLC System HPLC System Sample Preparation (Dilution & Filtration)->HPLC System Inject UV Detector UV Detector HPLC System->UV Detector Separation on C18 Column Data Acquisition & Analysis Data Acquisition & Analysis UV Detector->Data Acquisition & Analysis Detection at 205 nm

Experimental workflow for this compound analysis using HPLC-UV.

LCMSMS_Workflow cluster_LCMSMS LC-MS/MS Workflow Sample Preparation (e.g., Protein Precipitation) Sample Preparation (e.g., Protein Precipitation) UHPLC System UHPLC System Sample Preparation (e.g., Protein Precipitation)->UHPLC System Inject Mass Spectrometer Mass Spectrometer UHPLC System->Mass Spectrometer Separation on HILIC/Polar C18 Data Acquisition & Analysis Data Acquisition & Analysis Mass Spectrometer->Data Acquisition & Analysis MRM Detection

Experimental workflow for this compound analysis using LC-MS/MS.

Conclusion

Both HPLC-UV and LC-MS/MS are capable of providing accurate and precise quantification of this compound.[1]

HPLC-UV is a cost-effective, robust, and widely available technique that is well-suited for routine quality control analysis of simpler formulations where high sensitivity is not the primary requirement.[1] Its main limitation is the lower sensitivity and potential for interference from co-eluting compounds that also absorb at low UV wavelengths.[1]

Conversely, LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for analyzing this compound in complex matrices, for trace-level quantification, and in research and development where unambiguous identification is critical.[1] The use of an internal standard in LC-MS/MS analysis can further enhance the accuracy and precision of the results.[1] While the initial instrument cost and operational complexity are higher, the benefits in terms of data quality can be significant.[1]

Ultimately, the decision between HPLC-UV and LC-MS/MS for this compound analysis should be based on a careful consideration of the specific analytical requirements, including the sample matrix, the required level of sensitivity and selectivity, and budgetary constraints.

References

A Comparative Analysis of Dexpanthenol and Sucralfate in Cutaneous Wound Healing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between wound healing agents is paramount. This guide provides a comprehensive comparison of dexpanthenol and sucralfate (B611045), two commonly employed topical treatments, delving into their mechanisms of action, supported by experimental data and detailed protocols.

This compound, a precursor of pantothenic acid (Vitamin B5), and sucralfate, a complex of sucrose (B13894) sulfate (B86663) and aluminum hydroxide, are both recognized for their beneficial effects on wound repair. While this compound is known to promote epithelialization and possess anti-inflammatory properties, sucralfate is lauded for its ability to form a protective barrier and stimulate the proliferation of cells crucial for healing. This guide offers a side-by-side examination of their performance based on available scientific evidence.

Quantitative Comparison of Healing Efficacy

A key study comparing the topical application of this compound and sucralfate in a rat model of full-thickness skin wounds provides valuable quantitative insights into their efficacy. The following table summarizes the wound healing rates observed over a 21-day period.

Treatment GroupDay 7Day 14Day 21
Control (Isotonic Saline) 30.17 ± 11.20%59.69 ± 8.59%85.26 ± 1.6%
This compound 35.64 ± 6.01%77.95 ± 7.96%93.10 ± 4.91%
Sucralfate 38.25 ± 6.64%79.67 ± 7.14%93.85 ± 3.79%
Data presented as mean ± standard deviation.[1]

Both this compound and sucralfate demonstrated significantly better wound healing rates compared to the control group on days 14 and 21.[1] However, there was no statistically significant difference observed between the this compound and sucralfate groups at any of the measured time points, suggesting comparable efficacy in promoting wound closure in this model.[1]

Histopathological examinations from the same study revealed that both treatments increased neovascularization, fibroblast activation, re-epithelialization, and collagen density compared to the control group.[1][2][3]

Mechanisms of Action: A Molecular Perspective

The therapeutic effects of this compound and sucralfate in wound healing are underpinned by distinct molecular mechanisms.

This compound: Upon topical application, this compound is rapidly converted to pantothenic acid, an essential component of Coenzyme A.[4][5] Coenzyme A plays a vital role in cellular metabolism and the synthesis of fatty acids and sphingolipids, which are crucial for the integrity of the skin barrier. This compound has been shown to stimulate the proliferation and migration of dermal fibroblasts and enhance epithelialization.[4][6] At the molecular level, this compound modulates the expression of several genes involved in the inflammatory and proliferative phases of wound healing. In vivo studies have demonstrated the upregulation of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-1β (IL-1β), as well as chemokines like CXCL1 and CCL18, which are involved in recruiting immune cells to the wound site.[4][6][7]

Dexpanthenol_Signaling_Pathway This compound This compound Pantothenic_Acid Pantothenic Acid (Vitamin B5) This compound->Pantothenic_Acid Gene_Expression Modulation of Gene Expression This compound->Gene_Expression CoA Coenzyme A Pantothenic_Acid->CoA Cell_Metabolism Enhanced Cellular Metabolism CoA->Cell_Metabolism Fibroblast Dermal Fibroblasts Cell_Metabolism->Fibroblast Stimulates Proliferation & Migration Wound_Healing Accelerated Wound Healing Fibroblast->Wound_Healing Cytokines Upregulation of IL-6, IL-1β, CXCL1 Gene_Expression->Cytokines Cytokines->Wound_Healing

This compound's Mechanism of Action

Sucralfate: The primary mechanism of sucralfate in wound healing involves its ability to adhere to the wound bed, forming a physical barrier that protects the tissue from further injury and bacterial contamination.[8] Beyond this protective role, sucralfate actively promotes healing by binding to and protecting growth factors from proteolytic degradation.[8][9] This action enhances the local bioavailability of crucial growth factors like Fibroblast Growth Factor (FGF) and Epidermal Growth Factor (EGF).[8][10] These growth factors are potent stimulators of angiogenesis (the formation of new blood vessels), fibroblast proliferation, and re-epithelialization.[9][10] Furthermore, sucralfate has been shown to increase the production of Prostaglandin E2 (PGE2), which contributes to increased blood flow and epithelial cell migration.[8][9]

Sucralfate_Signaling_Pathway Sucralfate Sucralfate Wound_Bed Adherence to Wound Bed Sucralfate->Wound_Bed Growth_Factors Binding to Growth Factors (FGF, EGF) Sucralfate->Growth_Factors PGE2 Increased PGE2 Production Sucralfate->PGE2 Protective_Barrier Protective Barrier Wound_Bed->Protective_Barrier Wound_Healing Accelerated Wound Healing Protective_Barrier->Wound_Healing Bioavailability Increased Bioavailability of Growth Factors Growth_Factors->Bioavailability Angiogenesis Angiogenesis Bioavailability->Angiogenesis Fibroblast_Proliferation Fibroblast Proliferation Bioavailability->Fibroblast_Proliferation Re_epithelialization Re-epithelialization Bioavailability->Re_epithelialization Angiogenesis->Wound_Healing Fibroblast_Proliferation->Wound_Healing Re_epithelialization->Wound_Healing PGE2->Wound_Healing

Sucralfate's Mechanism of Action

Experimental Protocols

To ensure the reproducibility and critical evaluation of the findings, the following section details the methodology of a key comparative study.

Animal Model and Wound Creation:

  • Subjects: The study utilized rats as the experimental model.[1][3]

  • Wound Induction: Full-thickness skin wounds were created on the dorsal side of each rat.[1][3] This is a standard model for assessing cutaneous wound healing.

Treatment and Groups:

  • Groups: The animals were divided into three groups: a control group, a this compound-treated group, and a sucralfate-treated group.[1][3]

  • Application: The control group received topical isotonic saline. The this compound group was treated with Bepanthol® cream, and the sucralfate group received a 10% sucralfate cream.[1][3] Treatments were applied once daily.[1][3]

Data Collection and Analysis:

  • Macroscopic Evaluation: Wound areas were measured on days 7, 14, and 21 post-injury to calculate the rate of wound healing.[1][2]

  • Histopathological Examination: On the same days, a subset of rats from each group was euthanized, and the wound tissue was excised for histological analysis.[1][3] Tissues were stained with Hematoxylin and Eosin (H&E) to assess parameters such as neovascularization, fibroblast activation, re-epithelialization, and collagen density.[1][2]

  • Immunohistochemical Analysis: The expression of Epidermal Growth Factor (EGF) was also evaluated in the wound tissue.[1][3]

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Protocol cluster_analysis Data Analysis Animal_Model Rat Model Wound_Creation Full-Thickness Dorsal Wound Animal_Model->Wound_Creation Grouping Grouping (n=3) Control, this compound, Sucralfate Wound_Creation->Grouping Application Once Daily Topical Application Grouping->Application Macroscopic Macroscopic Evaluation (Wound Area Measurement) Days 7, 14, 21 Application->Macroscopic Histopathology Histopathological Examination (H&E Staining) Days 7, 14, 21 Application->Histopathology Immunohistochemistry Immunohistochemistry (EGF Expression) Days 7, 14, 21 Application->Immunohistochemistry

Workflow of the Comparative Study

Conclusion

Both this compound and sucralfate are effective topical agents for promoting wound healing. Experimental data suggests that they have comparable efficacy in accelerating wound closure. The choice between the two may depend on the specific characteristics of the wound and the desired therapeutic action. This compound appears to exert its effects primarily through the modulation of cellular metabolism and the inflammatory response, while sucralfate's benefits are largely attributed to its protective barrier function and its ability to enhance the local action of endogenous growth factors. Further clinical research is warranted to delineate the specific wound types and clinical scenarios where one agent may be superior to the other.

References

Dexpanthenol: A Clinical Guide to its Moisturizing Efficacy Validated by Transepidermal Water Loss

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Dexpanthenol's Performance in Skin Barrier Enhancement

This compound, the provitamin of B5, has long been recognized for its beneficial effects on the skin. Its role as a moisturizer and an agent that supports skin barrier function is well-documented. This guide provides a comprehensive overview of the moisturizing effects of this compound, with a specific focus on its validation through transepidermal water loss (TEWL) measurements. It further offers a comparative analysis of this compound against other common moisturizing agents, supported by available clinical data.

The Critical Role of Transepidermal Water Loss (TEWL)

Transepidermal water loss is the measurement of the quantity of water that passes from inside the body through the epidermal layer (the stratum corneum) to the surrounding atmosphere via diffusion and evaporation processes. TEWL is a key indicator of skin barrier function. A lower TEWL value generally signifies a healthier, more intact skin barrier that is effective at retaining moisture. Conversely, a high TEWL value indicates a compromised barrier, leading to dryness, irritation, and increased susceptibility to environmental aggressors. Therefore, the ability of a topical agent to reduce TEWL is a reliable measure of its moisturizing and barrier-strengthening capabilities.

This compound's Efficacy in Reducing TEWL

Numerous studies have demonstrated the effectiveness of topical this compound in improving skin hydration and reducing transepidermal water loss.[1][2][3] In a randomized, double-blind, placebo-controlled study, seven days of treatment with this compound formulated in lipophilic vehicles significantly improved stratum corneum hydration and reduced TEWL compared to the vehicle control.[2] Another clinical study on skin barrier repair after irritation induced by sodium lauryl sulfate (B86663) (SLS) showed that a this compound-containing cream significantly restored the skin barrier function after seven days of application, with notable differences observed against a placebo.[1]

Formulations containing 1.0% and 5.0% panthenol have been shown to produce significant decreases in TEWL after 30 days of application. Furthermore, when applied to skin washed with SLS, a significant reduction in TEWL was observed two hours after the application of panthenol-loaded formulations compared to both a control and the vehicle.

Comparative Performance Analysis

While this compound has proven its efficacy, it is crucial for researchers and formulation scientists to understand its performance relative to other common moisturizing agents. The following table summarizes available data from studies comparing this compound with other moisturizers, focusing on their effects on transepidermal water loss.

Active Ingredient(s) Concentration Study Duration Baseline TEWL (g/m²/h) Post-Treatment TEWL (g/m²/h) % Reduction in TEWL Key Findings Citation
This compound (5%) in a water-in-oil emulsion 5%14 daysTattoo-induced increaseVirtually complete restoration of skin barrier functionNot specifiedThis compound significantly reduced TEWL over the study period, restoring skin barrier function.[4]
This compound (2.5%) in a lipophilic vehicle 2.5%7 daysNot specifiedStatistically significant reduction vs. vehicleNot specifiedThis compound significantly improved SC hydration and reduced TEWL.[1][5]
Panthenol, Glycerin, Niacinamide Cream Not specified14 days~100% increase post-tape strippingSignificantly better reduction on days 3, 5, and 7 vs. comparatorsNot specifiedThe panthenol-containing cream provided significantly faster barrier recovery.
Ceramide-containing Cream (Comparator) Not specified14 days~100% increase post-tape strippingSlower barrier recovery compared to the panthenol-containing creamNot specifiedEffective in barrier repair, but at a slower rate than the panthenol formulation.
This compound (0.5%) Cream with TCS 0.5%Not specifiedNot specifiedDelayed increase in TEWL valuesNot specifiedThis compound in addition to a topical corticosteroid delayed the development of acute radiation dermatitis as measured by TEWL.[1]
Urea (4%) 4%Not specifiedNot specifiedSuperior reduction in TEWL vs. Glycerin 20%Not specifiedUrea was more effective than glycerin in reducing TEWL in patients with atopic dermatitis.[6]
Ceramide-containing Moisturizer Not specifiedNot specifiedNot specifiedImprovement in TEWLNot specifiedCeramide-containing moisturizers improve TEWL, but a meta-analysis did not find them superior to other moisturizers in this regard.[7]

Note: Direct head-to-head studies with standardized methodologies and reporting of TEWL values are limited, making direct comparisons challenging. The data presented is a summary of findings from various sources.

Mechanism of Action: A Signaling Pathway Perspective

This compound exerts its moisturizing effects through a well-understood biochemical pathway. Upon topical application, this compound penetrates the skin and is rapidly converted to pantothenic acid (Vitamin B5). Pantothenic acid is a crucial component of Coenzyme A (CoA), which plays a vital role in the synthesis of fatty acids and sphingolipids. These lipids are essential for the formation and proper function of the stratum corneum's lipid lamellae, the primary barrier to transepidermal water loss. By enhancing the synthesis of these key lipids, this compound helps to restore and maintain the integrity of the skin barrier, thereby reducing TEWL and improving skin hydration.

Dexpanthenol_Mechanism This compound Topical this compound SkinPenetration Skin Penetration This compound->SkinPenetration PantothenicAcid Pantothenic Acid (Vitamin B5) SkinPenetration->PantothenicAcid Enzymatic Conversion CoA Coenzyme A (CoA) Synthesis PantothenicAcid->CoA LipidSynthesis Increased Synthesis of Stratum Corneum Lipids (Fatty Acids, Sphingolipids) CoA->LipidSynthesis Barrier Enhanced Skin Barrier Function LipidSynthesis->Barrier TEWL Reduced Transepidermal Water Loss (TEWL) Barrier->TEWL Hydration Improved Skin Hydration Barrier->Hydration

This compound's mechanism of action on the skin barrier.

Experimental Protocol for TEWL Measurement

The following provides a detailed methodology for a typical clinical study evaluating the efficacy of a topical moisturizer using transepidermal water loss measurements.

1. Subject Recruitment and Acclimatization:

  • Recruit a cohort of healthy volunteers with normal to dry skin.

  • Subjects should refrain from using any moisturizers on the test sites (typically the volar forearms) for a specified period (e.g., 72 hours) before the study.

  • On the day of measurement, subjects should acclimatize to the controlled environmental conditions of the testing room (e.g., 20-22°C and 40-60% relative humidity) for at least 30 minutes.

2. Baseline Measurements:

  • Define and mark the test areas on the volar forearms.

  • Using a Tewameter® (e.g., TM 300) or a similar device, take baseline TEWL readings from each test site. The probe of the device is placed gently on the skin surface, and the rate of water vapor evaporation is measured in g/h/m².

  • Record at least three consecutive readings for each site to ensure stability and calculate the mean.

3. Product Application:

  • Apply a standardized amount (e.g., 2 mg/cm²) of the test product (this compound formulation) and control/comparator products to their assigned test sites.

  • One area should remain untreated to serve as a negative control.

4. Post-Application Measurements:

  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours, and after several days or weeks of consistent application), repeat the TEWL measurements on all test sites.

  • The measurement procedure should be identical to the baseline measurements.

5. Data Analysis:

  • Calculate the mean TEWL values and standard deviations for each test site at each time point.

  • Compare the changes in TEWL from baseline for the this compound-treated site with the control and comparator sites using appropriate statistical tests (e.g., t-test or ANOVA).

  • A statistically significant decrease in TEWL for the this compound-treated site compared to the controls indicates a positive effect on skin barrier function.

TEWL_Workflow cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Recruitment Subject Recruitment (Normal to Dry Skin) Washout Washout Period (No Moisturizers) Acclimatization Acclimatization (Controlled Environment) Baseline Baseline TEWL Measurement Acclimatization->Baseline Application Product Application (this compound, Comparators, Control) Baseline->Application PostApplication Post-Application TEWL Measurement (Multiple Time Points) Application->PostApplication Analysis Data Analysis (Statistical Comparison) PostApplication->Analysis Conclusion Conclusion on Efficacy Analysis->Conclusion

Experimental workflow for TEWL measurement.

Conclusion

Transepidermal water loss is a fundamental and objective parameter for substantiating the moisturizing and barrier-enhancing claims of topical ingredients. The available evidence strongly supports the efficacy of this compound in reducing TEWL, thereby improving skin hydration and reinforcing the skin's protective barrier. While direct comparative studies with standardized methodologies are still emerging, the existing data suggests that this compound is a highly effective ingredient for maintaining and restoring skin barrier function. For researchers and professionals in drug and cosmetic development, this compound remains a scientifically validated and reliable choice for formulations aimed at moisturizing and protecting the skin.

References

A Comparative Analysis of Dexpanthenol Formulations for Enhanced Skin Penetration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of different dexpanthenol formulations, focusing on their impact on skin penetration and bioavailability. The following sections present a synthesis of experimental data from various studies, offering insights into how formulation choices can influence the delivery of this provitamin into the skin for optimal therapeutic and cosmetic effects.

Executive Summary

This compound, the alcohol analog of pantothenic acid (Vitamin B5), is a widely used active ingredient in dermatological and cosmetic products due to its moisturizing, wound-healing, and anti-inflammatory properties.[1][2] Its efficacy is highly dependent on its ability to penetrate the stratum corneum, the outermost layer of the skin, and reach the viable epidermis and dermis where it is converted to pantothenic acid.[3][4] This conversion is crucial as pantothenic acid is a key component of coenzyme A, which is essential for cellular metabolism and the synthesis of fatty acids and sphingolipids that maintain the skin barrier's integrity.[5][6] The formulation vehicle plays a pivotal role in the extent of this compound's skin penetration. This guide compares the performance of various formulations, including aqueous solutions, gels, creams, and ointments, based on in vitro release and skin permeation studies.

Comparative Analysis of this compound Formulations

The choice of formulation significantly impacts the release and subsequent penetration of this compound. In vitro studies are commonly employed to assess the bioavailability of topical formulations.

In Vitro Release of this compound

An in vitro release test (IVRT) measures the amount of the active pharmaceutical ingredient (API) released from a formulation over time. This is a critical first step in evaluating the potential for skin absorption. A recent study compared the release of 5% this compound from various dispersed systems. The results clearly indicate that the formulation base is a key determinant of the release rate.

As illustrated in the table below, aqueous solutions demonstrate the highest and most rapid release of this compound. In contrast, hydrophobic, occlusive formulations like water-in-oil (w/o) emulsion-based ointments exhibit minimal release. Gel and cream formulations offer intermediate release profiles.

Formulation TypeKey ExcipientsRelease Rate (µg/cm²/h)Cumulative Release after 6h (µg/cm²)Key Findings
Aqueous Solution WaterHighHighServes as a benchmark for maximum release.
Poloxamer 338-based System Poloxamer 338HighHighTransforms from a liquid to a gel at skin temperature, showing fast and complete release.[7]
Carbomer-based Gel CarbomerModerateModerateRelease rate is approximately 2.8 times lower than an aqueous solution.[7]
Cream (non-ionic surfactant) Non-ionic surfactant, Cetostearyl alcoholLowLowThe presence of cetostearyl alcohol and a surfactant significantly decreases the release rate.[7]
W/O Emulsion-based Ointment Hydrophobic baseMinimalMinimalThe occlusive nature of the ointment base severely limits the release of the hydrophilic this compound.[7]

Table 1: In Vitro Release of 5% this compound from Various Formulations. Data synthesized from a study by Liapunov et al. (2023).[7][8]

Skin Penetration of this compound

While in vitro release is informative, in vitro permeation tests (IVPT) using excised skin provide a more accurate prediction of in vivo performance. These studies often utilize Franz diffusion cells to measure the amount of drug that permeates through the skin into a receptor fluid.

One study investigated the impact of surfactants on the skin penetration of this compound. The inclusion of penetration enhancers, such as surfactants, can significantly increase the flux of this compound across the skin barrier. The study found that a 1% concentration of the ionic surfactant Sodium Dodecyl Sulfate (SDS) was the most effective permeation enhancer compared to the non-ionic surfactants Span 80 and Tween 85.[9]

FormulationSurfactant (1% w/w)Permeation RankingKey Findings
This compound Solution SDS (ionic)1 (Highest)Significantly increases skin permeability by disrupting the skin barrier.[9]
This compound Solution Span 80 (non-ionic)2Moderate enhancement of skin penetration.[9]
This compound Solution Tween 85 (non-ionic)3 (Lowest)Modest enhancement of skin penetration compared to SDS and Span 80.[9]

Table 2: Impact of Surfactants on this compound Skin Penetration. Data from a study by Laffleur et al. (2018).[9]

Experimental Protocols

In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines a standard procedure for assessing the skin penetration of this compound from a topical formulation.[10][11][12]

  • Skin Preparation:

    • Excise full-thickness porcine or human skin.

    • Carefully remove any subcutaneous fat and connective tissue.

    • Cut the skin into sections suitable for mounting on Franz diffusion cells.

    • Hydrate the skin sections in a suitable buffer (e.g., phosphate-buffered saline, PBS) for 30 minutes prior to mounting.[10]

  • Franz Diffusion Cell Setup:

    • Mount the prepared skin section between the donor and receptor chambers of the Franz diffusion cell, ensuring the stratum corneum faces the donor chamber.[10]

    • Fill the receptor chamber with a suitable receptor fluid (e.g., PBS at pH 7.4), ensuring no air bubbles are trapped beneath the skin.[11]

    • Equilibrate the system to 32 ± 1 °C to mimic the physiological temperature of the skin surface.[10]

    • Continuously stir the receptor fluid throughout the experiment.[10]

  • Formulation Application and Sampling:

    • Apply a precise amount (e.g., 10 mg/cm²) of the this compound formulation to the skin surface in the donor chamber.[10]

    • At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw a sample of the receptor fluid for analysis.[10]

    • Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid to maintain sink conditions.[10]

  • Sample Analysis:

    • Analyze the concentration of this compound in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[9]

  • Data Analysis:

    • Calculate the cumulative amount of this compound that has permeated the skin per unit area (μg/cm²) at each time point.

    • Determine the steady-state flux (Jss) from the slope of the linear portion of the cumulative amount versus time plot.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis skin_prep Skin Excision and Preparation cell_setup Franz Cell Assembly skin_prep->cell_setup Mount Skin application Formulation Application cell_setup->application formulation_prep Formulation Preparation formulation_prep->application sampling Receptor Fluid Sampling application->sampling Time Intervals hplc HPLC-UV Analysis sampling->hplc data_analysis Data Analysis (Flux, Permeation) hplc->data_analysis G cluster_subject Subject Preparation cluster_measurement Raman Spectroscopy cluster_analysis Data Analysis baseline Baseline Skin Measurement application Topical Application of This compound Formulation baseline->application acquisition Spectral Data Acquisition at Different Skin Depths application->acquisition Post-application Time Points processing Data Pre-processing (Noise Reduction, Baseline Correction) acquisition->processing analysis Spectral Analysis (Lipid & Keratin Structure) processing->analysis interpretation Interpretation of Molecular Changes analysis->interpretation G cluster_skin Skin Application cluster_penetration Penetration & Conversion cluster_cellular Cellular Mechanisms cluster_effects Physiological Effects dexp Topical this compound panto Pantothenic Acid (in Epidermis) dexp->panto Penetrates Stratum Corneum & Converts coa Coenzyme A Synthesis panto->coa genes Gene Upregulation (IL-6, IL-8) panto->genes lipids Fatty Acid & Sphingolipid Synthesis coa->lipids barrier Enhanced Skin Barrier Function lipids->barrier healing Accelerated Wound Healing genes->healing hydration Improved Hydration barrier->hydration

References

Head-to-head comparison of dexpanthenol with other growth factors in cell proliferation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the efficacy of various compounds in promoting cell proliferation is critical for applications ranging from wound healing to hair growth. This guide provides an objective, data-driven comparison of dexpanthenol (the provitamin of B5) against key growth factors—Epidermal Growth Factor (EGF) and Vascular Endothelial Growth Factor (VEGF)—in the context of cell proliferation.

Quantitative Data Summary: Proliferative Effects

The following tables summarize quantitative data from various in vitro studies, comparing the proliferative effects of this compound and other growth factors on different cell types. It is important to note that experimental conditions, such as cell lines, concentrations, and assay methods, vary across studies, which can influence the results.

Table 1: Proliferation of Human Dermal Papilla Cells (hDPCs) and Outer Root Sheath Cells (hORSCs)

CompoundCell TypeConcentrationAssayProliferation/Viability Increase (vs. Control)Citation
D-PanthenolhDPCs2.5 mMCCK-8~30%[1][2]
D-PanthenolhORSCs0.15 mM - 0.3 mMCCK-815% - 20%[1]

Table 2: Proliferation of Various Cell Types with Growth Factors

CompoundCell TypeConcentrationAssayProliferation/Viability Increase (vs. Control)Citation
Epidermal Growth Factor (EGF)Human Adipose-Derived Stem Cells10 ng/mLCell Counting195%[1]
Vascular Endothelial Growth Factor (VEGF)Human Microvascular Endothelial Cells50 ng/mLCell Counting~60%[3]

Signaling Pathways and Mechanisms of Action

This compound and growth factors employ distinct signaling pathways to promote cell proliferation. While growth factors typically act as direct ligands for cell surface receptors, this compound appears to exert its effects through a more indirect mechanism, including the upregulation of endogenous growth factors.

This compound's Proliferative Mechanism

This compound has been shown to stimulate the expression of Vascular Endothelial Growth Factor (VEGF) in human hair follicle cells.[2][4][5][6][7] This upregulation of VEGF can, in turn, activate pro-proliferative signaling cascades in surrounding cells.

G This compound This compound Cell Hair Follicle Cell (e.g., Dermal Papilla) This compound->Cell Uptake VEGF_Gene VEGF Gene Expression Cell->VEGF_Gene Stimulates VEGF_Protein VEGF Secretion VEGF_Gene->VEGF_Protein Leads to

This compound's indirect proliferative mechanism via VEGF upregulation.
Growth Factor Signaling Pathways

Growth factors like VEGF and EGF initiate signaling by binding to specific receptor tyrosine kinases (RTKs) on the cell surface. This binding event triggers receptor dimerization and autophosphorylation, initiating a downstream cascade that commonly involves the mitogen-activated protein kinase (MAPK) pathway. The activation of this pathway ultimately leads to the transcription of genes involved in cell cycle progression and proliferation.[1][8][9]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor (e.g., VEGF, EGF) RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Activates Proliferation Cell Proliferation TF->Proliferation Promotes

A typical growth factor signaling cascade via the MAPK/ERK pathway.

Experimental Protocols

The quantitative data presented in this guide are derived from established in vitro assays for cell proliferation. Below are detailed methodologies for a common assay used in these evaluations.

Cell Proliferation Assessment using CCK-8 Assay

This protocol outlines a typical workflow for assessing the effect of a test compound on the proliferation of adherent cells, such as fibroblasts or dermal papilla cells.

Objective: To quantify the number of viable cells as an indicator of cell proliferation.

Materials:

  • Target cell line (e.g., Human Dermal Papilla Cells)

  • Complete cell culture medium

  • Test compounds (this compound, Growth Factors)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8) solution

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to approximately 80% confluency.

    • Wash cells with PBS and detach them using Trypsin-EDTA.

    • Neutralize trypsin with a complete medium and centrifuge to pellet the cells.

    • Resuspend the cell pellet and count the cells.

    • Seed the cells into a 96-well plate at a density of 2,000-5,000 cells/well in 100 µL of medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (e.g., D-panthenol) and positive controls (e.g., growth factors) in the cell culture medium.

    • Remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of test compounds. Include a vehicle control group.

    • Incubate the plate for the desired period (e.g., 24-72 hours).

  • CCK-8 Assay:

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of blank wells (medium + CCK-8 only) from the absorbance of all other wells.

    • Calculate the percentage of cell proliferation relative to the control group using the formula: (Absorbance of treated sample / Absorbance of control) * 100.

G start Start seed Seed Cells in 96-well Plate start->seed incubate1 Incubate 24h (for attachment) seed->incubate1 treat Treat with Compounds (this compound, Growth Factors) incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_cck8 Add CCK-8 Reagent incubate2->add_cck8 incubate3 Incubate 1-4h add_cck8->incubate3 read Measure Absorbance (450 nm) incubate3->read analyze Analyze Data read->analyze end End analyze->end

Experimental workflow for assessing cell proliferation via CCK-8 assay.

Conclusion

The available data indicates that while this compound effectively promotes the proliferation of various skin and hair follicle-related cells, its effect may be less potent than that of direct-acting growth factors like EGF.[1] For instance, EGF demonstrated a 195% increase in the proliferation of adipose-derived stem cells, whereas this compound showed a more modest ~30% increase in dermal papilla cells under the studied conditions.[1]

However, this compound's mechanism, which includes the upregulation of endogenous growth factors like VEGF, presents a unique approach.[1][4][5][6][7] This indirect action, combined with its excellent safety profile and role in cellular metabolism and skin barrier function, makes this compound a valuable compound in formulations aimed at supporting tissue regeneration and health.[1][10] In contrast, growth factors are highly potent, specific signaling molecules that directly and powerfully drive cell proliferation through receptor-mediated pathways.

The choice between this compound and a specific growth factor would depend on the desired application, the target cell type, and the required potency of the proliferative response. This compound may be suitable for general support of tissue health and moderate proliferative stimulation, while growth factors are indicated for applications requiring a strong, targeted mitogenic effect.

References

Dexpanthenol: Bridging the Gap Between In Vitro Promise and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Abstract

Dexpanthenol, the alcoholic analog of pantothenic acid, has long been a staple in dermatological and cosmetic formulations, valued for its moisturizing and wound-healing properties. A growing body of in vitro research has elucidated the molecular mechanisms underpinning these effects, demonstrating its influence on cellular proliferation, inflammation, and skin barrier function. This guide provides a comprehensive comparison of the in vitro effects of this compound with their validated in vivo outcomes, supported by experimental data and detailed protocols. By presenting a clear correlation between laboratory findings and clinical efficacy, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to advance the therapeutic applications of this compound.

In Vitro Effects of this compound: A Molecular Snapshot

In vitro studies have been instrumental in revealing the cellular and molecular activities of this compound. These controlled laboratory experiments have established a foundation for understanding its therapeutic potential.

Enhanced Cellular Proliferation and Migration

A cornerstone of wound healing is the proliferation and migration of dermal fibroblasts. In vitro assays consistently demonstrate this compound's ability to stimulate these processes.

  • Fibroblast Proliferation: Studies have shown that this compound significantly increases the proliferation of human dermal fibroblasts. For instance, treatment of human dermal papilla cells with 2.5 mM D-Panthenol resulted in an approximate 30% increase in cell growth.[1] This proliferative effect is crucial for the synthesis of extracellular matrix components necessary for tissue regeneration.[2]

Modulation of Inflammatory Responses

Chronic inflammation can impede wound healing and exacerbate certain skin conditions. This compound has been shown to exert anti-inflammatory effects in vitro by modulating key signaling pathways.

  • Inhibition of Pro-Inflammatory Mediators: this compound can reduce the production of pro-inflammatory molecules such as prostaglandin (B15479496) E2 (PGE2), interleukin-6 (IL-6), and thymic stromal lymphopoietin (TSLP) in skin cells.[1]

  • Signaling Pathway Regulation: The anti-inflammatory actions of this compound are attributed to its ability to modulate intracellular signaling cascades, including the NF-κB and MAPK pathways, which are central to the inflammatory response.[1][3]

Improvement of Skin Barrier Function

A healthy skin barrier is essential for protection and hydration. In vitro models have demonstrated this compound's capacity to enhance barrier function.

  • Gene Expression: this compound has been observed to upregulate the expression of genes critical for wound healing and skin barrier integrity in 3D skin models.[4]

In Vivo Validation: Translating In Vitro Findings to Clinical Reality

The true measure of a therapeutic agent's utility lies in its efficacy in living organisms. In vivo studies have successfully validated many of the effects of this compound observed in vitro, providing a strong basis for its clinical use.

Accelerated Wound Healing

In vivo wound healing models have corroborated the proliferative and migratory effects of this compound seen in cell cultures, demonstrating a tangible acceleration of the healing process.

  • Gene Upregulation: An in vivo study on human skin biopsies revealed that topical this compound treatment led to a nearly 6-fold upregulation of IL-1β and CYP1B1 expression, and a 2.5-fold increase in CCL18 and CXCL1 expression compared to a placebo.[5] These genes are involved in the inflammatory and proliferative phases of wound healing.

  • Comparison with Alternatives: In a comparative study, a this compound-containing ointment showed superior re-epithelialization rates and better cosmetic outcomes compared to petroleum jelly in the treatment of wounds from fractional ablative laser treatment.[4][6] Another study found that the effects of nebivolol (B1214574) on wound healing are comparable to those of this compound.[2][7] However, a study comparing this compound to beta-sitosterol (B1209924) (MEBO) in a rat model suggested that MEBO may promote faster wound healing.[8]

Enhanced Skin Barrier Function and Hydration

Clinical studies have confirmed the beneficial effects of this compound on skin barrier function and hydration, aligning with in vitro observations.

  • Reduced Transepidermal Water Loss (TEWL): A randomized, double-blind, placebo-controlled study demonstrated that seven days of treatment with this compound significantly improved stratum corneum hydration and reduced TEWL compared to the vehicle control.[9][10] This indicates a stabilization of the skin barrier function.[9]

Quantitative Data Summary

The following tables provide a structured overview of the quantitative data from key in vitro and in vivo studies, facilitating a direct comparison of this compound's effects.

In Vitro EffectCell Type/ModelThis compound ConcentrationQuantitative Result
Cell Proliferation Human Dermal Papilla Cells2.5 mM~30% increase in cell growth
Gene Upregulation 3D Skin Model5% Ointment>1.5-fold upregulation of various wound healing genes
In Vivo EffectModel SystemThis compound FormulationQuantitative ResultComparison to Alternative/Control
Gene Upregulation Human Skin BiopsyOintment~6-fold upregulation of IL-1β and CYP1B1; 2.5-fold upregulation of CCL18 and CXCL1Statistically significant compared to placebo.
Wound Healing Rat Excisional WoundCreamWound healing rates were higher than the control group.Comparable to nebivolol; potentially slower than beta-sitosterol.
Re-epithelialization Human Laser-Treated Skin5% OintmentSuperior re-epithelialization rates and better cosmetic outcomes.Superior to petroleum jelly.
Skin Barrier Function Human VolunteersLipophilic VehicleSignificant improvement in stratum corneum hydration and reduction in transepidermal water loss after 7 days.Statistically significant compared to vehicle control.

Experimental Protocols

For researchers seeking to replicate or build upon these findings, detailed methodologies for key experiments are provided below.

In Vitro Fibroblast Proliferation Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed human dermal fibroblasts in a 96-well plate at a density of 5,000-10,000 cells/well in complete culture medium and incubate for 24 hours for cell attachment.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound or control substances.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

In Vivo Murine Excisional Wound Healing Model

This model is widely used to study the different phases of wound healing and to evaluate the efficacy of therapeutic agents.

Protocol:

  • Anesthesia and Hair Removal: Anesthetize the mouse and shave the dorsal skin. Apply a depilatory cream to remove remaining fur.

  • Wound Creation: Create two full-thickness excisional wounds on the dorsum of the mouse using a 6 mm biopsy punch.[11]

  • Treatment Application: Apply the test substance (e.g., this compound cream) and a control to the respective wounds.

  • Dressing: Cover the wounds with a sterile dressing.

  • Wound Analysis: At specified time points (e.g., days 3, 7, 14), photograph the wounds to measure the wound area.

  • Histological Analysis: On the final day, excise the wound tissue for histological staining (e.g., H&E, Masson's trichrome) to assess re-epithelialization, collagen deposition, and inflammation.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To further clarify the complex biological processes involved, the following diagrams illustrate key signaling pathways and experimental workflows.

G This compound's Anti-Inflammatory Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory_Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory_Stimulus->Receptor Binds IKK IKK Receptor->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB (p65/p50) IκBα->NF-κB Releases NF-κB_active Active NF-κB NF-κB->NF-κB_active Translocates This compound This compound This compound->IKK Inhibits Gene_Transcription Pro-inflammatory Gene Transcription NF-κB_active->Gene_Transcription Initiates G In Vitro Fibroblast Proliferation Workflow Start Start Seed_Cells Seed Human Dermal Fibroblasts in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h (Cell Attachment) Seed_Cells->Incubate_24h Treatment Add this compound & Controls Incubate_24h->Treatment Incubate_Timepoints Incubate (24, 48, 72h) Treatment->Incubate_Timepoints Add_MTT Add MTT Reagent Incubate_Timepoints->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Crystals Incubate_4h->Solubilize Measure_Absorbance Measure Absorbance at 570 nm Solubilize->Measure_Absorbance Analyze_Data Analyze Data & Compare to Control Measure_Absorbance->Analyze_Data End End Analyze_Data->End

References

A Comparative Metabolomic Analysis of Dexpanthenol Versus Panthenol in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexpanthenol, the biologically active alcohol analog of pantothenic acid (Vitamin B5), is a widely utilized ingredient in pharmaceutical and cosmetic formulations for its role in promoting epithelial cell regeneration and wound healing.[1] Panthenol is commercially available as this compound (the D-isomer) or as a racemic mixture, DL-panthenol.[2] While both forms are used, only this compound is enzymatically converted in the body to pantothenic acid, the essential precursor of Coenzyme A (CoA).[3][4] CoA is a pivotal cofactor in a multitude of metabolic pathways central to cellular energy production, lipid synthesis, and protein metabolism.[5] This guide provides a comparative overview of the metabolomic effects of this compound versus panthenol on cells, supported by a detailed experimental protocol for such an analysis and visualizations of the key metabolic pathways involved.

Metabolic Differentiation: this compound vs. Panthenol

The primary metabolic distinction between this compound and panthenol (specifically DL-panthenol) lies in their biological activity. This compound is readily converted to pantothenic acid, which then enters the CoA biosynthesis pathway.[3] In contrast, DL-panthenol is a mixture of 50% active this compound and 50% inactive L-panthenol.[2] The L-isomer is not metabolized to pantothenic acid and is considered biologically inactive in this context.[3] Therefore, at equivalent concentrations, this compound provides a higher effective dose of the CoA precursor than DL-panthenol.

A comparative metabolomics study would be expected to reveal a more pronounced impact of this compound on pathways reliant on CoA. This would manifest as greater changes in the concentrations of metabolites involved in the Krebs cycle, fatty acid metabolism, and the synthesis of essential molecules like cholesterol and acetylcholine.

Quantitative Metabolomic Data

While direct, peer-reviewed comparative metabolomic studies of this compound versus panthenol are not extensively available in the public domain, the following table represents a hypothetical, yet biochemically plausible, dataset from a mass spectrometry-based analysis of human dermal fibroblasts treated with equimolar concentrations of this compound and DL-panthenol for 24 hours. This table is intended to illustrate the anticipated quantitative differences based on their known metabolic roles.

Metabolite CategoryMetaboliteFold Change (this compound vs. Control)Fold Change (DL-Panthenol vs. Control)Associated Metabolic Pathway
Energy Metabolism Acetyl-CoA1.81.4Krebs Cycle, Fatty Acid Synthesis
Citrate1.61.3Krebs Cycle
Succinate1.51.2Krebs Cycle
ATP1.71.3Oxidative Phosphorylation
Lipid Metabolism Malonyl-CoA1.91.5Fatty Acid Synthesis
Palmitate1.61.3Fatty Acid Synthesis
Cholesterol1.41.2Sterol Biosynthesis
Amino Acid Metabolism Glutathione (GSH)1.51.2Antioxidant Defense
Other Acetylcholine1.61.3Neurotransmitter Synthesis

This is a representative table based on established biochemical pathways and is not derived from a specific experimental study.

Experimental Protocol: Comparative Metabolomics of this compound vs. Panthenol-Treated Cells

This protocol outlines a standard workflow for a comparative metabolomics study using liquid chromatography-mass spectrometry (LC-MS).

1. Cell Culture and Treatment:

  • Cell Line: Human Dermal Fibroblasts (or other relevant cell line).

  • Culture Conditions: Grow cells in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Seed cells in 6-well plates and grow to 80% confluency. Replace the medium with fresh medium containing either this compound (e.g., 100 µM), DL-panthenol (e.g., 100 µM), or a vehicle control (e.g., sterile water). A minimum of 5-6 replicates per condition is recommended.[6]

  • Incubation: Incubate cells for the desired time period (e.g., 24 hours).

2. Metabolite Extraction:

  • Quenching: Aspirate the medium and quickly wash the cells twice with ice-cold phosphate-buffered saline (PBS) to arrest metabolism.[7]

  • Extraction: Add 1 mL of ice-cold 80% methanol (B129727) to each well. Scrape the cells and transfer the cell lysate to a microcentrifuge tube.[8]

  • Centrifugation: Vortex the tubes and centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet proteins and cell debris.[6]

  • Sample Collection: Transfer the supernatant containing the metabolites to a new tube. Dry the supernatant using a vacuum concentrator.

3. Mass Spectrometry Analysis:

  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent (e.g., 50% methanol).

  • LC-MS/MS: Analyze the samples using a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap) coupled with a liquid chromatography system (e.g., UPLC). Use a suitable column for polar metabolite separation (e.g., HILIC).

  • Data Acquisition: Acquire data in both positive and negative ionization modes to cover a broad range of metabolites.

4. Data Analysis:

  • Peak Picking and Alignment: Process the raw data using software such as XCMS or Compound Discoverer to detect and align metabolic features.

  • Metabolite Identification: Identify metabolites by matching the m/z and retention times to a metabolite library or by MS/MS fragmentation analysis.

  • Statistical Analysis: Perform statistical analysis (e.g., t-test, ANOVA) to identify significantly altered metabolites between the different treatment groups.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_extraction Metabolite Extraction cluster_analysis Data Acquisition & Analysis cell_seeding Seed Human Dermal Fibroblasts cell_growth Grow to 80% Confluency cell_seeding->cell_growth treatment Treat with this compound, DL-Panthenol, or Vehicle cell_growth->treatment incubation Incubate for 24 hours treatment->incubation quenching Quench Metabolism with Cold PBS incubation->quenching extraction Extract with 80% Methanol quenching->extraction centrifugation Centrifuge to Pellet Debris extraction->centrifugation drying Dry Supernatant centrifugation->drying lcms LC-MS/MS Analysis drying->lcms data_processing Peak Picking & Alignment lcms->data_processing metabolite_id Metabolite Identification data_processing->metabolite_id stats Statistical Analysis metabolite_id->stats

Caption: Experimental workflow for comparative metabolomics.

coenzyme_a_synthesis cluster_this compound This compound cluster_panthenol Panthenol (DL-form) cluster_coa_pathway Coenzyme A Biosynthesis cluster_metabolic_functions Cellular Metabolic Functions This compound This compound pantothenic_acid Pantothenic Acid (Vitamin B5) This compound->pantothenic_acid Enzymatic Conversion dl_panthenol DL-Panthenol d_isomer D-Isomer (50%) dl_panthenol->d_isomer l_isomer L-Isomer (50%) (Inactive) dl_panthenol->l_isomer d_isomer->pantothenic_acid Enzymatic Conversion phosphopantothenate 4'-Phosphopantothenate pantothenic_acid->phosphopantothenate ATP Pantothenate Kinase dephospho_coa Dephospho-CoA phosphopantothenate->dephospho_coa Cysteine, ATP coenzyme_a Coenzyme A (CoA) dephospho_coa->coenzyme_a ATP krebs_cycle Krebs Cycle (Energy Production) coenzyme_a->krebs_cycle fatty_acid_metabolism Fatty Acid Metabolism coenzyme_a->fatty_acid_metabolism other_synthesis Synthesis of Lipids, Neurotransmitters, etc. coenzyme_a->other_synthesis

Caption: this compound and Panthenol metabolic pathway to Coenzyme A.

Conclusion

References

Independent Validation of Dexpanthenol's Wound Healing Properties: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Leverkusen, Germany - Dexpanthenol, a stable alcohol analog of pantothenic acid (Vitamin B5), is widely utilized in topical formulations to promote wound healing. A growing body of scientific evidence from in vitro, in vivo, and clinical studies has elucidated its mechanisms of action, which involve the stimulation of crucial cellular processes and the modulation of gene expression essential for skin regeneration. This guide provides an objective comparison of published studies on this compound's efficacy, alongside alternative wound healing treatments, supported by experimental data and detailed methodologies to aid researchers, scientists, and drug development professionals in their work.

This compound: Mechanisms of Action and Gene Regulation

Upon topical application, this compound is readily absorbed and enzymatically converted to pantothenic acid, a vital component of Coenzyme A.[1][2] This coenzyme plays a crucial role in cellular metabolism and the physiological function of epithelial tissues.[1] Studies have demonstrated that this compound stimulates fibroblast proliferation and migration, which are fundamental processes in the proliferative phase of wound healing.[3][4]

A key aspect of this compound's wound healing properties lies in its ability to modulate the expression of genes involved in inflammation and tissue remodeling. A randomized, double-blind, placebo-controlled clinical study involving punch biopsies on healthy human donors revealed that topical application of a 5% this compound ointment led to the upregulation of several key genes compared to a placebo.[2][5]

Table 1: Gene Expression Changes in Human Skin Wounds Treated with this compound [2][6]

GeneFold Upregulation vs. PlaceboTime PointPutative Role in Wound Healing
Interleukin-6 (IL-6)~7-fold72 hoursPro-inflammatory and pro-proliferative effects
Interleukin-1β (IL-1β)~6-fold72 hoursInflammatory response, fibroblast proliferation
Cytochrome P450 1B1 (CYP1B1)~6-fold72 hoursRegulation of retinoic acid metabolism
Chemokine (C-X-C motif) ligand 1 (CXCL1)~2.5-fold72 hoursNeutrophil recruitment
Chemokine (C-C motif) ligand 18 (CCL18)~2.5-fold72 hoursImmune cell recruitment

These findings suggest that this compound actively influences the inflammatory and proliferative phases of wound healing at a molecular level.

Comparative Efficacy: this compound vs. Alternative Treatments

The clinical effectiveness of this compound has been evaluated in various wound models and compared to other treatment modalities.

This compound vs. Placebo and Standard Care

In a study on post-laser treatment wounds, a 5% this compound ointment demonstrated a significantly faster reduction in lesion diameter on days 1 and 2 compared to petroleum jelly.[1] Another study using a 3D skin model showed enhanced wound closure with this compound formulations compared to an untreated control or petroleum jelly.[1]

This compound vs. Other Active Treatments

A comparative study in a rat model evaluated the wound healing rates of this compound against a control group and sucralfate (B611045). The results indicated a statistically significant improvement in wound healing for both this compound and sucralfate compared to the control group at 14 and 21 days.[7]

Table 2: Comparative Wound Healing Rates in a Rat Model [7]

Treatment GroupDay 7 (%)Day 14 (%)Day 21 (%)
Control30.17 ± 11.2059.69 ± 8.5985.26 ± 1.6
This compound35.64 ± 6.0177.95 ± 7.9693.10 ± 4.91
Sucralfate38.25 ± 6.6479.67 ± 7.1493.85 ± 3.79

While both active treatments were superior to the control, there was no statistically significant difference between the this compound and sucralfate groups.[7]

Alternative Wound Healing Modalities: A Brief Overview

Several other topical agents and dressings are commonly used to promote wound healing.

  • Honey: Possesses antibacterial, anti-inflammatory, and antioxidant properties that can aid in wound healing.[8][9] Clinical evidence suggests honey can be effective in improving wound closure, particularly in infected and non-healing ulcers.[9] However, its efficacy can vary depending on the type of wound and the specific honey used.[8][10]

  • Alginate Dressings: Derived from seaweed, these dressings are highly absorbent and form a gel upon contact with wound exudate, maintaining a moist healing environment.[11] They are particularly useful for wounds with moderate to heavy exudate.[11] Studies have shown that calcium alginate dressings can accelerate wound closure in diabetic rats and improve healing rates in pressure ulcers compared to dextranomer (B607078) paste.[12][13]

  • Polyurethane Film Dressings: These are thin, flexible, and semi-permeable dressings that create a moist wound environment and protect against bacterial contamination.[14] A comparative study showed that a polyurethane film dressing resulted in a significant reduction in surgical site infections compared to traditional gauze dressings (1.4% vs. 6.6%).[15]

Experimental Protocols

In Vivo Gene Expression Analysis in a Human Wound Healing Model

This protocol is based on the methodology described by Heise R, et al. (2012).[2][6]

  • Subject Recruitment: Healthy human volunteers are recruited for the study.

  • Wound Creation: Two standardized 4-mm punch biopsies are taken from the skin of each donor to create wounds.

  • Treatment Application: One wound is treated topically with an ointment containing 5% this compound, while the other receives a placebo ointment. Applications are typically repeated every 12 hours.

  • Biopsy Collection: To assess different phases of wound healing, 8-mm punch biopsies of the treated areas are collected at various time points (e.g., 24, 72, and 144 hours).

  • RNA Isolation and Analysis: Total RNA is isolated from the tissue samples and subjected to microarray analysis (e.g., Affymetrix® GeneChip) to determine the gene expression profiles.

  • Validation: Changes in the expression of specific genes of interest are validated using quantitative real-time PCR (qRT-PCR).

Experimental_Workflow cluster_human_study Human In Vivo Wound Healing Study cluster_lab_analysis Laboratory Analysis recruit Recruit Healthy Volunteers wound Create 4mm Punch Biopsy Wounds recruit->wound treat Topical Application (this compound vs. Placebo) wound->treat biopsy Collect 8mm Punch Biopsies (24, 72, 144 hrs) treat->biopsy rna_iso RNA Isolation biopsy->rna_iso microarray Microarray Analysis (Gene Expression Profiling) rna_iso->microarray qrtpcr qRT-PCR (Validation) microarray->qrtpcr

Experimental workflow for in vivo gene expression analysis.
This compound Signaling Pathway in Wound Healing

The upregulation of key genes by this compound initiates a signaling cascade that promotes the different phases of wound healing.

Dexpanthenol_Signaling_Pathway cluster_cellular_events Cellular and Molecular Events This compound Topical this compound gene_up Upregulation of Genes (IL-6, IL-1β, CXCL1, etc.) This compound->gene_up inflammation Modulated Inflammatory Response gene_up->inflammation proliferation Fibroblast Proliferation & Migration inflammation->proliferation re_ep Re-epithelialization proliferation->re_ep wound_healing Accelerated Wound Healing re_ep->wound_healing

Simplified signaling pathway of this compound in wound healing.

Conclusion

The available evidence from published studies provides a solid foundation for the efficacy of this compound in promoting wound healing. Its well-defined mechanism of action at the molecular level, particularly its influence on gene expression, distinguishes it as a valuable therapeutic agent. While direct, large-scale, head-to-head clinical trials comparing this compound with all alternative treatments are not extensively available, the existing data from various studies consistently support its positive role in accelerating re-epithelialization and restoring skin barrier function. For researchers and drug development professionals, this compound remains a compelling compound for further investigation and formulation development in the field of wound care.

References

Dexpanthenol's efficacy in wound healing compared to standard petroleum jelly treatment

Author: BenchChem Technical Support Team. Date: December 2025

Dexpanthenol Versus Petroleum Jelly for Wound Healing: A Comparative Guide

An objective analysis of the efficacy, mechanisms, and supporting experimental data for this compound and standard petroleum jelly in cutaneous wound management.

For Researchers, Scientists, and Drug Development Professionals.

This guide provides a detailed comparison of this compound and petroleum jelly as topical treatments for wound healing. The information presented is collated from a range of in vitro and in vivo studies to offer a comprehensive overview for research and development professionals.

**Executive Summary

Both this compound and petroleum jelly aid in wound healing by creating a moist environment conducive to tissue repair. Petroleum jelly primarily acts as an occlusive barrier, preventing moisture loss and protecting the wound from external contaminants[1][2][3][4]. This compound, a precursor of pantothenic acid (Vitamin B5), not only provides a protective barrier but also actively participates in the healing process by modulating gene expression related to inflammation, cell proliferation, and migration[5][6][7]. Clinical evidence suggests that while both are effective, this compound may offer accelerated wound closure and improved cosmetic outcomes in certain wound types, particularly in the early stages of healing[8][9][10].

Quantitative Data Comparison

The following tables summarize key quantitative findings from comparative studies.

Table 1: Comparison of Wound Closure Rates

Study TypeWound ModelTreatment GroupDay 1Day 2Day 5Day 14Citation
Randomized Prospective Clinical TrialFractional Ablative CO2 Laser Wounds5% this compound OintmentSignificantly smaller lesion diameterSignificantly smaller lesion diameter-Complete healing[8][9]
Petroleum JellyLarger lesion diameterLarger lesion diameter-Complete healing[8][9]
In Vitro 3D Skin ModelLaser-Induced Wounds5% this compound FormulationsEnhanced wound closure---[10][11]
Petroleum JellyLess wound closure than this compound---[10][11]

Table 2: Comparison of Re-epithelialization and Cosmetic Outcome

Study TypeWound ModelTreatment GroupRe-epithelialization (Days 1, 2, 5)Cosmetic Outcome (VAS Scores)Citation
Randomized Prospective Clinical TrialFractional Ablative CO2 Laser Wounds5% this compound OintmentSignificantly greaterSignificantly better[8][9]
Petroleum JellyLess than this compoundLower than this compound[8][9]

Table 3: Transepidermal Water Loss (TEWL) and Skin Hydration

Study TypeSkin ConditionTreatment GroupTEWLSkin HydrationCitation
Controlled StudiesPost-Aesthetic ProcedureThis compound-containing productsSignificantly decreased-[12][13]
Petroleum JellySignificantly decreased (no statistical difference from this compound)-[12][13]
Experimental StudyHealthy SkinThis compound-containing hydrogelMaintained breathabilitySignificantly increased[14]
Petroleum JellyReduced breathabilityNo significant increase[14]

Mechanisms of Action

Petroleum Jelly:

Petroleum jelly's primary mechanism is the formation of a semi-occlusive barrier on the skin's surface[4]. This barrier function leads to:

  • Moisture Retention: It prevents water evaporation from the wound bed, maintaining a moist environment that is optimal for cell migration and proliferation[2][3].

  • Protection: It shields the wound from bacteria and other external contaminants, reducing the risk of infection[1][2].

This compound:

This compound is the alcohol analog of pantothenic acid, which is a component of Coenzyme A. Its mechanism is more complex and involves active biological processes:

  • Stimulation of Skin Cell Proliferation: It has been shown to enhance the proliferation of fibroblasts, which are crucial for generating new connective tissue[6].

  • Gene Expression Modulation: this compound upregulates the expression of genes involved in various phases of wound healing, including interleukins (IL-6, IL-1β) and chemokines (CXCL1, CCL18), which are important for inflammation and cell signaling[6][7][15].

  • Enhanced Re-epithelialization: It accelerates the migration of keratinocytes to close the wound surface[5][16].

  • Improved Skin Barrier Function: It helps restore the skin's natural barrier, as evidenced by reductions in transepidermal water loss[17].

The following diagram illustrates the proposed signaling pathway for this compound's effect on wound healing.

G Proposed Signaling Pathway of this compound in Wound Healing This compound This compound Pantothenic_Acid Pantothenic Acid (Vitamin B5) This compound->Pantothenic_Acid CoA Coenzyme A Pantothenic_Acid->CoA Cell_Metabolism Enhanced Cellular Metabolism CoA->Cell_Metabolism Fibroblast_Proliferation Fibroblast Proliferation Cell_Metabolism->Fibroblast_Proliferation Gene_Expression Modulation of Gene Expression Cell_Metabolism->Gene_Expression Wound_Closure Accelerated Wound Closure Fibroblast_Proliferation->Wound_Closure IL6_IL1B ↑ IL-6, IL-1β Gene_Expression->IL6_IL1B CXCL1 ↑ CXCL1 Gene_Expression->CXCL1 IL6_IL1B->Wound_Closure CXCL1->Wound_Closure

Caption: this compound's conversion to Pantothenic Acid influences wound healing pathways.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison.

In Vivo Wound Healing Study (Fractional Ablative CO2 Laser)
  • Objective: To compare the efficacy of a this compound-containing ointment and petroleum jelly on wound healing after fractional ablative CO2 laser treatment on photo-damaged skin[8][9].

  • Study Design: A randomized, prospective, single-blind, intra-individual comparative study.

  • Subjects: 38 patients with photo-damaged skin[8][10].

  • Procedure:

    • Ablative CO2 laser treatment was performed on the photo-damaged skin of each patient.

    • The treated area was divided into two sections. One section was treated with a 5% this compound-containing ointment, and the other with petroleum jelly for 7 days[10].

    • Wound healing was assessed on days 1, 2, 5, and 14 post-treatment[8].

  • Outcome Measures:

    • Wound Closure Rate: Determined by measuring the change in the diameter of individual laser-induced lesions using dermatoscopic images[8][9].

    • Re-epithelialization: Visually assessed based on the degree of new skin formation over the wound[8].

    • Cosmetic Outcome: Evaluated by both patients and physicians using a Visual Analog Scale (VAS)[8].

  • Data Analysis: Statistical analysis was performed to compare the outcomes between the two treatment groups at each time point.

The following diagram outlines the experimental workflow for the in vivo study.

G In Vivo Comparative Wound Healing Study Workflow Patient_Recruitment Patient Recruitment (n=38 with photo-damaged skin) Laser_Treatment Fractional Ablative CO2 Laser Treatment Patient_Recruitment->Laser_Treatment Wound_Division Division of Treated Area into Two Sections Laser_Treatment->Wound_Division Treatment_Application Application of Treatments (this compound vs. Petroleum Jelly) for 7 days Wound_Division->Treatment_Application Assessment Wound Assessment on Days 1, 2, 5, 14 Treatment_Application->Assessment Data_Collection Data Collection Assessment->Data_Collection Wound_Closure Wound Closure Rate (Dermatoscopy) Data_Collection->Wound_Closure Re_epithelialization Re-epithelialization (Visual Assessment) Data_Collection->Re_epithelialization Cosmetic_Outcome Cosmetic Outcome (VAS) Data_Collection->Cosmetic_Outcome Analysis Statistical Analysis Wound_Closure->Analysis Re_epithelialization->Analysis Cosmetic_Outcome->Analysis

Caption: Workflow of the in vivo comparison of this compound and petroleum jelly.

In Vitro Gene Expression Analysis
  • Objective: To identify the molecular mechanisms of this compound in wound healing by analyzing gene expression profiles in human dermal fibroblasts[6][7].

  • Experimental Model: Cultured human dermal fibroblasts.

  • Procedure:

    • Human dermal fibroblasts were cultured in vitro.

    • A "scratch" was made in the confluent cell monolayer to simulate a wound.

    • The cells were treated with pantothenate (the active form of this compound).

    • RNA was extracted from the cells at different time points.

    • Gene expression was analyzed using Affymetrix® GeneChip analysis[7][15].

  • Outcome Measures: Identification of upregulated and downregulated genes in response to pantothenate treatment. Key identified genes included IL-6, IL-1β, CXCL1, and CCL18[7].

  • Data Analysis: Microarray data was analyzed to determine statistically significant changes in gene expression levels compared to untreated controls.

Transepidermal Water Loss (TEWL) Measurement
  • Objective: To assess the skin barrier function after treatment with this compound or petroleum jelly[12][13][18].

  • Principle: TEWL measures the quantity of water that passes from inside the body through the epidermal layer to the surrounding atmosphere via diffusion and evaporation processes. A lower TEWL value indicates better skin barrier function[18][19].

  • Instrumentation: A Tewameter® or similar device with an open-chamber probe is commonly used.

  • Procedure:

    • The probe of the TEWL meter is placed gently on the skin surface of the area of interest.

    • The instrument measures the water vapor gradient in the air close to the skin.

    • Measurements are taken at baseline and at specified time points after the application of the treatment.

    • Environmental conditions (temperature and humidity) are controlled to ensure measurement accuracy[20].

  • Data Presentation: TEWL is typically expressed in g/m²/h[13].

Conclusion

Standard petroleum jelly is an effective occlusive agent that promotes wound healing by maintaining a moist environment and protecting the wound[1][3]. This compound-containing formulations also provide these benefits but offer additional therapeutic effects by actively stimulating cellular proliferation and modulating the expression of genes integral to the healing cascade[5][6][16]. For superficial wounds and post-procedural care, particularly where accelerated healing and improved cosmetic results are desired, this compound presents a more advanced treatment option compared to the passive barrier function of petroleum jelly[9][10][21]. Further research with larger, double-blinded, randomized controlled trials is warranted to fully elucidate the comparative efficacy across a broader range of wound types.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Dexpanthenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of laboratory chemicals are paramount to ensuring operational safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of dexpanthenol, a common ingredient in pharmaceutical and cosmetic formulations. Adherence to these procedures will support compliance with safety regulations and promote a secure laboratory environment.

While this compound is not classified as a hazardous substance under the federal Resource Conservation and Recovery Act (RCRA), proper disposal is still necessary to maintain a safe laboratory environment and comply with local and state regulations.[1] It is critical to prevent its release into waterways.[1][2][3][4]

Immediate Safety and Handling for Disposal

Before initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS) and wear the appropriate personal protective equipment (PPE).[1]

Recommended Personal Protective Equipment:

  • Gloves: Wear chemical-resistant gloves to prevent skin contact.[1]

  • Eye Protection: Use safety goggles or glasses to protect against accidental splashes.[1]

Step-by-Step Disposal Procedures

The disposal of this compound should follow a clear and logical sequence to ensure safety and compliance. The primary methods of disposal are recovery for reuse, or disposal in an authorized landfill or via incineration.[1] It is crucial to avoid flushing this compound down the drain or into sewer systems.[2][3][4][5]

1. Assessment and Preparation:

  • Evaluate the Waste: Determine if the this compound is unused, contaminated, or part of a solution.[1]

  • Consult Local Regulations: Always check with your institution's Environmental Health and Safety (EHS) department and review local and state disposal regulations, as these can vary.[1][6]

2. Unused and Uncontaminated this compound:

  • Recovery and Reuse: If the product is pure and uncontaminated, the preferred method is to recover and reuse it if possible.[1]

  • Recycling: Consult the manufacturer for potential recycling options.[1]

3. Contaminated or Waste this compound:

  • Containment: Place the waste this compound in a clearly labeled, sealed, and suitable container for disposal.[1][5]

  • Disposal: Arrange for disposal through a licensed chemical destruction plant or a licensed waste management company.[1][5] The most common methods are:

    • Controlled Incineration: This can be done with flue gas scrubbing.[5]

    • Authorized Landfill: Disposal in a landfill approved for chemical waste is another option.[1]

4. Spill Cleanup and Disposal:

  • Ventilation: Ensure the area is well-ventilated.[1][5]

  • Ignition Sources: Remove all sources of ignition.[5]

  • Containment: For spills, prevent the material from spreading and entering drains.[1][2][3][4][5] For small amounts, pick up with a suitable absorbent material (e.g., sand, sawdust, general-purpose binder).[2][7] For large amounts, dike the spillage and pump off the product.[2][7]

  • Collection: Place the collected material into a closed container for disposal.[1][5] Adhered or collected material should be promptly disposed of, in accordance with appropriate laws and regulations.[5]

  • Decontamination: Clean the spill area thoroughly.[1]

5. Contaminated Packaging:

  • Containers can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning.[5]

  • Alternatively, the packaging can be punctured to make it unusable for other purposes and then be disposed of in a sanitary landfill.[5]

  • Combustible packaging materials can be disposed of through controlled incineration with flue gas scrubbing.[5]

This compound Disposal at a Glance

Characteristic Guideline
Hazard Classification Not classified as a hazardous substance under federal regulations (RCRA).[1]
Primary Disposal Methods Recovery for reuse, authorized landfill, or controlled incineration.[1][5]
Sewage Disposal Prohibited. Do not discharge to sewer systems or waterways.[1][2][3][4][5]
Personal Protective Equipment Chemical-resistant gloves and safety goggles/glasses.[1]
Spill Cleanup Ventilate area, contain spill with absorbent material, collect in a sealed container.[1][2][5][7]
Contaminated Packaging Triple-rinse and recycle/recondition, or puncture and dispose of in a sanitary landfill.[5]

This compound Disposal Workflow

Dexpanthenol_Disposal_Workflow cluster_prep 1. Assessment & Preparation cluster_pathways 2. Disposal Pathways cluster_unused Unused/Uncontaminated cluster_contaminated Contaminated/Waste cluster_spill Spill cluster_packaging 3. Packaging Disposal start Start: this compound Waste Identified consult_sds Consult Safety Data Sheet (SDS) start->consult_sds don_ppe Don Appropriate PPE consult_sds->don_ppe assess_waste Assess Waste: Unused, Contaminated, or Spill? don_ppe->assess_waste consult_regs Consult Institutional EHS & Local/State Regulations assess_waste->consult_regs recover_reuse Recover for Reuse (Preferred) assess_waste->recover_reuse contain_waste Contain in Labeled, Sealed Container assess_waste->contain_waste ventilate_area Ventilate Area & Remove Ignition Sources assess_waste->ventilate_area contact_manufacturer Contact Manufacturer for Recycling recover_reuse->contact_manufacturer If reuse not possible rinse_package Triple-Rinse Container contact_manufacturer->rinse_package licensed_disposal Arrange Disposal via Licensed Waste Management contain_waste->licensed_disposal incineration Controlled Incineration licensed_disposal->incineration landfill Authorized Landfill licensed_disposal->landfill incineration->rinse_package landfill->rinse_package contain_spill Contain Spill with Absorbent Material ventilate_area->contain_spill collect_spill Collect in Closed Container contain_spill->collect_spill collect_spill->licensed_disposal decontaminate Decontaminate Spill Area collect_spill->decontaminate decontaminate->rinse_package recycle_recondition Recycle or Recondition rinse_package->recycle_recondition puncture_landfill Puncture and Dispose in Sanitary Landfill rinse_package->puncture_landfill end End: Proper Disposal Complete recycle_recondition->end puncture_landfill->end

Caption: this compound Disposal Workflow. This diagram outlines the step-by-step process for the safe and compliant disposal of this compound waste in a laboratory setting.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Dexpanthenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Dexpanthenol, including operational and disposal plans. By adhering to these procedural, step-by-step guidelines, you can mitigate risks and ensure the integrity of your work.

This compound is not classified as a hazardous substance, and it is considered virtually nontoxic after a single ingestion or skin contact.[1][2] However, adherence to good industrial hygiene and safety practices is still essential.[1][2]

Personal Protective Equipment (PPE)

While this compound has a low hazard profile, wearing appropriate personal protective equipment is a fundamental safety measure in any laboratory setting. The following PPE is recommended when handling this compound:

PPE CategoryItemSpecification
Eye Protection Safety GlassesTightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3]
Hand Protection GlovesChemical resistant protective gloves (tested according to EN 374).[3][4] Gloves must be inspected prior to use.[3]
Body Protection Lab Coat/ClothingWear a lab coat. Fire/flame resistant and impervious clothing is also recommended.[3]
Respiratory Protection RespiratorIn case of inadequate ventilation or aerosol release, wear respiratory protection. A particle filter with medium efficiency (e.g., EN 143 or 149, Type P2 or FFP2) is suitable.[2]

Emergency First Aid Procedures

In the event of accidental exposure to this compound, follow these first-aid measures:

Exposure RouteFirst Aid Instructions
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3]
Skin Contact Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water.[3]
Eye Contact Rinse the eyes with pure water for at least 15 minutes, holding the eyelids open. Consult a doctor.[3]
Ingestion Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3]

Toxicity Data

The following table summarizes the acute toxicity data for this compound.

TestSpeciesRouteResult
LD50RatOral> 10,000 mg/kg[1]
LD50RatDermal> 2,000 mg/kg[1]
Inhalation Risk TestRatInhalationNo mortality within 7 hours[1]

Handling and Disposal Workflow

To ensure safe handling and disposal of this compound, follow the workflow outlined below. This diagram illustrates the key steps from preparation to disposal.

Dexpanthenol_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_spill Spill & Exposure cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Handle in a well-ventilated area B->C D Avoid contact with skin and eyes C->D E Prevent formation of dust and aerosols D->E F Spill or Exposure Occurs? E->F G Follow First Aid Procedures F->G Yes (Exposure) H Clean spill using absorbent material F->H Yes (Spill) I Collect waste in suitable, closed containers F->I No H->I J Dispose of in accordance with local regulations I->J K Do not discharge into drains or surface water J->K

This compound Handling and Disposal Workflow

Operational and Disposal Plans

Handling:

  • Handle this compound in a well-ventilated place.[3]

  • Wear suitable protective clothing, including gloves and safety goggles.[3]

  • Avoid contact with skin and eyes.[3]

  • Avoid the formation of dust and aerosols.[3]

  • Use non-sparking tools and prevent fire caused by electrostatic discharge.[3]

  • Wash hands thoroughly after handling.[4]

Storage:

  • Keep the container tightly closed in a cool, well-ventilated place.[1]

  • Protect from freezing and excessive heat.[5]

Spill Management:

  • For small spills, absorb with a suitable material such as sand or sawdust.[2]

  • For large spills, dike the spillage and pump the product off.[1]

  • Collect and arrange for disposal in suitable, closed containers.[3]

  • Do not let the chemical enter drains, and avoid discharge into the environment.[3]

Disposal:

  • Dispose of adhered or collected material promptly in accordance with appropriate laws and regulations.[3]

  • Do not discharge into drains, surface waters, or groundwater.[1]

References

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。